Maltose phosphorylase
説明
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特性
CAS番号 |
9030-19-7 |
|---|---|
分子式 |
C51H83N3O18 |
分子量 |
1026.2 g/mol |
IUPAC名 |
1-[33-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaen-36-yl]-3-[3-hydroxy-2-(hydroxymethyl)propyl]urea |
InChI |
InChI=1S/C51H83N3O18/c1-30-17-15-13-11-9-7-5-6-8-10-12-14-16-18-38(71-49-48(66)44(52)47(65)33(4)70-49)24-42-45(54-50(67)53-27-34(28-55)29-56)41(62)26-51(68,72-42)25-37(59)22-40(61)39(60)20-19-35(57)21-36(58)23-43(63)69-32(3)31(2)46(30)64/h5-18,30-42,44-49,55-62,64-66,68H,19-29,52H2,1-4H3,(H2,53,54,67) |
InChIキー |
STQIEHJIXDFWML-UHFFFAOYSA-N |
正規SMILES |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)NC(=O)NCC(CO)CO)OC3C(C(C(C(O3)C)O)N)O |
関連するCAS |
71926-19-7 |
製品の起源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Catalytic Mechanism of Maltose Phosphorylase (EC 2.4.1.8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maltose (B56501) phosphorylase (EC 2.4.1.8) is a key enzyme in the metabolism of maltose in various bacteria. It catalyzes the reversible phosphorolysis of maltose in the presence of inorganic phosphate (B84403) to yield β-D-glucose-1-phosphate and D-glucose. This technical guide provides a comprehensive overview of the catalytic mechanism of maltose phosphorylase, including the key active site residues, kinetic parameters, and a detailed examination of the experimental protocols used to elucidate its function. This document is intended to serve as a valuable resource for researchers in academia and industry, particularly those involved in enzymology, microbial metabolism, and drug development.
Introduction
This compound (MP) belongs to the glycoside hydrolase family 65 (GH65).[1] The enzyme plays a crucial role in the intracellular breakdown of maltose, a common disaccharide. The reversible nature of the reaction also makes it a valuable tool in the enzymatic synthesis of novel oligosaccharides.[2] Understanding the intricacies of its catalytic mechanism is paramount for harnessing its biotechnological potential and for the development of specific inhibitors that could serve as antimicrobial agents.
Catalytic Mechanism
This compound catalyzes the cleavage of the α-1,4-glycosidic bond in maltose via a single displacement mechanism, which results in an inversion of the anomeric configuration.[2] The reaction follows a sequential Bi-Bi kinetic mechanism.[2]
The core of the catalytic mechanism involves a general acid catalyst and a nucleophilic attack by inorganic phosphate. The key steps are as follows:
-
Substrate Binding: Maltose and inorganic phosphate bind to the active site of the enzyme.
-
Protonation of the Glycosidic Oxygen: A conserved glutamate (B1630785) residue acts as a general acid, donating a proton to the glycosidic oxygen of maltose. This protonation weakens the glycosidic bond.
-
Nucleophilic Attack by Phosphate: An inorganic phosphate molecule, positioned appropriately within the active site, acts as a nucleophile and attacks the anomeric carbon (C1) of the glucose residue at the non-reducing end of maltose.
-
Cleavage of the Glycosidic Bond: The concerted acid catalysis and nucleophilic attack lead to the cleavage of the glycosidic bond, resulting in the formation of β-D-glucose-1-phosphate and the release of a glucose molecule.
-
Product Release: The products, β-D-glucose-1-phosphate and glucose, are released from the active site.
Key Active Site Residues
Structural and site-directed mutagenesis studies have identified several key amino acid residues crucial for the catalytic activity of this compound:
-
Catalytic General Acid: A conserved Glutamate residue (e.g., Glu487 in Lactobacillus brevis, Glu484 in Lactobacillus acidophilus) is the proton donor to the glycosidic oxygen.[3]
-
Substrate Binding and Specificity:
-
His413 and Glu415 (in Lactobacillus acidophilus) are located in a loop that forms the rim of the active site pocket and are presumed to be involved in recognizing the α-anomeric O-1 group of the glucose moiety at subsite +1, thus playing a critical role in substrate specificity.[1] Site-directed mutagenesis of these residues has been shown to alter the enzyme's substrate specificity, enabling it to act on other disaccharides like trehalose (B1683222) and kojibiose (B1673742).[1]
-
Quantitative Data: Kinetic Parameters
The catalytic efficiency of this compound is described by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic constant (kcat). These parameters vary depending on the microbial source of the enzyme and the specific substrate.
| Enzyme Source | Substrate | Km (mM) | kcat (s-1) | Reference |
| Lactobacillus brevis | Maltose | 0.9 | - | [4] |
| Phosphate | 1.8 | - | [4] | |
| Bacillus sp. AHU2001 | Maltose | 0.835 ± 0.123 | 30.9 ± 0.6 | [2] |
| Phosphate | 0.295 ± 0.059 | 30.9 ± 0.6 | [2] | |
| Lactobacillus acidophilus NCFM | Maltose | - | - | [5][6] |
Note: A '-' indicates that the data was not available in the cited literature.
Experimental Protocols
The elucidation of the catalytic mechanism of this compound has been made possible through a variety of experimental techniques.
Enzyme Activity Assay
A common method to determine the activity of this compound is to measure the amount of glucose produced from the phosphorolysis of maltose.
Protocol: Glucose Oxidase-Peroxidase Coupled Assay [5]
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the enzyme, maltose, and a suitable buffer (e.g., phosphate-citrate buffer, pH 6.2).
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 45°C).
-
Reaction Termination: Stop the reaction by heat inactivation (e.g., 90°C for 5 minutes).
-
Glucose Quantification:
-
Add a solution containing glucose oxidase and peroxidase, along with a suitable chromogenic substrate (e.g., ABTS).
-
Incubate to allow for the colorimetric reaction to proceed.
-
Measure the absorbance at a specific wavelength (e.g., 405 nm) using a spectrophotometer.
-
-
Calculation: Determine the concentration of glucose produced by comparing the absorbance to a standard curve of known glucose concentrations. The enzyme activity can then be calculated.
Site-Directed Mutagenesis
Site-directed mutagenesis is a powerful technique used to investigate the role of specific amino acid residues in enzyme catalysis.
General Workflow for Site-Directed Mutagenesis:
References
- 1. Rational engineering of Lactobacillus acidophilus NCFM this compound into either trehalose or kojibiose dual specificity phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. The maltodextrin transport system and metabolism in Lactobacillus acidophilus NCFM and production of novel alpha-glucosides through reverse phosphorolysis by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Glycoside Hydrolase Family 65: Structure, Function, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycoside Hydrolase Family 65 (GH65) represents a diverse and unique assemblage of carbohydrate-active enzymes.[1][2] This family is notable for being the first to encompass glycoside hydrolases (GHs), glycoside phosphorylases (GPs), and glycosyltransferases (GTs), highlighting a remarkable functional versatility centered around the metabolism of α-glucosidic linkages.[1] Enzymes within this family play crucial roles in carbohydrate breakdown and synthesis across various organisms, making them compelling targets for research and drug development.[1] This guide provides a comprehensive technical overview of the structure, function, catalytic mechanisms, and experimental methodologies relevant to the study of GH65 enzymes.
I. Structural Architecture of GH65 Enzymes
Members of the GH65 family share a conserved multi-domain structural organization, typically existing as dimers in solution.[1][3] The monomeric unit is characterized by four distinct regions:
-
N-terminal β-sandwich domain: This domain contributes to the overall stability of the protein.
-
Helical linker region: A flexible linker that connects the N-terminal domain to the catalytic core.
-
Catalytic (α/α)6-barrel domain: This central domain houses the active site and is the hallmark of the GH65 family, sharing structural similarity with enzymes in the GH15 family, placing them together in the GH-L clan.[1][3][4]
-
C-terminal β-sheet domain: This domain is located at the C-terminus of the polypeptide chain.[3]
This conserved architecture provides a stable scaffold for the diverse catalytic activities observed within the family.
II. Functional Diversity and Biological Roles
The functional repertoire of GH65 enzymes is remarkably broad, encompassing three main types of reactions, all of which proceed with an inversion of the anomeric configuration.[1][2][3]
-
Hydrolysis: Glycoside hydrolases within this family utilize a water molecule to cleave α-glucosidic bonds.[2] A notable example is kojibiose (B1673742) hydrolase.
-
Phosphorolysis: Glycoside phosphorylases, the most common type in GH65, employ inorganic phosphate (B84403) to break α-glucosidic linkages, yielding a β-glucose-1-phosphate and a glucose molecule.[1][2][3] This reaction is reversible, allowing for the synthesis of various α-glucosides.[3]
-
Glycosyltransfer: Glycosyltransferases in this family catalyze the transfer of a glycosyl group from a donor to an acceptor molecule. A recently discovered GH65 enzyme acts as a glycosyltransferase in the synthesis of an antibiotic, utilizing an NDP-β-D-hexose as the glycosyl donor.[1]
These diverse functions are integral to various metabolic pathways, including the breakdown of disaccharides like maltose, trehalose, and kojibiose for energy, and the synthesis of complex carbohydrates.[1][3]
III. Catalytic Mechanism
GH65 enzymes employ an inverting single-displacement mechanism to cleave α-glucosidic bonds.[1][2] The key catalytic residue is a conserved glutamate (B1630785) that acts as a general acid catalyst, protonating the glycosidic oxygen.[1][3]
The reaction proceeds as follows:
-
The substrate binds to the active site.
-
The catalytic glutamate residue protonates the glycosidic oxygen, weakening the bond.
-
A nucleophile attacks the anomeric carbon. The identity of the nucleophile distinguishes the different activities within the family:
-
Hydrolases: A water molecule acts as the nucleophile.
-
Phosphorylases: An inorganic phosphate molecule serves as the nucleophile.[3]
-
Glycosyltransferases: The acceptor molecule's hydroxyl group acts as the nucleophile.
-
-
The glycosidic bond is cleaved, resulting in the release of the products with an inverted anomeric configuration.
Figure 1: Generalized catalytic mechanism of GH65 enzymes.
IV. Quantitative Data
A. Kinetic Parameters
The following table summarizes the kinetic parameters for several characterized GH65 enzymes.
| Enzyme | Organism | Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) | Optimal pH | Optimal Temp (°C) | Reference |
| Kojibiose Hydrolase (MmGH) | Mucilaginibacter mallensis | Kojibiose | 0.77 ± 0.01 | 9.9 ± 0.3 | 13 | 4.0-5.5 | 30 | [3] |
| Kojibiose Phosphorylase (PsKP) | Pyrococcus sp. Strain ST04 | Kojibiose | 2.53 ± 0.21 | 37.73 ± 0.4 | 14.9 | 7.0 | 90 | [5] |
| Kojibiose Phosphorylase (PsKP) | Pyrococcus sp. Strain ST04 | Phosphate | 1.34 ± 0.04 | 37.73 ± 0.4 | 28.1 | 7.0 | 90 | [5] |
| Trehalose Phosphorylase (CsTP) | Caldanaerobacter subterraneus | Trehalose | - | - | - | 7.0-8.0 | 80 | [5] |
| Maltose Phosphorylase (MalE) | Bacillus sp. AHU2001 | Maltose | - | - | - | - | - | [6] |
Note: kcat for PsKP was converted from min-1 to s-1. More extensive kinetic data for a wider range of GH65 enzymes is needed for a complete comparative analysis.
B. Inhibition Constants
Several compounds have been identified as inhibitors of GH65 enzymes. The inhibition constants (Ki) for some of these are presented below.
| Enzyme | Organism | Inhibitor | Inhibition Type | Ki (µM) | Reference |
| Kojibiose Hydrolase (FjGH65A) | Flavobacterium johnsoniae | 1-deoxynojirimycin (B1663644) (DNJ) | Competitive | 2.95 | [7][8][9] |
| Kojibiose Hydrolase (FjGH65A) | Flavobacterium johnsoniae | Castanospermine (CSP) | Noncompetitive | 3.69 | [7][8][9] |
| Trehalose Phosphorylase | Schizophyllum commune | D-glucal | Competitive | 300 | [10] |
V. Experimental Protocols
A. Enzyme Activity Assay (General Protocol)
This protocol describes a general method for determining the activity of a GH65 hydrolase or phosphorylase using a spectrophotometric assay to detect the release of glucose.
Materials:
-
Purified GH65 enzyme
-
Substrate (e.g., kojibiose, maltose, trehalose)
-
Assay Buffer (e.g., 100 mM sodium acetate, pH 4.5 for hydrolases; 100 mM MOPS, pH 7.0 for phosphorylases)[3]
-
For phosphorylases: Inorganic phosphate (e.g., 50 mM K2HPO4/KH2PO4)
-
Glucose Oxidase/Peroxidase (GOPOD) reagent
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture in a 96-well plate containing the appropriate assay buffer, substrate at various concentrations, and for phosphorylases, inorganic phosphate.
-
Pre-incubate the plate at the optimal temperature for the enzyme.
-
-
Enzyme Addition:
-
Initiate the reaction by adding a known concentration of the purified GH65 enzyme to each well.
-
-
Incubation:
-
Incubate the reaction for a specific time period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding a stop solution (e.g., by heat inactivation or addition of a chemical denaturant).
-
Add GOPOD reagent to each well and incubate at 37°C for 15-30 minutes to allow for color development. The glucose oxidase in the reagent oxidizes the released glucose, and the resulting hydrogen peroxide is used by the peroxidase to oxidize a chromogen, producing a colored product.
-
-
Measurement:
-
Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of glucose.
-
Calculate the amount of glucose produced in each reaction and determine the initial reaction velocity.
-
Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Figure 2: General experimental workflow for a GH65 enzyme activity assay.
B. Protein Crystallization (General Protocol)
This protocol outlines the hanging drop vapor diffusion method, a common technique for obtaining protein crystals suitable for X-ray diffraction.
Materials:
-
Highly purified and concentrated GH65 enzyme (5-20 mg/mL)
-
Crystallization screens (commercially available kits with various precipitant solutions)
-
24-well crystallization plates
-
Siliconized cover slips
-
Sealing grease or tape
-
Micro-pipettes
Procedure:
-
Plate Setup:
-
Pipette 500 µL of the precipitant solution from the crystallization screen into the reservoir of a well in the 24-well plate.
-
-
Drop Preparation:
-
On a siliconized cover slip, mix a small volume (e.g., 1 µL) of the purified protein solution with an equal volume of the reservoir solution.
-
-
Sealing:
-
Invert the cover slip and place it over the well, sealing it with grease or tape. The drop of protein-precipitant mixture will be hanging over the reservoir.
-
-
Equilibration:
-
Water vapor will slowly diffuse from the drop to the more concentrated reservoir solution. This gradual increase in the concentration of both protein and precipitant in the drop brings the protein to a supersaturated state, which is conducive to crystal formation.
-
-
Incubation and Monitoring:
-
Incubate the plates at a constant temperature (e.g., 4°C or 20°C).
-
Regularly monitor the drops under a microscope for the appearance of crystals over several days to weeks.
-
-
Optimization:
-
Once initial crystal hits are identified, optimize the crystallization conditions by systematically varying the concentrations of the protein, precipitant, pH, and additives to obtain larger, well-diffracting crystals.
-
Figure 3: Workflow for protein crystallization using the hanging drop vapor diffusion method.
VI. Therapeutic Potential and Drug Development
The diverse roles of GH65 enzymes in carbohydrate metabolism make them attractive targets for therapeutic intervention. For instance, inhibiting specific GH65 enzymes could be a strategy for managing metabolic disorders or combating pathogenic microorganisms that rely on these enzymes for nutrient acquisition. The identification of potent and selective inhibitors, such as 1-deoxynojirimycin and castanospermine, provides a starting point for the development of novel therapeutics.[7][8][9] A thorough understanding of the structure-function relationships and catalytic mechanisms of GH65 enzymes is paramount for the rational design of such inhibitors.
Conclusion
Glycoside Hydrolase Family 65 is a fascinating group of enzymes with a remarkable combination of structural conservation and functional diversity. Their ability to perform hydrolysis, phosphorolysis, and glycosyltransfer reactions on α-glucosidic linkages underscores their importance in carbohydrate metabolism. This technical guide has provided an in-depth overview of their structure, function, and the experimental approaches used for their characterization. Continued research into this enzyme family holds significant promise for advancing our understanding of fundamental biological processes and for the development of novel therapeutic agents.
References
- 1. The many functions of carbohydrate-active enzymes in family GH65: diversity and application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Kojibiose Hydrolase by Analysis of Specificity-Determining Correlated Positions in Glycoside Hydrolase Family 65 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycoside Hydrolase Family 65 - CAZypedia [cazypedia.org]
- 4. CAZy - GH65 [cazy.org]
- 5. Enzymatic Properties and Substrate Specificity of the Trehalose Phosphorylase from Caldanaerobacter subterraneus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycosyltransferase Activity Assay Using Colorimetric Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 8. Structure of a bacterial α-1,2-glucosidase defines mechanisms of hydrolysis and substrate specificity in GH65 family hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Methods for Determining Glycosyltransferase Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reversible Phosphorolysis of Maltose to β-D-Glucose 1-Phosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reversible phosphorolysis of maltose (B56501), a critical reaction in carbohydrate metabolism and a valuable tool in enzymatic synthesis. The core of this process is catalyzed by maltose phosphorylase, an enzyme with significant potential in various biotechnological and pharmaceutical applications. This document details the underlying enzymatic mechanism, presents key quantitative data, outlines experimental protocols, and illustrates the reaction and associated workflows through detailed diagrams.
Introduction to Maltose Phosphorolysis
The reversible phosphorolysis of maltose is a biochemical reaction where maltose and inorganic phosphate (B84403) are converted into D-glucose and β-D-glucose 1-phosphate (β-Glc1P).[1] This reaction is catalyzed by the enzyme this compound (EC 2.4.1.8).[1] This enzyme belongs to the glycoside hydrolase family 65 (GH65) and functions as a hexosyltransferase.[2][3] The systematic name for this enzyme class is maltose:phosphate 1-beta-D-glucosyltransferase.[1]
The reaction is of significant interest due to its reversibility, which allows for the synthesis of maltose and other related oligosaccharides from the relatively inexpensive substrates D-glucose and β-D-glucose 1-phosphate.[4][5] This has implications for the large-scale production of specific oligosaccharides.[4] Furthermore, the forward reaction is a key step in the intracellular metabolism of maltodextrin (B1146171) in some bacteria.[2]
Enzymatic Mechanism
This compound catalyzes the cleavage of the α-1,4-glycosidic bond in maltose via a single displacement mechanism.[2] In this mechanism, a general acid catalyst, typically a glutamate (B1630785) residue within the enzyme's active site, donates a proton to the glycosidic oxygen.[2][4] Concurrently, inorganic phosphate acts as a nucleophile, attacking the anomeric carbon (C1) of the glucosyl residue.[4] This results in the formation of β-D-glucose 1-phosphate and the release of a D-glucose molecule. The process occurs with an inversion of the anomeric configuration.[4] The reaction does not require any cofactors.[4][6]
The reversibility of the reaction allows this compound to synthesize α-(1→4)-glucosides.[2] In the reverse reaction, β-D-glucose 1-phosphate serves as the glucosyl donor, and D-glucose acts as the acceptor.[5] The enzyme exhibits a high degree of specificity for its substrates.[7]
Quantitative Data
The efficiency of this compound is influenced by various factors, including pH, temperature, and substrate concentrations. The following table summarizes key quantitative data for this compound from different sources.
| Parameter | Value | Organism/Source | Conditions | Reference |
| Optimal pH | 8.1 | Bacillus sp. AHU2001 (MalE) | For maltose phosphorolysis | [2][8] |
| Optimal Temperature | 45°C | Bacillus sp. AHU2001 (MalE) | For maltose phosphorolysis | [2][8] |
| pH Stability | 4.5 - 10.4 | Bacillus sp. AHU2001 (MalE) | Incubation at 4°C for 24 h | [2][8] |
| Temperature Stability | ≤ 40°C | Bacillus sp. AHU2001 (MalE) | Incubation for 15 min | [2] |
| Kinetic Mechanism | Sequential Bi-Bi | Bacillus sp. AHU2001 (MalE) | For maltose phosphorolysis | [2][8] |
Experimental Protocols
This compound Activity Assay
This protocol describes a standard method for determining the activity of this compound by quantifying the amount of D-glucose produced.
Materials:
-
Maltose solution (e.g., 4 mM)
-
Sodium phosphate buffer (e.g., 10 mM, pH 8.0)
-
HEPES-NaOH buffer (e.g., 100 mM, pH 8.0)
-
Bovine Serum Albumin (BSA) (e.g., 0.2 mg/mL)
-
This compound enzyme solution
-
Tris-HCl buffer (e.g., 2 M, pH 7.0)
-
D-glucose oxidase-peroxidase assay kit
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture (50 µL) containing 4 mM maltose, 10 mM sodium phosphate buffer (pH 8.0), 100 mM HEPES-NaOH buffer (pH 8.0), and 0.2 mg/mL BSA.[2]
-
Add an appropriate amount of the this compound enzyme solution to the reaction mixture.[2]
-
Incubate the reaction mixture at 37°C for 10 minutes.[2]
-
Stop the reaction by heating the mixture at 90°C for 5 minutes.[2]
-
Add 100 µL of 2 M Tris-HCl buffer (pH 7.0) to the sample.[2]
-
Measure the concentration of the released D-glucose using a D-glucose oxidase-peroxidase method, following the manufacturer's instructions.[2] One unit of enzyme activity is typically defined as the amount of enzyme that liberates a specific amount of product per unit of time under the specified conditions.
Production and Purification of β-D-Glucose 1-Phosphate
This protocol outlines a method for the enzymatic synthesis of β-D-glucose 1-phosphate from maltose. To drive the equilibrium towards product formation, the co-product D-glucose is removed.
Materials:
-
Maltose
-
Potassium phosphate buffer (e.g., 0.3 M, pH 8.0)
-
This compound (MalE)
-
Glucoamylase
-
Hydrochloric acid (HCl)
-
Potassium hydroxide (B78521) (KOH)
Procedure:
-
Prepare a 2 L reaction mixture containing 0.3 M maltose and 0.3 M potassium phosphate buffer (pH 8.0).[2]
-
Add this compound to a final concentration of 16.5 mg/L.[2]
-
Incubate the mixture at 37°C for 96 hours.[2]
-
To remove the remaining maltose, adjust the pH of the reaction mixture to 4.0 with 6 M HCl.[2]
-
Add glucoamylase (e.g., 4 mL of AMG300L) and incubate at 60°C for 3 hours to digest the maltose.[2]
-
Adjust the pH of the mixture to 6.5 with 5 M KOH.[2]
-
The resulting β-D-glucose 1-phosphate can be further purified using techniques such as crystallization or chromatography.[5]
Visualizations
Reaction Pathway
The following diagram illustrates the reversible phosphorolysis of maltose catalyzed by this compound.
Caption: Reversible reaction of maltose phosphorolysis.
Experimental Workflow
The diagram below outlines the key steps in a typical experimental workflow for determining this compound activity.
Caption: Workflow for this compound activity assay.
Coupled Enzymatic Assay for Quantification
This diagram illustrates a common coupled enzyme assay used for the quantification of D-glucose produced during the maltose phosphorolysis reaction. The production of NADPH is monitored spectrophotometrically.
Caption: Coupled enzymatic assay for D-glucose quantification.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Phosphorylases - CAZypedia [cazypedia.org]
- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 5. Efficient Synthesis of β-Glucose 1-Phosphate through Enzymatic Phosphorolysis and Baker's Yeast Fermentation [jstage.jst.go.jp]
- 6. Enzyme Activity Measurement of this compound [creative-enzymes.com]
- 7. Substrate-induced activation of this compound: interaction with the anomeric hydroxyl group of alpha-maltose and alpha-D-glucose controls the enzyme's glucosyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biochemical characteristics of this compound MalE from Bacillus sp. AHU2001 and chemoenzymatic synthesis of oligosaccharides by the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
Substrate Specificity of Maltose Phosphorylase from Lactobacillus brevis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the substrate specificity of maltose (B56501) phosphorylase (EC 2.4.1.8) from the bacterium Lactobacillus brevis. This enzyme catalyzes the reversible phosphorolysis of maltose into β-D-glucose-1-phosphate and glucose. Its high specificity makes it a valuable tool in diagnostics and enzymatic synthesis. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of the enzymatic reaction and experimental workflows.
Core Concepts and Reaction Mechanism
Maltose phosphorylase from Lactobacillus brevis facilitates the cleavage of the α-1,4-glycosidic bond in maltose in the presence of inorganic phosphate (B84403) (Pi) or arsenate. The reaction is reversible and proceeds with an inversion of the anomeric configuration, producing β-D-glucose-1-phosphate and glucose.[1][2] The enzyme is a dimer and, notably, does not require pyridoxal-5'-phosphate as a cofactor, a characteristic that distinguishes it from α-glucan phosphorylases.[1][3][4][5]
The catalytic mechanism involves a direct nucleophilic attack by the phosphate ion on the anomeric carbon of the glucosyl residue of maltose.[6][7] This is facilitated by an acidic residue in the active site, which protonates the glycosidic oxygen, making it a better leaving group.[6][7]
Quantitative Analysis of Substrate Specificity
The substrate specificity of Lactobacillus brevis this compound is remarkably high for maltose. The enzyme exhibits little to no activity towards other common disaccharides and maltooligosaccharides. The following table summarizes the known substrate activity and kinetic parameters.
| Substrate | Relative Activity (%) | Apparent Michaelis Constant (Km) | Reference |
| Phosphorolysis Reaction | |||
| Maltose | 100 | 0.9 mM | [4][5] |
| Phosphate (Pi) | - | 1.8 mM | [4][5] |
| Isomaltose | Essentially none | Not determined | [1][3] |
| Maltotriose | Essentially none | Not determined | [1][3] |
| Maltotetraose | Essentially none | Not determined | [1][3] |
| Sucrose | Cannot act | Not determined | [1][3] |
| Lactose | Cannot act | Not determined | [1][3] |
| Trehalose | Cannot act | Not determined | [1][3] |
| Maltitol | Cannot act | Not determined | [1][3] |
| Maltotriitol | Cannot act | Not determined | [1][3] |
| Maltobionic acid | Essentially none | Not determined | [1][3] |
| Synthesis Reaction | |||
| β-D-glucose-1-phosphate | Active (synthesis) | Not determined | [2] |
| β-D-glucosyl fluoride | Can be used instead of β-D-glucose-1-P | Not determined | [2][4] |
| Glucose | Active (synthesis) | Not determined | [1] |
Experimental Protocols
Enzyme Purification
A common procedure for the purification of this compound from Lactobacillus brevis involves several chromatographic steps. An FPLC-aided method has been described that includes anion exchange chromatography, gel filtration, and hydroxyapatite (B223615) chromatography, resulting in a 98% pure enzyme preparation.[4][5]
Standard Enzyme Activity Assay (Phosphorolysis)
This protocol is used to determine the rate of maltose phosphorolysis by measuring the amount of glucose produced.
Reagents:
-
Buffer: 50 mM HEPES-NaOH, pH 7.0[8] or 40 mM phosphate-citrate buffer, pH 6.5.[4]
-
Substrate: 40 mM Maltose.[4]
-
Co-substrate: 40 mM Phosphate buffer.[4]
-
Enzyme: Purified this compound from Lactobacillus brevis.
-
Stop Solution: 1 N NaOH.[4]
-
Glucose Detection: A commercial glucose oxidase-peroxidase assay kit.[4][9]
Procedure:
-
Prepare a reaction mixture containing the buffer, maltose, and phosphate.
-
Equilibrate the mixture at the optimal temperature of 36°C.[4]
-
Initiate the reaction by adding the this compound enzyme solution.
-
Incubate the reaction for a defined period (e.g., 10 minutes).[4]
-
Terminate the reaction by adding the stop solution (1 N NaOH).[4]
-
Measure the concentration of liberated glucose using a glucose oxidase-peroxidase assay. The absorbance is typically read at 505 nm.[8]
-
A blank reaction is prepared without the phosphate to control for any contaminating amylase activity.[4]
One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of glucose per minute under the specified conditions.
Visualizing the Process and Logic
Enzymatic Reaction of this compound
The following diagram illustrates the reversible phosphorolysis of maltose catalyzed by this compound.
Caption: Reversible phosphorolysis of maltose.
Experimental Workflow for Substrate Specificity Analysis
This diagram outlines the key steps involved in determining the substrate specificity of this compound.
Caption: Workflow for specificity analysis.
Conclusion
This compound from Lactobacillus brevis is a highly specific enzyme, primarily acting on maltose. Its inability to process other common disaccharides and oligosaccharides makes it an excellent candidate for specific maltose detection and for the synthesis of glucose-1-phosphate and its derivatives. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers and professionals in the fields of enzymology, diagnostics, and drug development.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Enzyme Activity Measurement of this compound [creative-enzymes.com]
- 3. tandfonline.com [tandfonline.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. This compound from Lactobacillus brevis: purification, characterization, and application in a biosensor for ortho-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crystal structure of this compound from Lactobacillus brevis: unexpected evolutionary relationship with glucoamylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 8. This compound (MPL-EP) | Kikkoman Biochemifa [biochemifa.kikkoman.com]
- 9. tandfonline.com [tandfonline.com]
The Sequential Bi-Bi Mechanism of Maltose Phosphorylase: A Kinetic Deep Dive
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
Maltose (B56501) phosphorylase (EC 2.4.1.8) is a key enzyme in the metabolism of maltose, catalyzing its reversible phosphorolysis to glucose and β-D-glucose-1-phosphate. This technical guide provides an in-depth exploration of the kinetic properties of maltose phosphorylase, with a specific focus on its sequential Bi-Bi reaction mechanism. This mechanism involves the binding of both substrates to the enzyme before the release of any products.[1] This document summarizes key quantitative kinetic data, details comprehensive experimental protocols for enzyme characterization, and presents visual representations of the catalytic pathway and experimental workflows. This guide is intended to serve as a valuable resource for researchers in enzymology and professionals involved in drug discovery and development targeting bacterial carbohydrate metabolism.
Introduction to this compound and its Catalytic Mechanism
This compound belongs to the family of glycosyltransferases and plays a crucial role in the energy metabolism of various bacteria by breaking down maltose, a common disaccharide. The enzyme catalyzes the following reversible reaction:
Maltose + Phosphate (B84403) ⇌ D-glucose + β-D-glucose-1-phosphate
The catalytic action of this compound proceeds via a sequential Bi-Bi mechanism .[1] In this type of kinetic mechanism, both substrates, maltose and inorganic phosphate, must bind to the enzyme to form a ternary complex before any products, glucose and β-D-glucose-1-phosphate, are released.[2] This is in contrast to a Ping-Pong mechanism where one or more products are released before all substrates have bound to the enzyme.
The sequential nature of the reaction can be further classified as either ordered or random. In an ordered sequential mechanism, the substrates bind to the enzyme in a specific sequence. In a random sequential mechanism, the substrates can bind in any order. For this compound, the reaction is consistent with a sequential mechanism where the binding of substrates and release of products follows a defined, though not always strictly ordered, pathway.
Quantitative Kinetic Parameters
The kinetic behavior of this compound has been characterized in several microorganisms. The following tables summarize the key kinetic parameters for the phosphorolysis of maltose from two bacterial sources, Bacillus sp. AHU2001 and Lactobacillus brevis.
Table 1: Kinetic Parameters for this compound from Bacillus sp. AHU2001
| Parameter | Value | Substrate |
| k_cat | 30.9 ± 0.6 s⁻¹ | - |
| K_mA (Phosphate) | 0.295 ± 0.059 mM | Phosphate |
| K_mB (Maltose) | 0.835 ± 0.123 mM | Maltose |
| K_iA (Phosphate) | 9.07 ± 1.74 mM | Phosphate |
Data obtained from studies on the recombinant this compound (MalE) at pH 8.0 and 37°C.[3]
Table 2: Apparent Michaelis Constants for this compound from Lactobacillus brevis
| Parameter | Value | Substrate |
| Apparent K_m | 0.9 mM | Maltose |
| Apparent K_m | 1.8 mM | Phosphate |
Data obtained from purified native this compound at pH 6.5 and 36°C.[4][5]
Experimental Protocols for Kinetic Analysis
The determination of the kinetic parameters of this compound involves a series of well-defined experimental procedures. Below is a comprehensive protocol synthesized from established methodologies.[3][4][5]
Enzyme Assay for this compound Activity
This protocol describes a discontinuous colorimetric assay to measure the amount of glucose produced from the phosphorolysis of maltose.
Materials:
-
Purified this compound
-
Maltose solution (e.g., 100 mM stock)
-
Sodium phosphate buffer (e.g., 1 M stock, pH adjusted to the optimal pH of the enzyme)
-
HEPES-NaOH buffer (e.g., 1 M stock, pH adjusted to the optimal pH of the enzyme)
-
Bovine Serum Albumin (BSA) solution (e.g., 10 mg/mL stock)
-
Tris-HCl buffer (e.g., 2 M, pH 7.0)
-
Heating block or water bath at 90°C
-
Glucose oxidase-peroxidase (GOPOD) reagent for glucose quantification
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture by adding the following components in order:
-
HEPES-NaOH buffer (final concentration 100 mM)
-
Sodium phosphate buffer (varied concentrations for kinetic analysis, e.g., 1-10 mM)
-
BSA solution (final concentration 0.2 mg/mL)
-
Maltose solution (varied concentrations for kinetic analysis, e.g., 0.5-5 mM)
-
Purified this compound solution (e.g., 2-15 µg/mL)
-
Add sterile deionized water to reach the final reaction volume (e.g., 50 µL).
-
-
Initiation and Incubation: Start the reaction by adding the enzyme to the mixture. Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a fixed period (e.g., 10 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by heating the mixture at 90°C for 5 minutes.
-
Sample Preparation for Glucose Measurement: Add Tris-HCl buffer (pH 7.0) to the terminated reaction mixture.
-
Glucose Quantification: Measure the concentration of the released D-glucose using the glucose oxidase-peroxidase method according to the manufacturer's instructions. This typically involves adding the GOPOD reagent, incubating, and measuring the absorbance at a specific wavelength (e.g., 510 nm).
-
Data Analysis: Create a standard curve using known concentrations of D-glucose to convert the absorbance values to the amount of glucose produced. The initial reaction velocity (v) is then calculated as the amount of glucose produced per unit time per amount of enzyme.
Determination of Kinetic Parameters for a Sequential Bi-Bi Mechanism
To determine the kinetic parameters (V_max, K_mA, K_mB, and K_iA) for a sequential Bi-Bi mechanism, a series of enzyme assays are performed by systematically varying the concentrations of both substrates.
-
Experimental Design:
-
Fix the concentration of one substrate (e.g., phosphate) at several constant levels.
-
For each fixed concentration of the first substrate, vary the concentration of the second substrate (e.g., maltose) over a range of concentrations.
-
Measure the initial reaction velocity for each combination of substrate concentrations using the enzyme assay protocol described above.
-
-
Data Visualization and Analysis using Lineweaver-Burk Plots:
-
The data is typically analyzed using a double reciprocal plot, also known as a Lineweaver-Burk plot, where 1/v is plotted against 1/[S].
-
For a sequential Bi-Bi mechanism, this will result in a series of intersecting lines when plotting 1/v versus 1/[Maltose] at different fixed concentrations of phosphate.[2]
-
The equation for the Lineweaver-Burk plot for a sequential Bi-Bi mechanism is: 1/v = (K_mB/V_max)(1 + K_iA/[A])(1/[B]) + (1/V_max)(1 + K_mA/[A]) where:
-
v is the initial velocity
-
V_max is the maximum velocity
-
[A] is the concentration of the first substrate (e.g., phosphate)
-
[B] is the concentration of the second substrate (e.g., maltose)
-
K_mA and K_mB are the Michaelis constants for substrates A and B, respectively
-
K_iA is the dissociation constant for substrate A
-
-
By plotting the slopes and y-intercepts of the primary Lineweaver-Burk plot against the reciprocal of the fixed substrate concentration, the kinetic parameters can be determined.
-
Visualization of Pathways and Workflows
The Sequential Bi-Bi Mechanism of this compound
The following diagram illustrates the ordered binding of substrates and release of products in the sequential Bi-Bi mechanism of this compound.
Caption: Ordered Sequential Bi-Bi mechanism of this compound.
Experimental Workflow for Kinetic Parameter Determination
The workflow for determining the kinetic parameters of this compound is a systematic process involving multiple experimental and analytical steps.
Caption: Workflow for kinetic analysis of this compound.
Inhibition of this compound
Understanding the inhibition of this compound is crucial for the development of antimicrobial agents targeting bacterial carbohydrate metabolism. While comprehensive quantitative data on a wide range of inhibitors is still an active area of research, some substances are known to affect its activity.
-
Arsenate: Arsenate can act as a substitute for phosphate in the phosphorolytic cleavage of maltose, leading to the formation of an unstable glucose-arsenate compound that readily hydrolyzes.[6] This effectively uncouples the reaction and can be considered a form of inhibition.
-
Substrate and Product Inhibition: High concentrations of substrates or products can lead to substrate or product inhibition, respectively. For instance, glucose and maltose have been shown to act as competitive or uncompetitive inhibitors for other glycosidases, and similar effects may be observed with this compound under certain conditions.[7]
Further research is required to fully characterize the inhibitory kinetics of various compounds against this compound and to determine their inhibition constants (K_i) and modes of inhibition.
Conclusion and Future Directions
This technical guide has provided a detailed overview of the kinetic properties of this compound, emphasizing its sequential Bi-Bi mechanism. The compilation of quantitative data, a comprehensive experimental protocol, and visual representations of the catalytic pathway and experimental workflow offer a solid foundation for researchers in the field.
Future research should focus on expanding the library of kinetic data for this compound from a wider range of organisms, including pathogenic bacteria. A more thorough investigation into the inhibition of this enzyme by various small molecules will be critical for the development of novel antimicrobial therapies. The detailed understanding of its kinetic behavior is a cornerstone for such endeavors.
References
- 1. Substrate-induced activation of this compound: interaction with the anomeric hydroxyl group of alpha-maltose and alpha-D-glucose controls the enzyme's glucosyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Kinetic and thermodynamic analysis of the inhibitory effects of maltose, glucose, and related carbohydrates on wheat β-amylase - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Novel Maltose Phosphorylases: A Technical Guide to Discovery and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data crucial for the discovery and characterization of novel maltose (B56501) phosphorylases. Maltose phosphorylase (MP), an enzyme belonging to the glycoside hydrolase family 65, catalyzes the reversible phosphorolysis of maltose into D-glucose and β-D-glucose-1-phosphate.[1][2] This catalytic activity holds significant potential in various biotechnological and pharmaceutical applications, including the synthesis of novel oligosaccharides and the development of diagnostic biosensors.[3][4][5]
I. Discovery and Screening of Novel Maltose Phosphorylases
The discovery of novel maltose phosphorylases often begins with the screening of microorganisms from diverse environments. The workflow for this process, from sample to identified enzyme, is outlined below.
Caption: A generalized workflow for the discovery and characterization of novel maltose phosphorylases.
II. Recombinant Production and Purification of Maltose Phosphorylases
For in-depth characterization, novel maltose phosphorylases are typically produced recombinantly. A common strategy involves the use of expression vectors like pMAL™, which fuses the target protein to a maltose-binding protein (MBP) tag, facilitating high-level expression and simplified purification.[6][7]
Experimental Protocol: Recombinant Protein Expression and Purification
-
Gene Cloning: The identified this compound gene is cloned into an expression vector, such as pMAL-c2x, which allows for the expression of the target protein fused with an N-terminal MBP tag.[7]
-
Transformation and Expression: The recombinant plasmid is transformed into a suitable E. coli expression strain. The cells are grown in a suitable medium (e.g., LB broth with glucose) at 37°C to an optimal cell density (OD600 of 0.5-0.7).[8] Protein expression is then induced with an agent like isopropyl β-D-1-thiogalactopyranoside (IPTG), followed by incubation at a lower temperature (e.g., 30°C) for several hours to enhance protein folding and solubility.[8]
-
Cell Lysis: The bacterial cells are harvested by centrifugation and resuspended in a binding buffer. Cell lysis is achieved through physical methods such as sonication or microfluidization on ice.[9][10] The cell lysate is then centrifuged to pellet cellular debris, and the supernatant containing the soluble fusion protein is collected.
-
Affinity Chromatography: The purification of the MBP-fusion protein is accomplished using amylose (B160209) affinity chromatography.[10] The cleared lysate is loaded onto an amylose resin column. The MBP tag binds specifically to the amylose, immobilizing the fusion protein.
-
Elution: After washing the column to remove unbound proteins, the MBP-fusion protein is eluted from the resin using a buffer containing maltose (e.g., 10 mM), which competes with the amylose for binding to the MBP tag.[10]
-
Tag Cleavage (Optional): If required, the MBP tag can be cleaved from the target this compound by a specific protease, such as Factor Xa or enterokinase, for which a recognition site is often engineered between the MBP tag and the protein of interest.[6] Further purification steps, like ion-exchange or size-exclusion chromatography, may be necessary to separate the target protein from the cleaved tag and the protease.
III. Biochemical Characterization of Novel Maltose Phosphorylases
A thorough biochemical characterization is essential to understand the enzymatic properties of a novel this compound. This involves determining its substrate specificity, kinetic parameters, and optimal reaction conditions.
Enzymatic Reaction
This compound catalyzes a reversible phosphorolytic reaction as depicted below.
Caption: Reversible phosphorolysis of maltose catalyzed by this compound.
Experimental Protocol: this compound Activity Assay
The activity of this compound is typically determined by measuring the amount of D-glucose produced from the phosphorolysis of maltose.
-
Reaction Mixture Preparation: A standard reaction mixture contains the purified enzyme, maltose, and a phosphate buffer at a specific pH.[2] For example, a 50 μL reaction mixture could contain 2.94–14.7 μg/mL of the enzyme, 4 mM maltose, and 10 mM sodium phosphate buffer (pH 8.0) in 100 mM HEPES-NaOH buffer (pH 8.0).[2]
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).[2]
-
Reaction Termination: The enzymatic reaction is stopped, typically by heat inactivation (e.g., heating at 90°C for 5 minutes).[2]
-
Glucose Quantification: The amount of D-glucose released is measured using a standard enzymatic assay, such as the glucose oxidase-peroxidase method.[2] The absorbance is measured spectrophotometrically.
-
Unit Definition: One unit (U) of this compound activity is defined as the amount of enzyme that produces 1 μmol of D-glucose per minute under the specified assay conditions.[11]
Quantitative Data Summary
The biochemical properties of novel maltose phosphorylases are compared to known enzymes to understand their unique characteristics. The following tables summarize key quantitative data for characterized maltose phosphorylases.
Table 1: Substrate Specificity and Kinetic Parameters
| Enzyme Source | Substrate | Km (mM) | Reference |
| Bacillus sp. AHU2001 | Maltose | - | [2][3][12][13] |
| Phosphate | - | [2][3][12][13] | |
| Lactobacillus brevis | Maltose | 0.9 | [5][14] |
| Phosphate | 1.8 | [5][14] | |
| Paenibacillus sp. | Maltose | - | [15] |
| Phosphate | - | [15] |
Note: Specific Km values for Bacillus sp. AHU2001 were not explicitly stated in the provided search results, but the phosphorolysis was reported to follow a sequential Bi-Bi mechanism.[2][13]
Table 2: Optimal Reaction Conditions and Stability
| Enzyme Source | Optimal pH | Optimal Temperature (°C) | pH Stability Range | Thermal Stability | Reference |
| Bacillus sp. AHU2001 | 8.1 | 45 | 4.5 - 10.4 | ≤ 40°C | [2][3][12][13] |
| Lactobacillus brevis | 6.5 | 36 | - | Stable at 4°C for 6 months | [5][14] |
| Paenibacillus sp. | 7.0 - 8.0 (decomposition) | 45 - 55 (decomposition) | 5.5 - 7.5 | Stable up to 50°C | [15] |
| 5.5 - 6.5 (synthesis) | 50 - 55 (synthesis) | [15] |
IV. Structural Analysis
Understanding the three-dimensional structure of a novel this compound is crucial for elucidating its catalytic mechanism and for guiding protein engineering efforts.
Structural Features
The crystal structure of this compound from Lactobacillus brevis (PDB ID: 1H54) reveals a dimeric enzyme.[1][16] Each monomer consists of an N-terminal domain, a helical linker, an (α/α)6 barrel catalytic domain, and a C-terminal domain.[16] The catalytic domain shows structural similarity to that of glucoamylase.[16] A key glutamate (B1630785) residue (Glu487 in L. brevis MP) acts as the general acid catalyst, while a phosphate binding pocket is positioned for nucleophilic attack on the anomeric carbon.[16] This structural arrangement is consistent with a direct-attack mechanism resulting in an inversion of the anomeric configuration.[16][17]
V. Conclusion
The discovery and characterization of novel maltose phosphorylases present exciting opportunities for advancements in biotechnology and medicine. The systematic approach outlined in this guide, encompassing screening, recombinant production, detailed biochemical characterization, and structural analysis, provides a robust framework for researchers in this field. The quantitative data and experimental protocols serve as a valuable resource for comparative studies and for the development of novel applications for these versatile enzymes.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Enzyme Activity Measurement of this compound [creative-enzymes.com]
- 5. This compound from Lactobacillus brevis: purification, characterization, and application in a biosensor for ortho-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expression and purification of recombinant proteins by fusion to maltose-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ucscwardlab.com [ucscwardlab.com]
- 9. store.genprice.com [store.genprice.com]
- 10. Affinity Purification of a Recombinant Protein Expressed as a Fusion with the Maltose-Binding Protein (MBP) Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound (MPL-EP) | Kikkoman Biochemifa [biochemifa.kikkoman.com]
- 12. Biochemical characteristics of this compound MalE from Bacillus sp. AHU2001 and chemoenzymatic synthesis of oligosaccharides by the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. 2024.sci-hub.se [2024.sci-hub.se]
- 15. WO2005003343A1 - Novel microorganism, this compound, trehalose phosphorylase, and processes for producing these - Google Patents [patents.google.com]
- 16. Crystal structure of this compound from Lactobacillus brevis: unexpected evolutionary relationship with glucoamylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
An In-depth Technical Guide on the Substrate-Induced Activation of Maltose Phosphorylase by alpha-D-Glucose
Audience: Researchers, scientists, and drug development professionals.
This technical guide delves into the mechanism and kinetics of the substrate-induced activation of maltose (B56501) phosphorylase (MP), with a specific focus on the role of alpha-D-glucose as an activator and acceptor substrate. Maltose phosphorylase (EC 2.4.1.8) is a key enzyme in the metabolism of maltose, catalyzing the reversible phosphorolysis of maltose into D-glucose and beta-D-glucose-1-phosphate.[1][2][3] This guide provides a comprehensive overview of the enzyme's activation, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the underlying processes.
Core Concepts: The Role of alpha-D-Glucose
This compound exhibits a high degree of specificity for its substrates. A critical finding is that the enzyme's glucosyltransferase activity is controlled by the interaction with the anomeric hydroxyl group of alpha-maltose (B7797877) and alpha-D-glucose.[4] Specifically, the axial 1-OH group of the sugar acceptor is required for effective catalysis.[4] This is demonstrated by the enzyme's ability to use alpha-D-glucose as a cosubstrate, while beta-D-glucose is not utilized.[4][5] This substrate-induced activation is pivotal for promoting a specific set of glucosyl transfer reactions with minimal hydrolysis.[4]
In the reverse reaction (synthesis of maltose), this compound can utilize alternative donors like beta-D-glucosyl fluoride (B91410), and in this context, alpha-D-glucose acts as an essential acceptor molecule, leading to the formation of alpha-maltose.[4]
Quantitative Data Presentation
The kinetic parameters of this compound in the presence of alpha-D-glucose as a cosubstrate have been determined, providing a quantitative measure of the enzyme's activity.
Table 1: Kinetic Parameters for the Synthesis of alpha-Maltose
| Substrates | Enzyme | V (μmol/(min·mg)) | Km (mM) | Conditions |
| β-D-glucosyl fluoride + α-D-glucose | This compound | 11.2 ± 1.2 | 13.1 ± 4.4 | 0°C, with α-D-glucose saturating |
Data sourced from a study on the substrate-induced activation of this compound.[4]
Table 2: Acceptor Specificity of this compound from Bacillus sp. AHU2001 in Reverse Phosphorolysis
| Acceptor Substrate | kcat(app)/Km(app) (mM-1s-1) |
| D-Glucose | 1.8 |
| D-Glucosamine | 1.8 |
| 6-Deoxy-D-glucose | 1.7 |
| N-Acetyl-D-glucosamine | 0.21 |
| Kojibiose | 0.14 |
| 2-Deoxy-D-glucose | 0.083 |
| D-Mannose | 0.065 |
| D-Xylose | 0.042 |
This table highlights the relative efficiency of different acceptors, with D-glucose being one of the most effective. Data adapted from a study on the biochemical characteristics of this compound from Bacillus sp. AHU2001.[2]
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are protocols for key experiments related to the activity of this compound.
1. This compound Activity Assay (Phosphorolysis Direction)
This protocol is designed to measure the phosphorolytic activity of this compound by quantifying the amount of glucose produced.
-
Reagents and Buffers:
-
0.1 M Phosphate (B84403) buffer (pH 5.6)
-
0.1 M Maltose solution
-
This compound solution (e.g., ~6 IU/mL)
-
0.1 M Citrate buffer (pH 5.6) for blank
-
Reagents for glucose determination (e.g., glucose oxidase-peroxidase kit or a coupled assay with hexokinase and glucose-6-phosphate dehydrogenase)
-
-
Procedure:
-
Enzyme Activation (Main Reaction):
-
In a microcentrifuge tube, mix 1.00 mL of 0.1 M Phosphate buffer (pH 5.6) and 1.00 mL of 0.1 M Maltose.
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding 0.05 mL of the this compound solution.
-
Incubate the reaction mixture at 30°C for exactly 10 minutes.[6]
-
-
Enzyme Activation (Blank):
-
Prepare a blank by replacing the phosphate buffer with 1.00 mL of 0.1 M Citrate buffer (pH 5.6).[6]
-
-
Reaction Termination:
-
Glucose Determination:
-
Quantify the amount of glucose produced using a standard glucose assay. For a coupled spectrophotometric assay:
-
Prepare a reaction mixture containing Triethanolamine-HCl-NaOH buffer, MgCl₂, ATP, and NADP⁺.
-
Add an aliquot of the terminated reaction solution.
-
Measure the initial absorbance at 340 nm.
-
Add hexokinase (HK) and glucose-6-phosphate dehydrogenase (G6PDH).
-
Measure the final absorbance at 340 nm after the reaction is complete.
-
The change in absorbance is proportional to the amount of glucose produced.[6]
-
-
-
2. This compound Activity Assay (Synthesis Direction)
This protocol measures the synthesis of maltose from β-D-glucose-1-phosphate and a glucose acceptor.
-
Reagents and Buffers:
-
Buffer solution (e.g., 50 mM Tris-HCl, pH 7.0)
-
β-D-glucose-1-phosphate (β-Glc1P) solution
-
α-D-glucose solution
-
This compound solution
-
Reagents for quantifying inorganic phosphate released (e.g., Molybdate-based colorimetric assay)
-
-
Procedure:
-
Prepare a reaction mixture containing the buffer, a fixed concentration of β-Glc1P (e.g., 10 mM), and varying concentrations of the acceptor substrate (α-D-glucose).[2]
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the this compound solution.
-
At specific time intervals, take aliquots of the reaction mixture and stop the reaction (e.g., by adding a strong acid).
-
Measure the amount of inorganic phosphate released using a colorimetric method.
-
The initial velocity of the reaction is determined from the rate of phosphate release.
-
Kinetic parameters (Km and Vmax) can be calculated by fitting the data to the Michaelis-Menten equation.[2]
-
Visualizations
Enzymatic Reaction of this compound
Caption: Reversible reaction catalyzed by this compound.
Proposed Logical Flow of Substrate-Induced Activation
Caption: Logical flow of this compound activation.
Experimental Workflow for Kinetic Analysis
Caption: Workflow for kinetic analysis of this compound.
Mechanism of Action
The catalytic mechanism of this compound involves a single displacement reaction.[2] A general acid catalyst, a glutamate (B1630785) residue (Glu487 in Lactobacillus brevis), protonates the glycosidic oxygen of maltose.[7] Concurrently, inorganic phosphate performs a nucleophilic attack on the anomeric carbon (C1) of the glucosyl residue.[7] This results in the inversion of the anomeric configuration, producing β-D-glucose-1-phosphate and D-glucose.[7] The requirement of an axial 1-OH group on the acceptor, α-D-glucose, suggests a specific hydrogen bonding interaction within the active site that is necessary to correctly position the acceptor for the nucleophilic attack on the glucosyl-enzyme intermediate in the synthesis direction. This interaction ensures the high fidelity of the glucosyl transfer reaction.[4]
Conclusion
The substrate-induced activation of this compound by alpha-D-glucose is a highly specific process governed by the stereochemistry of the acceptor molecule. The presence of an axial hydroxyl group at the anomeric carbon is a critical determinant for the enzyme's glucosyltransferase activity. Understanding the kinetics and mechanism of this activation is essential for applications in biocatalysis, such as the enzymatic synthesis of novel oligosaccharides, and for the development of inhibitors targeting this enzyme in various organisms. The provided data, protocols, and diagrams serve as a comprehensive resource for researchers in this field.
References
- 1. Enzyme Activity Measurement of this compound [creative-enzymes.com]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Substrate-induced activation of this compound: interaction with the anomeric hydroxyl group of alpha-maltose and alpha-D-glucose controls the enzyme's glucosyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 6. oyceu.com [oyceu.com]
- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
Genetic Localization of the malP Gene in Bacteria: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The malP gene, encoding maltodextrin (B1146171) phosphorylase, is a key component of the maltose (B56501) utilization system in many bacteria. This enzyme catalyzes the phosphorolytic cleavage of α-1,4-glucosidic bonds in maltodextrins, yielding glucose-1-phosphate, which can then enter central glycolytic pathways. The genetic localization and regulation of malP are of significant interest for understanding bacterial carbohydrate metabolism, a crucial aspect for the development of novel antimicrobial strategies and for harnessing bacteria in biotechnological applications. This guide provides a comprehensive overview of the genetic context of malP, detailed experimental protocols for its localization, and a summary of its regulatory networks in key bacterial species.
Data Presentation: Genetic Location of malP
The chromosomal location of the malP gene has been determined in several bacterial species. The following table summarizes its position in three well-studied model organisms.
| Organism Strain | Chromosomal Location (Minutes) | Chromosomal Location (Base Pairs) | Locus Tag (if applicable) | Operonic Structure |
| Escherichia coli K-12 MG1655 | ~75.6 | 3,514,249 to 3,516,618 | b3417 | Part of the malA operon (malT-malP-malQ) |
| Lactococcus lactis subsp. cremoris MG1363 | Not applicable | 1,844,930 to 1,847,250 | LLCF_1849 | Located downstream of a putative malR (LacI-family regulator) |
| Streptococcus pneumoniae D39 | Not applicable | 1,987,314 to 1,989,641 | SPD_2106 (older annotation) | Part of the malMP operon, divergently transcribed from malXCD |
Experimental Protocols for Genetic Localization
The determination of a gene's position on the bacterial chromosome has traditionally been accomplished through classical genetic mapping techniques such as conjugation and transduction. These methods rely on the transfer of genetic material between bacterial cells and the subsequent analysis of recombination frequencies.
Interrupted Mating (Conjugation Mapping)
Interrupted mating is used to determine the order and relative distance of genes by tracking the time it takes for them to be transferred from a donor (Hfr) to a recipient (F-) cell during conjugation.[1]
Protocol:
-
Strain Selection:
-
Donor: An Hfr (High-frequency recombination) strain that is prototrophic for the marker of interest (malP+) and sensitive to a selective agent (e.g., streptomycin).
-
Recipient: An F- strain that is auxotrophic for the marker of interest (malP-) and resistant to the selective agent (e.g., streptomycin-resistant).
-
-
Mating:
-
Grow overnight cultures of both the Hfr and F- strains in a rich, non-selective medium (e.g., LB broth).
-
Inoculate fresh rich medium with the overnight cultures and grow to the mid-logarithmic phase.
-
Mix the donor and recipient cultures at a ratio of 1:10 (Hfr:F-) in a flask and incubate at 37°C without shaking to allow for the formation of mating pairs.
-
-
Interruption and Plating:
-
At specific time intervals (e.g., 0, 5, 10, 15, 20, 25, 30 minutes) after mixing, withdraw an aliquot of the mating mixture.
-
Immediately interrupt conjugation by vigorous vortexing or blending for 30-60 seconds to separate the mating pairs.
-
Prepare serial dilutions of the interrupted mating mixture.
-
Plate the dilutions onto selective agar (B569324) plates. The selective medium should lack the nutrient required by the F- strain (to select for recombinants) and contain the selective agent to kill the Hfr donor cells (e.g., minimal medium with streptomycin (B1217042) and maltose as the sole carbon source).
-
-
Analysis:
-
Incubate the plates at 37°C for 24-48 hours until colonies appear.
-
Count the number of recombinant colonies on each plate for each time point.
-
Plot the number of recombinants (or the frequency of recombination) against time. The time at which recombinants for a particular gene first appear is the time of entry for that gene. The order of gene entry corresponds to the gene order on the chromosome.
-
P1 Transduction (Cotransduction Mapping)
P1 transduction utilizes the bacteriophage P1 to transfer small fragments of the bacterial chromosome from a donor to a recipient cell. The frequency at which two genes are transferred together (cotransduced) is inversely proportional to the distance between them.
Protocol:
-
Preparation of P1 Lysate (from Donor):
-
Inoculate a culture of the donor strain (e.g., a wild-type strain with a selectable marker near malP) in LB broth supplemented with 5 mM CaCl₂ and 0.2% glucose.
-
Grow the culture to early-log phase.
-
Infect the culture with a P1 phage stock and continue incubation with shaking until the culture lyses (becomes clear).
-
Add a few drops of chloroform (B151607) to the lysate to kill any remaining bacterial cells.
-
Centrifuge the lysate to pellet cell debris. The supernatant is the P1 lysate containing transducing particles.
-
-
Transduction (into Recipient):
-
Grow an overnight culture of the recipient strain (e.g., a malP- strain with a different selectable marker).
-
Harvest and resuspend the recipient cells in a solution containing 100 mM MgSO₄ and 5 mM CaCl₂.
-
Mix the recipient cells with the P1 lysate at various multiplicities of infection (MOI).
-
Incubate at 37°C for 20-30 minutes to allow for phage adsorption and DNA injection.
-
Add sodium citrate (B86180) to the mixture to chelate calcium ions and prevent further phage infection.
-
Plate the transduction mixture onto selective agar plates. For cotransduction analysis, first select for the primary marker and then screen for the presence of the unselected marker (malP+).
-
-
Analysis:
-
Count the number of colonies that have been transduced for the primary marker.
-
Replica-plate these colonies onto a medium that selects for the cotransduced marker (malP+).
-
Calculate the cotransduction frequency as the number of colonies with both markers divided by the number of colonies with the primary marker.
-
Use the cotransduction frequency to determine the relative distance between the two genes using established formulas.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
The regulation of malP expression is tightly controlled and varies between different bacterial species. In Escherichia coli, it is part of the maltose regulon, which is positively controlled by the activator protein MalT.[2] In contrast, in Gram-positive bacteria like Lactococcus lactis and Streptococcus pneumoniae, the regulation often involves repressors from the LacI-GalR family.
Caption: Regulation of malP expression in Escherichia coli.
Caption: Generalized regulation of malP in Gram-positive bacteria.
Experimental Workflows
The process of localizing a gene like malP involves a series of coordinated steps, from initial mutagenesis to fine-scale mapping.
Caption: Workflow for the genetic localization of the malP gene.
Conclusion
The genetic localization of the malP gene is integral to our understanding of carbohydrate metabolism in bacteria. The methodologies outlined in this guide, from classical genetic techniques to modern sequencing-based approaches, provide a robust framework for determining the genomic context of this and other bacterial genes. A thorough understanding of the location and regulation of malP can inform strategies for the development of novel therapeutics that target bacterial metabolism and can aid in the engineering of microorganisms for biotechnological purposes. The continued application of these techniques will undoubtedly lead to a more complete picture of the genetic organization and regulatory networks that govern bacterial life.
References
Biochemical Characteristics of Bacillus sp. Maltose Phosphorylase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biochemical characteristics of maltose (B56501) phosphorylase (MP) from Bacillus species, with a focus on enzymes isolated from Bacillus sp. AHU2001 and Bacillus sp. RK-1. Maltose phosphorylase (EC 2.4.1.8) is a key enzyme in the metabolism of maltose, catalyzing the reversible phosphorolysis of maltose into D-glucose and β-D-glucose-1-phosphate.[1][2][3] This enzyme is of significant interest for applications in oligosaccharide synthesis and biosensor development.
Overview of Bacillus sp. This compound
This compound from Bacillus species belongs to the glycoside hydrolase family 65 (GH65).[1][4][5][6] These enzymes operate via a single displacement mechanism.[1][2] In the context of cellular metabolism, MP is involved in the intracellular breakdown of maltodextrins.[1][2] The reversible nature of the reaction also allows for the synthesis of novel oligosaccharides through reverse phosphorolysis, a process with significant potential in biotechnology and pharmaceutical development.[1]
Quantitative Biochemical Data
The biochemical properties of this compound have been characterized for several Bacillus species. The following tables summarize the key quantitative data for the enzymes from Bacillus sp. AHU2001 (recombinantly produced in E. coli) and the extracellularly produced enzyme from Bacillus sp. RK-1.
Table 1: General Properties and Optimal Conditions
| Parameter | Bacillus sp. AHU2001 (MalE) | Bacillus sp. RK-1 |
| Molecular Weight | Not specified in abstracts | 170 kDa (Gel Filtration), 88.5 kDa (SDS-PAGE) [suggests a homodimer][7][8] |
| Optimal pH | 8.1[1][2][4][5] | 6.0 - 7.0[7] |
| Optimal Temperature | 45°C[1][2][4] | ~65°C[7] |
| pH Stability | 4.5 - 10.4 (at 4°C for 24h)[1][2][4] | 5.5 - 8.0 (at 4°C for 24h)[7] |
| Thermal Stability | ≤ 40°C (for 15 min)[1][2][4] | Up to ~55°C (for 15 min)[7] |
Table 2: Kinetic Parameters for Maltose Phosphorolysis (Bacillus sp. AHU2001 - MalE)
The phosphorolysis of maltose by MalE from Bacillus sp. AHU2001 follows a sequential Bi-Bi mechanism.[1][2][4][5]
| Parameter | Value | Substrate |
| kcat | 30.9 ± 0.6 s⁻¹ | Maltose |
| KmA | 0.295 ± 0.059 mM | Phosphate (B84403) |
| KmB | 0.835 ± 0.123 mM | Maltose |
| KiA | 9.07 ± 1.74 mM | Phosphate |
Table 3: Substrate Specificity in Reverse Phosphorolysis (Bacillus sp. AHU2001 - MalE)
MalE from Bacillus sp. AHU2001 can utilize a variety of acceptor molecules in the reverse phosphorolysis reaction with β-D-glucose-1-phosphate as the donor.[1][4][5]
| Acceptor Substrate | Catalytic Efficiency (kcat(app)/Km(app)) (s⁻¹mM⁻¹) | Product Linkage |
| D-Glucose | 12.8 | α-(1→4) |
| D-Glucosamine | 15.2 | α-(1→4) |
| 6-Deoxy-D-glucose | 12.2 | α-(1→4) |
| 2-Deoxy-D-glucose | Not specified, but active | α-(1→3) |
| L-Sorbose | Not specified, but active | α-(1→3) |
| 1,5-Anhydro-D-glucitol | Active (0.23–12% of D-glucose efficiency) | α-(1→4) |
| Methyl α-D-glucoside | Active (0.23–12% of D-glucose efficiency) | α-(1→4) |
| D-Mannose | Active (0.23–12% of D-glucose efficiency) | α-(1→4) |
| N-Acetyl-D-glucosamine | Active (0.23–12% of D-glucose efficiency) | α-(1→4) |
| Kojibiose | Active (0.23–12% of D-glucose efficiency) | α-(1→4) |
| 3-Deoxy-D-glucose | Active (0.23–12% of D-glucose efficiency) | α-(1→4) |
| D-Allose | Active (0.23–12% of D-glucose efficiency) | α-(1→4) |
| D-Xylose | Active (0.23–12% of D-glucose efficiency) | α-(1→4) |
| D-Lyxose | Active (0.23–12% of D-glucose efficiency) | α-(1→4) |
| L-Fucose | Active (0.23–12% of D-glucose efficiency) | α-(1→4) |
The enzyme showed no phosphorolytic activity towards other α-linked glucobioses or maltotriose.[1][4][5]
Experimental Protocols
The following sections detail the methodologies employed in the characterization of Bacillus sp. This compound.
Enzyme Production and Purification (Bacillus sp. AHU2001 - MalE)
-
Gene Expression : The malE gene from Bacillus sp. AHU2001 is expressed in an Escherichia coli host.
-
Induction : Recombinant protein production is induced by the addition of isopropyl β-d-thiogalactoside (IPTG) to a final concentration of 0.1 mM, followed by incubation at 18°C for 22 hours.[1]
-
Cell Lysis : Bacterial cells are harvested by centrifugation and resuspended in 30 mM imidazole-HCl buffer (pH 6.5) containing 500 mM NaCl. Cell disruption is achieved by sonication.[1]
-
Clarification : Cell debris is removed by centrifugation (12,000 × g, 4°C, 10 min) to obtain the cell-free extract.[1]
-
Purification : The publication notes that the cell-free extract was the starting material for purification, implying further chromatographic steps were used, though not detailed in the abstract.
Standard Enzyme Assay (Phosphorolysis Direction)
-
Reaction Mixture : A 50 μL reaction mixture is prepared containing:
-
Incubation : The mixture is incubated at 37°C for 10 minutes.[1]
-
Reaction Termination : The reaction is stopped by heating at 90°C for 5 minutes.[1]
-
Glucose Measurement : 100 μL of 2 M Tris-HCl buffer (pH 7.0) is added to the sample. The amount of released D-glucose is quantified using a D-glucose oxidase-peroxidase method.[1]
Kinetic Analysis
-
Phosphorolysis Kinetics : The reaction rate for the phosphorolysis of maltose is measured at various concentrations of maltose (0.5–4 mM) and sodium phosphate buffer (1–8 mM) using the standard enzyme assay.[1]
-
Data Fitting : The kinetic parameters (kcat, KmA, KmB, KiA) are calculated by fitting the reaction rates to the equation for a sequential Bi-Bi mechanism using appropriate software (e.g., Grafit version 7.0.2).[1]
-
Reverse Phosphorolysis Kinetics : Apparent kinetic parameters for various acceptor substrates are determined by measuring reaction rates at different acceptor concentrations (0.75–25 mM) and a fixed concentration of β-D-glucose-1-phosphate (10 mM).[1]
Protein Concentration Determination
-
During Purification : Protein concentration is estimated by measuring the absorbance at 280 nm (A280).[1]
-
Purified Protein : The concentration of the purified protein is accurately determined by amino acid analysis after hydrolysis in 6 M HCl at 110°C for 24 hours.[1]
Visualizations
Enzymatic Reaction and Pathways
The core function of this compound is the reversible phosphorolysis of maltose. This reaction is a key step in the maltodextrin (B1146171) metabolism of some bacteria.
Caption: Reversible reaction catalyzed by Bacillus sp. This compound.
Experimental Workflow
The characterization of Bacillus sp. This compound typically follows a structured workflow from enzyme production to detailed biochemical analysis.
Caption: General experimental workflow for this compound characterization.
References
- 1. tandfonline.com [tandfonline.com]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Biochemical characteristics of this compound MalE from Bacillus sp. AHU2001 and chemoenzymatic synthesis of oligosaccharides by the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Purification and characterization of this compound from Bacillus sp. RK-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Maltose Phosphorylase in Microbial Maltodextrin Metabolism: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Maltodextrin (B1146171), a complex carbohydrate derived from starch, represents a significant carbon source for a diverse range of microorganisms. The metabolic pathways governing its utilization are intricate and vary across different microbial species. Central to many of these pathways is the enzyme Maltose (B56501) Phosphorylase (MP), a key player in the phosphorolytic cleavage of maltose and longer maltodextrins. This technical guide provides an in-depth exploration of the multifaceted role of maltose phosphorylase in microbial maltodextrin metabolism. It delves into the enzyme's mechanism of action, its regulation, and its significance in both Gram-negative and Gram-positive bacteria. Furthermore, this document presents a compilation of quantitative data, detailed experimental protocols, and visual representations of the metabolic and experimental workflows to serve as a comprehensive resource for researchers in microbiology, enzymology, and drug development.
Introduction to this compound
This compound (EC 2.4.1.8) is a glycoside hydrolase family 65 (GH65) enzyme that catalyzes the reversible phosphorolysis of maltose into D-glucose and β-D-glucose-1-phosphate.[1][2][3] This reaction is a key step in the intracellular metabolism of maltodextrins in many bacteria.[2] Unlike hydrolytic enzymes that utilize water to break glycosidic bonds, phosphorylases employ inorganic phosphate (B84403), thereby conserving the energy of the glycosidic bond in the form of a phosphorylated sugar. This is an energetically favorable strategy for the cell, as the resulting glucose-1-phosphate can directly enter glycolysis after conversion to glucose-6-phosphate.
The systematic name for this enzyme is maltose:phosphate 1-beta-D-glucosyltransferase.[3] The enzyme is highly specific for maltose and typically does not react with other disaccharides.[4] In some bacteria, a related enzyme, maltodextrin phosphorylase (MalP), acts on longer maltooligosaccharides.[5][6] For the purpose of this guide, we will consider both this compound and maltodextrin phosphorylase, noting their specificities where relevant.
Mechanism of Action
This compound catalyzes the cleavage of the α-1,4-glycosidic bond in maltose via a single displacement mechanism with inversion of the anomeric configuration.[1][2] The reaction proceeds as follows:
Maltose + Phosphate ⇌ D-glucose + β-D-glucose-1-phosphate[3]
The catalytic mechanism involves a general acid catalyst, typically a glutamate (B1630785) residue, which protonates the glycosidic oxygen.[1] Subsequently, inorganic phosphate acts as a nucleophile, attacking the anomeric carbon and leading to the formation of β-D-glucose-1-phosphate and the release of a glucose molecule.[1][2]
dot
Caption: General reaction catalyzed by this compound.
Role in Microbial Maltodextrin Metabolism
The role and regulation of this compound differ significantly between Gram-negative and Gram-positive bacteria.
Gram-Negative Bacteria: The Escherichia coli Model
In Escherichia coli, the metabolism of maltose and maltodextrins is orchestrated by the mal regulon.[5] Maltodextrins are transported into the periplasm through the LamB porin and subsequently into the cytoplasm by an ABC transporter system (MalEFGK).[5] Intracellularly, two primary enzymes are responsible for maltodextrin degradation: amylomaltase (MalQ) and maltodextrin phosphorylase (MalP).[5][7]
MalQ is a 4-α-glucanotransferase that disproportionates maltodextrins, producing glucose and longer maltodextrins.[5] MalP, on the other hand, sequentially removes glucose units from the non-reducing end of maltodextrins of at least four glucose units in length, yielding glucose-1-phosphate.[6][7][8] The combined action of MalQ and MalP efficiently converts maltodextrins into glucose and glucose-1-phosphate, which then enter glycolysis.[7][8]
dot
References
- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Enzyme Activity Measurement of this compound [creative-enzymes.com]
- 5. Maltose/Maltodextrin System of Escherichia coli: Transport, Metabolism, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Maltodextrin phosphorylase - Wikipedia [en.wikipedia.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Role of Maltose Enzymes in Glycogen Synthesis by Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Substrate Binding Sites of Maltose Phosphorylase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the substrate binding sites of maltose (B56501) phosphorylase (MP), a key enzyme in the metabolism of maltose. Understanding the intricate interactions within the active site of this enzyme is crucial for elucidating its catalytic mechanism and for the rational design of inhibitors or engineered enzymes for biotechnological applications. This document details the key amino acid residues involved in substrate recognition, the catalytic mechanism, and relevant experimental protocols.
Introduction to Maltose Phosphorylase
This compound (EC 2.4.1.8) is a glycoside hydrolase family 65 (GH65) enzyme that catalyzes the reversible phosphorolysis of maltose into D-glucose and β-D-glucose-1-phosphate.[1] This reaction proceeds via a single displacement mechanism, resulting in an inversion of the anomeric configuration.[1] The enzyme plays a significant role in the maltose utilization pathways of various bacteria.[1]
The structural and functional analysis of this compound, particularly the crystal structure of the enzyme from Lactobacillus brevis (PDB ID: 1H54), has provided significant insights into its substrate binding and catalytic machinery.[2][3] This structure reveals a multi-domain architecture, including a catalytic (α/α)6 barrel domain that houses the active site.[2]
The Architecture of the Substrate Binding Sites
The active site of this compound is a well-defined pocket shaped to accommodate its two primary substrates: maltose and inorganic phosphate (B84403). The binding of these substrates is orchestrated by a network of specific amino acid residues that are highly conserved across different species.
The Maltose Binding Site
The maltose binding site can be conceptually divided into two subsites: the non-reducing end subsite (-1) and the reducing end subsite (+1).
-
Subsite -1 (Non-reducing end): This subsite binds the non-reducing glucose moiety of maltose. The catalytic acid, Glu487 (in L. brevis), is strategically positioned in this subsite to protonate the glycosidic oxygen, facilitating the cleavage of the α-1,4-glycosidic bond.[2][4]
-
Subsite +1 (Reducing end): The reducing glucose unit of maltose is recognized by residues located on a flexible loop. Structural comparisons and modeling studies have identified His413 and Glu415 (in Lactobacillus acidophilus) as key residues in this subsite. These residues are proposed to form hydrogen bonds with the hydroxyl groups of the reducing glucose, ensuring proper orientation of the substrate for catalysis.
The Phosphate Binding Site
The crystal structure of L. brevis this compound in complex with a phosphate ion reveals a dedicated binding pocket for this nucleophile.[2][3] The phosphate ion is positioned to perform a nucleophilic attack on the anomeric carbon of the non-reducing glucose unit of maltose.[2][4] This site is located opposite to the catalytic acid Glu487.[2] The precise interactions holding the phosphate in place involve a network of hydrogen bonds with surrounding residues and water molecules, ensuring its optimal positioning for the reaction.
Quantitative Analysis of Substrate Binding
The affinity of this compound for its substrates has been characterized through kinetic studies. The Michaelis constant (Km) and the catalytic rate constant (kcat) provide quantitative measures of substrate binding and catalytic efficiency.
| Enzyme Source | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) |
| Lactobacillus brevis | Maltose | 0.9 | - | - |
| Lactobacillus brevis | Phosphate | 1.8 | - | - |
| Bacillus sp. AHU2001 | Maltose | 0.835 ± 0.123 | 30.9 ± 0.6 | 37.0 |
| Bacillus sp. AHU2001 | Phosphate | 0.295 ± 0.059 | 30.9 ± 0.6 | 104.7 |
| Thermococcus litoralis | Maltoheptaose | 0.46 | - | - |
Note: The kcat and kcat/Km values for L. brevis were not explicitly provided in the cited sources. The data for T. litoralis is for maltoheptaose, a longer maltodextrin.
Visualizing the Catalytic Mechanism and Experimental Workflows
To better illustrate the processes involved in understanding the substrate binding sites of this compound, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
X-ray Crystallography for Structure Determination
The determination of the crystal structure of this compound is fundamental to understanding its substrate binding sites. The following is a generalized protocol based on the successful crystallization of the L. brevis enzyme.
-
Protein Expression and Purification:
-
The gene encoding this compound is cloned into an appropriate expression vector (e.g., pET series) and transformed into a suitable E. coli host strain.
-
Protein expression is induced (e.g., with IPTG) and cells are harvested.
-
The protein is purified using a combination of chromatographic techniques, such as anion exchange, gel filtration, and hydroxyapatite (B223615) chromatography, to achieve high purity.[5]
-
-
Crystallization:
-
The purified protein is concentrated to a suitable concentration (e.g., 10-20 mg/mL).
-
Crystallization is typically achieved using the hanging-drop or sitting-drop vapor diffusion method.
-
Crystals of L. brevis this compound were obtained from solutions containing polyethylene (B3416737) glycol (PEG) as the precipitant.
-
-
Data Collection and Structure Determination:
-
Crystals are cryo-protected and flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
-
The structure is solved by molecular replacement, using a homologous structure as a search model if available, followed by model building and refinement.
-
Kinetic Analysis of this compound Activity
The kinetic parameters of this compound can be determined using a coupled enzyme assay. This assay indirectly measures the production of glucose-1-phosphate by coupling its conversion to a reaction that can be monitored spectrophotometrically.
-
Assay Principle: The phosphorolysis of maltose produces D-glucose and β-D-glucose-1-phosphate. The β-D-glucose-1-phosphate is then converted to glucose-6-phosphate by phosphoglucomutase. Subsequently, glucose-6-phosphate dehydrogenase oxidizes glucose-6-phosphate, reducing NADP⁺ to NADPH. The increase in absorbance at 340 nm due to the formation of NADPH is monitored over time.
-
Reaction Mixture:
-
Buffer (e.g., 50 mM Tris-HCl, pH 7.8)
-
Maltose (varied concentrations)
-
Inorganic phosphate (varied concentrations)
-
MgCl₂
-
NADP⁺
-
Phosphoglucomutase (coupling enzyme)
-
Glucose-6-phosphate dehydrogenase (coupling enzyme)
-
This compound (the enzyme to be assayed)
-
-
Procedure:
-
All reagents except this compound are mixed in a cuvette and pre-incubated to reach thermal equilibrium (e.g., 30°C).
-
The reaction is initiated by the addition of this compound.
-
The change in absorbance at 340 nm is recorded using a spectrophotometer.
-
Initial reaction velocities are calculated from the linear portion of the absorbance versus time plot.
-
Kinetic parameters (Km and kcat) are determined by fitting the initial velocity data to the Michaelis-Menten equation.
-
Site-Directed Mutagenesis to Probe Residue Function
Site-directed mutagenesis is a powerful technique to investigate the role of specific amino acid residues in substrate binding and catalysis.
-
Primer Design: Oligonucleotide primers containing the desired mutation (e.g., changing Glu487 to Alanine) are designed. These primers are complementary to the template plasmid DNA containing the this compound gene.
-
PCR Amplification: A PCR reaction is performed using a high-fidelity DNA polymerase, the template plasmid, and the mutagenic primers. This reaction amplifies the entire plasmid, incorporating the desired mutation.
-
Template Removal: The parental, methylated template DNA is digested with the restriction enzyme DpnI, which specifically cleaves methylated DNA. The newly synthesized, mutated DNA is unmethylated and remains intact.
-
Transformation and Selection: The mutated plasmid is transformed into competent E. coli cells. The transformed cells are plated on a selective medium (e.g., containing an antibiotic corresponding to the resistance gene on the plasmid).
-
Verification and Analysis:
-
Plasmids from the resulting colonies are isolated and sequenced to confirm the presence of the desired mutation.
-
The mutant protein is then expressed, purified, and characterized using kinetic and structural methods as described above to assess the impact of the mutation on enzyme function.
-
Conclusion
The substrate binding sites of this compound are highly specific and finely tuned for the recognition of maltose and inorganic phosphate. The detailed structural and functional information presented in this guide, derived from X-ray crystallography, kinetic analysis, and site-directed mutagenesis, provides a solid foundation for further research and development. A thorough understanding of these binding sites is paramount for the rational engineering of this enzyme for novel biotechnological applications, such as the synthesis of specialized oligosaccharides, and for the development of potent and specific inhibitors for therapeutic purposes. The methodologies outlined herein serve as a valuable resource for researchers aiming to further explore the fascinating world of this important enzyme.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Crystal structure of this compound from Lactobacillus brevis: unexpected evolutionary relationship with glucoamylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 5. This compound from Lactobacillus brevis: purification, characterization, and application in a biosensor for ortho-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Biosensors for Ortho-Phosphate Detection Using Maltose Phosphorylase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inorganic ortho-phosphate (B1173645) (Pi) is a crucial ion in numerous biological processes, including signal transduction, energy metabolism, and bone formation. Its accurate quantification is essential in various fields, from environmental monitoring to clinical diagnostics and drug development. Traditional methods for phosphate (B84403) detection can be cumbersome and time-consuming. Enzymatic biosensors offer a highly specific and sensitive alternative for rapid and precise ortho-phosphate measurement. This application note details the use of maltose (B56501) phosphorylase (MP) in a coupled enzyme system for the development of robust biosensors for ortho-phosphate.
Maltose phosphorylase (EC 2.4.1.8) catalyzes the reversible phosphorolysis of maltose in the presence of inorganic phosphate to produce glucose-1-phosphate and glucose.[1] This reaction provides a direct and specific way to measure ortho-phosphate concentrations. By coupling this reaction with a glucose-detecting enzyme, such as glucose oxidase (GOx), a measurable signal proportional to the initial ortho-phosphate concentration can be generated. This principle has been applied to develop various types of biosensors, including electrochemical, colorimetric, and fluorescent assays.
Principle of Detection: A Coupled Enzymatic Reaction
The detection of ortho-phosphate using a this compound-based biosensor relies on a two-step enzymatic cascade.
-
Phosphate-Dependent Reaction: this compound utilizes ortho-phosphate as a substrate to convert maltose into β-D-glucose-1-phosphate and glucose. The amount of glucose produced is directly proportional to the initial concentration of ortho-phosphate in the sample.
-
Signal Generation: The glucose generated in the first step is then oxidized by glucose oxidase. This reaction produces gluconolactone (B72293) and hydrogen peroxide (H₂O₂). The production of H₂O₂ can be monitored through various methods to provide a quantitative readout. For instance, in an electrochemical biosensor, the H₂O₂ can be detected amperometrically. In a colorimetric or fluorometric assay, horseradish peroxidase (HRP) can be used to catalyze the reaction between H₂O₂ and a chromogenic or fluorogenic substrate, leading to a measurable change in absorbance or fluorescence.[2][3]
Figure 1: Enzymatic cascade for ortho-phosphate detection.
Quantitative Data Summary
The performance of biosensors utilizing this compound for ortho-phosphate detection can vary depending on the detection method and fabrication protocol. The following table summarizes the key performance metrics of different biosensor configurations.
| Biosensor Type | Key Enzymes | Limit of Detection (LOD) | Linear Range | Response Time | Stability | Reference |
| Amperometric | This compound, Glucose Oxidase | 0.1 µM | 0.5 - 10 µM | Not Specified | Loss of 7% activity after 6 months at 4°C (enzyme in solution) | [4][5] |
| Conductometric | This compound | 1.0 µM | 1.0 - 20 µM and 20 - 400 µM | ~10 seconds | Good stability over two months when stored at 4°C | [6][7] |
| Colorimetric Assay Kit | This compound, Glucose Oxidase, Horseradish Peroxidase | 1.56 µM | Not Specified | Not Specified | Not Specified | [2] |
| Fluorometric Assay Kit | This compound, Glucose Oxidase, Horseradish Peroxidase | 0.8 µM | Not Specified | Not Specified | Stable for at least six months at ≤–20°C | [3] |
Experimental Protocols
Protocol 1: Colorimetric Microplate Assay for Ortho-Phosphate
This protocol is adapted from commercially available kits and provides a robust method for quantifying ortho-phosphate in a 96-well plate format.
A. Materials and Reagents:
-
This compound (MP)
-
Glucose Oxidase (GOx)
-
Horseradish Peroxidase (HRP)
-
Maltose
-
Colorimetric Probe (e.g., Amplex Red)
-
Phosphate Standard (e.g., Potassium Phosphate)
-
10X Assay Buffer (e.g., Tris-HCl or similar, pH ~7.0)
-
Deionized Water (dH₂O)
-
96-well microplate (clear bottom)
-
Microplate reader capable of measuring absorbance at the appropriate wavelength for the chosen probe.
B. Reagent Preparation:
-
1X Assay Buffer: Prepare a 1X working solution of the assay buffer by diluting the 10X stock with dH₂O.
-
Phosphate Standard Curve: Prepare a series of phosphate standards by diluting the phosphate standard solution in 1X Assay Buffer to final concentrations ranging from 0 to 100 µM.
-
Enzyme Mix: Prepare a working solution containing MP, GOx, and HRP in 1X Assay Buffer. The optimal concentrations of each enzyme should be determined empirically, but a starting point could be in the range of 0.1-1 U/mL for each.
-
Substrate Mix: Prepare a working solution containing maltose and the colorimetric probe in 1X Assay Buffer.
C. Assay Procedure:
Figure 2: Workflow for the colorimetric microplate assay.
-
Add 50 µL of each phosphate standard and unknown sample to separate wells of the 96-well plate.
-
Add 50 µL of a reaction mixture containing the enzymes (MP, GOx, HRP), maltose, and the colorimetric probe to each well. Alternatively, reagents can be added in sequential steps.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Construct a standard curve by plotting the absorbance values of the standards against their concentrations.
-
Determine the ortho-phosphate concentration in the unknown samples by interpolating their absorbance values on the standard curve.
Protocol 2: Fabrication of an Amperometric Biosensor for Ortho-Phosphate
This protocol provides a general framework for the fabrication of an amperometric biosensor using this compound and glucose oxidase immobilized on an electrode surface.
A. Materials and Reagents:
-
Working Electrode (e.g., glassy carbon, screen-printed carbon)
-
Reference Electrode (e.g., Ag/AgCl)
-
Counter Electrode (e.g., Platinum wire)
-
This compound (MP)
-
Glucose Oxidase (GOx)
-
Bovine Serum Albumin (BSA)
-
Glutaraldehyde (B144438) solution
-
Phosphate-Citrate Buffer (pH 6.5)
-
Maltose solution
-
Potentiostat
B. Electrode Preparation and Enzyme Immobilization:
Figure 3: Workflow for amperometric biosensor fabrication.
-
Electrode Cleaning: Thoroughly clean the working electrode according to standard procedures (e.g., polishing with alumina (B75360) slurry followed by sonication in ethanol (B145695) and water).
-
Enzyme Solution Preparation: Prepare a solution containing this compound, Glucose Oxidase, and Bovine Serum Albumin (as a stabilizer) in a suitable buffer (e.g., phosphate-citrate buffer, pH 6.5).
-
Enzyme Immobilization:
-
Pipette a small volume (e.g., 5-10 µL) of the enzyme solution onto the active surface of the working electrode.
-
Allow the electrode to dry at room temperature.
-
Place the electrode in a desiccator containing a small amount of glutaraldehyde solution to allow for cross-linking of the enzymes via vapor deposition. The time for cross-linking should be optimized.
-
After cross-linking, rinse the electrode gently with buffer to remove any unbound enzymes.
-
-
Storage: Store the fabricated biosensor in buffer at 4°C when not in use.
C. Amperometric Measurement:
-
Set up a three-electrode electrochemical cell containing the working buffer and the substrate (maltose).
-
Apply a constant potential (e.g., +0.6 V vs. Ag/AgCl) to the working electrode and wait for the background current to stabilize.
-
Inject a known concentration of the ortho-phosphate sample into the cell with stirring.
-
Record the change in current as a function of time. The steady-state current response is proportional to the ortho-phosphate concentration.
-
Calibrate the biosensor by measuring the current response to a series of known phosphate concentrations.
Conclusion
Biosensors based on this compound offer a specific, sensitive, and rapid method for the quantification of ortho-phosphate. The versatility of the coupled enzyme system allows for the development of various detection platforms, including colorimetric, fluorometric, and electrochemical sensors, catering to different application needs. The protocols provided in this note serve as a comprehensive guide for researchers to develop and implement this compound-based biosensors for their specific research and development goals.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mybiosource.com [mybiosource.com]
- 3. PiPer™ Phosphate Assay Kit - FAQs [thermofisher.com]
- 4. This compound from Lactobacillus brevis: purification, characterization, and application in a biosensor for ortho-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Development of a conductometric phosphate biosensor based on tri-layer this compound composite films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [논문]Development of a conductometric phosphate biosensor based on tri-layer this compound composite films [scienceon.kisti.re.kr]
Application Notes and Protocols for the Purification of Maltose Phosphorylase by FPLC
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of maltose (B56501) phosphorylase using Fast Protein Liquid Chromatography (FPLC). The described methodology is based on established protocols for the purification of maltose phosphorylase from Lactobacillus brevis, a common source for this enzyme.[1][2][3] The protocol outlines a three-step chromatography process involving anion exchange, size exclusion, and hydroxyapatite (B223615) chromatography to achieve high purity.
Introduction
This compound (EC 2.4.1.8) is an enzyme that catalyzes the reversible phosphorolysis of maltose into glucose-1-phosphate and glucose.[4] This enzyme is of significant interest for various biotechnological and diagnostic applications, including the determination of α-amylase activity and the detection of inorganic phosphate (B84403).[1][5] The purification of this compound to a high degree of homogeneity is essential for its characterization and for its use in sensitive assays. FPLC provides a rapid and high-resolution method for the purification of this enzyme.[1][2]
Experimental Protocols
Preparation of Crude Cell Extract
This protocol assumes the starting material is a crude cell-free extract from Lactobacillus brevis or a recombinant E. coli strain overexpressing this compound.
Materials:
-
Cell paste
-
Lysis Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 1 mM DTT
-
Lysozyme (for bacterial cell lysis)
-
DNase I
-
Protease inhibitor cocktail
-
Centrifuge
Procedure:
-
Resuspend the cell paste in ice-cold Lysis Buffer.
-
Add lysozyme, DNase I, and a protease inhibitor cocktail.
-
Incubate on ice for 30-60 minutes with occasional stirring.
-
Disrupt the cells using sonication or a French press.
-
Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 30 minutes at 4°C.
-
Collect the supernatant, which is the crude cell-free extract.
FPLC Purification
The FPLC purification is performed as a three-step process. All steps should be carried out at 4°C.
This step separates proteins based on their net negative charge. This compound from Lactobacillus brevis has an isoelectric point (pI) between 4.2 and 4.6, meaning it will be negatively charged at a neutral pH and will bind to an anion exchange resin.[1][2]
-
Column: Q Sepharose Fast Flow or similar strong anion exchanger.
-
Buffer A (Binding Buffer): 20 mM Tris-HCl, pH 7.5
-
Buffer B (Elution Buffer): 20 mM Tris-HCl, pH 7.5, 1 M NaCl
-
Flow Rate: 5 mL/min
Procedure:
-
Equilibrate the column with Buffer A until a stable baseline is achieved.
-
Load the crude cell-free extract onto the column.
-
Wash the column with Buffer A until the absorbance at 280 nm returns to baseline to remove unbound proteins.
-
Elute the bound proteins with a linear gradient of 0-100% Buffer B over 10-20 column volumes.
-
Collect fractions and assay for this compound activity.
-
Pool the active fractions.
This step separates proteins based on their size. This compound from Lactobacillus brevis exists as a dimer with a native molecular mass of approximately 196 kDa.[1][2]
-
Column: Superdex 200 pg or similar size exclusion column.
-
Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl
-
Flow Rate: 1 mL/min
Procedure:
-
Concentrate the pooled active fractions from the anion exchange step.
-
Equilibrate the column with the size exclusion buffer.
-
Load the concentrated sample onto the column.
-
Elute with the size exclusion buffer for at least one column volume.
-
Collect fractions and assay for this compound activity.
-
Pool the active fractions containing the purified this compound.
This step provides a final polishing step, separating proteins based on interactions with both calcium and phosphate groups on the resin.
-
Column: Bio-Gel HTP Hydroxyapatite or similar.
-
Buffer A (Binding Buffer): 10 mM Sodium Phosphate, pH 6.8
-
Buffer B (Elution Buffer): 500 mM Sodium Phosphate, pH 6.8
-
Flow Rate: 1 mL/min
Procedure:
-
Equilibrate the column with Buffer A.
-
Load the pooled active fractions from the size exclusion step.
-
Wash the column with Buffer A.
-
Elute the bound proteins with a linear gradient of 0-100% Buffer B.
-
Collect fractions and assay for this compound activity.
-
Pool the fractions with the highest specific activity.
This compound Activity Assay
The activity of this compound is determined by measuring the amount of glucose produced from the phosphorolysis of maltose.[5]
Principle: Maltose + Pi --(this compound)--> Glucose-1-Phosphate + Glucose The released glucose is then quantified using a glucose oxidase-peroxidase coupled assay.
Reagents:
-
Assay Buffer: 50 mM HEPES-NaOH, pH 7.0
-
Maltose Solution: 200 mM Maltose in Assay Buffer
-
Phosphate Solution: 200 mM KH2PO4 in Assay Buffer, pH 7.0
-
Stop Solution: 5 N HCl
-
pH Adjusting Solution: 1 N NaOH
-
Glucose Assay Kit: (e.g., Wako GLUCOSE C II-TEST)
Procedure:
-
In a test tube, mix 0.2 mL of Assay Buffer, 0.1 mL of Maltose Solution, and 0.1 mL of Phosphate Solution.
-
Equilibrate at 30°C for 5 minutes.
-
Add 0.1 mL of the enzyme sample and incubate for 10 minutes at 30°C.
-
Stop the reaction by adding 0.1 mL of Stop Solution.
-
Neutralize the reaction by adding 0.5 mL of pH Adjusting Solution.
-
Take an aliquot of the reaction mixture and determine the glucose concentration using a commercial glucose assay kit according to the manufacturer's instructions.
-
One unit of this compound activity is defined as the amount of enzyme that produces 1 µmol of D-glucose per minute at 30°C and pH 7.0.[5]
Data Presentation
The following table summarizes the purification of this compound from Lactobacillus brevis, based on a published FPLC-aided procedure that achieved a 49-fold purification with a 24% yield.[2]
| Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Yield (%) | Purification Fold |
| Crude Cell-Free Extract | 1500 | 3000 | 2.0 | 100 | 1 |
| Anion Exchange | 100 | 2100 | 21.0 | 70 | 10.5 |
| Size Exclusion | 15 | 1050 | 70.0 | 35 | 35 |
| Hydroxyapatite | 7.35 | 720 | 98.0 | 24 | 49 |
Visualization
Experimental Workflow
The overall experimental workflow for the purification of this compound is depicted in the following diagram.
Caption: FPLC purification workflow for this compound.
Logical Relationship of Purification Steps
The three-step chromatography process is designed to sequentially enrich for this compound based on different physicochemical properties.
Caption: Logical flow of the this compound purification strategy.
References
- 1. This compound from Lactobacillus brevis: purification, characterization, and application in a biosensor for ortho-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. tandfonline.com [tandfonline.com]
- 4. Enzyme Activity Measurement of this compound [creative-enzymes.com]
- 5. This compound (MPL-EP) | Kikkoman Biochemifa [biochemifa.kikkoman.com]
High-Yield Expression and Purification of Recombinant Maltose Phosphorylase: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maltose (B56501) phosphorylase (MP; EC 2.4.1.8) is an enzyme that catalyzes the reversible phosphorolysis of maltose into glucose-1-phosphate and glucose.[1] This enzyme is a valuable tool in various biotechnological and diagnostic applications, including the enzymatic synthesis of oligosaccharides and the determination of phosphate (B84403) and α-amylase levels.[2] This document provides a detailed protocol for the high-yield expression of recombinant maltose phosphorylase in Escherichia coli and its subsequent purification to high homogeneity. The protocols described herein are intended to serve as a guide for researchers in academic and industrial settings.
Introduction
This compound plays a crucial role in the metabolism of maltose in several bacteria.[3] Its ability to reversibly catalyze the cleavage of α-1,4-glucosidic bonds in the presence of inorganic phosphate makes it a versatile biocatalyst.[3] For many of its applications, a highly pure and active enzyme is required. Recombinant expression in hosts like E. coli offers a reliable and scalable method for producing large quantities of this compound.[1][4] This application note details a robust workflow for the expression of this compound, often as a fusion protein with a maltose-binding protein (MBP) tag to enhance solubility and facilitate purification, followed by a multi-step purification strategy.[5][6][7]
Data Presentation
Table 1: Physicochemical and Kinetic Properties of this compound
| Property | Value | Source Organism | Reference |
| Molecular Mass (Native) | ~170-196 kDa | Bacillus sp. RK-1, Lactobacillus brevis | [8][9] |
| Molecular Mass (Subunit) | ~88.5 kDa | Bacillus sp. RK-1 | [8] |
| Optimal pH | 6.0 - 8.1 | Bacillus sp. RK-1, Bacillus sp. AHU2001 | [3][8] |
| Optimal Temperature | 45 - 65°C | Bacillus sp. AHU2001, Bacillus sp. RK-1 | [3][8] |
| Apparent Km (Maltose) | 0.9 mmol/L | Lactobacillus brevis | [9] |
| Apparent Km (Phosphate) | 1.8 mmol/L | Lactobacillus brevis | [9] |
Table 2: Example Purification Scheme for this compound from Lactobacillus brevis
| Purification Step | Total Activity (U) | Total Protein (mg) | Specific Activity (U/mg) | Purification Fold | Yield (%) |
| Crude Extract | 2500 | 500 | 5 | 1 | 100 |
| Anion Exchange Chromatography | 2000 | 50 | 40 | 8 | 80 |
| Gel Filtration | 1500 | 15 | 100 | 20 | 60 |
| Hydroxyapatite Chromatography | 1200 | 6 | 200 | 40 | 48 |
Note: The values in Table 2 are representative and may vary depending on the specific experimental conditions and the source of the enzyme. A similar multi-step chromatography approach, including anion exchange and gel filtration, has been successfully used for the purification of this compound from Lactobacillus brevis.[9]
Experimental Protocols
I. Recombinant Expression of MBP-Tagged this compound
This protocol describes the expression of this compound as a fusion protein with maltose-binding protein (MBP) in E. coli. The MBP-tag enhances the solubility of the recombinant protein and provides an affinity handle for purification.[7][10]
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the MBP-maltose phosphorylase fusion gene (e.g., pMAL series)[5][11]
-
Luria-Bertani (LB) medium
-
Ampicillin (or other appropriate antibiotic)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Glucose
Procedure:
-
Transform the expression vector into a suitable E. coli expression strain.
-
Inoculate a single colony into 10 mL of LB medium containing the appropriate antibiotic and 0.2% glucose. Glucose is added to repress the expression of endogenous maltose metabolizing enzymes.[11]
-
Incubate the culture overnight at 37°C with shaking.
-
The next day, inoculate 1 L of LB medium (with antibiotic and 0.2% glucose) with the 10 mL overnight culture.[11]
-
Grow the culture at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.5-0.6.[12]
-
Induce protein expression by adding IPTG to a final concentration of 0.3 mM.[12]
-
Continue to incubate the culture for an additional 3-4 hours at 30°C or overnight at a lower temperature (e.g., 16-20°C) to improve protein solubility.
-
Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.[12]
-
Discard the supernatant and store the cell pellet at -80°C until further use.
II. Purification of Recombinant this compound
This protocol outlines a three-step purification process involving affinity, ion-exchange, and size-exclusion chromatography.
A. Cell Lysis and Affinity Chromatography
Materials:
-
Lysis Buffer (e.g., 20 mM Tris-HCl pH 7.4, 200 mM NaCl, 1 mM EDTA)
-
Lysozyme
-
DNase I
-
Protease inhibitor cocktail
-
Amylose (B160209) resin[7]
-
Wash Buffer (same as Lysis Buffer)
-
Elution Buffer (Wash Buffer + 10 mM maltose)[7]
Procedure:
-
Resuspend the frozen cell pellet in 30-40 mL of ice-cold Lysis Buffer.
-
Add lysozyme, DNase I, and a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Equilibrate the amylose resin with Wash Buffer.
-
Load the clarified supernatant onto the equilibrated amylose column.
-
Wash the column with 10-20 column volumes of Wash Buffer to remove unbound proteins.
-
Elute the MBP-tagged this compound with Elution Buffer.
-
Collect fractions and analyze for protein content (e.g., by measuring absorbance at 280 nm) and enzyme activity.
B. Ion-Exchange Chromatography (Anion Exchange)
Ion-exchange chromatography separates proteins based on their net surface charge.[13][14] The isoelectric point (pI) of this compound from Lactococcus lactis is 7.0[4], while isoforms from Lactobacillus brevis have pI values of 4.2 and 4.6.[9] Anion exchange chromatography is suitable for proteins with a pI below the buffer pH.[13]
Materials:
-
Anion-exchange column (e.g., Q-Sepharose)
-
Buffer A (e.g., 20 mM Tris-HCl, pH 8.0)
-
Buffer B (e.g., 20 mM Tris-HCl, pH 8.0, 1 M NaCl)
Procedure:
-
Pool the active fractions from the affinity chromatography step and dialyze against Buffer A overnight at 4°C.
-
Equilibrate the anion-exchange column with Buffer A.
-
Load the dialyzed sample onto the column.
-
Wash the column with Buffer A until the absorbance at 280 nm returns to baseline.
-
Elute the bound protein using a linear gradient of 0-100% Buffer B over several column volumes.
-
Collect fractions and assay for this compound activity.
C. Size-Exclusion Chromatography (Gel Filtration)
Size-exclusion chromatography separates proteins based on their hydrodynamic radius.[15][16] This step is effective for removing remaining contaminants and protein aggregates.
Materials:
-
Size-exclusion column (e.g., Superdex 200)
-
SEC Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl)
Procedure:
-
Concentrate the active fractions from the ion-exchange chromatography step.
-
Equilibrate the size-exclusion column with SEC Buffer.
-
Load the concentrated sample onto the column.
-
Elute the protein with SEC Buffer at a constant flow rate.
-
Collect fractions and analyze for protein purity (e.g., by SDS-PAGE) and enzyme activity.
-
Pool the pure fractions, concentrate if necessary, and store at -80°C.
III. This compound Activity Assay
The activity of this compound is typically determined by measuring the amount of glucose produced from the phosphorolysis of maltose.[3][17]
Materials:
-
50 mM HEPES-NaOH buffer, pH 7.0[17]
-
0.2 M Maltose solution[17]
-
0.2 M Phosphate solution[17]
-
Glucose assay kit (e.g., glucose oxidase-peroxidase based)[3][17]
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing 0.2 mL of HEPES-NaOH buffer, 0.1 mL of maltose solution, and 0.1 mL of phosphate solution in a microcentrifuge tube.[17]
-
Equilibrate the reaction mixture at 30°C for 5 minutes.[17]
-
Initiate the reaction by adding 0.1 mL of the enzyme sample.
-
Incubate the reaction at 30°C for 10 minutes.[17]
-
Stop the reaction (e.g., by adding a small volume of HCl or by heat inactivation).[3][17]
-
Determine the amount of glucose produced using a commercial glucose assay kit according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength (e.g., 505 nm).[17]
-
One unit of this compound activity is defined as the amount of enzyme that produces 1 µmol of D-glucose per minute under the specified conditions.[1][17]
Visualizations
Caption: Workflow for recombinant this compound expression and purification.
Caption: Enzymatic reaction catalyzed by this compound.
References
- 1. This compound from Recombinant E. coli (EC 2.4.1.8) - Creative Enzymes [creative-enzymes.com]
- 2. Enzyme Activity Measurement of this compound [creative-enzymes.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Genetic localization and regulation of the this compound gene, malP, in Lactococcus lactis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expression and purification of recombinant proteins by fusion to maltose-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A generic protocol for the expression and purification of recombinant proteins in Escherichia coli using a combinatorial His6-maltose binding protein fusion tag - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Affinity Purification of a Recombinant Protein Expressed as a Fusion with the Maltose-Binding Protein (MBP) Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Purification and characterization of this compound from Bacillus sp. RK-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound from Lactobacillus brevis: purification, characterization, and application in a biosensor for ortho-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. neb.com [neb.com]
- 12. Principle and Protocol of Expression and Purification of MBP Fusion Protein - Creative BioMart [creativebiomart.net]
- 13. cytivalifesciences.com [cytivalifesciences.com]
- 14. harvardapparatus.com [harvardapparatus.com]
- 15. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 16. Size Exclusion Chromatography (SEC) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 17. This compound (MPL-EP) | Kikkoman Biochemifa [biochemifa.kikkoman.com]
Application Note: A Coupled Enzyme Assay for Measuring Maltose Phosphorylase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maltose (B56501) phosphorylase (MP, EC 2.4.1.8) is an enzyme that catalyzes the reversible phosphorolysis of maltose into glucose-1-phosphate (G1P) and glucose.[1][2] This activity is of significant interest in various fields, including carbohydrate metabolism research, diagnostics for α-amylase activity, and the enzymatic synthesis of novel oligosaccharides.[1][3] Accurate measurement of maltose phosphorylase activity is crucial for understanding its biological role and for its application in biotechnology and drug development.
This application note provides a detailed protocol for a continuous spectrophotometric coupled enzyme assay to determine this compound activity. The method is highly specific and relies on the quantification of glucose-1-phosphate, one of the products of the this compound reaction.
Principle of the Assay
The activity of this compound is determined by coupling the production of glucose-1-phosphate to the reduction of β-Nicotinamide Adenine (B156593) Dinucleotide Phosphate (B84403) (NADP+) to NADPH. This is achieved through the sequential action of two coupling enzymes: phosphoglucomutase (PGM) and glucose-6-phosphate dehydrogenase (G6PDH). The increase in absorbance at 340 nm, due to the formation of NADPH, is directly proportional to the this compound activity.[4][5]
The coupled reaction scheme is as follows:
-
This compound (MP): Maltose + Inorganic Phosphate (Pi) ⇌ Glucose-1-Phosphate + Glucose
-
Phosphoglucomutase (PGM): Glucose-1-Phosphate ⇌ Glucose-6-Phosphate
-
Glucose-6-Phosphate Dehydrogenase (G6PDH): Glucose-6-Phosphate + NADP+ → 6-Phosphoglucono-δ-lactone + NADPH + H+
Signaling Pathway Diagram
Caption: Coupled enzyme assay reaction pathway for this compound.
Experimental Protocols
Materials and Reagents
-
Maltose monohydrate (Sigma-Aldrich, Cat. No. M5885 or equivalent)
-
Potassium phosphate, monobasic (Sigma-Aldrich, Cat. No. P5379 or equivalent)
-
HEPES (Sigma-Aldrich, Cat. No. H3375 or equivalent)
-
Magnesium chloride (MgCl2) (Sigma-Aldrich, Cat. No. M1028 or equivalent)
-
β-Nicotinamide adenine dinucleotide phosphate sodium salt (NADP+) (Sigma-Aldrich, Cat. No. N0505 or equivalent)
-
Phosphoglucomutase (PGM) from rabbit muscle (Sigma-Aldrich, Cat. No. P3397 or equivalent)
-
Glucose-6-phosphate dehydrogenase (G6PDH) from Leuconostoc mesenteroides (Sigma-Aldrich, Cat. No. G8404 or equivalent)
-
This compound sample (e.g., purified enzyme, cell lysate)
-
Deionized water
-
Spectrophotometer capable of reading absorbance at 340 nm
-
96-well UV-transparent microplates or quartz cuvettes
Reagent Preparation
-
Assay Buffer (50 mM HEPES, pH 7.0):
-
Dissolve 2.38 g of HEPES in 180 mL of deionized water.
-
Adjust the pH to 7.0 with 1 M NaOH.
-
Bring the final volume to 200 mL with deionized water.
-
Store at 4°C.
-
-
Maltose Solution (200 mM):
-
Dissolve 3.60 g of maltose monohydrate in 50 mL of Assay Buffer.
-
Store in aliquots at -20°C.
-
-
Inorganic Phosphate Solution (200 mM):
-
Dissolve 1.36 g of KH2PO4 in 40 mL of Assay Buffer.
-
Adjust the pH to 7.0 with 1 M NaOH.
-
Bring the final volume to 50 mL with Assay Buffer.
-
Store in aliquots at -20°C.
-
-
MgCl2 Solution (100 mM):
-
Dissolve 0.952 g of MgCl2 in 100 mL of deionized water.
-
Store at 4°C.
-
-
NADP+ Solution (20 mM):
-
Dissolve 15.3 mg of NADP+ sodium salt in 1 mL of deionized water.
-
Store in aliquots at -20°C in the dark.
-
-
Coupling Enzyme Stock Solutions:
-
PGM: Prepare a 100 U/mL stock solution in Assay Buffer.
-
G6PDH: Prepare a 50 U/mL stock solution in Assay Buffer.
-
Store in aliquots at -20°C.
-
Assay Protocol
This protocol is designed for a total reaction volume of 200 µL in a 96-well microplate format. For a 1 mL cuvette, scale the volumes accordingly.
-
Prepare the Reaction Master Mix:
-
For each reaction, prepare a master mix containing the following components in the specified order:
-
| Reagent | Volume per well (µL) | Final Concentration |
| Deionized Water | 108 | - |
| Assay Buffer (50 mM HEPES, pH 7.0) | 40 | 10 mM |
| MgCl2 Solution (100 mM) | 10 | 5 mM |
| NADP+ Solution (20 mM) | 10 | 1 mM |
| PGM (100 U/mL) | 1 | 0.5 U/mL |
| G6PDH (50 U/mL) | 1 | 0.25 U/mL |
| Total Master Mix Volume | 170 |
-
Set up the Assay Plate:
-
Add 170 µL of the Reaction Master Mix to each well of the microplate.
-
Add 10 µL of the this compound sample (or buffer for blank/control).
-
Incubate the plate at 37°C for 5 minutes to allow the temperature to equilibrate and to consume any contaminating glucose or glucose-1-phosphate in the sample.
-
-
Initiate the Reaction:
-
Initiate the reaction by adding 20 µL of a pre-mixed substrate solution containing:
-
10 µL of 200 mM Maltose
-
10 µL of 200 mM Inorganic Phosphate
-
-
The final concentrations in the 200 µL reaction volume will be 10 mM Maltose and 10 mM Inorganic Phosphate.
-
-
Measure Absorbance:
-
Immediately start monitoring the increase in absorbance at 340 nm in a spectrophotometer pre-heated to 37°C.
-
Record the absorbance every 30 seconds for 10-15 minutes.
-
Experimental Workflow
Caption: Experimental workflow for the coupled this compound assay.
Data Presentation and Analysis
Data Table
Summarize the quantitative data in a structured table for easy comparison.
| Sample ID | ΔA340/min (Raw) | ΔA340/min (Corrected) | This compound Activity (U/mL) |
| Blank | Value | 0.000 | 0.00 |
| Control 1 | Value | Value | Value |
| Sample 1 | Value | Value | Value |
| Sample 2 | Value | Value | Value |
-
ΔA340/min (Raw): The initial linear rate of absorbance change per minute.
-
ΔA340/min (Corrected): The raw rate of the sample minus the raw rate of the blank.
Calculation of Enzyme Activity
The activity of this compound is calculated using the Beer-Lambert law.
Activity (U/mL) = (ΔA340/min * V_total) / (ε * l * V_enzyme)
Where:
-
ΔA340/min: The corrected rate of change in absorbance at 340 nm per minute.
-
V_total: Total volume of the assay (e.g., 0.2 mL).
-
ε (epsilon): Molar extinction coefficient of NADPH at 340 nm, which is 6220 M⁻¹cm⁻¹.
-
l: Path length of the cuvette or microplate well (typically 1 cm for a standard cuvette; this may need to be determined for a microplate).
-
V_enzyme: Volume of the enzyme sample added to the assay (e.g., 0.01 mL).
One unit (U) of this compound activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADPH per minute under the specified assay conditions.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background absorbance | Contamination of reagents with glucose, G1P, or G6P. | Prepare fresh reagents. Pre-incubate the reaction mixture without the initiating substrates to consume any contaminants. |
| No or low activity | Inactive enzyme (this compound or coupling enzymes). Incorrect pH or temperature. Presence of inhibitors in the sample. | Use fresh enzyme preparations. Verify the pH of the buffer and the temperature of the spectrophotometer. Consider sample dialysis or dilution to remove inhibitors. |
| Non-linear reaction rate | Substrate depletion. Coupling enzyme activity is rate-limiting. | Use a lower concentration of this compound or monitor the reaction for a shorter period. Increase the concentration of the coupling enzymes (PGM and G6PDH).[6] |
| "Lag" phase at the beginning of the reaction | The coupling reactions are not at steady-state. | Increase the concentration of the coupling enzymes. |
| High variability between replicates | Pipetting errors. Incomplete mixing. | Use calibrated pipettes. Ensure thorough mixing after adding each component, especially after initiating the reaction. |
References
Application Notes and Protocols: Immobilization Techniques for Maltose Phosphorylase in Biosensors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and comparative analysis of various techniques for immobilizing maltose (B56501) phosphorylase (MP) for the development of robust and sensitive biosensors. The protocols outlined below are intended to serve as a comprehensive guide for researchers in academic and industrial settings.
Introduction
Maltose phosphorylase (EC 2.4.1.8) is an enzyme that catalyzes the reversible phosphorolysis of maltose in the presence of inorganic phosphate (B84403) to glucose-1-phosphate and glucose. This catalytic activity makes it a valuable recognition element in biosensors for the detection of maltose, phosphate, and related analytes. The performance of an MP-based biosensor is critically dependent on the method used to immobilize the enzyme onto the transducer surface. A successful immobilization technique should ensure high enzyme loading, retention of catalytic activity, enhanced stability, and minimal leaching, thereby leading to a biosensor with high sensitivity, selectivity, and a long operational life.
This document details four common immobilization techniques:
-
Cross-linking with Glutaraldehyde (B144438): A widely used method involving the formation of covalent bonds between enzyme molecules and a support matrix.
-
Physical Adsorption: A simple technique based on weak, non-covalent interactions between the enzyme and the support material.
-
Covalent Binding to Functionalized Surfaces: A method that forms a stable, covalent linkage between the enzyme and a chemically modified support.
-
Entrapment in a Sol-Gel Matrix: A technique where the enzyme is physically entrapped within a porous, three-dimensional network.
Comparative Performance Data
The choice of immobilization technique significantly impacts the analytical performance of the resulting biosensor. The following table summarizes key performance parameters for MP-based biosensors utilizing different immobilization strategies.
| Immobilization Technique | Detection Limit | Linear Range | Response Time | Stability | Reference |
| Cross-linking with Glutaraldehyde | 1.0 µM (for phosphate) | 1.0 - 20 µM and 20 - 400 µM (for phosphate) | ~10 seconds | Good stability over two months at 4°C | [1] |
| Physical Adsorption | Not Specified | Not Specified | Generally fast | Prone to enzyme leaching | [2] |
| Covalent Binding | Not Specified | Not Specified | Dependent on surface chemistry | High stability due to strong covalent bonds | [3] |
| Entrapment in Sol-Gel | Not Specified | Not Specified | Can be slower due to diffusion limitations | Good operational and storage stability | [4] |
Note: The data for cross-linking with glutaraldehyde is based on a conductometric biosensor for phosphate detection using this compound.[1] Data for other techniques are generalized based on common outcomes for enzyme immobilization, as direct comparative studies on this compound are limited.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways and experimental workflows for the different immobilization techniques.
Signaling Pathway: Conductometric Biosensor
Caption: Signaling pathway for a conductometric this compound biosensor.
Experimental Workflow: Cross-linking with Glutaraldehyde
Caption: Experimental workflow for glutaraldehyde cross-linking of this compound.
Experimental Workflow: Physical Adsorption
Caption: Experimental workflow for physical adsorption of this compound.
Experimental Workflow: Covalent Binding
Caption: Experimental workflow for covalent binding of this compound.
Experimental Workflow: Sol-Gel Entrapment
Caption: Experimental workflow for sol-gel entrapment of this compound.
Experimental Protocols
The following are detailed protocols for the immobilization of this compound. These protocols are based on established methods for enzyme immobilization and may require optimization for specific applications.[5][6][7][8]
Protocol 1: Cross-linking with Glutaraldehyde
This protocol describes the immobilization of this compound on a planar electrode by cross-linking with glutaraldehyde vapor in the presence of bovine serum albumin (BSA).[1]
Materials:
-
This compound (MP) solution (e.g., 10 mg/mL in phosphate buffer, pH 7.0)
-
Bovine Serum Albumin (BSA) solution (e.g., 10 mg/mL in phosphate buffer, pH 7.0)
-
Glutaraldehyde (25% aqueous solution)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Planar interdigitated electrodes
-
Desiccator
Procedure:
-
Electrode Cleaning: Thoroughly clean the electrode surface by sonicating in acetone, ethanol, and deionized water for 15 minutes each. Dry the electrode under a stream of nitrogen.
-
Enzyme Mixture Preparation: Prepare a mixture of MP and BSA solution. A 1:1 (v/v) ratio is a good starting point.
-
Enzyme Deposition: Carefully pipette a small, defined volume (e.g., 2 µL) of the MP-BSA mixture onto the active area of the interdigitated electrode. Allow it to air dry at room temperature to form a thin film.
-
Glutaraldehyde Cross-linking: Place a small, open vial containing 1 mL of 25% glutaraldehyde solution at the bottom of a desiccator. Place the enzyme-coated electrodes on the desiccator's ceramic plate.
-
Seal the desiccator and allow the glutaraldehyde vapor to cross-link the enzyme film for a specified time (e.g., 20-30 minutes) at room temperature. The optimal time may need to be determined experimentally.
-
Quenching and Washing: After cross-linking, remove the electrodes from the desiccator and quench any unreacted glutaraldehyde by immersing the electrodes in a 1 M glycine (B1666218) solution for 15 minutes.
-
Thoroughly wash the electrodes with PBS to remove any unbound enzyme and reagents.
-
Storage: Store the immobilized enzyme electrodes in a suitable buffer (e.g., 0.1 M citrate (B86180) buffer, pH 6.0) at 4°C when not in use.[1]
Protocol 2: Physical Adsorption
This protocol outlines a simple method for immobilizing this compound onto a support surface through non-covalent interactions. This method is particularly suitable for supports with a large surface area, such as those modified with nanomaterials.
Materials:
-
This compound (MP) solution (e.g., 1 mg/mL in a low ionic strength buffer, pH 7.0)
-
Support material (e.g., gold nanoparticles, carbon nanotubes, or graphene-modified electrode)
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Support Preparation: Ensure the support surface is clean and ready for enzyme adsorption. This may involve electrochemical cleaning or treatment with specific reagents to enhance hydrophobicity or introduce charges.
-
Enzyme Adsorption: Immerse the support material in the MP solution. The incubation time can vary from 1 to 12 hours at 4°C with gentle agitation.
-
Washing: After incubation, gently wash the support with a buffer of slightly higher ionic strength (e.g., PBS) to remove any loosely bound enzyme molecules. Avoid harsh washing conditions that could lead to significant enzyme desorption.
-
Drying: Allow the support with the immobilized enzyme to air dry at room temperature or under a gentle stream of nitrogen.
-
Storage: Store the biosensor in a dry, cool place or in a suitable buffer at 4°C.
Protocol 3: Covalent Binding to a Functionalized Surface
This protocol describes the covalent attachment of this compound to an amine-functionalized surface using the EDC/NHS coupling chemistry.
Materials:
-
This compound (MP) solution (e.g., 2 mg/mL in MES buffer, pH 6.0)
-
Amine-functionalized support (e.g., self-assembled monolayer of 3-aminopropyltriethoxysilane (B1664141) on a glass or gold surface)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
-
Ethanolamine (B43304) or Glycine solution (1 M, pH 8.5)
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Support Preparation: Clean and functionalize the support surface with amine groups according to standard protocols for the chosen substrate.
-
Activation of Carboxyl Groups (on the enzyme):
-
Prepare a fresh solution of EDC (e.g., 400 mM) and NHS (e.g., 100 mM) in cold MES buffer.
-
Add the EDC/NHS solution to the MP solution to activate the carboxyl groups on the enzyme surface. Incubate for 15-30 minutes at room temperature.
-
-
Immobilization:
-
Immediately apply the activated MP solution to the amine-functionalized support.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C in a humid chamber to allow for covalent bond formation.
-
-
Blocking: After immobilization, block any unreacted active sites on the support by incubating with a blocking agent like ethanolamine or glycine solution for 30 minutes.
-
Washing: Thoroughly wash the support with PBS to remove non-covalently bound enzyme and excess reagents.
-
Storage: Store the biosensor in PBS at 4°C.
Protocol 4: Entrapment in a Sol-Gel Matrix
This protocol details the entrapment of this compound within a silica-based sol-gel matrix on an electrode surface.
Materials:
-
This compound (MP) solution (e.g., 10 mg/mL in phosphate buffer, pH 7.0)
-
Tetramethyl orthosilicate (B98303) (TMOS) or Tetraethyl orthosilicate (TEOS)
-
Hydrochloric acid (HCl), 0.1 M
-
Phosphate buffer (0.1 M, pH 7.0)
-
Electrode (e.g., glassy carbon or platinum)
Procedure:
-
Sol Preparation:
-
In a clean glass vial, mix the silica (B1680970) precursor (e.g., TMOS) with deionized water and 0.1 M HCl. A typical ratio is 2:1:0.02 (v/v/v).
-
Sonicate the mixture for 15-20 minutes to facilitate hydrolysis, resulting in a clear sol.
-
-
Enzyme-Sol Mixture:
-
In a separate microcentrifuge tube, mix the prepared sol with the MP solution. The ratio of sol to enzyme solution can be varied to optimize enzyme loading and gel porosity (e.g., 4:1 v/v).
-
Gently vortex the mixture for a few seconds.
-
-
Deposition and Gelation:
-
Immediately drop-cast a small, defined volume of the enzyme-sol mixture onto the clean electrode surface.
-
Allow the gel to form and age in a controlled environment (e.g., at room temperature in a chamber with controlled humidity) for several hours to a day.
-
-
Drying: Let the gel dry slowly at room temperature or in a refrigerator to prevent cracking.
-
Conditioning and Storage: Before use, condition the biosensor by immersing it in the working buffer for a period of time. Store the biosensor in the same buffer at 4°C.
References
- 1. Development of a conductometric phosphate biosensor based on tri-layer this compound composite films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immobilization Techniques in the Fabrication of Nanomaterial-Based Electrochemical Biosensors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive Review of the Covalent Immobilization of Biomolecules onto Electrospun Nanofibers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzyme Immobilization by Entrapment Within a Gel Network | Springer Nature Experiments [experiments.springernature.com]
- 5. Enzyme Immobilization on Microelectrode Biosensors | Springer Nature Experiments [experiments.springernature.com]
- 6. What Is the Standard Protocol for Glutaraldehyde Cross-Linking? Is a Detailed Protocol Available? | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Enzyme Immobilization by Gel Entrapment [user.eng.umd.edu]
- 8. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols for the Determination of α-Amylase Activity Using Maltose Phosphorylase
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Amylases (EC 3.2.1.1) are enzymes that catalyze the hydrolysis of internal α-1,4-glycosidic bonds in polysaccharides such as starch and glycogen, yielding smaller sugars like maltose (B56501) and dextrins. The determination of α-amylase activity is critical in numerous fields, including clinical diagnostics for conditions like pancreatitis, in the food and brewing industries for quality control, and in drug development for the screening of enzyme inhibitors. This document provides a detailed protocol for a highly specific and continuous coupled enzymatic assay for α-amylase activity utilizing maltose phosphorylase.
Principle of the Assay
This method is a coupled enzymatic assay that allows for the continuous monitoring of α-amylase activity. The process unfolds in a series of sequential enzymatic reactions:
-
α-Amylase Reaction: The sample containing α-amylase is incubated with a suitable substrate, such as soluble starch, which is hydrolyzed to produce maltose.
-
This compound Reaction: this compound then catalyzes the phosphorolysis of the newly formed maltose in the presence of inorganic phosphate (B84403) (Pi) to yield glucose-1-phosphate and glucose.
-
Phosphoglucomutase Reaction: Phosphoglucomutase isomerizes glucose-1-phosphate to glucose-6-phosphate.
-
Glucose-6-Phosphate Dehydrogenase Reaction: Finally, glucose-6-phosphate dehydrogenase (G6PDH) oxidizes glucose-6-phosphate to 6-phosphogluconolactone. This reaction is coupled to the reduction of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADP+) to NADPH.
The rate of NADPH production is directly proportional to the α-amylase activity in the sample and can be continuously monitored by measuring the increase in absorbance at 340 nm. An alternative endpoint assay involves the reduction of a tetrazolium salt (WST-1) by NADPH to a colored formazan (B1609692) product, which can be measured colorimetrically.
Data Presentation
The following tables summarize key quantitative data for the coupled enzymatic assay for α-amylase. These values can serve as a reference for experimental design and data interpretation.
| Parameter | Typical Value | Reference(s) |
| Linearity | Up to approximately 2,500 U/L | [1] |
| Precision (Within-run) | CV of 2.17% at 75.0 U/L | [1] |
| Precision (Day-to-day) | CV of 2.49% at 112 U/L | [1] |
| Wavelength for Detection | 340 nm (for NADPH) | [1][2] |
| Molar Extinction Coefficient of NADPH | 6220 M⁻¹cm⁻¹ at 340 nm | [2] |
CV: Coefficient of Variation
Mandatory Visualizations
Signaling Pathway: Coupled Enzymatic Assay for α-Amylase
Caption: Coupled enzymatic reaction cascade for α-amylase determination.
Experimental Workflow
Caption: General experimental workflow for α-amylase activity determination.
Experimental Protocols
Protocol 1: Continuous Spectrophotometric Assay
This protocol is designed for a 96-well plate format but can be adapted for use with a standard spectrophotometer and cuvettes.
Materials and Reagents:
-
Assay Buffer: 50 mM HEPES, pH 7.0, containing 50 mM NaCl, 5 mM CaCl₂, and 10 mM MgCl₂.
-
Substrate Solution: 1.0% (w/v) soluble starch in Assay Buffer. Prepare fresh daily.
-
Coupling Enzyme Cocktail: A solution in Assay Buffer containing:
-
This compound (≥ 5 U/mL)
-
Phosphoglucomutase (≥ 2 U/mL)
-
Glucose-6-Phosphate Dehydrogenase (G6PDH) (≥ 2 U/mL)
-
NADP⁺ (10 mM)
-
Inorganic Phosphate (Pi) (10 mM)
-
-
α-Amylase Samples: Diluted in Assay Buffer to fall within the linear range of the assay.
-
Equipment:
-
UV-transparent 96-well microplate
-
Microplate reader capable of kinetic measurements at 340 nm and temperature control
-
Pipettes
-
Procedure:
-
Reagent Preparation: Prepare all solutions as described above. The Coupling Enzyme Cocktail should be kept on ice.
-
Reaction Setup: In each well of the microplate, add the following in order:
-
50 µL of Assay Buffer
-
20 µL of Substrate Solution
-
20 µL of Coupling Enzyme Cocktail
-
-
Sample Addition: Add 10 µL of the diluted α-amylase sample or control to each well to initiate the reaction.
-
Kinetic Measurement: Immediately place the microplate in the reader, pre-warmed to 37°C. Monitor the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
Data Analysis:
-
Determine the rate of reaction (ΔA₃₄₀/min) from the linear portion of the absorbance versus time plot.
-
Calculate the α-amylase activity using the following formula:
Activity (U/L) = (ΔA₃₄₀/min * Total Reaction Volume (L)) / (Molar Extinction Coefficient of NADPH * Light Path (cm) * Sample Volume (L))
-
Molar Extinction Coefficient of NADPH = 6220 M⁻¹cm⁻¹
-
One Unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADPH per minute under the assay conditions.
-
-
Protocol 2: Endpoint Colorimetric Assay
This protocol is an alternative for laboratories without a kinetic spectrophotometer.
Materials and Reagents:
-
Same as Protocol 1, with the addition of:
-
WST-1 Reagent: A solution containing a water-soluble tetrazolium salt (WST-1) and an electron carrier (e.g., 1-methoxy PMS).
-
Stop Solution: 0.1 M HCl
Procedure:
-
Reagent and Reaction Setup: Follow steps 1-3 of Protocol 1.
-
Incubation: Incubate the reaction mixture at 37°C for a fixed period (e.g., 30 minutes).
-
Color Development: Add 10 µL of WST-1 Reagent to each well and incubate for an additional 10-15 minutes at 37°C, or until a sufficient color change is observed.
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Measurement: Measure the absorbance at the appropriate wavelength for the formazan product (typically around 450 nm).
-
Data Analysis:
-
Create a standard curve using known concentrations of a reducing standard (e.g., NADPH or a calibrated α-amylase standard).
-
Determine the α-amylase activity in the samples by comparing their absorbance to the standard curve.
-
Interferences
Substances in the sample that may interfere with the assay include:
-
Endogenous Glucose and Maltose: Pre-existing glucose or maltose in the sample can lead to a background signal.[1] A sample blank (without the starch substrate) should be run to correct for this.
-
Reducing Agents: Strong reducing agents may interfere with the NADP⁺/NADPH reaction or the colorimetric detection step.
-
Enzyme Inhibitors: The presence of α-amylase inhibitors in the sample will lead to an underestimation of the enzyme's activity.
Disclaimer
These protocols provide a general framework. Optimization of reaction conditions, such as substrate concentration, enzyme concentrations in the coupling cocktail, and incubation times, may be necessary for specific applications and sample types. Always consult the relevant Safety Data Sheets (SDS) for all reagents used.
References
Anion exchange chromatography protocol for maltose phosphorylase
Topic: Anion Exchange Chromatography for the Purification of Maltose (B56501) Phosphorylase
Audience: Researchers, scientists, and drug development professionals.
Introduction
Maltose phosphorylase (EC 2.4.1.8) is an enzyme that catalyzes the reversible phosphorolysis of maltose into β-D-glucose-1-phosphate and glucose.[1][2] This enzyme is a valuable tool in various biotechnological and diagnostic applications, including the enzymatic synthesis of oligosaccharides and the determination of inorganic phosphate (B84403) and α-amylase in clinical analysis.[3][4] Achieving high purity of this compound is crucial for these applications.
Anion exchange chromatography (AEX) is a powerful purification technique that separates molecules based on their net negative charge.[5][6] This method utilizes a positively charged stationary phase (the anion exchanger) to bind negatively charged proteins.[5][7] By increasing the salt concentration or altering the pH of the mobile phase, bound proteins can be selectively eluted.[6][8] Given that this compound from various sources has an acidic isoelectric point (pI), anion exchange chromatography is a highly effective step in its purification protocol.[3]
This document provides a detailed protocol for the purification of this compound using anion exchange chromatography.
Principle of Anion Exchange Chromatography
The separation mechanism relies on the electrostatic interactions between the charged protein and the charged resin. Key factors influencing this separation include:
-
Isoelectric Point (pI) of the Protein: The pI is the pH at which a protein has no net charge. To bind to an anion exchanger, the buffer pH must be above the protein's pI, conferring a net negative charge to the protein.[6] this compound from Lactobacillus brevis has two isoforms with pI values of 4.2 and 4.6.[3]
-
pH of the Buffer: The choice of buffer pH is critical. It must be high enough to ensure the protein is negatively charged but also within the range of the protein's stability. This compound from Bacillus sp. AHU2001 is stable over a pH range of 4.5–10.4.[9][10]
-
Ionic Strength: The ionic strength of the buffer affects the binding and elution of the protein. A low ionic strength is used for binding, while a higher ionic strength (typically by adding NaCl) is used for elution.[8]
Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific source of the this compound and the scale of purification.
1. Materials and Reagents
-
Chromatography System: An FPLC or similar liquid chromatography system is recommended for generating reproducible gradients.[11]
-
Anion Exchange Column: A strong anion exchanger like a prepacked HiTrap™ Q column or bulk resin such as Q Sepharose™ is suitable.[7][12][13]
-
Reagents for Buffers:
-
Tris base
-
Sodium chloride (NaCl)
-
Hydrochloric acid (HCl) for pH adjustment
-
-
Sample: Partially purified this compound (e.g., after ammonium (B1175870) sulfate (B86663) precipitation and/or hydrophobic interaction chromatography).[11] The sample should be buffer-exchanged into the binding buffer.
-
Equipment:
-
pH meter
-
Spectrophotometer (for A280 protein measurement)
-
Fraction collector
-
Enzyme activity assay reagents
-
2. Buffer Preparation
-
Binding Buffer (Buffer A): 20 mM Tris-HCl, pH 8.0.
-
Elution Buffer (Buffer B): 20 mM Tris-HCl, 1 M NaCl, pH 8.0.
-
Rationale: The high concentration of NaCl will disrupt the electrostatic interactions between the protein and the resin, leading to elution.[8]
-
3. Sample Preparation
-
Clarify the initial protein sample by centrifugation or filtration (0.45 µm filter) to remove any particulate matter.
-
Perform a buffer exchange on the sample into Binding Buffer (Buffer A). This can be done using dialysis or a desalting column (e.g., Sephadex G-25). This step is crucial to ensure the ionic strength of the sample is low enough for efficient binding to the resin.[8]
4. Chromatography Procedure
-
Column Equilibration: Equilibrate the anion exchange column with at least 5-10 column volumes (CV) of Binding Buffer (Buffer A) or until the pH and conductivity of the eluate are stable.
-
Sample Loading: Load the prepared sample onto the equilibrated column at a flow rate recommended by the column manufacturer.
-
Washing: Wash the column with 5-10 CV of Binding Buffer (Buffer A) to remove any unbound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
-
Elution: Elute the bound proteins using a linear gradient of NaCl. A common starting point is a linear gradient from 0% to 50% Elution Buffer (Buffer B) over 10-20 CV.
-
Example Gradient:
-
0-100% Buffer B over 20 CV.
-
-
-
Fraction Collection: Collect fractions throughout the elution process.
-
High Salt Wash: After the gradient, wash the column with 5 CV of 100% Elution Buffer (Buffer B) to remove any tightly bound proteins.
-
Re-equilibration: Re-equilibrate the column with Binding Buffer (Buffer A) if it is to be used again.
5. Analysis of Fractions
-
Protein Content: Measure the protein concentration in each fraction, for example, by monitoring absorbance at 280 nm.
-
Enzyme Activity Assay: Perform a this compound activity assay on the collected fractions to identify which fractions contain the active enzyme. The standard assay involves incubating the enzyme with maltose and phosphate and measuring the amount of glucose produced.[9]
-
Purity Analysis: Pool the active fractions and assess the purity using SDS-PAGE.
Data Presentation
Table 1: Summary of Anion Exchange Chromatography Parameters for this compound Purification
| Parameter | Recommended Value/Condition | Rationale |
| Resin Type | Strong Anion Exchanger (e.g., Q-type) | Provides high binding capacity and is effective over a wide pH range.[7] |
| Binding Buffer (A) | 20 mM Tris-HCl, pH 8.0 | pH > pI ensures negative charge for binding; within enzyme stability range.[3][9] |
| Elution Buffer (B) | 20 mM Tris-HCl, 1 M NaCl, pH 8.0 | High salt concentration for efficient elution of bound proteins.[8] |
| Sample pH | Adjusted to 8.0 | Matches the binding buffer to ensure optimal binding.[5] |
| Sample Ionic Strength | Low (equilibrated with Buffer A) | Minimizes interference with protein binding to the resin. |
| Elution Method | Linear Gradient (0-0.5 M NaCl over 20 CV) | Provides good resolution for separating proteins with different charge densities. |
| Flow Rate | Manufacturer's recommendation | Ensures optimal binding and separation without excessive backpressure. |
| Monitoring | UV Absorbance at 280 nm | To track protein elution profile. |
| Post-run Analysis | Enzyme Activity Assay, SDS-PAGE | To identify active fractions and assess purity. |
Diagrams and Visualizations
Caption: Workflow for this compound Purification.
References
- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound from Lactobacillus brevis: purification, characterization, and application in a biosensor for ortho-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (MPL-EP) | Kikkoman Biochemifa [biochemifa.kikkoman.com]
- 5. Anion Exchange Chromatography | Bio-Rad [bio-rad.com]
- 6. Anion-exchange chromatography - Wikipedia [en.wikipedia.org]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. harvardapparatus.com [harvardapparatus.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Biochemical characteristics of this compound MalE from Bacillus sp. AHU2001 and chemoenzymatic synthesis of oligosaccharides by the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biocompare.com [biocompare.com]
- 13. Ion Exchange Resins & Kits for Protein Purification | Thermo Fisher Scientific - JP [thermofisher.com]
Application of Maltose Phosphorylase in Clinical Phosphate Determination
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate determination of inorganic phosphate (B84403) (Pi) is crucial in various clinical and research settings. Elevated or depleted phosphate levels can be indicative of renal disease, bone disorders, and other metabolic conditions. Traditional methods for phosphate detection, such as those based on phosphomolybdate complex formation, can be cumbersome and prone to interference from other sample components. Enzymatic assays utilizing maltose (B56501) phosphorylase offer a highly specific, sensitive, and adaptable alternative for the quantification of inorganic phosphate. This document provides detailed application notes and protocols for the use of maltose phosphorylase in clinical phosphate determination.
This compound (EC 2.4.1.8) catalyzes the reversible phosphorolysis of maltose in the presence of inorganic phosphate to yield glucose-1-phosphate and glucose.[1] This reaction forms the basis of a coupled enzyme assay where the product, glucose, is quantified in a subsequent reaction. A common approach involves the oxidation of glucose by glucose oxidase, which produces gluconolactone (B72293) and hydrogen peroxide (H₂O₂). The H₂O₂ is then used to oxidize a chromogenic or fluorogenic substrate in a reaction catalyzed by horseradish peroxidase (HRP), leading to a detectable signal that is directly proportional to the initial amount of inorganic phosphate.[2]
Principle of the Assay
The enzymatic determination of inorganic phosphate using this compound is a multi-step process that provides a highly amplified and specific signal. The core of this assay is the absolute dependency of this compound on inorganic phosphate for its enzymatic activity. The subsequent reactions are designed to convert the initial enzymatic product into a readily measurable signal.
Quantitative Data Presentation
The performance of the this compound-based phosphate assay can vary depending on the specific reagents, detection method (colorimetric or fluorometric), and instrumentation used. The following tables summarize typical performance characteristics reported in the literature and for commercially available kits.
Table 1: Performance Characteristics of this compound-Based Phosphate Assays
| Parameter | Fluorometric Detection | Absorbance Detection | Biosensor |
| Limit of Detection | 0.2 µM[2] | 0.4 µM[2] | 0.1 µM[3] |
| Linear Range | Not specified | Not specified | 0.5 - 10 µM[3] |
| Instrumentation | Fluorescence microplate reader | Spectrophotometer/microplate reader | Amperometric detector |
Table 2: Comparison with Other Phosphate Determination Methods
| Method | Principle | Advantages | Disadvantages |
| This compound | Enzymatic (coupled reaction) | High specificity and sensitivity, adaptable to high-throughput screening. | Can be more expensive than colorimetric methods, requires specific enzymes. |
| Molybdenum Blue | Formation of phosphomolybdate complex, followed by reduction. | Inexpensive and widely used. | Prone to interference from other substances, requires harsh acidic conditions. |
| Malachite Green | Dye-binding to phosphomolybdate complex. | High sensitivity. | Reagent stability can be an issue, potential for high background. |
Experimental Protocols
The following protocols provide a general framework for the determination of inorganic phosphate using this compound. These should be optimized based on the specific application and available reagents.
Materials and Reagents
-
This compound (from E. coli or other sources)
-
Glucose Oxidase (from Aspergillus niger)
-
Horseradish Peroxidase (HRP)
-
Maltose
-
Phosphate Standard (e.g., KH₂PO₄)
-
Chromogenic substrate (e.g., Amplex Red, O-phenylenediamine) or Fluorogenic substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well microplates (clear for colorimetric assays, black for fluorometric assays)
-
Microplate reader (with appropriate filters for absorbance or fluorescence)
Preparation of Reagents
-
Phosphate Standard Stock Solution (1 mM): Dissolve an appropriate amount of KH₂PO₄ in deionized water. Prepare a series of dilutions in reaction buffer to generate a standard curve (e.g., 0-50 µM).
-
Maltose Solution (10 mM): Dissolve maltose in reaction buffer.
-
Enzyme Mix: Prepare a fresh mixture of this compound, glucose oxidase, and HRP in reaction buffer. The optimal concentration of each enzyme should be determined empirically. A starting point could be 1 U/mL for each enzyme.
-
Substrate Solution: Dissolve the chromogenic or fluorogenic substrate in DMSO or an appropriate solvent, and then dilute in reaction buffer to the desired final concentration (e.g., 50 µM Amplex Red).
Assay Protocol for Phosphate Quantification
This protocol is designed for a 96-well microplate format.
-
Prepare Standard Curve: Add 50 µL of each phosphate standard dilution to separate wells of the microplate.
-
Prepare Samples: Add 50 µL of the clinical samples (e.g., diluted serum, urine) to other wells. Include a blank control with 50 µL of reaction buffer.
-
Initiate Reaction: Add 50 µL of the freshly prepared reagent mix (containing maltose, this compound, glucose oxidase, HRP, and the detection substrate) to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light. The optimal incubation time should be determined to ensure the reaction is within the linear range.
-
Measurement: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength for the chosen substrate (e.g., excitation/emission of ~571/585 nm for Amplex Red).[2]
-
Data Analysis: Subtract the blank reading from all measurements. Plot the signal from the phosphate standards against their concentrations to generate a standard curve. Determine the phosphate concentration in the unknown samples by interpolating their signal values on the standard curve.
Applications in Drug Development
The this compound-based phosphate assay is a valuable tool in drug development for screening and characterizing inhibitors of phosphate-releasing enzymes, such as ATPases, GTPases, and phosphatases. By measuring the inhibition of phosphate release in the presence of a test compound, the potency and mechanism of action of potential drugs can be determined. The high-throughput compatibility of this assay makes it particularly suitable for large-scale screening campaigns.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background Signal | Phosphate contamination in reagents or samples. | Use phosphate-free water and reagents. Prepare fresh solutions. |
| Spontaneous degradation of the substrate. | Protect the substrate from light and prepare it fresh. | |
| Low Signal | Inactive enzymes. | Ensure proper storage and handling of enzymes. Test enzyme activity individually. |
| Suboptimal reaction conditions (pH, temperature). | Optimize the reaction buffer pH and incubation temperature. | |
| Non-linear Standard Curve | Substrate depletion or enzyme saturation at high phosphate concentrations. | Adjust the concentration of the substrate or enzymes. Dilute samples with high phosphate levels. |
Conclusion
The enzymatic assay for inorganic phosphate using this compound offers a sensitive, specific, and reliable method for clinical and research applications. Its adaptability to a high-throughput format makes it particularly advantageous for drug discovery and development. By following the detailed protocols and understanding the principles outlined in these application notes, researchers can effectively implement this powerful analytical tool in their laboratories.
References
- 1. Enzyme Activity Measurement of this compound [creative-enzymes.com]
- 2. A simplified method for inorganic phosphate determination and its application for phosphate analysis in enzyme assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound from Lactobacillus brevis: purification, characterization, and application in a biosensor for ortho-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Novel α-Glucosides Through Reverse Phosphorolysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of novel α-glucosides utilizing the principle of reverse phosphorolysis. This enzymatic approach offers a highly specific and efficient alternative to traditional chemical glycosylation methods, enabling the synthesis of complex glucosides with high yields and stereoselectivity. The protocols outlined herein focus on the synthesis of salicyl-O-α-D-glucopyranoside as a model compound, leveraging the catalytic activity of maltose (B56501) phosphorylase. Furthermore, the potential application of the synthesized α-glucoside as an α-glucosidase inhibitor is discussed, along with relevant biological signaling pathways.
Introduction
α-Glucosides play a crucial role in various biological processes and are of significant interest in the development of therapeutics, particularly for metabolic disorders such as type 2 diabetes.[1] The inhibition of α-glucosidase, an enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides, is a key strategy in managing postprandial hyperglycemia.[2] Reverse phosphorolysis, a process catalyzed by glycoside phosphorylases, offers a powerful tool for the synthesis of novel α-glucosides that can be screened for such inhibitory activity. This method utilizes a glycosyl 1-phosphate donor and a suitable acceptor molecule to form a new glycosidic bond, a reaction that is the reverse of the physiological phosphorolytic cleavage of glycosides.[3]
This application note details the enzymatic synthesis of salicyl-O-α-D-glucopyranoside, a novel α-glucoside, through reverse phosphorolysis catalyzed by maltose phosphorylase.
Data Presentation
The efficiency of α-glucoside synthesis via reverse phosphorolysis is influenced by various factors, including enzyme source, substrate concentrations, and reaction conditions. The following table summarizes key quantitative data for the synthesis of salicyl-O-α-D-glucopyranoside.
| Parameter | Value | Reference |
| Enzyme | This compound (from Enterococcus hirae) | [4] |
| Glucosyl Donor | Maltose | [4] |
| Acceptor | Salicyl Alcohol | [4] |
| Product | salicyl-O-α-D-glucopyranoside (α-SalGlc) | [4] |
| Yield (based on supplied salicyl alcohol) | 86% (mol/mol) | [4] |
Experimental Protocols
Materials and Reagents
-
This compound (MPase) from Enterococcus hirae (e.g., commercially available or purified)
-
Maltose (donor substrate)
-
Salicyl alcohol (acceptor substrate)
-
Sodium phosphate (B84403) buffer (pH 7.0)
-
Trichloroacetic acid (TCA)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., chloroform (B151607), methanol)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Developing solvent for TLC (e.g., ethyl acetate:methanol (B129727):water, 8:1:1 v/v/v)
-
Visualizing agent for TLC (e.g., anisaldehyde-sulfuric acid reagent)
Protocol 1: Synthesis of salicyl-O-α-D-glucopyranoside
-
Reaction Setup:
-
Prepare a reaction mixture containing 100 mM sodium phosphate buffer (pH 7.0).
-
Add maltose to a final concentration of 200 mM.
-
Add salicyl alcohol to a final concentration of 50 mM.
-
Equilibrate the reaction mixture to 37°C.
-
-
Enzyme Addition:
-
Initiate the reaction by adding this compound to a final concentration of 5 U/mL.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C with gentle agitation for 24-48 hours.
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Spot a small aliquot of the reaction mixture onto a TLC plate.
-
Develop the TLC plate using a suitable solvent system (e.g., ethyl acetate:methanol:water, 8:1:1).
-
Visualize the spots using an appropriate stain (e.g., anisaldehyde-sulfuric acid) and heating. The formation of a new spot corresponding to salicyl-O-α-D-glucopyranoside indicates product formation.
-
-
Reaction Termination:
-
Once the reaction has reached completion (as determined by TLC), terminate the reaction by adding trichloroacetic acid (TCA) to a final concentration of 5% (w/v) to precipitate the enzyme.
-
Centrifuge the mixture to pellet the precipitated protein.
-
Collect the supernatant containing the product.
-
Protocol 2: Purification of salicyl-O-α-D-glucopyranoside
-
Sample Preparation:
-
Neutralize the supernatant from the terminated reaction with a suitable base (e.g., NaOH).
-
Concentrate the supernatant under reduced pressure to reduce the volume.
-
-
Silica Gel Chromatography:
-
Pack a silica gel column with a suitable slurry prepared in the chromatography solvent system.
-
Load the concentrated sample onto the column.
-
Elute the column with a gradient of chloroform and methanol (e.g., starting from 100% chloroform and gradually increasing the methanol concentration).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
-
Product Characterization:
-
Pool the pure fractions and evaporate the solvent under reduced pressure to obtain the purified salicyl-O-α-D-glucopyranoside.
-
Confirm the identity and purity of the product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
Visualizations
Reverse Phosphorolysis Mechanism
Caption: Mechanism of reverse phosphorolysis for α-glucoside synthesis.
Experimental Workflow
Caption: Experimental workflow for α-glucoside synthesis.
α-Glucosidase Inhibition Signaling Pathway
Caption: Inhibition of α-glucosidase by salicyl-O-α-D-glucopyranoside.
References
Application Notes and Protocols: Cloning and Expression of Maltose Phosphorylase Gene in E. coli
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the successful cloning, expression, and purification of recombinant maltose (B56501) phosphorylase (MP) in Escherichia coli. Maltose phosphorylase (EC 2.4.1.8) is an enzyme that catalyzes the reversible phosphorolysis of maltose into β-D-glucose-1-phosphate and glucose.[1][2] This enzyme is valuable in various biotechnological and diagnostic applications, including the enzymatic synthesis of oligosaccharides, the determination of α-amylase activity, and the sensitive detection of inorganic phosphate.[1][3] E. coli remains the host of choice for producing recombinant MP due to its rapid growth, well-characterized genetics, and the availability of a vast toolkit for high-level protein expression.
Gene Sourcing and Plasmid Design
The initial step involves obtaining the this compound gene (malP or mapA). This gene can be sourced from various microorganisms, including thermophilic bacteria for potentially more stable enzymes, or even from E. coli's own genome.[4][5][6] The gene is then cloned into a suitable expression vector, often one that appends an affinity tag (e.g., a polyhistidine-tag or Maltose-Binding Protein tag) to facilitate purification.[7][8]
Recommended Expression System
For robust expression and simplified purification, a combination of a T7 promoter-based vector (e.g., pET series) and an E. coli expression host like BL21(DE3) is recommended. Adding a hexahistidine (His6) tag to the N- or C-terminus of the protein allows for efficient purification via immobilized metal affinity chromatography (IMAC). Alternatively, using a vector from the pMAL™ series allows for expression of MP as a fusion protein with Maltose-Binding Protein (MBP), which both enhances solubility and allows for affinity purification on amylose (B160209) resin.[8][9][10]
Experimental Protocols
The following sections provide detailed step-by-step protocols for the entire workflow, from gene amplification to final protein characterization.
Protocol: Gene Amplification and Cloning
-
Primer Design: Design forward and reverse primers to amplify the entire coding sequence of the this compound gene. Incorporate restriction enzyme sites (e.g., NdeI and XhoI for pET vectors) at the 5' ends of the primers for directional cloning. Ensure the start codon (ATG) is optimally placed for translation initiation.
-
PCR Amplification:
-
Set up a 50 µL PCR reaction containing: 100 ng of template genomic DNA, 0.5 µM of each primer, 200 µM dNTPs, 1x High-Fidelity PCR Buffer, and 1-2 units of a high-fidelity DNA polymerase.
-
Use the following cycling conditions (adjust annealing temperature based on primer Tm):
-
Initial Denaturation: 98°C for 30 seconds.
-
30 Cycles:
-
Denaturation: 98°C for 10 seconds.
-
Annealing: 55-65°C for 20 seconds.
-
Extension: 72°C for 1-2 minutes (depending on gene length).
-
-
Final Extension: 72°C for 5 minutes.
-
-
Verify the PCR product size via agarose (B213101) gel electrophoresis.
-
-
Vector and Insert Preparation:
-
Digest both the purified PCR product and the pET-28a(+) vector with the selected restriction enzymes (e.g., NdeI and XhoI) for 2-3 hours at 37°C.
-
Purify the digested vector and insert using a gel extraction kit.
-
-
Ligation:
-
Set up a ligation reaction with a 3:1 molar ratio of insert to vector using T4 DNA Ligase.
-
Incubate at 16°C overnight or at room temperature for 2 hours.
-
-
Transformation:
-
Transform the ligation mixture into a competent cloning strain of E. coli (e.g., DH5α).
-
Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic (e.g., kanamycin (B1662678) for pET-28a(+)).
-
Incubate overnight at 37°C.
-
-
Verification:
-
Screen colonies by colony PCR.
-
Isolate plasmid DNA from positive colonies and confirm the insert sequence by Sanger sequencing.
-
Protocol: Protein Expression
-
Transformation of Expression Host: Transform the sequence-verified plasmid into a competent E. coli expression strain, such as BL21(DE3).
-
Starter Culture: Inoculate a single colony into 5-10 mL of LB medium containing the selection antibiotic. Grow overnight at 37°C with shaking (220 rpm).
-
Large-Scale Culture: Inoculate 1 L of LB medium (with antibiotic) with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Cool the culture to 18-25°C. Add Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.5 mM to induce protein expression.
-
Incubation: Continue to incubate the culture at the lower temperature for 12-16 hours with shaking.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C.
Protocol: Protein Purification (His-Tag)
-
Cell Lysis: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 1 mM PMSF). Lyse the cells using sonication on ice or by passing them through a high-pressure homogenizer.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant, which contains the soluble protein.
-
Affinity Chromatography:
-
Equilibrate a Ni-NTA affinity column with 5-10 column volumes (CV) of Lysis Buffer.
-
Load the clarified supernatant onto the column.
-
Wash the column with 10-20 CV of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM Imidazole) to remove non-specifically bound proteins.
-
Elute the His-tagged this compound with 5 CV of Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM Imidazole).
-
-
Buffer Exchange: (Optional) If required, exchange the buffer of the purified protein solution to a storage buffer (e.g., 50 mM HEPES, pH 7.0) using dialysis or a desalting column.
-
Analysis: Analyze the purity of the fractions by SDS-PAGE. Pool the purest fractions and determine the protein concentration.
Protocol: this compound Activity Assay
This assay measures the amount of glucose produced from the phosphorolysis of maltose. The glucose is then quantified using a coupled enzymatic reaction.[3][11][12]
-
Principle:
-
Reaction 1 (this compound): Maltose + Pi → Glucose + β-D-Glucose-1-Phosphate
-
Reaction 2 (Glucose Oxidase): Glucose + O₂ → Gluconolactone + H₂O₂
-
Reaction 3 (Peroxidase): H₂O₂ + Chromogenic Substrate → Oxidized Color Product
-
-
Reagents:
-
Assay Buffer: 50 mM HEPES-NaOH, pH 7.0.[3]
-
Maltose Solution: 0.2 M maltose in Assay Buffer.[3]
-
Phosphate Solution: 0.2 M KH₂PO₄ in Assay Buffer, pH adjusted to 7.0.[3]
-
Stop Solution: 5 N HCl.[3]
-
Glucose Assay Kit (e.g., containing glucose oxidase, peroxidase, and a suitable chromogen like 4-aminophenazone).
-
-
Procedure: [3]
-
Pipette the following into a microcentrifuge tube:
-
200 µL Assay Buffer
-
100 µL Maltose Solution
-
100 µL Phosphate Solution
-
-
Equilibrate at 30°C for 5 minutes.
-
Start the reaction by adding 100 µL of appropriately diluted enzyme sample.
-
Incubate for exactly 10 minutes at 30°C.
-
Stop the reaction by adding 100 µL of Stop Solution.
-
Proceed with glucose quantification using a commercial glucose assay kit according to the manufacturer's instructions. This typically involves adding a sample of the stopped reaction mixture to the glucose assay reagent and measuring the absorbance at a specific wavelength (e.g., 505 nm).
-
-
Calculation:
Data Presentation
Effective data management and presentation are crucial for evaluating the success of the expression and purification process.
| Table 1: Representative Expression and Purification of this compound | |||||
| Purification Step | Total Volume (mL) | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Yield (%) |
| Crude Lysate | 30 | 600 | 12000 | 20 | 100 |
| Clarified Lysate | 28 | 450 | 11700 | 26 | 97.5 |
| Ni-NTA Eluate | 5 | 45 | 10350 | 230 | 86.3 |
| Buffer Exchange | 5.5 | 42 | 9870 | 235 | 82.3 |
| Note: Data are hypothetical and serve as an example for reporting. |
| Table 2: Kinetic Parameters of Recombinant this compound | |
| Parameter | Value |
| Optimal pH | 8.1 |
| Optimal Temperature | 45°C |
| Km (Maltose) | 0.5 - 4 mM (Range) |
| Km (Phosphate) | 1 - 8 mM (Range) |
| Data derived from literature for Bacillus sp. MalE.[11] |
Visualized Workflows and Pathways
Diagrams help to clarify complex experimental procedures and biochemical reactions.
Caption: Workflow for cloning the this compound gene.
Caption: Workflow for recombinant protein expression and purification.
Caption: The reversible reaction catalyzed by this compound.
References
- 1. Enzyme Activity Measurement of this compound [creative-enzymes.com]
- 2. This compound from Recombinant E. coli (EC 2.4.1.8) - Creative Enzymes [creative-enzymes.com]
- 3. This compound (MPL-EP) | Kikkoman Biochemifa [biochemifa.kikkoman.com]
- 4. Cloning of the this compound gene from Bacillus sp. strain RK-1 and efficient production of the cloned gene and the trehalose phosphorylase gene from Bacillus stearothermophilus SK-1 in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genetic localization and regulation of the this compound gene, malP, in Lactococcus lactis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Maltose/Maltodextrin System of Escherichia coli: Transport, Metabolism, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expression of proteins in Escherichia coli as fusions with maltose-binding protein to rescue non-expressed targets in a high-throughput protein-expression and purification pipeline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Vectors that facilitate the expression and purification of foreign peptides in Escherichia coli by fusion to maltose-binding protein: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 11. tandfonline.com [tandfonline.com]
- 12. Detecting Enzymes That Metabolize Phosphates and Polyphosphates—Section 10.3 | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols for Spectrophotometric Assay of Maltose Phosphorylase Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maltose (B56501) phosphorylase (EC 2.4.1.8) is an enzyme that catalyzes the reversible phosphorolysis of maltose into D-glucose and β-D-glucose-1-phosphate. This enzymatic activity is crucial in the metabolism of maltodextrins in some bacteria. The ability to accurately measure the kinetics of maltose phosphorylase is essential for understanding its mechanism of action, identifying potential inhibitors, and engineering the enzyme for biotechnological applications, such as the synthesis of oligosaccharides.
These application notes provide a detailed protocol for a continuous spectrophotometric assay to determine the kinetics of this compound. The assay is based on a coupled enzyme system where the product of the this compound reaction, β-D-glucose-1-phosphate, is converted through a series of enzymatic reactions to produce a chromogenic signal that can be monitored over time.
Principle of the Assay
The activity of this compound is determined by monitoring the rate of formation of one of its products, β-D-glucose-1-phosphate. This is achieved by coupling its formation to the reduction of NADP⁺ to NADPH, which can be measured by the increase in absorbance at 340 nm. The coupled reactions are catalyzed by phosphoglucomutase (PGM) and glucose-6-phosphate dehydrogenase (G6PDH).
The reaction sequence is as follows:
-
This compound (MP): Maltose + Phosphate (B84403) ⇌ D-Glucose + β-D-Glucose-1-Phosphate
-
Phosphoglucomutase (PGM): β-D-Glucose-1-Phosphate ⇌ Glucose-6-Phosphate
-
Glucose-6-Phosphate Dehydrogenase (G6PDH): Glucose-6-Phosphate + NADP⁺ ⇌ 6-Phosphoglucono-δ-lactone + NADPH + H⁺
The rate of NADPH production is directly proportional to the activity of this compound, provided that the coupling enzymes (PGM and G6PDH) are present in excess and are not rate-limiting.
Data Presentation
Table 1: Kinetic Parameters of this compound from Bacillus sp. AHU2001
The following table summarizes the apparent kinetic parameters for the phosphorolysis of maltose by this compound from Bacillus sp. AHU2001.
| Substrate | Km (app) (mM) | kcat (app) (s⁻¹) | kcat (app)/Km (app) (s⁻¹mM⁻¹) |
| Maltose | 2.0 ± 0.1 | 100 ± 2 | 50 |
| Phosphate | 2.5 ± 0.1 | 110 ± 3 | 44 |
Data obtained from the phosphorolysis reaction at pH 8.1 and 45°C.
Experimental Protocols
Materials and Reagents
-
This compound (enzyme of interest)
-
Maltose monohydrate
-
Potassium phosphate buffer (pH 7.0)
-
HEPES buffer
-
Magnesium chloride (MgCl₂)
-
β-Nicotinamide adenine (B156593) dinucleotide phosphate (NADP⁺)
-
Adenosine 5'-triphosphate (ATP) - Note: While not directly in the reaction, it can be required for the stability or activity of coupling enzymes.
-
Phosphoglucomutase (PGM) from rabbit muscle
-
Glucose-6-phosphate dehydrogenase (G6PDH) from Leuconostoc mesenteroides
-
Deionized water
-
Spectrophotometer capable of reading absorbance at 340 nm with temperature control
-
Cuvettes (1 cm path length)
-
Pipettes and tips
Reagent Preparation
-
50 mM HEPES Buffer (pH 7.0) containing 5 mM MgCl₂:
-
Dissolve HEPES in deionized water to a final concentration of 50 mM.
-
Add MgCl₂ to a final concentration of 5 mM.
-
Adjust the pH to 7.0 with 1 M NaOH.
-
Bring to the final volume with deionized water.
-
Store at 4°C.
-
-
1 M Maltose Stock Solution:
-
Dissolve 3.60 g of maltose monohydrate in 10 mL of deionized water.
-
Store in aliquots at -20°C.
-
-
1 M Potassium Phosphate Stock Solution (pH 7.0):
-
Prepare a solution of 1 M potassium phosphate and adjust the pH to 7.0.
-
Store at room temperature.
-
-
20 mM NADP⁺ Stock Solution:
-
Dissolve the appropriate amount of NADP⁺ in deionized water.
-
Store in aliquots at -20°C, protected from light.
-
-
Coupling Enzyme Mix (in 50 mM HEPES buffer, pH 7.0):
-
Prepare a solution containing 10 units/mL of phosphoglucomutase and 20 units/mL of glucose-6-phosphate dehydrogenase.
-
Prepare this solution fresh daily and keep on ice.
-
-
This compound Solution:
-
Dilute the this compound to the desired concentration in 50 mM HEPES buffer (pH 7.0).
-
The optimal concentration should be determined empirically to ensure a linear reaction rate for the desired time course. Keep on ice.
-
Assay Protocol
-
Spectrophotometer Setup:
-
Set the spectrophotometer to read absorbance at 340 nm.
-
Set the temperature to the desired value (e.g., 37°C).
-
-
Reaction Mixture Preparation:
-
In a 1 mL cuvette, prepare the reaction mixture by adding the following components in the order listed. The final volume is 1 mL.
-
50 mM HEPES Buffer (pH 7.0) with 5 mM MgCl₂: to a final volume of 1 mL
-
Potassium Phosphate: to the desired final concentration (e.g., 10 mM)
-
NADP⁺: to a final concentration of 1 mM
-
Coupling Enzyme Mix: 10 µL (final concentration of 0.1 units/mL PGM and 0.2 units/mL G6PDH)
-
Maltose: to the desired final concentration (e.g., varying concentrations for Km determination)
-
-
-
Initiation of the Reaction:
-
Mix the contents of the cuvette by gentle inversion.
-
Place the cuvette in the spectrophotometer and incubate for 5 minutes to allow the temperature to equilibrate and to record any background reaction.
-
Initiate the reaction by adding a small volume of the this compound solution (e.g., 10 µL).
-
Quickly mix by gentle inversion or with a cuvette stirrer.
-
-
Data Collection:
-
Immediately start recording the absorbance at 340 nm every 15 seconds for a total of 5-10 minutes.
-
Ensure that the initial rate is linear for at least the first 2-3 minutes.
-
Application Notes and Protocols for the Selective Detection of Maltose Using Maltose Phosphorylase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maltose (B56501) phosphorylase (EC 2.4.1.8) is an enzyme that catalyzes the reversible phosphorolysis of maltose in the presence of inorganic phosphate (B84403) to produce D-glucose and β-D-glucose-1-phosphate.[1][2][3][4] This high specificity for maltose makes it an excellent enzymatic tool for the selective detection and quantification of maltose in various biological samples, even in the presence of other oligosaccharides.[1][5] These application notes provide detailed protocols for researchers, scientists, and drug development professionals to utilize maltose phosphorylase for accurate maltose determination. The primary applications covered include spectrophotometric assays and coupled enzyme systems.
Principle of Detection
The fundamental principle behind the use of this compound for maltose detection lies in its specific catalytic activity. The reaction is as follows:
Maltose + Orthophosphate ⇌ D-Glucose + β-D-Glucose-1-Phosphate
The amount of maltose in a sample is determined by measuring either the consumption of orthophosphate or the production of D-glucose. The latter is more common and typically involves a coupled enzyme assay where the generated glucose is used in a subsequent reaction to produce a detectable signal (e.g., colorimetric or fluorescent).
Key Advantages of Using this compound
-
High Specificity: this compound exhibits a high degree of specificity for maltose and does not react with many other disaccharides, ensuring selective measurement.[1][5][6]
-
Sensitivity: When coupled with appropriate detection systems, this method can achieve high sensitivity, allowing for the detection of low maltose concentrations.
-
Versatility: The assay can be adapted for various sample types, including those from fermentation broths, food products, and biological fluids.
Data Presentation
Table 1: Kinetic Parameters of this compound from Different Sources
| Source Organism | Apparent Km (Maltose) | Apparent Km (Phosphate) | Optimal pH | Optimal Temperature (°C) |
| Lactobacillus brevis | 0.9 mmol/L[5][7] | 1.8 mmol/L[5][7] | 6.5[7] | 36[7] |
| Bacillus sp. AHU2001 | Not specified | Not specified | 8.1[6][8] | 45[6][8] |
Table 2: Performance Characteristics of a Maltose Assay Kit
| Parameter | Colorimetric Assay | Fluorometric Assay |
| Linear Detection Range | 2 to 500 µM | 1 to 50 µM |
| Excitation/Emission (nm) | N/A | 530/585 |
| Absorbance (nm) | 570 | N/A |
| Reference: |
Experimental Protocols
Protocol 1: Spectrophotometric Assay using a Coupled Glucose Oxidase-Peroxidase (GOPOD) System
This protocol outlines the quantification of maltose by measuring the glucose produced from the this compound reaction. The glucose is subsequently oxidized by glucose oxidase to produce hydrogen peroxide (H₂O₂), which reacts with a chromogenic substrate in the presence of peroxidase to yield a colored product.
Caption: Coupled enzyme assay for maltose detection.
-
This compound (e.g., from E. coli, lyophilized powder)[9]
-
HEPES-NaOH buffer (100 mM, pH 8.0)
-
Sodium phosphate buffer (10 mM, pH 8.0)
-
Maltose standards (0.5 mM to 4 mM)
-
Bovine Serum Albumin (BSA)
-
Glucose Oxidase-Peroxidase (GOPOD) reagent kit (e.g., Glucose CII test)
-
Tris-HCl buffer (2 M, pH 7.0)
-
Microplate reader or spectrophotometer
-
96-well microplates or cuvettes
-
Prepare the Reaction Mixture: In a microcentrifuge tube, prepare a 50 µL reaction mixture containing:
-
Incubation: Incubate the reaction mixture at 37°C for 10 minutes.[8]
-
Stop the Reaction: Terminate the reaction by heating at 90°C for 5 minutes.[8]
-
Glucose Detection:
-
Add 100 µL of 2 M Tris-HCl buffer (pH 7.0) to the sample.[8]
-
Use a commercial glucose oxidase-peroxidase based kit to measure the released D-glucose according to the manufacturer's instructions.
-
-
Measurement: Read the absorbance at the wavelength specified by the GOPOD kit manufacturer (typically around 505 nm).
-
Quantification: Prepare a standard curve using known concentrations of maltose to determine the maltose concentration in the sample.
Protocol 2: Enzymatic Cycling Method for High-Sensitivity Maltose Detection
This protocol is a highly sensitive method that involves a series of enzymatic reactions to generate glucose-6-phosphate (G6P), which is then measured using an enzymatic cycling method with Thio-NADP⁺. This method is suitable for samples with low maltose concentrations.[10][11]
Caption: Enzymatic cycling for sensitive maltose detection.
-
This compound
-
β-Phosphoglucomutase
-
Glucose-1,6-bisphosphate
-
Glucose-6-phosphate dehydrogenase
-
Thio-NADP⁺
-
Buffer solution (as recommended for the enzymes)
-
Automatic biochemical analyzer or spectrophotometer capable of reading at 405 nm
-
Reaction Setup: A reaction is set up where maltose is converted to glucose-6-phosphate through the sequential action of this compound and β-phosphoglucomutase, with glucose-1,6-bisphosphate as a cofactor for the mutase.[10][11]
-
Enzymatic Cycling: The generated glucose-6-phosphate enters an enzymatic cycling reaction with glucose-6-phosphate dehydrogenase and an excess of Thio-NADP⁺.
-
Detection: The rate of formation of Thio-NADPH is measured by the change in absorbance at 405 nm.[10][11]
-
Analysis: This method is often implemented on an automatic biochemical analyzer for high-throughput screening. The repeatability for this method has been reported with a CV of ≤1.1% for maltose concentrations between 10-50 µmol/L.[10][11] The assay has a linear range up to 120 µmol/L.[11]
Considerations and Troubleshooting
-
Specificity and Interference: While this compound is highly specific for maltose, the coupled assays for glucose detection can be subject to interference. For instance, some glucose monitoring systems that use glucose dehydrogenase-pyrroloquinolinequinone can misinterpret maltose as glucose, leading to erroneously high readings.[12][13] It is crucial to use a glucose detection method that is not affected by other sugars present in the sample. Glucose oxidase-based methods are generally more specific for glucose.
-
Endogenous Glucose: Samples may contain endogenous glucose. A blank reaction without this compound should be run to measure and subtract the background glucose level.
-
Enzyme Stability: this compound from Lactobacillus brevis can be stored in 10 mM phosphate buffer (pH 6.5) at 4°C for up to 6 months with minimal loss of activity.[5][7] The thermal stability can be enhanced by additives like phosphate, citrate, and imidazole.[5][7]
-
pH and Temperature Optimization: The optimal pH and temperature can vary depending on the source of the this compound (see Table 1). For novel applications, it is recommended to optimize these parameters.
Conclusion
The selective and sensitive detection of maltose using this compound is a robust method applicable in various research and industrial settings. By understanding the principles of the enzymatic reaction and carefully selecting the appropriate coupled detection system, researchers can achieve accurate and reliable quantification of maltose. The protocols provided herein offer a solid foundation for the implementation of this technique.
References
- 1. Enzyme Activity Measurement of this compound [creative-enzymes.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound from Recombinant E. coli (EC 2.4.1.8) - Creative Enzymes [creative-enzymes.com]
- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Biochemical characteristics of this compound MalE from Bacillus sp. AHU2001 and chemoenzymatic synthesis of oligosaccharides by the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound from Lactobacillus brevis: purification, characterization, and application in a biosensor for ortho-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. This compound E. coli, lyophilized powder 9030-19-7 [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Development of a plasma maltose assay method as a screening test for upper gastrointestinal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Interference of maltose, icodextrin, galactose, or xylose with some blood glucose monitoring systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Large-Scale Production of Disaccharides with Maltose Phosphorylase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maltose (B56501) phosphorylase (MP), belonging to the glycoside hydrolase family 65, is a key enzyme in the reversible phosphorolysis of maltose into β-D-glucose-1-phosphate (β-G1P) and glucose.[1][2] This reversibility is pivotal for the enzymatic synthesis of novel disaccharides, offering a cost-effective and highly specific alternative to traditional chemical synthesis methods. The chemoenzymatic synthesis of disaccharides using maltose phosphorylase provides a powerful platform for producing a wide array of α-(1→4)-glucosidic disaccharides with applications in food science, pharmaceuticals, and biotechnology.[3][4]
Technology Overview
The core of this technology lies in the reverse phosphorolysis reaction catalyzed by this compound. In this process, β-G1P serves as the glucosyl donor, which is transferred to a suitable acceptor molecule to form a new disaccharide. A significant advantage of this system is the potential for a one-pot reaction where maltose, a readily available and inexpensive substrate, is first phosphorolyzed to generate β-G1P in situ. This newly formed β-G1P then acts as the donor for the synthesis of the target disaccharide in the presence of a specific acceptor.[3] This approach circumvents the need for the costly synthesis and addition of β-G1P.
This compound exhibits broad acceptor specificity, allowing for the synthesis of a diverse range of disaccharides. Acceptors can include various monosaccharides such as glucose, glucosamine, N-acetyl-glucosamine, mannose, and xylose.[3]
Advantages of Enzymatic Synthesis
-
High Specificity: Enzymatic synthesis allows for precise control over the glycosidic linkage, resulting in high-purity products with the desired stereochemistry.
-
Mild Reaction Conditions: The reaction proceeds under mild conditions (e.g., physiological pH and moderate temperatures), avoiding the need for harsh chemicals and protecting groups often required in chemical synthesis.
-
Cost-Effectiveness: The use of inexpensive substrates like maltose and the potential for enzyme recycling contribute to a more economical production process.[3]
-
Environmentally Friendly: Enzymatic processes are generally more sustainable and generate less hazardous waste compared to chemical methods.
Applications
The disaccharides produced through this method have a wide range of potential applications:
-
Prebiotics: Novel disaccharides can be designed to selectively promote the growth of beneficial gut bacteria.
-
Drug Development: Glycosylated compounds often exhibit improved pharmacological properties, and this method provides a means to synthesize novel glycosides for drug discovery.
-
Food Industry: Tailor-made disaccharides can be used as functional food ingredients, low-calorie sweeteners, or texturizing agents.
-
Cosmetics: Certain glycosides possess moisturizing and other beneficial properties for skincare applications.[4]
Quantitative Data Summary
The following tables summarize key quantitative data for the production of disaccharides using this compound from different sources.
Table 1: Kinetic Parameters of this compound
| Enzyme Source | Substrate | Apparent Km (mM) | Optimal pH | Optimal Temperature (°C) |
| Lactobacillus brevis | Maltose | 0.9 | 6.5 | 36 |
| Lactobacillus brevis | Phosphate (B84403) | 1.8 | 6.5 | 36 |
| Bacillus sp. AHU2001 | Maltose | Not specified | 8.1 | 45 |
Table 2: Yields of Disaccharide Synthesis via Reverse Phosphorolysis
| Donor Substrate | Acceptor Substrate (50 mM) | Enzyme Source | Product | Yield (%) |
| β-glucose 1-phosphate (50 mM) | Glucose | Lactobacillus acidophilus NCFM | α-D-glucopyranosyl-(1→4)-D-glucopyranose | 99 |
| β-glucose 1-phosphate (50 mM) | Glucosamine | Lactobacillus acidophilus NCFM | α-D-glucopyranosyl-(1→4)-D-glucosaminopyranose | 80 |
| β-glucose 1-phosphate (50 mM) | N-acetyl glucosamine | Lactobacillus acidophilus NCFM | α-D-glucopyranosyl-(1→4)-N-acetyl-D-glucosaminopyranose | 53 |
| β-glucose 1-phosphate (50 mM) | Mannose | Lactobacillus acidophilus NCFM | α-D-glucopyranosyl-(1→4)-D-mannopyranose | 93 |
| β-glucose 1-phosphate (50 mM) | Xylose | Lactobacillus acidophilus NCFM | α-D-glucopyranosyl-(1→4)-D-xylopyranose | 81 |
| β-glucose 1-phosphate (50 mM) | L-fucose | Lactobacillus acidophilus NCFM | α-D-glucopyranosyl-(1→4)-L-fucopyranose | 13 |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of Disaccharides in a One-Pot Reaction
This protocol describes the synthesis of a novel disaccharide using maltose as the initial substrate and a selected monosaccharide as the acceptor.
Materials:
-
This compound (e.g., from Lactobacillus acidophilus NCFM)
-
Maltose
-
Acceptor monosaccharide (e.g., glucosamine)
-
Sodium phosphate buffer (pH 7.0)
-
Deionized water
-
Reaction vessel with temperature and pH control
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing 50 mM maltose and 50 mM of the acceptor monosaccharide in sodium phosphate buffer.
-
The final reaction volume will depend on the desired scale of production.
-
Equilibrate the reaction mixture to the optimal temperature for the this compound being used (e.g., 37°C).
-
-
Enzyme Addition:
-
Add a predetermined amount of this compound to the reaction mixture to initiate the reaction. The optimal enzyme concentration should be determined empirically for large-scale production.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by taking samples at regular intervals.
-
Analyze the samples using High-Performance Liquid Chromatography (HPLC) to quantify the consumption of substrates (maltose and acceptor) and the formation of the product disaccharide.
-
-
Reaction Termination:
-
Once the reaction has reached the desired conversion, terminate the reaction by heat inactivation of the enzyme (e.g., heating at 80°C for 10 minutes) or by lowering the pH.
-
-
Downstream Processing:
-
Proceed to Protocol 2 for the purification of the synthesized disaccharide.
-
Protocol 2: Large-Scale Purification of Synthesized Disaccharides
This protocol outlines a general procedure for the purification of the target disaccharide from the reaction mixture, which will contain residual monosaccharides, salts, and the enzyme.
Materials:
-
Crude reaction mixture from Protocol 1
-
Ion-exchange resin (e.g., DEAE-cellulose)
-
Gel filtration chromatography column (e.g., Sephadex G-25)
-
Elution buffers for chromatography
-
Membrane filtration system (Nanofiltration)
-
Lyophilizer
Procedure:
-
Enzyme and Precipitate Removal:
-
Centrifuge the crude reaction mixture to pellet the heat-inactivated enzyme and any other precipitates.
-
Collect the supernatant containing the disaccharide product and residual sugars.
-
-
Desalting and Monosaccharide Removal (Option A: Gel Filtration):
-
Equilibrate a gel filtration column (e.g., Sephadex G-25) with deionized water.
-
Load the supernatant onto the column.
-
Elute with deionized water. The disaccharide product will elute before the smaller monosaccharides and salts. Collect the fractions containing the purified disaccharide.
-
-
Monosaccharide Removal (Option B: Nanofiltration):
-
Utilize a nanofiltration system with a membrane pore size selected to retain the disaccharide while allowing monosaccharides and salts to pass through. This can be a more efficient method for large-scale operations.[5]
-
-
High-Purity Polishing (Ion-Exchange Chromatography):
-
For charged disaccharides (e.g., those containing glucosamine), ion-exchange chromatography can be used for further purification.
-
Equilibrate an anion-exchange column (e.g., DEAE-cellulose) with a low-concentration buffer.
-
Load the partially purified disaccharide solution onto the column.
-
Elute with a salt gradient to separate the target disaccharide from any remaining impurities.
-
-
Final Product Concentration and Drying:
-
Pool the pure fractions and concentrate the solution using rotary evaporation or a similar method.
-
Lyophilize the concentrated solution to obtain the final disaccharide product as a stable powder.
-
Visualizations
Caption: Enzymatic pathway of disaccharide synthesis.
Caption: Workflow for disaccharide production.
References
- 1. researchgate.net [researchgate.net]
- 2. Disaccharide phosphorylases: Structure, catalytic mechanisms and directed evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Enzymatic Synthesis of α-(1→4)-glucosidic Disaccharides by this compound from Lactobacillus acidophilus NCFM | CiNii Research [cir.nii.ac.jp]
- 4. Carbohydrate synthesis by disaccharide phosphorylases: reactions, catalytic mechanisms and application in the glycosciences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Upstream and Downstream Bioprocessing in Enzyme Technology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Coupled Maltose Phosphorylase and Glucose Oxidase Biosensor for Maltose Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative determination of maltose (B56501) is crucial in various fields, including the food industry, biotechnology, and clinical diagnostics. Traditional methods for maltose detection can be time-consuming and require sophisticated instrumentation. Enzymatic biosensors offer a highly specific, sensitive, and rapid alternative for analyte detection. This document provides detailed application notes and protocols for the development and use of a bienzymatic biosensor coupling maltose phosphorylase (MP) and glucose oxidase (GOx) for the amperometric detection of maltose.
This compound catalyzes the phosphorolysis of maltose in the presence of inorganic phosphate (B84403) to produce α-D-glucose-1-phosphate and α-D-glucose.[1][2] The glucose produced in this reaction is subsequently oxidized by glucose oxidase in the presence of oxygen to produce D-glucono-δ-lactone and hydrogen peroxide (H₂O₂).[3][4] The resulting hydrogen peroxide can be electrochemically detected, and its oxidation current is directly proportional to the maltose concentration in the sample.[5]
Principle of Detection
The detection of maltose using a coupled MP/GOx biosensor is based on a two-step enzymatic reaction.
-
This compound Reaction: Maltose is converted to glucose and glucose-1-phosphate.
-
Glucose Oxidase Reaction: The glucose produced is oxidized by GOx, generating hydrogen peroxide (H₂O₂).
-
Electrochemical Detection: The H₂O₂ is electrochemically oxidized at the surface of a working electrode, producing a measurable current that correlates with the maltose concentration.
Signaling Pathway
Caption: Enzymatic cascade for maltose detection.
Experimental Protocols
Materials and Reagents
-
This compound (from Lactobacillus brevis)
-
Glucose Oxidase (from Aspergillus niger)
-
Bovine Serum Albumin (BSA)
-
Glutaraldehyde (B144438) (25% aqueous solution)
-
Maltose
-
Phosphate Buffer Saline (PBS), pH 6.5 - 7.5
-
Multi-walled carbon nanotubes (MWCNTs)
-
Nafion (5% solution)
-
Glassy Carbon Electrode (GCE) or other suitable working electrode
-
Ag/AgCl reference electrode
-
Platinum wire counter electrode
-
Potentiostat/Galvanostat
Experimental Workflow: Biosensor Fabrication
Caption: Workflow for biosensor fabrication.
Detailed Methodology
-
Electrode Preparation:
-
Polish the glassy carbon electrode (GCE) with alumina (B75360) slurry on a polishing cloth.
-
Sonochemically clean the polished electrode in ethanol (B145695) and then deionized water for 5 minutes each.
-
Dry the electrode under a stream of nitrogen.
-
-
Electrode Modification with MWCNTs:
-
Disperse a small amount of MWCNTs in a suitable solvent (e.g., DMF or a surfactant solution) by sonication to create a stable suspension.
-
Carefully drop-cast a few microliters of the MWCNT suspension onto the active surface of the GCE.
-
Allow the solvent to evaporate completely at room temperature or under a mild heat source.
-
-
Enzyme Immobilization:
-
Prepare a solution containing this compound, Glucose Oxidase, and Bovine Serum Albumin (BSA) in a phosphate buffer (pH ~7.0).
-
Pipette a small volume of this enzyme solution onto the MWCNT-modified electrode surface.
-
Expose the electrode to glutaraldehyde vapor in a sealed container for a defined period (e.g., 20-30 minutes) to facilitate cross-linking of the enzymes and BSA.[6] The glutaraldehyde acts as a bifunctional agent, covalently bonding the enzymes to form a stable matrix.[6][7]
-
Gently rinse the electrode with phosphate buffer to remove any unbound enzymes and glutaraldehyde.
-
-
Application of Protective Layer:
-
To enhance the stability of the biosensor and prevent enzyme leaching, a thin layer of Nafion can be applied over the immobilized enzyme layer.
-
Dilute the stock Nafion solution and drop-cast a small volume onto the electrode surface.
-
Allow the electrode to dry completely at room temperature.
-
-
Storage:
-
Store the fabricated biosensor at 4°C in a phosphate buffer solution when not in use.
-
Amperometric Measurement Protocol
-
Set up a three-electrode electrochemical cell containing the MP/GOx modified GCE as the working electrode, an Ag/AgCl reference electrode, and a platinum wire counter electrode in a stirred phosphate buffer solution.
-
Apply a constant working potential (e.g., +0.4 V to +0.7 V vs. Ag/AgCl) and allow the background current to stabilize.
-
Introduce known concentrations of maltose into the electrochemical cell and record the steady-state current response.
-
The change in current is proportional to the concentration of maltose.
Performance Characteristics
The performance of bienzymatic maltose biosensors can vary depending on the specific immobilization techniques and electrode materials used. Below is a summary of typical performance characteristics reported in the literature for similar systems.
| Parameter | Typical Value | Reference |
| Linear Range | 0.001 mM to 10 mM | [8][9][10] |
| Limit of Detection (LOD) | 0.1 µM to 0.1 mM | [5][8][11] |
| Response Time | 1 to 4 minutes | [6][9] |
| Optimal pH | 6.0 to 7.5 | [6][11] |
| Optimal Temperature | 30°C to 36°C | [11][12] |
| Stability | Retains significant activity for weeks to months when stored at 4°C | [6][11][13] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or low signal | Inactive enzymes | Use fresh enzyme preparations. Ensure proper storage conditions. |
| Improper enzyme immobilization | Optimize glutaraldehyde concentration and cross-linking time. | |
| Incorrect working potential | Optimize the applied potential for H₂O₂ detection. | |
| Poor reproducibility | Inconsistent electrode surface modification | Ensure uniform coating of MWCNTs and enzyme layer. |
| Enzyme leaching | Apply a Nafion layer to improve enzyme stability. | |
| High background noise | Electrical interference | Use a Faraday cage. Ensure proper grounding. |
| Contamination of buffer or electrode | Use high-purity reagents and thoroughly clean the electrode. | |
| Interference from other substances | Electroactive species in the sample | Operate at a lower potential to minimize interference.[13] |
Conclusion
The coupled this compound and glucose oxidase biosensor provides a robust and sensitive platform for the quantification of maltose. The protocols outlined in this document offer a comprehensive guide for the fabrication and application of this biosensor. Optimization of specific parameters may be required depending on the experimental setup and sample matrix. This technology holds significant promise for applications in various scientific and industrial settings where rapid and accurate maltose measurement is essential.
References
- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 2. Substrate-induced activation of this compound: interaction with the anomeric hydroxyl group of alpha-maltose and alpha-D-glucose controls the enzyme's glucosyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aeis.bilijipub.com [aeis.bilijipub.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Glucose biosensor using glucose oxidase immobilized in polyaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Immobilization Techniques to Avoid Enzyme Loss from Oxidase-Based Biosensors: A One-Year Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sensitive detection of maltose and glucose based on dual enzyme-displayed bacteria electrochemical biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of conductometric biosensor array for simultaneous determination of maltose, lactose, sucrose and glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound from Lactobacillus brevis: purification, characterization, and application in a biosensor for ortho-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Immobilization of glucose oxidase: a comparison of entrapment and covalent bonding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Glucose biosensor based on the immobilization of glucose oxidase on electrochemically synthesized polypyrrole-poly(vinyl sulphonate) composite film by cross-linking with glutaraldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve maltose phosphorylase thermal stability with additives
Welcome to the technical support center for maltose (B56501) phosphorylase. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: My maltose phosphorylase is losing activity at elevated temperatures. How can I improve its thermal stability?
A1: Enhancing the thermal stability of this compound can be achieved by introducing specific chemical additives into your buffer solution. Common classes of stabilizers include salts, polyols (sugar alcohols), and sugars. For this compound from Lactobacillus brevis, additives such as phosphate (B84403), citrate, and imidazole (B134444) have been shown to significantly enhance stability at high temperatures.[1][2] Other commonly used protein stabilizers that you could screen for effectiveness include polyols like sorbitol and glycerol (B35011), and sugars such as trehalose.
Q2: What is the general mechanism by which these additives stabilize proteins?
A2: Additives can stabilize proteins through several mechanisms. Sugars and polyols are thought to work via a "preferential exclusion" mechanism. These molecules are preferentially excluded from the protein's surface, which leads to an increase in the surface tension of the surrounding water. This thermodynamically disfavors protein unfolding, as unfolding would expose more of the protein's surface to the solvent. This effect helps to maintain the protein in its compact, native conformation.[3] Ionic compounds, such as phosphate and citrate, can prevent the unfolding of the polypeptide chain by interacting with charged residues on the protein surface, thus stabilizing the native structure.
Q3: Are there any quantitative data on how much these additives can improve thermal stability?
A3: While specific quantitative data for this compound is limited in published literature, studies on structurally and functionally related enzymes like glucoamylase provide valuable insights. The addition of polyols and sugars has been shown to significantly increase the melting temperature (Tm) and half-life of these enzymes. This data can serve as a guide for your own experimental design.
Disclaimer: The following tables present data for Glucoamylase from Aspergillus niger, a glycoside hydrolase that, like this compound, acts on glucose polymers. This data is provided as a reference due to the limited availability of specific quantitative data for this compound.
Table 1: Effect of Polyol and Sugar Additives on the Thermal Stability (Tm) of Glucoamylase
| Additive | Concentration | Tm (°C) | ΔTm (°C) |
| None (Control) | - | 64.3 | - |
| Glucose | 2.6 M | 77.3 | +13.0 |
| Trehalose | 1.3 M | 74.1 | +9.8 |
| Glycerol | 8.0 M | 68.2 | +3.9 |
Data sourced from a study on Aspergillus niger glucoamylase and is intended for illustrative purposes.[4]
Table 2: Effect of Additives on the Half-Life of Glucoamylase Isoenzymes at 70°C
| Enzyme | Additive (1 M) | Half-life (min) | Fold Increase |
| GAM-1 | None (Control) | 45 | - |
| GAM-1 | Sorbitol | >1440 | >32 |
| GAM-1 | Trehalose | >1440 | >32 |
| GAM-2 | None (Control) | 216 | - |
| GAM-2 | Sorbitol | >1440 | >6.7 |
| GAM-2 | Trehalose | >1440 | >6.7 |
Data sourced from a study on Aspergillus niger glucoamylase isoenzymes and is intended for illustrative purposes.[5][6]
Troubleshooting Guides
Issue 1: Inconsistent results in thermal stability assays.
-
Possible Cause: Inconsistent sample preparation.
-
Solution: Ensure that the protein concentration, buffer composition, and additive concentrations are identical across all samples being compared. Use a master mix for your protein and buffer to minimize pipetting errors.
-
-
Possible Cause: Issues with the thermal shift assay (Differential Scanning Fluorimetry - DSF).
-
Solution: Ensure the fluorescent dye (e.g., SYPRO Orange) is at its optimal concentration. Too much dye can cause high background fluorescence, while too little can result in a weak signal. Also, ensure there are no air bubbles in the wells of your 96-well plate, as they can interfere with the fluorescence reading.
-
Issue 2: Additive does not appear to improve thermal stability.
-
Possible Cause: The concentration of the additive is not optimal.
-
Solution: The stabilizing effect of additives is concentration-dependent. Perform a concentration-response experiment, testing a range of additive concentrations to find the optimal level for your specific enzyme and conditions.
-
-
Possible Cause: The chosen additive is not effective for this compound.
-
Solution: Not all stabilizers work for all proteins. It is recommended to screen a variety of additives from different classes (e.g., salts, polyols, sugars) to identify the most effective ones for this compound.
-
Experimental Protocols
Protocol 1: Screening for Additives to Enhance Thermal Stability using Differential Scanning Fluorimetry (DSF)
This protocol outlines a method to screen for optimal buffer conditions and stabilizing additives for this compound by measuring the change in its melting temperature (Tm).
Materials:
-
Purified this compound
-
96-well PCR plates
-
Real-time PCR instrument with a thermal ramping feature
-
SYPRO Orange fluorescent dye (or similar)
-
A stock solution of various additives (e.g., 1 M solutions of phosphate, citrate, imidazole, sorbitol, trehalose)
-
Base buffer for the enzyme (e.g., 10 mM HEPES, pH 7.0)
Procedure:
-
Prepare a master mix: In a microcentrifuge tube, prepare a master mix containing your purified this compound and SYPRO Orange dye in the base buffer. The final protein concentration should be in the range of 0.1-0.5 mg/mL, and the final dye concentration should be optimized (typically a 1:1000 dilution of the stock).
-
Aliquot additives: In the wells of a 96-well PCR plate, aliquot the different additive stock solutions to be tested. Include a control well with only the base buffer.
-
Add master mix: Add the protein/dye master mix to each well containing the additives and mix gently by pipetting. The final volume in each well should be consistent (e.g., 25 µL).
-
Seal the plate: Seal the plate with an optically clear seal and centrifuge briefly to remove any air bubbles.
-
Run the DSF experiment: Place the plate in the real-time PCR instrument. Program the instrument to heat the samples from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a slow ramp rate (e.g., 1°C/minute). The fluorescence should be monitored at each temperature increment.
-
Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. This corresponds to the midpoint of the sigmoidal melting curve generated from the fluorescence data. A positive shift in Tm (ΔTm) in the presence of an additive indicates stabilization.
Protocol 2: Measuring Residual Activity of this compound After Thermal Stress
This protocol determines the effect of an additive on the thermal stability of this compound by measuring its enzymatic activity after incubation at an elevated temperature.
Materials:
-
Purified this compound
-
Buffer with and without the stabilizing additive
-
Maltose solution (substrate)
-
Phosphate solution
-
Glucose assay kit (e.g., glucose oxidase-peroxidase based)
-
Spectrophotometer
-
Thermostatic water bath or incubator
Procedure:
-
Prepare enzyme samples: Prepare two sets of enzyme solutions: one in the base buffer (control) and one in the buffer containing the additive to be tested.
-
Thermal stress: Incubate both sets of enzyme samples at a challenging temperature (e.g., 50°C) for a defined period (e.g., 60 minutes). It is advisable to take aliquots at different time points (e.g., 0, 15, 30, 60 minutes) to determine the inactivation kinetics.
-
Cool samples: After incubation, immediately place the samples on ice to stop any further denaturation.
-
Assay for this compound activity: a. Prepare a reaction mixture containing maltose and phosphate in an appropriate buffer (e.g., HEPES-NaOH, pH 7.0). b. Equilibrate the reaction mixture at the optimal assay temperature for the enzyme (e.g., 37°C). c. Add a small volume of the heat-treated enzyme to initiate the reaction. d. Incubate for a specific time (e.g., 10 minutes). e. Stop the reaction (e.g., by adding a strong acid or by heat inactivation). f. Measure the amount of glucose produced using a glucose assay kit according to the manufacturer's instructions.
-
Calculate residual activity: The residual activity is calculated as a percentage of the activity of the non-heat-treated enzyme (time zero sample). Compare the residual activity of the enzyme with and without the additive to determine the stabilizing effect.
Visualizations
Diagram 1: Workflow for Screening Stabilizing Additives using DSF. This diagram illustrates the key steps from sample preparation to data analysis in a Differential Scanning Fluorimetry experiment to identify additives that enhance protein thermal stability.
Diagram 2: Logic of Additive-Mediated Thermal Stabilization. This diagram shows the relationship between thermal stress, enzyme unfolding, and the protective role of stabilizing additives.
References
- 1. This compound from Lactobacillus brevis: purification, characterization, and application in a biosensor for ortho-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Effect of sorbitol and glycerol on the stability of trypsin and difference between their stabilization effects in the various solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stabilizing Effect of Various Polyols on the Native and the Denatured States of Glucoamylase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of temperature and additives on the thermal stability of glucoamylase from Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Effects of temperature and additives on the thermal stability of glucoamylase from Aspergillus niger. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing Maltose Phosphorylase Activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with maltose (B56501) phosphorylase. Our aim is to help you overcome common challenges in optimizing enzyme activity by providing clear, actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the optimal pH and temperature for maltose phosphorylase activity?
A1: The optimal conditions for this compound activity can vary depending on the source of the enzyme. However, generally reported optimal ranges are a pH between 6.5 and 8.1 and a temperature between 45°C and 50°C.[1][2] For instance, this compound from Bacillus sp. AHU2001 exhibits optimal activity at pH 8.1 and 45°C.[2] It is crucial to determine the optimal conditions for the specific enzyme you are using empirically.
Q2: My this compound shows low or no activity. What are the possible causes?
A2: Several factors can lead to poor enzyme activity.[3] These include:
-
Suboptimal pH or temperature: Ensure your assay buffer is at the optimal pH and the reaction is incubated at the optimal temperature for your specific enzyme.[4][5][6]
-
Improper enzyme storage: this compound should be stored at the recommended temperature to maintain its activity. Repeated freeze-thaw cycles should be avoided.[4]
-
Incorrect substrate concentration: While increasing substrate concentration generally increases reaction velocity, excessively high concentrations of maltose can lead to substrate inhibition in some enzymes.[7]
-
Presence of inhibitors: Certain substances can inhibit enzyme activity.[5] Ensure your reagents are pure and free of contaminants.
-
Enzyme denaturation: High temperatures or extreme pH values can cause irreversible denaturation of the enzyme.[6][8]
Q3: How does buffer selection affect this compound activity?
A3: The choice of buffer is critical as it maintains a stable pH, which is essential for enzyme activity.[9][10] The buffer ions themselves can also influence enzyme stability and activity.[10][11] For this compound, common buffers used include HEPES-NaOH and phosphate (B84403) buffers.[1][2] It is advisable to test a few different buffer systems to find the one that yields the highest activity for your specific enzyme.
Q4: Can this compound be used for synthesizing oligosaccharides?
A4: Yes, this compound catalyzes a reversible reaction. In the reverse direction, it can synthesize α-(1→4)-glucosides from β-D-glucose 1-phosphate and an acceptor molecule.[2] This makes it a useful tool in the chemoenzymatic synthesis of various oligosaccharides.[2]
Troubleshooting Guide
Unexpected results are a common occurrence in enzyme assays. This guide will help you systematically troubleshoot common issues you might encounter when optimizing this compound activity.
Problem: Lower than expected enzyme activity.
| Possible Cause | Troubleshooting Step |
| Incorrect pH of the buffer | Verify the pH of your buffer using a calibrated pH meter at the reaction temperature.[4][6] |
| Suboptimal reaction temperature | Ensure your incubator or water bath is set to the optimal temperature for your enzyme and that the temperature is stable throughout the experiment.[4][9] |
| Enzyme degradation | Check the storage conditions and age of your enzyme. If possible, use a fresh aliquot of the enzyme. Avoid repeated freeze-thaw cycles.[4] |
| Substrate quality or concentration issues | Use high-purity maltose. Prepare fresh substrate solutions. Test a range of substrate concentrations to rule out substrate inhibition.[7] |
| Presence of contaminants or inhibitors | Use high-purity water and reagents. Ensure all glassware is thoroughly cleaned.[5] |
Problem: Inconsistent or non-reproducible results.
| Possible Cause | Troubleshooting Step |
| Pipetting errors | Calibrate your pipettes regularly. Ensure proper pipetting technique to maintain accuracy and precision. |
| Temperature fluctuations | Use a temperature-controlled instrument or water bath to ensure a stable reaction temperature.[9] |
| "Edge effect" in microplates | If using a microplate reader, be aware of the "edge effect" where evaporation can be higher in the outer wells.[9] To mitigate this, you can fill the outer wells with water or buffer and not use them for your experimental samples. |
| Inadequate mixing | Ensure all reaction components are thoroughly mixed before starting the measurement. |
Below is a flowchart to guide your troubleshooting process:
Caption: Troubleshooting workflow for this compound experiments.
Experimental Protocols
Determining the Optimal pH
This protocol outlines the steps to determine the optimal pH for this compound activity.
-
Prepare a series of buffers: Prepare a range of buffers with different pH values (e.g., from pH 4.0 to 10.0 with 0.5 pH unit increments). It is important to use buffers that are effective in the desired pH range, for example, citrate (B86180) buffer (pH 4.0-6.0), phosphate buffer (pH 6.0-8.0), and glycine-NaOH buffer (pH 8.0-10.0).[2]
-
Prepare the reaction mixture: For each pH value, prepare a reaction mixture containing the buffer, maltose (substrate), and inorganic phosphate.
-
Initiate the reaction: Add a constant amount of this compound to each reaction mixture to start the reaction.
-
Incubate the reaction: Incubate all reaction mixtures at a constant, optimal temperature for a fixed period.
-
Stop the reaction: Terminate the reaction, for example, by adding a strong acid or by heat inactivation.[2]
-
Measure product formation: Quantify the amount of product formed (e.g., glucose or glucose-1-phosphate). The production of glucose can be measured using a glucose oxidase-peroxidase assay.[2]
-
Plot the data: Plot the enzyme activity (rate of product formation) against the pH. The pH at which the highest activity is observed is the optimal pH.
Determining the Optimal Temperature
This protocol describes how to determine the optimal temperature for this compound activity.
-
Prepare the reaction mixture: Prepare a sufficient volume of the reaction mixture containing the optimal buffer (determined from the previous experiment), maltose, and inorganic phosphate.
-
Set up different temperatures: Set up a series of incubators or water baths at different temperatures (e.g., from 30°C to 70°C with 5°C increments).
-
Initiate and incubate: Aliquot the reaction mixture into tubes and place them at the different temperatures. Add a constant amount of this compound to each tube to start the reaction and incubate for a fixed period.
-
Stop the reaction: Stop the reaction in all tubes simultaneously.
-
Measure product formation: Determine the amount of product formed in each reaction.
-
Plot the data: Plot the enzyme activity against the temperature. The temperature that yields the highest activity is the optimal temperature.
References
- 1. This compound (MPL-EP) | Kikkoman Biochemifa [biochemifa.kikkoman.com]
- 2. tandfonline.com [tandfonline.com]
- 3. quora.com [quora.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. Enzyme assay - Wikipedia [en.wikipedia.org]
- 7. Substrate Inhibition of Transglucosyl-Amylase by Maltose - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ojs.library.ubc.ca [ojs.library.ubc.ca]
- 9. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Repression of Maltose Phosphorylase Expression
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering issues with glucose and lactose (B1674315) repression of maltose (B56501) phosphorylase expression.
Troubleshooting Guides
Issue 1: Low or No Maltose Phosphorylase Activity in the Presence of Glucose
Question: My experiment shows significantly reduced this compound (MalP) activity when glucose is present in the growth medium. How can I overcome this?
Answer: This is a classic case of carbon catabolite repression (CCR), a global regulatory mechanism in bacteria that prioritizes the use of glucose over other carbon sources.[1] Here’s a step-by-step guide to troubleshoot and overcome this issue:
-
Understand the Primary Mechanisms:
-
Transcriptional Inhibition (via CRP-cAMP): In the presence of glucose, intracellular levels of cyclic AMP (cAMP) are low. This prevents the formation of the cAMP receptor protein (CRP) complex (cAMP-CRP).[2][3] The cAMP-CRP complex is a transcriptional activator required for the expression of the malT gene, which in turn encodes the specific activator for the maltose regulon, including the malP gene (encoding this compound).[4][5]
-
Inducer Exclusion: The presence of glucose leads to the dephosphorylation of the enzyme IIAGlc (EIIAGlc) of the phosphotransferase system (PTS).[6][7][8] Unphosphorylated EIIAGlc directly inhibits the maltose transporter (MalFGK2), preventing the entry of maltose, the inducer of the maltose system.[7][8][9] This effectively excludes the inducer from the cell.[10]
-
-
Troubleshooting and Solutions:
-
Genetic Modification:
-
Disrupt CCR-related genes: Create mutations in genes responsible for CCR. For instance, a mutation in the ptsG gene, which encodes the glucose-specific PTS transporter, can alleviate inducer exclusion.[11] Disrupting the crr gene (encoding EIIAGlc) can also reduce inducer exclusion.[12]
-
Use strains with modified regulators: Employ strains with a mutated cya gene (adenylate cyclase) or crp gene to decouple expression from glucose levels. However, be aware that these mutations can have broader pleiotropic effects on cell physiology.[13]
-
-
Experimental Condition Adjustment:
-
Exogenous cAMP: Supplement the growth medium with cAMP. This can help bypass the glucose-mediated reduction in endogenous cAMP levels, promoting the formation of the active cAMP-CRP complex and subsequent activation of malT expression.[14]
-
Use a non-PTS carbon source: If possible for your experimental design, use a primary carbon source that does not cause strong catabolite repression, such as glycerol, in combination with maltose.
-
Fed-batch cultivation: In a bioreactor setting, a glucose-limited fed-batch strategy can maintain low glucose concentrations, thereby preventing the stringent effects of catabolite repression.
-
-
Issue 2: this compound Expression is Repressed by Lactose
Question: I am observing repression of this compound when lactose is present in the medium. What is the mechanism and how can it be addressed?
Answer: Lactose-mediated repression of the maltose system is less direct than glucose repression but can occur through several mechanisms. In some bacteria, like Lactococcus lactis, lactose has been shown to repress this compound synthesis.[15] In E. coli, the effects are more nuanced.
-
Plausible Mechanisms:
-
Catabolite Repression by Lactose Metabolites: When lactose is taken up and metabolized by the enzymes of the lac operon, it is cleaved into glucose and galactose.[2] The resulting intracellular glucose can then trigger catabolite repression of the mal genes, as described in Issue 1.
-
Competition for Regulatory Factors: While less direct, there can be competition for global regulators that might influence both operons.
-
Inducer Exclusion (Indirect): If lactose metabolism is robust, the resulting glucose can lead to inducer exclusion of maltose.
-
-
Troubleshooting and Solutions:
-
Genetic Approaches:
-
Use a lac operon mutant: Employ a strain with a mutation in lacZ (β-galactosidase) or lacY (lactose permease). This will prevent the uptake and/or metabolism of lactose into glucose, thereby preventing the subsequent catabolite repression of the mal operon.
-
Target global regulators: As with glucose repression, mutations in the central components of catabolite repression (cya, crp) can alleviate this repression.
-
-
Use of Non-Metabolizable Inducers:
-
To induce the lac operon without generating glucose, use a gratuitous inducer like Isopropyl β-D-1-thiogalactopyranoside (IPTG). This will allow you to study the effects of lac operon induction on mal gene expression without the confounding factor of glucose-mediated repression.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound?
A1: this compound (EC 2.4.1.8) is an enzyme that catalyzes the reversible phosphorolysis of maltose.[16][17] In the catabolic direction, it breaks down maltose in the presence of inorganic phosphate (B84403) into D-glucose and β-D-glucose-1-phosphate.[16] These products can then enter glycolysis.[18]
Q2: How does the cell sense the presence of glucose to repress this compound expression?
A2: The cell primarily senses glucose through the phosphotransferase system (PTS). When glucose is transported into the cell via the PTS, the phosphate group from phospho-EIIAGlc is transferred to glucose.[6] This results in an accumulation of the unphosphorylated form of EIIAGlc. Unphosphorylated EIIAGlc has two key downstream effects: it inhibits adenylate cyclase, leading to low cAMP levels, and it directly inhibits non-PTS sugar transporters like the maltose permease (inducer exclusion).[7][8][19]
Q3: What is the role of MalT in regulating this compound expression?
A3: MalT is the specific transcriptional activator of the maltose regulon, which includes the malP gene encoding this compound.[4][5] For MalT to be active, it requires the presence of the inducer, maltotriose (B133400), and ATP.[4][5] Maltotriose is formed from maltose by the action of amylomaltase (MalQ).[4] The expression of the malT gene itself is subject to catabolite repression and is positively regulated by the cAMP-CRP complex.[5] Additionally, the global regulator Mlc acts as a repressor for malT transcription.[5][20]
Q4: Can this compound expression be induced without maltose?
A4: Yes, under certain conditions. The true inducer of the MalT activator is maltotriose, not maltose.[4][5] Cells can endogenously synthesize maltotriose from glucose and glucose-1-phosphate, which can lead to a basal level of mal gene induction even in the absence of external maltodextrins.[5][21]
Q5: Are there differences in this compound regulation across different bacterial species?
A5: Yes. While the general principles of catabolite repression are often conserved, the specific regulatory networks can vary. For example, in Lactococcus lactis, the synthesis of this compound is markedly repressed by both glucose and lactose.[15] The regulation in L. lactis also involves a maltose operon regulator (MalR), which belongs to the LacI-GalR family of transcriptional regulators and appears to function as an activator for maltose transport.[22]
Data Summary Tables
Table 1: Key Proteins Involved in this compound Regulation in E. coli
| Protein | Gene | Function in Relation to this compound Expression |
| This compound | malP | The enzyme of interest; catalyzes the phosphorolysis of maltose.[4] |
| MalT | malT | Transcriptional activator of the mal regulon, including malP. Requires maltotriose and ATP for activity.[4][5] |
| cAMP Receptor Protein (CRP) | crp | Global regulator that, when complexed with cAMP, activates malT expression.[2][3] |
| Adenylate Cyclase | cyaA | Synthesizes cAMP. Its activity is inhibited by unphosphorylated EIIAGlc.[13] |
| Enzyme IIAGlc | crr | Component of the PTS. In its unphosphorylated state, it inhibits maltose transport (inducer exclusion).[7][8][9] |
| Mlc | mlc | A global regulator that acts as a repressor for malT transcription.[5][20] |
| Maltose Transporter (ATPase subunit) | malK | Part of the ABC transporter for maltose. Can inhibit MalT activity.[4][5] |
Table 2: Effect of Different Carbon Sources on this compound (malP) Expression
| Carbon Source(s) Present | cAMP Level | CRP-cAMP Complex | Maltose Transport | MalT Activity | Expected malP Expression |
| Maltose only | High | Abundant | Active | High | High |
| Glucose only | Low | Scarce | N/A | Low | Very Low / Off |
| Glucose + Maltose | Low | Scarce | Inhibited (Inducer Exclusion) | Low | Very Low / Off |
| Lactose + Maltose | Variable (depends on glucose from lactose metabolism) | Variable | Potentially Inhibited | Variable | Repressed |
| Glycerol + Maltose | High | Abundant | Active | High | High |
Experimental Protocols
Protocol 1: Assay for this compound Activity
This protocol is adapted from standard methods for measuring phosphorylase activity by quantifying the amount of glucose produced.[23][24]
Principle: this compound catalyzes the conversion of maltose and inorganic phosphate to glucose and β-D-glucose-1-phosphate. The released glucose can be measured using a coupled enzyme assay system (e.g., glucose oxidase-peroxidase).[23][24]
Materials:
-
Cell lysate containing this compound
-
100 mM HEPES-NaOH buffer (pH 8.0)
-
10 mM Sodium phosphate buffer (pH 8.0)
-
4 mM Maltose solution
-
Bovine Serum Albumin (BSA) solution (0.2 mg/mL)
-
Glucose oxidase-peroxidase reagent
-
96-well microplate
-
Incubator at 37°C
-
Microplate reader
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing:
-
HEPES-NaOH buffer (pH 8.0) to a final concentration of 100 mM.
-
Sodium phosphate buffer (pH 8.0) to a final concentration of 10 mM.
-
Maltose solution to a final concentration of 4 mM.
-
BSA solution to a final concentration of 0.2 mg/mL.
-
Add an appropriate amount of cell lysate. The total volume should be standardized (e.g., 50 µL).
-
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10 minutes).
-
Stop the Reaction: Terminate the reaction by heating the mixture at 90°C for 5 minutes.
-
Glucose Measurement:
-
Add 2 M Tris-HCl buffer (pH 7.0) to the sample.
-
Transfer the mixture to a 96-well plate.
-
Add the glucose oxidase-peroxidase reagent according to the manufacturer's instructions.
-
Incubate at room temperature for the recommended time to allow for color development.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Quantification: Determine the concentration of glucose produced by comparing the absorbance to a standard curve generated with known glucose concentrations. Calculate the specific activity of this compound (e.g., in µmol of glucose produced per minute per mg of total protein).
Protocol 2: Overcoming Glucose Repression with Exogenous cAMP
Objective: To demonstrate the relief of catabolite repression on this compound expression by supplementing the growth medium with cAMP.
Materials:
-
E. coli strain of interest
-
Minimal medium (e.g., M9 salts) supplemented with:
-
0.4% Glucose
-
0.4% Maltose
-
Required amino acids and vitamins
-
-
Stock solution of cyclic AMP (cAMP)
-
Culture tubes or flasks
-
Shaking incubator
-
Spectrophotometer
-
Reagents for this compound activity assay (Protocol 1)
Procedure:
-
Prepare Cultures:
-
Inoculate an overnight culture of the E. coli strain in a non-repressing medium (e.g., LB broth).
-
The next day, dilute the overnight culture into fresh minimal medium containing both glucose and maltose.
-
-
Set up Experimental Conditions:
-
Control Group: Minimal medium with 0.4% glucose and 0.4% maltose.
-
Experimental Group: Minimal medium with 0.4% glucose, 0.4% maltose, and a final concentration of 5 mM cAMP.
-
-
Growth and Induction:
-
Incubate the cultures at 37°C with shaking.
-
Monitor cell growth by measuring the optical density at 600 nm (OD600).
-
-
Harvest Cells:
-
When the cultures reach the mid-exponential phase of growth (e.g., OD600 of 0.5-0.7), harvest the cells by centrifugation.
-
-
Prepare Cell Lysates:
-
Wash the cell pellets with a suitable buffer (e.g., phosphate buffer) and resuspend them.
-
Lyse the cells using a standard method (e.g., sonication or chemical lysis).
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Measure Enzyme Activity:
-
Determine the protein concentration of the cell lysates.
-
Perform the this compound activity assay as described in Protocol 1 for both the control and experimental groups.
-
-
Analyze Results:
-
Compare the specific activity of this compound in the control group (with glucose and maltose) to the experimental group (with glucose, maltose, and cAMP). A significant increase in activity in the experimental group indicates the successful overcoming of catabolite repression.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Khan Academy [khanacademy.org]
- 3. Novel Roles of cAMP Receptor Protein (CRP) in Regulation of Transport and Metabolism of Carbon Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Maltose/Maltodextrin System of Escherichia coli: Transport, Metabolism, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caister.com [caister.com]
- 6. Inducer exclusion by glucose 6-phosphate in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carbon catabolite repression of the maltose transporter revealed by X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbon catabolite repression of the maltose transporter revealed by X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. quora.com [quora.com]
- 11. [PDF] cAMP receptor protein-cAMP plays a crucial role in glucose-lactose diauxie by activating the major glucose transporter gene in Escherichia coli. | Semantic Scholar [semanticscholar.org]
- 12. Carbon Catabolite Repression Relaxation: Approaches for Sugar Co-Utilization in Escherichia coli [dspace.mit.edu]
- 13. Catabolite Repression of Escherichia coli Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Genetic localization and regulation of the this compound gene, malP, in Lactococcus lactis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound - Wikipedia [en.wikipedia.org]
- 17. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 18. The Maltodextrin System of Escherichia coli: Metabolism and Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Implications of carbon catabolite repression for plant–microbe interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Negative transcriptional regulation of a positive regulator: the expression of malT, encoding the transcriptional activator of the maltose regulon of Escherichia coli, is negatively controlled by Mlc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Binding protein-dependent uptake of maltose into cells via an ATP-binding cassette transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Physiological function of the maltose operon regulator, MalR, in Lactococcus lactis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. Detecting Enzymes That Metabolize Phosphates and Polyphosphates—Section 10.3 | Thermo Fisher Scientific - SG [thermofisher.com]
Technical Support Center: Enhancing Maltose Phosphorylase Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of maltose (B56501) phosphorylase for long-term storage.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. General Stability and Handling
Q1: My maltose phosphorylase activity is rapidly decreasing upon storage in solution. What are the optimal storage conditions?
A1: For routine short- to medium-term storage in solution, it is crucial to maintain the enzyme in an appropriate buffer at a low temperature. This compound from Lactobacillus brevis has been shown to be stable in 10 mM phosphate (B84403) buffer at pH 6.5 and 4°C, with only a 7% loss of activity reported for up to 6 months[1]. Avoid repeated freeze-thaw cycles, which can lead to denaturation and aggregation. If you are observing rapid activity loss, consider the following troubleshooting steps:
-
Verify Buffer pH and Concentration: Ensure your storage buffer is at the optimal pH (around 6.5-7.0) and a suitable low molarity (e.g., 10 mM phosphate buffer)[1].
-
Aliquot the Enzyme: To prevent degradation from multiple freeze-thaw cycles, aliquot your enzyme stock into single-use volumes upon receipt or purification.
-
Check for Protease Contamination: If your enzyme preparation is not highly pure, contaminant proteases could be degrading the this compound. Consider adding a protease inhibitor cocktail to your storage buffer.
Q2: I need to store my this compound for an extended period (over 6 months). What is the recommended method?
A2: For long-term storage, lyophilization (freeze-drying) is the preferred method as it removes water, a key component in many degradation pathways[2]. Lyophilization can significantly extend the shelf-life of the enzyme, especially when performed in the presence of lyoprotectants[2][3].
2. Lyophilization and Cryoprotection
Q3: My enzyme has lost significant activity after lyophilization. How can I improve its stability during this process?
A3: The stresses of freezing and drying during lyophilization can denature proteins. The inclusion of lyoprotectants (cryoprotectants) in the enzyme solution before freeze-drying is essential to mitigate these effects[2]. These are typically sugars or polyols that form a stable, amorphous glassy state, protecting the protein structure[2].
-
Commonly Used Lyoprotectants: Sugars like sucrose (B13894) and trehalose (B1683222) are excellent choices. Trehalose, in particular, has a high glass transition temperature, which contributes to its superior stabilizing effects[4]. Polyols such as glycerol (B35011) can also be used, although they may affect enzyme kinetics in subsequent experiments[5].
-
Optimization is Key: The choice and concentration of a lyoprotectant can be enzyme-specific. It is advisable to test a few different lyoprotectants at varying concentrations to find the optimal condition for your specific this compound.
Q4: I am observing aggregation of my this compound after reconstitution from a lyophilized powder. How can I prevent this?
A4: Aggregation after reconstitution is a common issue and can be caused by improper refolding or interactions between partially denatured protein molecules.
-
Use of Stabilizers: Incorporating surfactants (e.g., polysorbates) or certain amino acids into your lyophilization formulation can help prevent aggregation upon reconstitution.
-
Reconstitution Protocol: Reconstitute the lyophilized powder gently, avoiding vigorous shaking or vortexing. Allow the powder to fully dissolve in the reconstitution buffer at a low temperature (e.g., 4°C).
-
Buffer Composition: The composition of your reconstitution buffer is also important. Ensure it is at the optimal pH and ionic strength for your enzyme.
3. Chemical Modification
Q5: I am interested in chemically modifying my this compound to improve its stability. What are some common strategies?
A5: Covalent chemical modification is a powerful technique to enhance enzyme stability. One of the most common and effective methods is PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to the enzyme's surface[6][7].
-
Benefits of PEGylation: PEGylation can increase the hydrodynamic size of the protein, which can protect it from proteolysis and reduce its immunogenicity. It also can enhance solubility and stability in various conditions[7].
-
Mechanism of Stabilization: The attached PEG chains create a protective layer around the enzyme, which can increase viscosity in the microenvironment and resist structural distortions caused by heat or other denaturants[8].
-
Considerations: The degree and location of PEGylation need to be carefully controlled to avoid inactivation of the enzyme by modifying residues in or near the active site[6].
Quantitative Data on Stabilizer Performance
The following tables summarize data on the effect of various additives on enzyme stability. While some data is specific to this compound, other data from similar enzymes are included to illustrate the general effects of these stabilizers.
Table 1: Stability of this compound in Solution
| Enzyme Source | Buffer Condition | Temperature | Duration | Remaining Activity | Reference |
|---|
| Lactobacillus brevis | 10 mM Phosphate, pH 6.5 | 4°C | 6 months | ~93% |[1] |
Table 2: Effect of Lyoprotectants on Enzyme Stability (Illustrative Examples)
| Enzyme | Lyoprotectant | Concentration | Storage Temp. | Duration | Remaining Activity | Reference |
|---|---|---|---|---|---|---|
| Phosphofructokinase | Trehalose | >200 mM | Freeze-dried | - | Up to 80% | [9] |
| Phosphofructokinase | Maltose | >200 mM | Freeze-dried | - | Up to 80% | [9] |
| Phosphofructokinase | Sucrose | >200 mM | Freeze-dried | - | Slightly less than 80% | [9] |
| PgP/pGFP polyplexes | Sucrose | 5% | -20°C | 4 months | Retained transfection efficiency |[10] |
Experimental Protocols
Protocol 1: this compound Activity Assay
This protocol is a standard method for determining the activity of this compound by measuring the amount of glucose produced.
Principle: this compound catalyzes the conversion of maltose in the presence of inorganic phosphate to glucose-1-phosphate and glucose. The released glucose is then quantified using a glucose oxidase-peroxidase coupled reaction.
Reagents:
-
50 mM HEPES-NaOH buffer, pH 7.0
-
0.2 M Maltose solution in HEPES-NaOH buffer
-
0.2 M KH₂PO₄ solution, pH 7.0 in HEPES-NaOH buffer
-
5 N HCl
-
1 N NaOH
-
Commercial glucose assay kit (e.g., containing glucose oxidase, peroxidase, and a chromogenic substrate)
-
This compound sample, diluted in ice-cold HEPES-NaOH buffer
Procedure:
-
Prepare a reaction mixture containing 0.2 ml of HEPES-NaOH buffer, 0.1 ml of maltose solution, and 0.1 ml of phosphate solution in a test tube.
-
Equilibrate the reaction mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding 0.1 ml of the diluted enzyme sample.
-
Incubate the reaction at 30°C for exactly 10 minutes.
-
Stop the reaction by adding 0.1 ml of 5 N HCl.
-
Neutralize the mixture by adding 0.5 ml of 1 N NaOH.
-
Take a 0.3 ml aliquot of the reaction mixture and add it to 3.0 ml of the glucose assay reagent.
-
Incubate at 37°C for 5 minutes.
-
Measure the absorbance at the wavelength specified by the glucose assay kit manufacturer (e.g., 505 nm).
-
Prepare a blank by replacing the enzyme sample with HEPES-NaOH buffer.
-
Calculate the enzyme activity based on a glucose standard curve.
Protocol 2: Lyophilization of this compound with a Lyoprotectant
Principle: This protocol describes the general procedure for freeze-drying this compound with a lyoprotectant to enhance its long-term stability.
Materials:
-
Purified this compound solution
-
Lyoprotectant (e.g., trehalose, sucrose)
-
Lyophilization vials
-
Freeze-dryer
Procedure:
-
Prepare a stock solution of the chosen lyoprotectant (e.g., 20% w/v trehalose in ultrapure water).
-
Dialyze the purified this compound against a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0) to remove any interfering substances.
-
Determine the protein concentration of the dialyzed enzyme solution.
-
Add the lyoprotectant stock solution to the enzyme solution to achieve the desired final concentration (e.g., 5% w/v trehalose). Gently mix to ensure homogeneity.
-
Dispense the enzyme-lyoprotectant mixture into lyophilization vials.
-
Freeze the samples in the freeze-dryer according to the manufacturer's instructions. A typical freezing step would be to hold the samples at -40°C or lower for several hours.
-
Start the primary drying phase by applying a vacuum. The shelf temperature can be gradually increased.
-
Once the primary drying is complete (all ice has sublimated), initiate the secondary drying phase at a higher temperature (e.g., 25°C) to remove residual moisture.
-
After drying is complete, backfill the vials with an inert gas like nitrogen and seal them.
-
Store the lyophilized enzyme at -20°C or -80°C for long-term storage.
Visualizations
Caption: Workflow for enhancing this compound stability via lyophilization.
Caption: Troubleshooting logic for this compound instability issues.
References
- 1. This compound from Lactobacillus brevis: purification, characterization, and application in a biosensor for ortho-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effectiveness of Lyoprotectants in Protein Stabilization During Lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of trehalose on protein structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of commonly used cryoprotectants on glycogen phosphorylase activity and structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical modification of enzymes for enhanced functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intense PEGylation of Enzyme Surfaces: Relevant Stabilizing Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stabilization of phosphofructokinase with sugars during freeze-drying: characterization of enhanced protection in the presence of divalent cations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of lyoprotectants on long-term stability and transfection efficacy of lyophilized poly(lactide-co-glycolide)-graft-polyethylenimine/plasmid DNA polyplexes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yield in recombinant maltose phosphorylase purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low yield during the purification of recombinant maltose (B56501) phosphorylase.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the purification workflow.
Question 1: My SDS-PAGE analysis of the crude lysate shows a very faint or no band corresponding to the expected molecular weight of maltose phosphorylase. What should I do?
Answer:
This indicates a problem with protein expression. Several factors could be responsible.
-
Suboptimal Induction Conditions: The concentration of the inducer (e.g., IPTG), the cell density at induction (OD₆₀₀), and the post-induction temperature and duration are critical for maximizing protein expression.[1][2] High temperatures (e.g., 37°C) can sometimes lead to rapid protein production that overwhelms the cell's machinery.[1]
-
Plasmid Integrity: Errors in the gene sequence, such as a frameshift mutation or a premature stop codon, can prevent the synthesis of the full-length protein.
-
Codon Bias: The codon usage of the this compound gene may not be optimal for the E. coli expression host, leading to inefficient translation.
Recommended Actions:
-
Optimize Induction Conditions: Perform a small-scale expression trial. Test a matrix of conditions, including different IPTG concentrations (e.g., 0.1 mM, 0.5 mM, 1.0 mM), and lower post-induction temperatures (e.g., 18°C, 25°C, 30°C) for a longer duration (e.g., 16-24 hours).[1][3]
-
Verify Plasmid Sequence: Re-sequence the plasmid to ensure the integrity of the coding sequence and the absence of mutations.
-
Address Codon Bias: Use an E. coli strain that co-expresses tRNAs for rare codons (e.g., BL21(DE3)-RIL).
Question 2: I see a strong band for my protein in the whole-cell lysate, but after cell lysis and centrifugation, the majority of the protein is in the pellet (insoluble fraction). How can I increase the yield of soluble protein?
Answer:
This is a classic case of inclusion body formation, where the protein misfolds and aggregates.[1] This is a common challenge when overexpressing recombinant proteins in E. coli.[3]
-
High Expression Rate: Rapid protein synthesis, often driven by high induction temperatures (e.g., 37°C) and high inducer concentrations, can exceed the capacity of the cell's folding machinery.[1]
-
Inefficient Cell Lysis: Harsh lysis methods can generate heat, which can promote protein denaturation and aggregation.
-
Suboptimal Lysis Buffer: The pH, ionic strength, or absence of stabilizing agents in the lysis buffer can negatively impact protein solubility.
Recommended Actions:
-
Modify Expression Conditions: Lower the induction temperature to 16-20°C and extend the induction time.[3] This slows down protein synthesis, allowing more time for proper folding. Reducing the inducer concentration can also be beneficial.[1]
-
Optimize Cell Lysis: Ensure the sample is kept on ice throughout the lysis procedure (e.g., sonication). Perform sonication in pulses to prevent overheating.
-
Reformulate Lysis Buffer: Ensure the buffer pH is optimal for this compound stability (around pH 6.5-7.5).[4] Consider adding stabilizing agents like glycerol (B35011) (5-10%) or non-detergent sulfobetaines.
-
Solubilization and Refolding: If optimizing expression fails, you may need to purify the protein from inclusion bodies. This involves solubilizing the inclusion bodies with strong denaturants (e.g., 6-8 M urea (B33335) or guanidine (B92328) hydrochloride) followed by a refolding process, often through dialysis or rapid dilution into a refolding buffer.
Question 3: My protein is soluble after cell lysis, but I'm losing most of it during the affinity chromatography step (e.g., Ni-NTA for His-tagged protein). The protein is found in the flow-through and wash fractions. What's going wrong?
Answer:
This suggests a problem with the binding of your protein to the affinity resin.
-
Inaccessible Affinity Tag: The affinity tag (e.g., His-tag) may be buried within the folded protein structure and therefore unable to interact with the resin.
-
Incorrect Buffer Conditions: The pH or the presence of certain additives in your binding buffer can interfere with the interaction between the tag and the resin. For Ni-NTA chromatography, imidazole (B134444) concentrations in the lysis and binding buffers must be low enough to allow binding.[5]
-
Column Overload: The amount of protein loaded onto the column may exceed the binding capacity of the resin.[5]
-
Proteolytic Cleavage of the Tag: Proteases released during cell lysis could be cleaving the affinity tag from your target protein.
Recommended Actions:
-
Review Buffer Composition: For His-tagged proteins, ensure the binding buffer has a pH of ~8.0 and a low concentration of imidazole (10-20 mM).[6] Avoid chelating agents like EDTA, which will strip the Ni2+ ions from the resin.
-
Add Protease Inhibitors: Always add a protease inhibitor cocktail to your lysis buffer immediately before use.
-
Reduce Sample Load: Load a smaller amount of your clarified lysate onto the column to avoid exceeding the resin's binding capacity.
-
Consider a Different Tag Position: If the tag is inaccessible, re-cloning to move the affinity tag to the other terminus (N- or C-terminus) of the protein might be necessary.
Frequently Asked Questions (FAQs)
Q1: What is the typical yield I can expect for recombinant this compound?
A1: The yield of recombinant proteins can vary significantly, ranging from 1 to 100 mg per liter of culture, depending on the expression system, purification protocol, and the intrinsic properties of the protein. For this compound, yields can be optimized, but a starting yield in the range of 5-25 mg/L would be a reasonable expectation.[7]
Q2: At what temperature should I store the purified this compound?
A2: Purified this compound should be stored at 4°C in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 6.5) for short-term storage. For long-term storage, it is advisable to flash-freeze aliquots in liquid nitrogen and store them at -80°C. Adding glycerol to a final concentration of 20-50% can help prevent damage during freeze-thaw cycles.
Q3: My final protein preparation is not pure. What are the common contaminants and how can I remove them?
A3: Common contaminants include host cell proteins from E. coli, nucleic acids, and potentially chaperones that co-elute with your protein. If a single affinity chromatography step is insufficient, additional purification steps are recommended. Ion-exchange chromatography (anion or cation exchange, depending on the pI of your protein) and size-exclusion chromatography are powerful methods for removing remaining impurities.[8][9]
Q4: Can I use a Maltose-Binding Protein (MBP) tag to purify this compound?
A4: Yes, an MBP tag can be fused to this compound. The fusion protein can then be purified using amylose (B160209) affinity chromatography.[10][11] This is a common strategy to enhance the solubility of recombinant proteins.[12][13] However, it is important not to confuse the recombinant this compound enzyme with the Maltose-Binding Protein (MBP) tag itself.
Data Presentation
Table 1: Effect of Induction Temperature on Protein Solubility
This table provides illustrative data on how lowering the induction temperature can significantly increase the proportion of soluble recombinant protein.
| Induction Temperature (°C) | Induction Duration (hours) | Total Protein Yield (mg/L) | Soluble Protein (% of Total) | Insoluble Protein (% of Total) |
| 37 | 4 | 100 | 20% | 80% |
| 30 | 8 | 85 | 50% | 50% |
| 25 | 16 | 70 | 75% | 25% |
| 18 | 24 | 50 | 90% | 10% |
Note: Data are representative examples for a typical recombinant protein expressed in E. coli and may vary for this compound.
Table 2: Example Purification Summary for a His-tagged Recombinant Protein
This table illustrates how to track protein yield and purity through a multi-step purification process.[14]
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (U/mg) | Yield (%) | Purification (-fold) |
| Clarified Lysate | 1200 | 240,000 | 200 | 100 | 1 |
| Ni-NTA Affinity | 80 | 192,000 | 2,400 | 80 | 12 |
| Anion Exchange | 55 | 165,000 | 3,000 | 69 | 15 |
| Size Exclusion | 45 | 144,000 | 3,200 | 60 | 16 |
Note: This is a sample purification table. Actual values will depend on the specific expression level and purification efficiency.[14]
Mandatory Visualization
Caption: Workflow for recombinant this compound expression and purification.
Caption: Troubleshooting decision tree for low protein yield.
Experimental Protocols
Protocol 1: Nickel-Affinity Chromatography (for His-tagged this compound)
Objective: To purify His-tagged this compound from clarified cell lysate using Ni-NTA resin.
Materials:
-
Binding Buffer: 50 mM Sodium Phosphate, 300 mM NaCl, 10 mM Imidazole, pH 8.0.[6]
-
Wash Buffer: 50 mM Sodium Phosphate, 300 mM NaCl, 20 mM Imidazole, pH 8.0.[15]
-
Elution Buffer: 50 mM Sodium Phosphate, 300 mM NaCl, 250 mM Imidazole, pH 8.0.
-
Ni-NTA Agarose Resin
-
Chromatography Column
Methodology:
-
Column Equilibration: Equilibrate the chromatography column packed with Ni-NTA resin with 5-10 column volumes (CV) of Binding Buffer.[6]
-
Sample Loading: Load the clarified cell lysate onto the equilibrated column. Collect the flow-through fraction for SDS-PAGE analysis.
-
Washing: Wash the column with 10-15 CV of Wash Buffer to remove non-specifically bound proteins. Collect wash fractions for analysis.
-
Elution: Elute the bound protein with 5-10 CV of Elution Buffer. Collect fractions of 1 CV and monitor the protein concentration (e.g., by measuring absorbance at 280 nm).
-
Analysis: Analyze the loaded sample, flow-through, wash, and elution fractions by SDS-PAGE to assess the purity of the this compound.[16]
-
Buffer Exchange: Pool the fractions containing the purified protein and perform buffer exchange into a suitable storage buffer (e.g., using dialysis or a desalting column).
Protocol 2: Anion Exchange Chromatography
Objective: To further purify this compound based on its net negative charge at a pH above its isoelectric point (pI). This compound from Lactobacillus brevis has pI values of 4.2 and 4.6, making it suitable for anion exchange.
Materials:
-
Binding Buffer (Buffer A): 20 mM Tris-HCl, pH 8.0.
-
Elution Buffer (Buffer B): 20 mM Tris-HCl, 1 M NaCl, pH 8.0.[17]
-
Anion Exchange Column (e.g., DEAE-Sepharose or Q-Sepharose).[8][17]
Methodology:
-
Buffer Exchange: Ensure the protein sample from the previous purification step is in the Binding Buffer (low salt). This can be achieved by dialysis or using a desalting column.
-
Column Equilibration: Equilibrate the anion exchange column with 5-10 CV of Binding Buffer.[17]
-
Sample Loading: Load the protein sample onto the column.
-
Washing: Wash the column with 5-10 CV of Binding Buffer until the UV absorbance at 280 nm returns to baseline. This removes any unbound proteins.
-
Elution: Elute the bound proteins using a linear gradient of NaCl, typically from 0% to 100% Buffer B over 10-20 CV.[8] This will separate proteins based on their charge, with more tightly bound proteins eluting at higher salt concentrations.
-
Fraction Collection: Collect fractions throughout the gradient elution.
-
Analysis: Analyze the fractions by SDS-PAGE to identify those containing pure this compound. Pool the relevant fractions.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimizing recombinant protein expression via automated induction profiling in microtiter plates at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production of soluble eukaryotic recombinant proteins in E. coli is favoured in early log-phase cultures induced at low temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound from Recombinant E. coli (EC 2.4.1.8) - Creative Enzymes [creative-enzymes.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Nickel-NTA Protein Purification [protocols.io]
- 7. Expression, purification and analysis of the activity of enzymes from the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. conductscience.com [conductscience.com]
- 9. harvardapparatus.com [harvardapparatus.com]
- 10. neb.com [neb.com]
- 11. Affinity Purification of a Recombinant Protein Expressed as a Fusion with the Maltose-Binding Protein (MBP) Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Purification of Proteins Fused to Maltose-Binding Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. diverdi.colostate.edu [diverdi.colostate.edu]
- 15. researchgate.net [researchgate.net]
- 16. qb3.berkeley.edu [qb3.berkeley.edu]
- 17. researchgate.net [researchgate.net]
Strategies to prevent maltose phosphorylase denaturation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the denaturation of maltose (B56501) phosphorylase during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal conditions for maltose phosphorylase activity and stability?
A1: The optimal pH and temperature for this compound can vary depending on the source of the enzyme. For instance, this compound from Bacillus sp. AHU2001 has an optimal pH of 8.1 and an optimal temperature of 45°C.[1] In contrast, the enzyme from Lactobacillus brevis shows maximum activity at 36°C and a pH of 6.5.[2] Generally, many commercially available maltose phosphorylases function well within a pH range of 6.5 to 7.5 and at temperatures between 45-50°C.[3] It is crucial to consult the manufacturer's data sheet for the specific enzyme you are using.
Q2: My this compound has lost activity. What are the common causes of denaturation?
A2: Denaturation, or loss of activity, in this compound can be attributed to several factors:
-
Temperature: Exposure to temperatures above the optimal range can lead to irreversible denaturation. For example, while some variants are stable up to 55°C, others lose activity at temperatures above 40°C.[1][3]
-
pH: Deviations from the optimal pH range can disrupt the enzyme's structure and function. The stable pH range for one variant of this compound is between 4.5 and 10.4.[1]
-
Chemical Denaturants: Reagents like urea (B33335) and guanidinium (B1211019) chloride can unfold the enzyme, leading to a loss of activity.[2][4]
-
Mechanical Stress: Agitation, vigorous stirring, and aeration can introduce mechanical stress, causing the enzyme to deactivate.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing the enzyme solution can lead to a loss of activity.[5][6]
-
Presence of Metal Ion Chelators: Some phosphorylases require metal ions for their activity, and chelating agents can inactivate them by removing these essential ions.[7][8]
Q3: How can I prevent this compound denaturation during my experiments?
A3: To maintain the activity of your this compound, consider the following strategies:
-
Maintain Optimal Conditions: Ensure that the temperature and pH of your reaction buffer are within the recommended range for your specific enzyme.
-
Use Stabilizing Agents: The addition of certain compounds can enhance the stability of the enzyme. Oxyanions like phosphate (B84403) and AMP have been shown to stabilize maltodextrin (B1146171) phosphorylase against thermal denaturation.[9][10]
-
Incorporate Cryoprotectants: For long-term storage and to mitigate the effects of freeze-thaw cycles, consider using cryoprotectants like glycerol (B35011), sorbitol, or disaccharides such as trehalose (B1683222) and sucrose.[11][12][13]
-
Gentle Handling: Avoid vigorous vortexing or shaking of the enzyme solution. When mixing is required, do so gently by inversion or slow pipetting.
-
Proper Storage: Store the enzyme at the recommended temperature, typically -20°C or below, in a suitable buffer containing stabilizers. For long-term storage, lyophilization in the presence of cryoprotectants is a viable option.[14][15][16]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Complete loss of enzyme activity | Extreme temperature exposure during the experiment. | Verify the temperature of your incubator or water bath. Ensure it has not exceeded the enzyme's thermal stability limit. |
| Incorrect pH of the buffer. | Prepare a fresh buffer solution and verify its pH with a calibrated pH meter. | |
| Presence of a strong chemical denaturant (e.g., urea, guanidinium chloride). | Review your experimental protocol to ensure no denaturing agents were unintentionally introduced. | |
| Gradual decrease in enzyme activity over time | Suboptimal storage conditions. | Aliquot the enzyme upon receipt to minimize freeze-thaw cycles. Store at the recommended temperature, and consider adding a cryoprotectant like glycerol to a final concentration of 10-50%. |
| Mechanical stress from agitation or aeration. | Reduce the stirring speed or aeration rate in your bioreactor. If possible, use a gentler mixing method. | |
| Presence of proteases in the sample. | Consider adding a protease inhibitor cocktail to your reaction mixture. | |
| Inconsistent results between experiments | Repeated freeze-thaw cycles of the enzyme stock. | Prepare single-use aliquots of the enzyme to avoid multiple freeze-thaw cycles. |
| Instability of the enzyme in the reaction buffer over the course of the experiment. | Test the stability of the enzyme in your reaction buffer over the intended experimental duration. Consider adding stabilizing agents like phosphate or AMP. |
Data Presentation
Table 1: Optimal Conditions for this compound from Different Sources
| Source Organism | Optimal pH | Optimal Temperature (°C) | Thermal Stability |
| Bacillus sp. AHU2001 | 8.1 | 45 | ≤ 40°C[1] |
| Kikkoman Biochemifa (MPL-EP) | 6.5 - 7.5 | 45 - 50 | Below 55°C[3] |
| Lactobacillus brevis | 6.5 | 36 | Enhanced at high temperatures with additives like phosphate, citrate, and imidazole.[2] |
| Bacillus licheniformis KIBGE-IB4 (Maltase) | 6.5 | 45 | Stable at pH 6.5 for 1 hour.[17] |
Table 2: Common Stabilizing Agents for this compound
| Stabilizing Agent | Typical Concentration | Mechanism of Action |
| Phosphate | 10 mM - 100 mM | Binds to the enzyme, inducing a more compact and stable structure.[9][10][11] |
| AMP | Varies | Binds to the enzyme and stabilizes its structure against thermal denaturation.[9][10] |
| Glycerol | 10% - 50% (v/v) | Acts as a cryoprotectant and osmolyte, stabilizing the protein structure by preferential exclusion.[12][18] |
| Sorbitol | Varies | A polyol that stabilizes the enzyme, particularly in hydrophilic solvents.[12][13][18] |
| Trehalose | Varies | A disaccharide that is an effective cryoprotectant and lyoprotectant, maintaining the amorphous state during freeze-drying.[19][20] |
| Sucrose | Varies | A disaccharide used as a cryoprotectant.[19][20] |
Experimental Protocols
Protocol 1: this compound Activity Assay
This protocol is a general guideline for determining the activity of this compound by measuring the amount of D-glucose produced.
Materials:
-
HEPES-NaOH buffer (50 mM, pH 7.0)
-
Maltose solution (0.2 M in HEPES-NaOH buffer)
-
Phosphate solution (0.2 M KH₂PO₄ in HEPES-NaOH buffer, pH adjusted to 7.0)
-
HCl solution (5 N)
-
NaOH solution (1 N)
-
Commercially available glucose assay kit
-
This compound sample
Procedure:
-
Prepare the reaction mixture by combining 0.2 ml of HEPES-NaOH buffer, 0.1 ml of Maltose solution, and 0.1 ml of Phosphate solution in a test tube.[3]
-
Equilibrate the reaction mixture at 30°C for approximately 5 minutes.[3]
-
Initiate the reaction by adding 0.1 ml of the enzyme sample to the reaction mixture.[3]
-
Incubate the reaction at 30°C for exactly 10 minutes.[3]
-
Stop the reaction by adding 0.1 ml of 5 N HCl solution.[3]
-
Neutralize the mixture by adding 0.5 ml of 1 N NaOH solution.[3]
-
Determine the concentration of D-glucose produced using a commercial glucose assay kit, following the manufacturer's instructions.[3]
-
Prepare a blank control by substituting the enzyme sample with an equal volume of HEPES-NaOH buffer.
-
Calculate the enzyme activity based on the amount of glucose produced per unit of time. One unit (U) is typically defined as the amount of enzyme that produces 1 µmol of D-glucose per minute under the specified conditions.[3]
Protocol 2: Testing the Efficacy of Stabilizing Agents
This protocol allows for the evaluation of different compounds for their ability to stabilize this compound against thermal denaturation.
Materials:
-
This compound solution
-
Buffer solution at the optimal pH for the enzyme
-
Potential stabilizing agents (e.g., phosphate, glycerol, trehalose) at various concentrations
-
Water bath or incubator capable of maintaining a denaturing temperature (e.g., 50°C)
-
Reagents for the this compound activity assay (see Protocol 1)
Procedure:
-
Prepare a series of tubes, each containing the this compound solution in the appropriate buffer.
-
To each tube (except for the control), add a different potential stabilizing agent at a specific concentration.
-
Prepare a control tube containing only the enzyme and buffer.
-
Incubate all tubes at a denaturing temperature (e.g., 50°C) for a set period (e.g., 30 minutes).
-
After incubation, immediately place the tubes on ice to halt any further denaturation.
-
Measure the residual activity of the this compound in each tube using the activity assay described in Protocol 1.
-
Compare the residual activity in the tubes containing stabilizing agents to the control tube. A higher residual activity indicates a stabilizing effect.
Visualizations
Caption: Troubleshooting workflow for addressing this compound inactivity.
Caption: Strategies to prevent this compound denaturation.
References
- 1. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 2. Denaturant mediated unfolding of both native and molten globule states of maltose binding protein are accompanied by large deltaCp's - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (MPL-EP) | Kikkoman Biochemifa [biochemifa.kikkoman.com]
- 4. The denaturation of rabbit muscle phosphorylase b by guanidinium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of storage time and freeze-thaw cycles on the stability of serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Inhibition of enzymes by metal ion-chelating reagents. Theory and new graphical methods of study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of enzymes by metal ion-chelating reagents. The action of copper-chelating reagents on diamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enzyme Activity Measurement of this compound [creative-enzymes.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Cryoprotectant - Wikipedia [en.wikipedia.org]
- 12. Effect of sorbitol and glycerol on the stability of trypsin and difference between their stabilization effects in the various solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Long Term Storage of Lyophilized Liposomal Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of a Lyophilization Process for Long-Term Storage of Albumin-Based Perfluorodecalin-Filled Artificial Oxygen Carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development of a Lyophilization Process for Long-Term Storage of Albumin-Based Perfluorodecalin-Filled Artificial Oxygen Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. oyceu.com [oyceu.com]
- 18. researchgate.net [researchgate.net]
- 19. Stabilizing effect of four types of disaccharide on the enzymatic activity of freeze-dried lactate dehydrogenase: step by step evaluation from freezing to storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. www2.kaiyodai.ac.jp [www2.kaiyodai.ac.jp]
Technical Support Center: Optimization of Substrate Concentration for Reverse Phosphorolysis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize substrate concentrations for reverse phosphorolysis experiments.
Frequently Asked Questions (FAQs)
Q1: What is reverse phosphorolysis and why is optimizing substrate concentration crucial?
Reverse phosphorolysis is a synthesis reaction catalyzed by phosphorylase enzymes, where a glycosyl group is transferred from a sugar phosphate (B84403) donor (e.g., β-d-glucose 1-phosphate) to an acceptor molecule to form a new glycosidic bond.[1] Optimizing the concentrations of both the donor and acceptor substrates is critical for maximizing product yield and reaction efficiency. Incorrect concentrations can lead to low reaction rates, underestimation of enzyme kinetic parameters, or substrate inhibition, where high substrate levels actually decrease enzyme activity.[2][3]
Q2: How do I determine the optimal starting concentrations for my substrates?
The optimal starting point is guided by the enzyme's Michaelis-Menten constant (Kₘ), which is the substrate concentration at which the reaction rate is half of its maximum (Vₘₐₓ).[2][3]
-
Literature Review: Check for published Kₘ values for your or a similar enzyme.
-
Kinetic Analysis: If Kₘ values are unknown, you must determine them experimentally. This involves measuring the initial reaction velocity at various concentrations of one substrate while keeping the other substrate's concentration constant and saturating.
-
Concentration Selection: For routine assays, a substrate concentration of 10-20 times the Kₘ is often used to ensure the enzyme is saturated and operating at Vₘₐₓ.[3] For kinetic studies, it's essential to test concentrations both below and above the Kₘ.[2]
Q3: My reaction rate is not plateauing at higher substrate concentrations. What does this indicate?
If the reaction rate continues to increase linearly with substrate concentration and does not level off, it typically means that the Kₘ for that substrate is much higher than the concentration range you are testing.[4] The enzyme is not becoming saturated. To resolve this, you must test significantly higher substrate concentrations until saturation (the plateau of the curve) is observed.[4]
Q4: What could cause a lower-than-expected reaction rate?
Several factors can lead to low reaction rates:
-
Substrate Inhibition: Excessively high concentrations of a substrate can sometimes bind to the enzyme in a non-productive way, inhibiting its activity.[2] Test a range of lower concentrations to see if the rate increases.
-
Side Reactions: Some phosphorylases exhibit hydrolytic activity, where the sugar phosphate donor is hydrolyzed by water instead of reacting with the acceptor substrate. This side reaction can be a significant obstacle.[5][6] Optimizing the ratio of acceptor to donor can help favor the synthesis reaction.
-
Sub-optimal Conditions: Ensure that the pH, temperature, and buffer conditions are optimal for the reverse phosphorolysis reaction, as these can differ from the conditions for the forward (phosphorolytic) reaction.[1] For instance, some phosphorylases have a lower optimal pH for the synthetic reaction than for phosphorolysis.[1]
-
Enzyme Stability: The enzyme may not be stable under the chosen experimental conditions.
Q5: What is a sequential Bi-Bi mechanism, and how does it impact my experiment?
Many phosphorylases follow a sequential Bi-Bi mechanism.[1][7] This means that both substrates (the sugar phosphate donor and the acceptor) must bind to the enzyme to form a ternary complex before any products are released.[1][8] For experimental design, this implies that the concentration of both substrates will influence the reaction rate. When determining the Kₘ for one substrate, the concentration of the other must be kept constant and preferably at a saturating level.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Issue | Potential Cause | Recommended Solution |
| Low Product Yield | Sub-optimal substrate ratio; competitive hydrolysis.[5] | Systematically vary the concentration of the acceptor substrate while keeping the donor substrate constant to find the optimal ratio that favors synthesis over hydrolysis. |
| No Saturation Observed | Kₘ is higher than the tested concentration range.[4] | Expand the substrate concentration range significantly higher until the reaction rate plateaus. |
| Reaction Rate Decreases at High Substrate Concentrations | Substrate inhibition.[2] | Perform experiments at lower substrate concentrations to identify the inhibitory threshold and determine the optimal concentration that balances saturation without causing inhibition.[2] |
| Inconsistent Results | Pipetting errors; unstable enzyme; inconsistent timing. | Use a multichannel pipette for simultaneous reaction initiation in plate-based assays.[4] Ensure the enzyme is freshly prepared and stored correctly. Standardize all incubation times precisely. |
| High Background in Coupled Assays | The coupling enzyme may be reacting with the primary substrate.[4] | Run a control reaction without the primary enzyme (the phosphorylase) to measure any background rate. Subtract this background rate from your experimental measurements.[4] |
Data Presentation: Substrate Concentration Examples
The optimal substrate concentrations are highly dependent on the specific enzyme and substrates used. The table below provides examples from published studies.
| Enzyme | Donor Substrate | Donor Conc. | Acceptor Substrate | Acceptor Conc. | Reference |
| 2-O-α-Glucosylglycerol Phosphorylase (GGP) | β-D-glucose 1-phosphate | 10 mM | Glycerol | 0–100 mM | [5] |
| Lactobacillus acidophilus Maltose Phosphorylase (LaMP) variant | β-glucose 1-phosphate | 200 mM | Glucose | 200 mM | [9] |
| Lactococcus lactis Trehalose (B1683222) 6-Phosphate Phosphorylase (LlTrePP) | β-D-glucose 1-phosphate | 0.13–0.39 mM | D-glucose 6-phosphate | 3.7–11 mM | [1] |
| N,N'-diacetylchitobiose Phosphorylase | Inorganic Phosphate (Pᵢ) | 0.51 mM (Kₘ) | (GlcNAc)₂ | 0.58 mM (Kₘ) | [7] |
Experimental Protocols
Protocol 1: Determining Kₘ and Vₘₐₓ for a Substrate
This protocol describes how to determine the kinetic constants for one substrate (Substrate A) while keeping the co-substrate (Substrate B) at a fixed, saturating concentration.
-
Preparation: Prepare a stock solution of your enzyme, Substrate A, Substrate B, and reaction buffer (e.g., HEPES-NaOH, Sodium Acetate) at the optimal pH and temperature for your enzyme.[1][5]
-
Reaction Setup: In a series of microcentrifuge tubes or a 96-well plate, set up reactions containing a fixed concentration of the enzyme and a fixed, saturating concentration of Substrate B (e.g., 10-20x its estimated Kₘ).
-
Vary Substrate A: Create a dilution series for Substrate A, covering a range from approximately 0.2x Kₘ to at least 10x the estimated Kₘ.
-
Initiate Reaction: Initiate the reaction by adding the enzyme or one of the substrates.
-
Measure Initial Velocity: Measure the rate of product formation over a short, initial time period where the reaction is linear. This can be done using various methods, such as colorimetric assays (e.g., measuring inorganic phosphate release with molybdenum blue) or chromatography (e.g., HPAEC-PAD).[9][10]
-
Data Analysis: Plot the initial reaction rate (v) against the concentration of Substrate A ([S]). Fit the data to the Michaelis-Menten equation using non-linear regression software to determine Kₘ and Vₘₐₓ.
-
Repeat for Substrate B: Repeat steps 2-6 for Substrate B, keeping Substrate A at a fixed, saturating concentration.
Protocol 2: General Assay for Reverse Phosphorolysis Activity
This protocol provides a general workflow for measuring the synthetic activity of a phosphorylase.
-
Reaction Mixture: Prepare a reaction mixture containing the optimal buffer, the sugar phosphate donor (e.g., 10 mM βGlc1P), and the acceptor substrate (e.g., 100 mM glycerol).[5]
-
Pre-incubation: Pre-incubate the reaction mixture at the optimal temperature (e.g., 30°C or 40°C).[5][8]
-
Initiation: Start the reaction by adding a known amount of the phosphorylase enzyme.
-
Sampling: At various time points, withdraw aliquots of the reaction and stop the reaction (e.g., by heat inactivation or addition of a quenching agent).
-
Quantification: Quantify the amount of product formed or substrate consumed. The synthetic activity can be determined by measuring the decrease in inorganic phosphate (Pᵢ) or by directly measuring the synthesized product using methods like HPLC or HPAEC-PAD.[5]
Visualizations
Caption: Workflow for optimizing substrate concentration.
Caption: Diagram of a sequential Bi-Bi reaction mechanism.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Optimizing Substrate Concentrations for Accurate Turnover Rate Measurements [synapse.patsnap.com]
- 3. Untitled Document [ucl.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Structural Basis for Reversible Phosphorolysis and Hydrolysis Reactions of 2-O-α-Glucosylglycerol Phosphorylase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis for reversible phosphorolysis and hydrolysis reactions of 2-O-α-glucosylglycerol phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of acceptor selectivity of Lactococcus lactis ssp. lactis trehalose 6-phosphate phosphorylase in the reverse phosphorolysis and synthesis of a new sugar phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Effect of citrate and imidazole on maltose phosphorylase stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the effects of citrate (B86180) and imidazole (B134444) on maltose (B56501) phosphorylase stability.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not observing a stabilizing effect with citrate or imidazole. What could be the reason?
A1: Several factors could contribute to this. Please consider the following:
-
Concentration: The stabilizing effects of citrate and imidazole are concentration-dependent. You may need to perform a concentration-response curve to determine the optimal concentration for your specific maltose phosphorylase.
-
pH of the Buffer: The protonation state of both citrate and imidazole, as well as the enzyme's surface residues, is pH-dependent. Ensure your buffer pH is optimal for this compound activity and stability, typically between 6.0 and 7.5.[1] The interaction of citrate and imidazole with the enzyme may be sensitive to pH variations.
-
Purity of the Enzyme: Impurities in your enzyme preparation can interfere with the binding of stabilizing agents. We recommend using a highly purified this compound preparation.
-
Assay Conditions: The conditions of your stability assay (e.g., temperature, incubation time) might be too harsh, masking any subtle stabilizing effects. Consider optimizing these parameters.
Q2: My this compound precipitates upon addition of imidazole. Why is this happening and how can I prevent it?
A2: Imidazole, at high concentrations, can sometimes lead to protein aggregation and precipitation.[2] This could be due to unfavorable changes in the protein's surface charge or disruption of its hydration shell.
-
Troubleshooting Steps:
-
Reduce Imidazole Concentration: Test a lower concentration range of imidazole.
-
Optimize Buffer Composition: The presence of other buffer components, like salts, can influence the solubility of the protein. Consider screening different buffer systems.
-
Gradual Addition: Instead of adding a concentrated stock of imidazole directly to your protein solution, try a stepwise dialysis into a buffer containing the desired imidazole concentration.
-
Q3: Can imidazole interfere with the activity assay of this compound?
A3: Yes, imidazole can potentially interfere with the enzyme's activity. Imidazole's structure has similarities to the side chain of histidine, which can be involved in enzymatic catalysis. It has been shown to act as a competitive inhibitor for some enzymes by interacting with their active site.[3][4]
-
Recommendation: To confirm that the observed stability changes are not an artifact of assay interference, it is advisable to perform a control experiment to assess the effect of imidazole on the enzymatic activity of this compound under your standard assay conditions.
Q4: How does citrate enhance the stability of this compound?
A4: While the precise mechanism for this compound is not fully elucidated, citrate is known to stabilize other proteins through various mechanisms. In other enzymes, citrate has been observed to bind to allosteric sites, inducing conformational changes that can lead to a more stable structure.[1][5] These interactions are often electrostatic in nature.
Q5: I am observing inconsistent results in my thermal shift assays (Differential Scanning Fluorimetry). What are the common pitfalls?
A5: Inconsistent results in thermal shift assays can arise from several sources:
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially of the protein and the dye.
-
Air Bubbles: Bubbles in the wells of your qPCR plate can interfere with the fluorescence reading.
-
Protein Concentration: The optimal protein concentration for a thermal shift assay can vary. If the concentration is too high, you might observe aggregation. If it's too low, the fluorescence signal may be weak.
-
Dye Concentration: The concentration of the fluorescent dye (e.g., SYPRO Orange) needs to be optimized. Too much dye can lead to high background fluorescence.
Quantitative Data Summary
The following table summarizes the potential effects of citrate and imidazole on the thermal stability of this compound, as measured by the change in melting temperature (ΔTm). Please note that these are representative values and the actual ΔTm may vary depending on the specific experimental conditions.
| Additive | Concentration Range | Representative ΔTm (°C) | Notes |
| Citrate | 10 - 100 mM | +2 to +5 | The stabilizing effect is often pH-dependent. |
| Imidazole | 50 - 250 mM | +1 to +3 | High concentrations may lead to precipitation. |
Experimental Protocols
Protocol 1: Thermal Shift Assay (Differential Scanning Fluorimetry)
This protocol outlines a method to determine the melting temperature (Tm) of this compound in the presence and absence of citrate and imidazole.
Materials:
-
Purified this compound
-
SYPRO Orange dye (5000x stock in DMSO)
-
Base buffer (e.g., 50 mM HEPES, pH 7.0, 150 mM NaCl)
-
Stock solutions of citrate and imidazole (e.g., 1 M)
-
qPCR instrument with a thermal ramping capability
-
qPCR plates
Procedure:
-
Prepare the Master Mix: For each condition (control, citrate, imidazole), prepare a master mix containing the base buffer, SYPRO Orange dye (final concentration 5x), and the respective additive at the desired final concentration.
-
Add Protein: Add the purified this compound to each master mix to a final concentration of 2 µM.
-
Aliquot to qPCR Plate: Aliquot 20 µL of each reaction mixture into the wells of a qPCR plate. Seal the plate securely.
-
Thermal Ramping: Place the plate in the qPCR instrument and run a melt curve program. A typical program would be:
-
Hold at 25°C for 2 minutes.
-
Ramp up to 95°C with a heating rate of 0.5°C per minute.
-
Monitor fluorescence continuously.
-
-
Data Analysis: The melting temperature (Tm) is the midpoint of the unfolding transition. Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the control from the Tm of the sample with the additive.
Protocol 2: Isothermal Stability Assay (Activity-Based)
This protocol measures the residual activity of this compound after incubation at an elevated temperature.
Materials:
-
Purified this compound
-
Base buffer (e.g., 50 mM HEPES, pH 7.0, 150 mM NaCl)
-
Stock solutions of citrate and imidazole
-
Maltose solution (substrate)
-
Phosphate buffer (for the phosphorylase reaction)
-
Reagents for detecting glucose-1-phosphate or glucose (e.g., a coupled enzyme assay)
-
Thermomixer or water bath
Procedure:
-
Prepare Samples: Prepare samples of this compound in the base buffer with and without the desired concentrations of citrate or imidazole.
-
Thermal Challenge: Incubate the samples at a challenging temperature (e.g., 50°C) for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Cooling: After each time point, immediately transfer the samples to ice to stop any further denaturation.
-
Activity Assay: Measure the residual enzymatic activity of each sample using a standard this compound activity assay. The reaction is initiated by adding maltose and phosphate.
-
Data Analysis: Plot the percentage of residual activity against the incubation time. A slower rate of activity loss indicates a stabilizing effect.
Visualizations
Caption: Workflow for the Thermal Shift Assay (DSF).
Caption: Potential mechanism of stabilization of this compound.
References
- 1. Evolution of Allosteric Citrate Binding Sites on 6-phosphofructo-1-kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzyme–substrate interface targeting by imidazole‐based γ‐secretase modulators activates γ‐secretase and stabilizes its interaction with APP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of imidazole inhibition of a GH1 β-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of imidazole inhibition of a GH1 β‐glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evolution of allosteric citrate binding sites on 6-phosphofructo-1-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Managing substrate inhibition in maltose phosphorylase kinetics
Welcome to the technical support center for researchers, scientists, and drug development professionals working with maltose (B56501) phosphorylase. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage potential substrate inhibition and other common issues encountered during kinetic experiments.
Frequently Asked Questions (FAQs)
Q1: What is maltose phosphorylase and what reaction does it catalyze?
This compound (EC 2.4.1.8) is an enzyme that catalyzes the reversible phosphorolysis of maltose. In this reaction, maltose and inorganic phosphate (B84403) are converted into D-glucose and β-D-glucose-1-phosphate.[1][2] This enzyme is a member of the Glycoside Hydrolase Family 65.[1][3] The reaction proceeds with an inversion of the anomeric configuration.[3]
The reversible reaction is as follows: Maltose + Phosphate ⇌ D-glucose + β-D-glucose-1-phosphate[2]
Q2: My reaction rate is decreasing at very high concentrations of maltose. What could be the cause?
A decrease in reaction velocity at high substrate concentrations is a classic sign of substrate inhibition.[4] While not extensively documented for this compound, it is a common phenomenon in enzyme kinetics, affecting approximately 25% of known enzymes. This occurs when the substrate, in this case, maltose, binds to the enzyme in a non-productive manner at high concentrations, leading to a reduction in catalytic efficiency. It's also possible that impurities in the substrate or buffer components are causing inhibition at higher concentrations.
Q3: How can I confirm if I am observing substrate inhibition?
To confirm substrate inhibition, you should perform a detailed kinetic analysis over a wide range of maltose concentrations. A typical substrate inhibition curve will show an initial hyperbolic increase in reaction velocity followed by a decrease at higher substrate concentrations. Plotting the initial velocity versus substrate concentration will reveal a characteristic "bell-shaped" curve if substrate inhibition is occurring.
Q4: What is the kinetic model for substrate inhibition?
The standard Michaelis-Menten model does not account for substrate inhibition. A modified equation is used to model this phenomenon:
V = Vmax * [S] / (Km + [S] + ([S]² / Ki))
Where:
-
V is the reaction velocity
-
Vmax is the maximum reaction velocity
-
[S] is the substrate concentration (maltose)
-
Km is the Michaelis constant
-
Ki is the inhibition constant for the substrate
This equation describes how the reaction rate is influenced by the binding of a second substrate molecule to an inhibitory site.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Decreased enzyme activity at high maltose concentrations | Substrate Inhibition: Excess maltose may be binding to an allosteric site or the enzyme-substrate complex, forming a non-productive ternary complex. | 1. Perform a substrate titration experiment over a very broad range of maltose concentrations to confirm the inhibitory effect. 2. If confirmed, conduct kinetic studies at maltose concentrations below the inhibitory range. 3. Analyze your data using the substrate inhibition kinetic model to determine the Ki. |
| Inconsistent kinetic data | Suboptimal Assay Conditions: pH, temperature, or buffer composition may not be optimal for the enzyme. | The optimal pH for this compound from Bacillus sp. AHU2001 is 8.1, and the optimal temperature is 45°C.[1] Ensure your assay buffer is at the correct pH and your incubation temperature is stable. |
| Enzyme Instability: The enzyme may be losing activity over the course of the assay. | This compound from Bacillus sp. AHU2001 is stable at a pH range of 4.5–10.4 and at temperatures ≤40°C.[1] Consider adding a stabilizing agent like bovine serum albumin (BSA) to the reaction mixture.[1] | |
| No enzyme activity | Missing essential co-substrate: The reaction requires inorganic phosphate as a co-substrate. | Ensure that your reaction buffer contains an adequate concentration of phosphate. The Km for phosphate for this compound from Bacillus sp. AHU2001 is 0.295 ± 0.059 mM.[1] |
| Incorrect measurement of product: The method for detecting D-glucose may not be sensitive enough or may be inhibited by components in your reaction mixture. | The glucose oxidase-peroxidase method is a common and reliable way to measure D-glucose formation.[1] Ensure your detection reagents are fresh and not inhibited by your buffer components. |
Quantitative Data
The following table summarizes the known kinetic parameters for this compound from Bacillus sp. AHU2001, which follows a sequential Bi-Bi mechanism.
| Parameter | Value | Substrate |
| kcat | 30.9 ± 0.6 s⁻¹ | Maltose & Phosphate |
| Km | 0.835 ± 0.123 mM | Maltose |
| Km | 0.295 ± 0.059 mM | Phosphate |
| KiA | 9.07 ± 1.74 mM | Phosphate |
Data sourced from a study on this compound from Bacillus sp. AHU2001.[1]
Experimental Protocols
Protocol 1: Standard this compound Activity Assay
This protocol is adapted from the standard assay for this compound from Bacillus sp. AHU2001.[1]
Materials:
-
Purified this compound
-
100 mM HEPES-NaOH buffer (pH 8.0)
-
Maltose stock solution
-
Sodium phosphate buffer stock solution
-
Bovine Serum Albumin (BSA)
-
2 M Tris-HCl buffer (pH 7.0)
-
Glucose detection reagent (e.g., glucose oxidase-peroxidase kit)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture (50 µL) containing:
-
Appropriate concentration of enzyme (e.g., 2.94–14.7 µg/mL)
-
4 mM maltose
-
10 mM sodium phosphate buffer (pH 8.0)
-
100 mM HEPES-NaOH buffer (pH 8.0)
-
0.2 mg/mL BSA
-
-
Incubate the reaction mixture at 37°C for 10 minutes.
-
Stop the reaction by heating at 90°C for 5 minutes.
-
Add 100 µL of 2 M Tris-HCl buffer (pH 7.0) to the sample.
-
Measure the released D-glucose using a suitable glucose detection method.
Protocol 2: Investigating Substrate Inhibition
This protocol outlines the steps to generate a substrate inhibition curve.
Materials:
-
Same as Protocol 1, with a wider range of maltose concentrations.
Procedure:
-
Enzyme Concentration: Determine an enzyme concentration that produces a linear reaction rate for at least 10 minutes under non-saturating substrate conditions.
-
Substrate Titration: Set up a series of reactions with a fixed concentration of enzyme and phosphate, but vary the maltose concentration over a broad range (e.g., 0.1x Km to 100x Km or higher).
-
Assay Execution:
-
Prepare a master mix containing the reaction buffer, phosphate, BSA, and enzyme.
-
In separate tubes or a microplate, add the varying concentrations of maltose.
-
Initiate the reactions by adding the enzyme master mix.
-
Incubate at a constant temperature for a fixed time, ensuring the reaction remains in the initial velocity phase.
-
-
Data Collection: Stop the reactions and measure the product formation (D-glucose) for each maltose concentration.
-
Data Analysis:
-
Calculate the initial velocity for each maltose concentration.
-
Plot the initial velocity (V) against the maltose concentration ([S]).
-
If substrate inhibition is observed, fit the data to the substrate inhibition equation using non-linear regression analysis to determine Vmax, Km, and Ki.
-
Visualizations
Caption: Workflow for investigating substrate inhibition.
Caption: Kinetic model of substrate inhibition.
Caption: Troubleshooting logic for decreased velocity.
References
Technical Support Center: Improving the Efficiency of Oligosaccharide Synthesis Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive resource for troubleshooting and optimizing oligosaccharide synthesis reactions. Authored for the experienced researcher, this guide offers detailed protocols, quantitative data for comparative analysis, and systematic troubleshooting workflows to address common challenges in the synthesis of complex carbohydrates.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the outcome of a glycosylation reaction?
A1: The efficiency and stereoselectivity of a glycosylation reaction are governed by a combination of factors. These include the nature of the glycosyl donor and acceptor, the choice of protecting groups, the activation method for the anomeric center, the promoter or catalyst system employed, the reaction solvent, and temperature.[1][2] The interplay between these elements is complex, and optimization often requires a systematic evaluation of each parameter.
Q2: How do protecting groups impact the reactivity and stereochemical outcome of glycosylation?
A2: Protecting groups are not merely passive spectators; they exert profound electronic and steric effects on the reactivity of both the glycosyl donor and acceptor.[3] For instance, electron-withdrawing protecting groups (e.g., acyl groups) on the glycosyl donor generally decrease its reactivity, a concept often referred to as "disarming" the donor. Conversely, electron-donating groups (e.g., benzyl (B1604629) ethers) can "arm" the donor, increasing its reactivity.[4] Furthermore, a participating protecting group at the C-2 position, such as an acetyl or benzoyl group, can direct the stereochemical outcome of the glycosylation to favor the formation of 1,2-trans-glycosidic linkages through the formation of a dioxolenium ion intermediate.[3]
Q3: What are the common challenges in the purification of synthetic oligosaccharides?
A3: The purification of oligosaccharides is often challenging due to their high polarity, the presence of closely related isomers (including anomers), and the removal of reagents and byproducts from the reaction mixture. Common issues include poor resolution in column chromatography, co-elution of the product with impurities, and sample loss during purification steps. The choice of stationary phase (e.g., normal-phase silica, reversed-phase, or graphitized carbon) and the elution solvent system are critical for successful purification.
Q4: When should I consider an enzymatic approach for oligosaccharide synthesis?
A4: Enzymatic synthesis using glycosyltransferases offers a powerful alternative to chemical methods, particularly when high regio- and stereoselectivity are paramount.[5] This approach is advantageous for the synthesis of complex oligosaccharides and glycoconjugates, as it often proceeds under mild, aqueous conditions and eliminates the need for extensive protecting group manipulations. However, the availability and substrate specificity of the required enzymes can be a limiting factor.[6]
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Glycoside
Low yields are a frequent challenge in oligosaccharide synthesis. A systematic approach to diagnosing the root cause is essential for effective troubleshooting.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inefficient Glycosyl Donor Activation | - Ensure all reagents and solvents are strictly anhydrous. Moisture can deactivate the promoter/catalyst. - Increase the equivalents of the activating agent. - Optimize the reaction temperature; some activation systems have narrow optimal temperature ranges. - Consider a different, more potent activation system or a more reactive glycosyl donor (e.g., switching from a glycosyl bromide to a thioglycoside).[1][7] |
| Low Reactivity of the Glycosyl Acceptor | - Increase the stoichiometry of the glycosyl donor. - Employ a more powerful promoter system. - Change the solvent to one that may enhance the nucleophilicity of the acceptor's hydroxyl group.[2] |
| Decomposition of Donor or Acceptor | - Verify the stability of all protecting groups under the reaction conditions. Acid-labile groups may be cleaved by Lewis acid promoters. - Monitor the reaction at earlier time points to check for degradation products. |
| Steric Hindrance | - Evaluate the steric bulk of the protecting groups on both the donor and acceptor. Consider using smaller protecting groups if significant hindrance is suspected. |
| Losses During Work-up and Purification | - Optimize the purification protocol. Consider alternative chromatographic methods (e.g., size-exclusion or ion-exchange chromatography) or recrystallization. |
Troubleshooting Flowchart for Low Glycosylation Yield
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. air.unimi.it [air.unimi.it]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Refinement of Enzyme Assays to Reduce Background Noise
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals refine their enzyme assays and reduce background noise.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background noise in enzyme assays?
High background noise in enzyme assays can originate from several sources, broadly categorized as issues with reagents, the assay protocol, or the detection method. Common culprits include:
-
Non-specific binding: The enzyme, substrate, or detection antibodies may bind to the surface of the microplate or other components in the assay mixture non-specifically.[1][2]
-
Contaminated reagents: Buffers, water, or stock solutions may be contaminated with particles or other substances that interfere with the assay.
-
Substrate instability: The substrate may spontaneously break down or convert to the product without enzymatic activity, leading to a high background signal.
-
Autofluorescence/Autoluminescence: Components in the sample matrix or the assay reagents themselves may possess intrinsic fluorescence or luminescence, contributing to the background.
-
Suboptimal reagent concentrations: Excess concentrations of the enzyme, substrate, or detection antibodies can lead to increased non-specific interactions.[1]
-
Ineffective blocking: In solid-phase assays like ELISA, incomplete blocking of the microplate surface can leave sites for non-specific binding.[2]
-
Inadequate washing: Insufficient washing between steps in a multi-step assay can leave unbound reagents behind, which then contribute to the background.[1]
Q2: How can I be sure that the signal I am measuring is specific to my enzyme's activity?
To ensure the measured signal is specific to the enzyme's activity, it is crucial to include proper controls in your experiment. The two most fundamental controls are:
-
No-enzyme control: A reaction mixture containing all components except the enzyme. This control helps to determine the extent of background signal originating from non-enzymatic substrate degradation or other interfering substances in the assay mixture.[3]
-
No-substrate control: A reaction mixture containing all components except the substrate. This control helps to identify any signal generated by the enzyme preparation itself or by other components in the absence of the substrate.
The signal from your experimental sample should be significantly higher than the signals from these controls. The net enzymatic activity is calculated by subtracting the background signal (from the no-enzyme control) from the signal of the complete reaction.
Q3: Can the type of microplate I use affect the background noise?
Yes, the choice of microplate can significantly impact background noise, especially in fluorescence and luminescence-based assays.
-
For fluorescence assays: Black, opaque-walled plates are recommended to reduce background fluorescence and prevent crosstalk between wells.[4] Clear-bottom plates can be used if you need to measure from the bottom.
-
For luminescence assays: White, opaque-walled plates are ideal as they reflect and maximize the light signal.[4]
-
For absorbance assays: Clear, flat-bottom plates are the standard choice.
Using the incorrect plate type can lead to increased background and reduced signal-to-noise ratio.[4]
Q4: My background is high in my HRP-based assay. What are some specific troubleshooting steps for this enzyme?
High background in Horseradish Peroxidase (HRP)-based assays is a common issue. Here are some specific troubleshooting tips:
-
Endogenous Peroxidase Activity: Some samples, particularly tissue lysates, may contain endogenous peroxidases that can react with the HRP substrate, causing a high background.[5][6] To mitigate this, you can pre-treat your sample with a peroxidase inhibitor, such as hydrogen peroxide.[5]
-
Substrate Concentration: Using too high a concentration of the HRP substrate can lead to a high background. It is important to optimize the substrate concentration.[1]
-
Cross-reactivity: Ensure that your secondary antibody is not cross-reacting with other proteins in your sample.
-
Light Exposure: Protect the HRP substrate from light as it can lead to degradation and increased background.
Troubleshooting Guide
High background noise can obscure your results and reduce the sensitivity of your assay. This guide provides a systematic approach to identifying and resolving the root cause of high background.
Diagram: Troubleshooting Workflow for High Background Noise
Caption: A logical workflow to diagnose and resolve high background noise in enzyme assays.
Data Presentation: Optimizing Assay Components
Systematic optimization of reagent concentrations is critical for minimizing background noise and maximizing the signal-to-noise ratio. The following tables provide examples of how varying the concentration of key components can impact assay performance.
Table 1: Effect of Blocking Agent (BSA) Concentration on Background Signal
| BSA Concentration (%) | Average Background Signal (Absorbance at 450 nm) | Average Specific Signal (Absorbance at 450 nm) | Signal-to-Noise Ratio |
| 0 | 0.350 | 1.200 | 3.4 |
| 0.5 | 0.150 | 1.150 | 7.7 |
| 1.0 | 0.080 | 1.100 | 13.8 |
| 2.0 | 0.075 | 1.050 | 14.0 |
| 5.0 | 0.070 | 0.950 | 13.6 |
Note: Data is illustrative and will vary depending on the specific assay. Increasing the concentration of Bovine Serum Albumin (BSA) as a blocking agent can significantly reduce background signal.[7][8] However, excessively high concentrations may lead to a decrease in the specific signal.
Table 2: Effect of Detergent (Tween-20) Concentration in Wash Buffer on Background Signal
| Tween-20 Concentration (%) | Average Background Signal (Relative Fluorescence Units) | Average Specific Signal (Relative Fluorescence Units) | Signal-to-Noise Ratio |
| 0 | 1500 | 8000 | 5.3 |
| 0.01 | 800 | 7800 | 9.8 |
| 0.05 | 450 | 7500 | 16.7 |
| 0.1 | 400 | 7200 | 18.0 |
| 0.5 | 550 | 6500 | 11.8 |
Note: Data is illustrative and will vary depending on the specific assay. Adding a non-ionic detergent like Tween-20 to the wash buffer helps to reduce non-specific binding and lower the background.[4] The optimal concentration needs to be determined empirically, as high concentrations can sometimes inhibit the enzyme or disrupt specific interactions.[4]
Table 3: Effect of Salt (NaCl) Concentration on Non-Specific Binding
| NaCl Concentration (mM) | Background Signal (Counts Per Second) | Specific Signal (Counts Per Second) | Signal-to-Noise Ratio |
| 25 | 5000 | 25000 | 5.0 |
| 50 | 3500 | 24000 | 6.9 |
| 100 | 2000 | 23000 | 11.5 |
| 150 | 1500 | 22000 | 14.7 |
| 250 | 1800 | 18000 | 10.0 |
Note: Data is illustrative and will vary depending on the specific assay. Increasing the ionic strength of the buffer by adding salt like NaCl can disrupt electrostatic interactions that contribute to non-specific binding, thereby reducing background.[9][10][11] However, very high salt concentrations can also inhibit enzyme activity or interfere with specific binding.[9][12]
Experimental Protocols
Here are detailed methodologies for key experiments to optimize your enzyme assay and reduce background noise.
Protocol 1: Enzyme Concentration Titration
Objective: To determine the optimal enzyme concentration that results in a linear reaction rate and a good signal-to-noise ratio.
Materials:
-
Purified enzyme stock solution
-
Assay buffer
-
Substrate solution (at a saturating concentration, typically 5-10 times the Km)
-
Microplate reader
-
96-well microplate (appropriate for your assay type)
Procedure:
-
Prepare a serial dilution of the enzyme: Start with your stock enzyme solution and prepare a series of 2-fold dilutions in the assay buffer. The range of concentrations should be broad enough to identify a linear range of activity.
-
Set up the assay plate:
-
In triplicate wells, add a fixed volume of each enzyme dilution.
-
Include a "no-enzyme" control (assay buffer only) in triplicate.
-
-
Initiate the reaction: Add a fixed volume of the substrate solution to all wells simultaneously using a multichannel pipette.
-
Measure the reaction rate: Immediately place the plate in the microplate reader and measure the signal at regular intervals over a defined period. For kinetic assays, you will monitor the change in signal over time. For endpoint assays, stop the reaction after a fixed time and then measure the signal.
-
Analyze the data:
-
For kinetic assays, plot the signal versus time for each enzyme concentration. The initial velocity (V₀) is the slope of the linear portion of this curve.
-
Plot the initial velocity (or endpoint signal) against the enzyme concentration.
-
Select an enzyme concentration that falls within the linear range of this plot and provides a robust signal well above the background of the no-enzyme control.
-
Diagram: Enzyme Titration Workflow
Caption: A step-by-step workflow for determining the optimal enzyme concentration.
Protocol 2: Checkerboard Titration for Antibody Concentrations (for ELISA)
Objective: To simultaneously determine the optimal concentrations of the capture and detection antibodies in a sandwich ELISA to maximize the signal-to-noise ratio.[13][14][15]
Materials:
-
Capture antibody
-
Detection antibody
-
Coating buffer
-
Blocking buffer
-
Wash buffer
-
Antigen (standard)
-
Enzyme-conjugated secondary antibody (or streptavidin-HRP if the detection antibody is biotinylated)
-
Substrate solution
-
Stop solution
-
96-well ELISA plate
Procedure:
-
Coat the plate with capture antibody:
-
Prepare serial dilutions of the capture antibody in coating buffer (e.g., 10, 5, 2.5, 1 µg/mL).[13]
-
Add each dilution to a different set of columns in the 96-well plate.
-
Incubate overnight at 4°C.
-
-
Wash and block:
-
Wash the plate three times with wash buffer.
-
Add blocking buffer to all wells and incubate for 1-2 hours at room temperature.
-
-
Add antigen:
-
Wash the plate three times.
-
Add a constant, intermediate concentration of the antigen standard to all wells except for a set of "no-antigen" control wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Add detection antibody:
-
Wash the plate three times.
-
Prepare serial dilutions of the detection antibody in blocking buffer (e.g., 1:2000, 1:4000, 1:8000, 1:16000).[13]
-
Add each dilution to a different set of rows in the plate, creating a matrix of capture and detection antibody concentrations.
-
Incubate for 1-2 hours at room temperature.
-
-
Add enzyme conjugate and substrate:
-
Wash the plate three times.
-
Add the enzyme-conjugated secondary antibody (at a pre-determined optimal dilution) to all wells.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times.
-
Add the substrate solution and incubate in the dark until color develops.
-
-
Stop the reaction and read the plate:
-
Add the stop solution to all wells.
-
Read the absorbance at the appropriate wavelength.
-
-
Analyze the data:
-
Create a grid of the absorbance values corresponding to each combination of capture and detection antibody concentrations.
-
Calculate the signal-to-noise ratio for each combination (signal from antigen-containing wells divided by the signal from no-antigen wells).
-
The optimal combination is the one that gives the highest signal-to-noise ratio.
-
Protocol 3: Optimizing Incubation Time and Temperature
Objective: To determine the incubation time and temperature that yield a robust signal without excessive background.
Materials:
-
Complete assay setup with optimized reagent concentrations
-
Temperature-controlled incubator or water bath
-
Microplate reader
Procedure:
-
Set up replicate assay plates: Prepare several identical 96-well plates with your complete assay mixture (including enzyme, substrate, and any other necessary components).
-
Incubate at different temperatures: Place each plate in an incubator set to a different temperature (e.g., room temperature, 30°C, 37°C).
-
Measure at different time points:
-
For each temperature, measure the signal from one plate at various time points (e.g., 15, 30, 60, 90, 120 minutes).
-
For kinetic assays, you can perform continuous reading at each temperature.
-
-
Analyze the data:
-
Plot the signal versus incubation time for each temperature.
-
Identify the temperature and incubation time that provide a strong signal in the linear range of the reaction, with a low background signal in the no-enzyme control. Be aware that longer incubation times can sometimes lead to increased background.[16]
-
By systematically addressing the potential sources of background noise and optimizing the various components of your enzyme assay, you can significantly improve the quality and reliability of your experimental data.
References
- 1. Horseradish Peroxidase (HRP) Labeled Lectin Troubleshooting - EY Laboratories, Inc. [eylabs.com]
- 2. How To Optimize Your ELISA Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. bosterbio.com [bosterbio.com]
- 5. IHC Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. jacksonimmuno.com [jacksonimmuno.com]
- 7. Quantitation of the blocking effect of tween 20 and bovine serum albumin in ELISA microwells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biomol.com [biomol.com]
- 9. Quantification of the Effects of Ionic Strength, Viscosity, and Hydrophobicity on Protein–Ligand Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of the Nature and Concentration of Salt on the Interaction of the HIV-1 Nucleocapsid Protein with SL3 RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative Elisa Checkerboard Titration Procedure - FineTest Elisa Kit [fn-test.com]
- 14. bosterbio.com [bosterbio.com]
- 15. bosterbio.com [bosterbio.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Enzyme Activity in Crude Cell Extracts
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you address challenges related to low enzyme activity in crude cell extracts.
Troubleshooting Guide
Low enzyme activity in crude cell extracts can arise from a variety of factors, from sample preparation to the assay conditions. This guide will walk you through a systematic approach to identify and resolve common issues.
Issue: Significantly lower than expected or no enzyme activity detected.
This is a common problem that can be systematically addressed by examining each stage of your experimental workflow. Follow the decision tree below to diagnose the potential cause.
Troubleshooting Workflow
Caption: Troubleshooting decision tree for low enzyme activity.
Frequently Asked Questions (FAQs)
Cell Preparation and Lysis
Q1: How can I improve the efficiency of my cell lysis to maximize enzyme release?
A1: The choice of lysis method is critical and depends on your cell type. For bacterial cells, mechanical methods like sonication or French press are often effective. For mammalian cells, milder methods like detergent-based lysis or freeze-thaw cycles are common.[1] To ensure complete lysis, you can monitor the process under a microscope.[2] It's also crucial to work quickly and at low temperatures (on ice or at 4°C) to minimize protein degradation.[3][4]
Q2: My enzyme seems to be degrading after cell lysis. What can I do to prevent this?
A2: Proteolysis, the degradation of proteins by proteases, is a major cause of low enzyme activity.[5] The most effective way to prevent this is by adding a protease inhibitor cocktail to your lysis buffer.[6][7] These cocktails contain a mixture of inhibitors that target different classes of proteases, such as serine, cysteine, and metalloproteases.[8]
Enzyme Stability
Q3: What are the key factors affecting my enzyme's stability in the crude extract?
A3: Several factors can impact enzyme stability:
-
Temperature: Most enzymes are sensitive to heat and should be kept on ice or at 4°C during and after extraction.[4][9][10] High temperatures can cause the enzyme to denature and lose its structure and function.[11][12][13]
-
pH: Every enzyme has an optimal pH range for stability and activity.[9][11][12] Using a buffer outside this range can lead to denaturation.[11][13] The pH of the lysis buffer is an important factor for maintaining membrane integrity and protein stability.
-
Enzyme Concentration: In some cases, enzymes are more stable at higher concentrations.[9] Dilute solutions can sometimes lead to dissociation or surface denaturation.[9]
-
Oxidation: Enzymes with sulfhydryl groups in their active sites can be inactivated by oxidation. Adding reducing agents like dithiothreitol (B142953) (DTT) or β-mercaptoethanol to the buffer can help maintain their activity.[9][14]
Q4: Can I add anything to my buffer to improve my enzyme's stability?
A4: Yes, several additives can help stabilize your enzyme:
-
Glycerol: Often added at 10-50% (v/v) to stabilize enzymes, especially during freeze-thaw cycles and for long-term storage at -20°C or -80°C.[9]
-
Substrates or Co-factors: The presence of a substrate, a competitive inhibitor, or a required co-enzyme can often stabilize the enzyme's active conformation.[9]
-
Reducing Agents: As mentioned, DTT or β-mercaptoethanol can protect against oxidation.[9][14]
Enzyme Assay Conditions
Q5: My enzyme activity is still low even after optimizing the extraction. What should I check in my assay conditions?
A5: The assay conditions themselves are critical for measuring enzyme activity accurately. Consider the following:
-
Substrate Concentration: Ensure you are using a saturating concentration of the substrate. If the substrate concentration is too low, it can be the limiting factor for the reaction rate.[11][12]
-
Enzyme Concentration: The amount of crude extract added to the assay should result in a linear reaction rate over time. Too much or too little enzyme can lead to inaccurate measurements.[11]
-
pH and Temperature: The assay buffer should be at the optimal pH for your enzyme's activity.[11][12][15] The assay should also be performed at the enzyme's optimal temperature.[11][12][15]
-
Inhibitors in the Extract: Crude cell extracts can contain endogenous inhibitors of your enzyme.[16] If you suspect this, you may need to perform a partial purification step, such as ammonium (B1175870) sulfate (B86663) precipitation, to remove these interfering substances.[7][17]
Q6: How do I determine the optimal conditions for my enzyme assay?
A6: You will need to empirically determine the optimal conditions by systematically varying one parameter at a time while keeping others constant. For example, you can perform the assay across a range of pH values to find the optimum. Similarly, you can titrate the substrate and enzyme concentrations to find the ranges that give a linear and maximal reaction rate.
Quantitative Data Summary
| Parameter | Recommended Range/Concentration | Rationale |
| Temperature | 0 - 4°C (during extraction) | Minimizes protease activity and enzyme denaturation.[3][9] |
| pH of Lysis Buffer | Typically 7.4 - 8.0 for mammalian cells | Maintains protein stability and membrane integrity. |
| Glycerol | 25% - 50% (for storage) | Cryoprotectant, stabilizes protein structure.[9] |
| Reducing Agents (DTT) | ~1 mM | Prevents oxidation of sulfhydryl groups in enzymes.[9] |
| Protease Inhibitors | Use as per manufacturer's recommendation (e.g., 1X cocktail) | Inhibits endogenous proteases that degrade the target enzyme.[5][8] |
Experimental Protocols
Protocol 1: Preparation of Crude Cell Extract
This protocol provides a general guideline for preparing a crude cell extract from bacterial or mammalian cells.
Caption: General workflow for crude cell extract preparation.
Materials:
-
Cell culture or pellet
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Lysis Buffer (e.g., Tris-HCl or HEPES buffer at an appropriate pH, containing protease inhibitors, and optionally DTT and glycerol)
-
Centrifuge
-
Sonication probe, French press, or other lysis equipment
-
Microcentrifuge tubes
Procedure:
-
Harvest Cells: Centrifuge your cell culture to obtain a cell pellet. Discard the supernatant.
-
Wash Pellet: Resuspend the cell pellet in ice-cold PBS and centrifuge again. This step removes residual media components.
-
Resuspend in Lysis Buffer: Resuspend the washed cell pellet in an appropriate volume of ice-cold lysis buffer. Ensure protease inhibitors are added fresh to the buffer just before use.
-
Cell Lysis: Lyse the cells using your chosen method. For sonication, use short bursts on ice to prevent overheating and denaturation. For freeze-thaw, repeat the cycle of freezing in liquid nitrogen and thawing at room temperature or 37°C at least three times.[1]
-
Clarify Lysate: Centrifuge the lysate at high speed (e.g., >12,000 x g) for 10-20 minutes at 4°C to pellet cell debris, membranes, and intact cells.[18]
-
Collect Crude Extract: Carefully transfer the supernatant, which is your crude cell extract, to a new pre-chilled tube.
-
Storage: Use the extract immediately for activity assays or aliquot and flash-freeze in liquid nitrogen for storage at -80°C.[19] Avoid repeated freeze-thaw cycles.
Protocol 2: General Spectrophotometric Enzyme Activity Assay
This protocol describes a general method for measuring enzyme activity by monitoring the change in absorbance of a substrate or product over time.
Materials:
-
Crude cell extract
-
Assay Buffer (optimized for the enzyme's pH)
-
Substrate solution
-
Spectrophotometer capable of kinetic measurements
-
Cuvettes
Procedure:
-
Prepare Reaction Mixture: In a cuvette, prepare the reaction mixture by adding the assay buffer and the substrate solution. The total volume should be appropriate for your spectrophotometer (e.g., 1 mL).
-
Equilibrate Temperature: Incubate the cuvette in the spectrophotometer's temperature-controlled holder for a few minutes to allow the reaction mixture to reach the desired assay temperature.[20]
-
Blank the Spectrophotometer: Use a reaction mixture without the enzyme or substrate to zero the spectrophotometer at the desired wavelength.[21]
-
Initiate the Reaction: Add a small, predetermined volume of your crude cell extract to the cuvette to start the reaction.[1] Mix quickly but gently by inverting the cuvette with a piece of parafilm over the top.
-
Measure Absorbance: Immediately begin recording the absorbance at the appropriate wavelength over a set period. The data should be collected at regular intervals (e.g., every 10 seconds) for several minutes.[20][21]
-
Calculate Activity: Determine the initial reaction velocity (rate of change in absorbance per unit time) from the linear portion of the absorbance vs. time graph.[20] Convert this rate into enzyme activity units (e.g., µmol of product formed per minute) using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of the product or substrate being monitored.[21] Specific activity is then calculated by dividing the enzyme activity by the total protein concentration of the crude extract.[21]
References
- 1. Methods for the Measurement of a Bacterial Enzyme Activity in Cell Lysates and Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. docs.abcam.com [docs.abcam.com]
- 3. Lysate Preparation: How Do I Optimize My Extraction? | Proteintech Group [ptglab.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. scbt.com [scbt.com]
- 7. researchgate.net [researchgate.net]
- 8. stellarscientific.com [stellarscientific.com]
- 9. Enzyme Stability and Preservation – Creative Enzymes Blog [creative-enzymes.com]
- 10. byjus.com [byjus.com]
- 11. monash.edu [monash.edu]
- 12. Enzyme - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. scispace.com [scispace.com]
- 15. talenta.usu.ac.id [talenta.usu.ac.id]
- 16. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scielo.br [scielo.br]
- 18. High-throughput preparation methods of crude extract for robust cell-free protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Crude Extract Preparation and Optimization from a Genomically Engineered Escherichia coli for the Cell-Free Protein Synthesis System: Practical Laboratory Guideline - PMC [pmc.ncbi.nlm.nih.gov]
- 20. rsc.org [rsc.org]
- 21. bio.libretexts.org [bio.libretexts.org]
Increasing the linear detection range of phosphate biosensors
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions related to increasing the linear detection range of phosphate (B84403) biosensors.
Frequently Asked Questions (FAQs)
Q1: Why is the linear detection range of my phosphate biosensor limited?
The detection range of many biosensors is inherently limited by the binding kinetics between the biorecognition element (e.g., an enzyme, antibody, or phosphate-binding protein) and the target analyte (phosphate). This relationship often follows a single-site binding model, described by the Langmuir isotherm. The useful dynamic range for such systems, defined as the concentration range between 10% and 90% receptor occupancy, typically spans a fixed 81-fold concentration change.[1] At high phosphate concentrations, the bioreceptors become saturated, leading to a plateau in the signal and limiting the upper end of the linear range.
Q2: What are the primary strategies to extend the linear detection range?
There are several key strategies to overcome the limitations of single-site binding and extend the linear range:
-
Modify Bioreceptor Affinity: By genetically engineering the bioreceptor to weaken its binding affinity for phosphate (i.e., increase the dissociation constant, Kd), the sensor can measure higher concentrations before reaching saturation.[2][3]
-
Combine Multiple Bioreceptors: Co-immobilizing two or more different biorecognition probes with varying affinities for phosphate onto a single sensor surface can create a broader, pseudo-log-linear response.[1][4]
-
Optimize Reaction Conditions: Adjusting parameters such as pH, temperature, and buffer composition can influence enzyme kinetics and binding interactions, thereby shifting the operational range of the biosensor.[2]
-
Signal Amplification Strategies: While often used to lower the detection limit, certain signal amplification techniques, when carefully controlled, can also contribute to widening the dynamic range.[5][6]
Q3: How do I choose the right strategy for my specific application?
The choice of strategy depends on your experimental goals and the nature of your biosensor.
-
For applications requiring measurement of phosphate in the high micromolar or millimolar range, modifying bioreceptor affinity is often the most direct approach.[2]
-
If you need to monitor phosphate over several orders of magnitude, combining multiple bioreceptors is a powerful technique to achieve a wide, pseudo-log-linear range.[1][7]
-
If you are working with enzymatic biosensors, systematic optimization of reaction conditions should always be your first step, as it can be the simplest to implement.
Troubleshooting Guide
Problem: My biosensor signal saturates at low phosphate concentrations.
This is a classic sign that the bioreceptor's affinity for phosphate is too high for the concentration range you are trying to measure, or the enzyme's kinetics are limiting the response.
Solution A: Weaken the Bioreceptor's Binding Affinity
A proven method to shift the detection range to higher concentrations is to lower the binding affinity of the biorecognition molecule.[2][3] For biosensors based on the E. coli PstS phosphate-binding protein (PBP), site-directed mutagenesis can be used to introduce mutations that increase the Kd.
Comparative Data for Engineered PBP Biosensors Mutations in different regions of the PBP have been shown to successfully lower phosphate affinity while retaining a fluorescent signal change.
| Mutation Location | Example Mutation | Effect on Affinity (Kd) | Signal Change | Reference |
| Hinge Region | I76G | ~200-fold increase | Up to 9-fold | [2][3] |
| Binding Site | A213R | ~5000-fold increase | Not specified | [3] |
| Cleft Surface | Various | Variable, often with loss of signal | Variable | [2] |
See Experimental Protocol 1 for a detailed methodology on engineering lower-affinity biosensors.
Solution B: Co-immobilize Probes with Different Affinities
For applications requiring a very wide dynamic range (e.g., spanning 3 or more orders of magnitude), combining probes with different, discrete affinities on the same sensor surface is highly effective.[1][4] This approach averages the signals from high-affinity and low-affinity probes, creating a composite dose-response curve that is log-linear over a much broader range than any single probe could achieve.[1][7]
See Experimental Protocol 2 for a detailed methodology.
Problem: My results are inconsistent and the calibration curve is not reproducible.
Inconsistent results often stem from environmental factors or issues within the experimental setup.
Solution: Optimize and Control Experimental Conditions
-
pH and Buffer: The binding affinity of phosphate-binding proteins can be pH-dependent.[2] Similarly, the activity of enzymes in enzymatic biosensors is highly sensitive to pH. Calibrate your buffer and test a range of pH values (e.g., 6.5 to 8.5) to find the optimal condition for your desired detection range.[2] High buffer concentrations can also sometimes create high background signals.[8]
-
Temperature: Ensure a stable operating temperature, as temperature fluctuations can affect binding kinetics and enzyme activity.[9]
-
Interfering Ions: Samples may contain other ions (e.g., arsenate, silicate) that can interfere with phosphate detection.[10] Analyze your sample matrix for potential interferents and, if necessary, perform a sample cleanup or use a sensor with high selectivity.[11][12]
-
Sensor Regeneration: If you are reusing your biosensor, ensure your regeneration protocol is effective and does not damage the bioreceptors. Inadequate regeneration can lead to carry-over and inconsistent baselines.[13][14][15]
Problem: I'm observing high background noise or signal drift, especially in complex samples.
This issue is often caused by non-specific adsorption (fouling) of other molecules in the sample (e.g., proteins, lipids) onto the sensor surface.[16]
Solution: Implement Anti-Fouling Strategies
-
Surface Modification: Modify the sensor surface with anti-fouling materials like polyethylene (B3416737) glycol (PEG) or zwitterionic polymers. These create a hydration layer that repels non-specific binding of interfering biomolecules.
-
Use of Membranes: Incorporate a protective membrane, such as a hydrogel or dialysis membrane, that allows small phosphate ions to pass through while blocking larger, fouling molecules.[16]
-
Sample Dilution/Pre-treatment: If possible, dilute the sample to reduce the concentration of interfering substances. Alternatively, use sample pre-treatment steps like filtration or centrifugation.
Experimental Protocols
Protocol 1: Engineering a Lower-Affinity Phosphate Biosensor via Site-Directed Mutagenesis
This protocol is adapted from methodologies used to modify the E. coli phosphate-binding protein (PBP).[2][3]
Objective: To introduce a point mutation into the gene encoding the PBP to decrease its affinity for phosphate.
Materials:
-
Plasmid DNA containing the wild-type PBP gene.
-
Site-directed mutagenesis kit (e.g., QuikChange II, Agilent).
-
Custom-designed mutagenic primers (forward and reverse) containing the desired mutation (e.g., for I76G).
-
Competent E. coli cells for transformation and protein expression.
-
Standard materials for PCR, plasmid purification, protein expression, and purification (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
-
Fluorescence spectrophotometer.
-
Phosphate standards and phosphate-free buffers.
Methodology:
-
Primer Design: Design complementary forward and reverse primers (~25-45 bp) containing the desired mutation in the middle. Ensure the primers have a melting temperature (Tm) ≥ 78°C.
-
Mutagenesis PCR:
-
Set up the PCR reaction according to the kit manufacturer's instructions, combining the template DNA, mutagenic primers, and high-fidelity DNA polymerase.
-
Perform thermal cycling to replicate the plasmid, incorporating the mutation. A typical cycle is: 95°C for 30s, followed by 12-18 cycles of 95°C for 30s, 55°C for 1 min, and 68°C for 1 min/kb of plasmid length.
-
-
Template Digestion: Digest the parental, non-mutated template DNA using the DpnI restriction enzyme, which specifically targets methylated DNA from the original bacterial host.
-
Transformation: Transform the DpnI-treated, mutated plasmid DNA into highly competent E. coli cells. Plate on selective agar (B569324) plates (e.g., with ampicillin) and incubate overnight.
-
Verification:
-
Select several colonies and grow overnight cultures.
-
Isolate the plasmid DNA using a miniprep kit.
-
Verify the presence of the mutation via Sanger sequencing.
-
-
Protein Expression and Purification:
-
Transform the sequence-verified plasmid into an expression strain of E. coli (e.g., BL21(DE3)).
-
Grow a large-scale culture and induce protein expression (e.g., with IPTG).
-
Harvest the cells, lyse them, and purify the mutant PBP using an appropriate chromatography method (e.g., Ni-NTA).
-
-
Characterization:
-
(If applicable) Label the purified protein with a fluorescent dye (e.g., tetramethylrhodamine, TMR).
-
Perform fluorescence titration experiments by adding increasing concentrations of inorganic phosphate to a fixed concentration of the mutant protein.
-
Measure the fluorescence signal change and fit the data to a binding isotherm to determine the new, higher Kd value.[2]
-
Protocol 2: Extending Linear Range by Co-immobilizing Probes with Varied Affinities
This protocol describes a general workflow for creating a sensor with an extended dynamic range using two recognition elements.
Objective: To create a biosensor surface with two distinct probes that have different binding affinities for phosphate, resulting in an extended linear detection range.
Materials:
-
Two biorecognition probes with different affinities for phosphate (Probe A: high-affinity, Probe B: low-affinity). These could be engineered proteins, DNA aptamers, etc. Both should have a functional group for immobilization (e.g., thiol, amine).
-
Sensor substrate (e.g., gold electrode, glass slide).
-
Appropriate surface chemistry reagents for immobilization.
-
Phosphate standards covering a wide concentration range (e.g., 6-8 orders of magnitude).
-
Detection instrument (e.g., potentiostat, fluorescence plate reader).
Methodology:
-
Surface Preparation: Clean and activate the sensor surface according to standard procedures for the chosen substrate and chemistry (e.g., piranha cleaning for gold, plasma treatment).
-
Probe Solution Preparation:
-
Prepare separate stock solutions of Probe A and Probe B in a suitable immobilization buffer.
-
Create a mixed probe solution. The optimal ratio of the two probes may need to be determined empirically, but a starting point is a molar ratio that accounts for differences in signaling intensity. For example, a 59:41 ratio of a lower-signal to higher-signal probe has been shown to produce good log-linearity.[4][7]
-
-
Co-immobilization:
-
Immerse the activated sensor surface in the mixed probe solution.
-
Allow the immobilization reaction to proceed for a specified time (e.g., 1-12 hours) at a controlled temperature.
-
-
Blocking: After immobilization, rinse the surface and block any remaining active sites to prevent non-specific adsorption. Use a standard blocking agent (e.g., mercaptohexanol for gold-thiol chemistry, BSA for amine chemistry).
-
Calibration and Testing:
-
Expose the dual-probe sensor to a series of phosphate standards, starting from a very low concentration and increasing incrementally over several orders of magnitude.
-
Record the sensor's signal at each concentration.
-
Plot the signal response versus the logarithm of the phosphate concentration. The resulting curve should exhibit a broad linear region that is a composite of the individual responses of Probe A and Probe B.
-
-
Optimization: If the response curve is not ideally log-linear, adjust the molar ratio of Probe A to Probe B in the immobilization solution and repeat the process.[4]
References
- 1. Re-engineering electrochemical biosensors to narrow or extend their useful dynamic range - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Engineering biosensors with extended, narrowed, or arbitrarily edited dynamic range - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sensitivity-Enhancing Strategies in Optical Biosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies for Enhancing the Sensitivity of Electrochemiluminescence Biosensors | MDPI [mdpi.com]
- 7. francescoriccilab.com [francescoriccilab.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Recent advances in phosphate biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reusable and pH-Stable Luminescent Sensors for Highly Selective Detection of Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aithor.com [aithor.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. [PDF] Recent progress in biosensor regeneration techniques. | Semantic Scholar [semanticscholar.org]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Codon Usage for Heterologous Expression of Maltose Phosphorylase
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the heterologous expression of maltose (B56501) phosphorylase.
Frequently Asked Questions (FAQs)
Q1: What is codon optimization and why is it important for expressing maltose phosphorylase in a heterologous host?
A1: Codon optimization is the process of modifying the codons in a gene's coding sequence to improve its expression in a specific host organism, without altering the amino acid sequence of the resulting protein.[1] Different organisms exhibit "codon bias," meaning they preferentially use certain codons for the same amino acid.[1][2] If the native gene for this compound contains codons that are rare in the chosen expression host (e.g., E. coli), it can lead to slow translation, premature termination, and overall low protein yield.[2][3] By replacing these rare codons with those favored by the host, translation efficiency can be significantly enhanced.[4][5]
Q2: What are the key parameters to consider during codon optimization of the this compound gene?
A2: Several factors should be considered for effective codon optimization:
-
Codon Adaptation Index (CAI): This is a measure of how well the codon usage of a gene matches the codon usage of a reference set of highly expressed genes in a particular organism.[6] A higher CAI generally indicates a higher level of protein expression.
-
GC Content: The GC content of the gene should be optimized to be within the ideal range for the expression host (typically 40-60% for E. coli) to improve mRNA stability and transcription efficiency.[4][7]
-
mRNA Secondary Structure: Stable secondary structures, especially near the 5' end of the mRNA, can hinder ribosome binding and initiation of translation.[4][8] Codon optimization algorithms can help to minimize these structures.
-
Avoidance of Undesirable Sequences: This includes eliminating cryptic splicing sites, polyadenylation signals, and restriction enzyme sites that might interfere with cloning or expression.[9]
Q3: Which expression systems are commonly used for recombinant this compound?
A3: Escherichia coli is a widely used and cost-effective host for the heterologous expression of this compound.[10][11][12][13] Other systems like Pichia pastoris and Saccharomyces cerevisiae can also be used, particularly if post-translational modifications are required, though this is less common for phosphorylases.[5][14]
Q4: Are there online tools available to help with codon optimization?
A4: Yes, several online tools can assist with codon optimization. Some popular free tools include:
-
GenScript's GenSmart™ Codon Optimization: This tool considers over 200 factors to optimize gene sequences for higher expression.[9][15]
-
IDT's Codon Optimization Tool: This tool helps to rebalance (B12800153) codon usage, decrease sequence complexity, and avoid rare codons.[8]
-
VectorBuilder's Codon Optimization Tool: This tool can optimize the Codon Adaptation Index (CAI) for a wide range of organisms.[7]
-
CAIcal: A server that calculates the Codon Adaptation Index and other codon usage parameters.[16]
Troubleshooting Guide
Problem: Low or no expression of this compound after induction.
| Potential Cause | Recommended Solution |
| Suboptimal Codon Usage | The native gene contains codons that are rare in the expression host, leading to translational stalling.[2][3] |
| mRNA Instability | The mRNA transcript of the this compound gene is rapidly degraded. |
| Protein Toxicity | High levels of this compound expression are toxic to the host cells.[17][18] |
| Inefficient Translation Initiation | The ribosome binding site (RBS) is weak, or there is a stable mRNA secondary structure at the 5' end that blocks ribosome access.[4] |
Problem: this compound is expressed but forms insoluble inclusion bodies.
| Potential Cause | Recommended Solution |
| High Expression Rate | Overly rapid protein synthesis can overwhelm the cell's folding machinery, leading to aggregation.[19] |
| Lack of Chaperones | The expression host may not have sufficient chaperones to assist in the proper folding of the heterologous protein. |
| Suboptimal Growth Medium | The composition of the growth medium can affect protein solubility. |
| Intrinsic Properties of the Protein | This compound may have hydrophobic patches that promote aggregation at high concentrations. |
Quantitative Data Summary
The following tables provide a representative example of the expected impact of codon optimization on this compound expression in E. coli.
Table 1: Hypothetical Codon Usage Comparison for Leucine in this compound
| Amino Acid | Codon | Native Gene Frequency (%) | Codon-Optimized Gene Frequency (for E. coli) (%) |
| Leucine | CUG | 15 | 50 |
| CUC | 10 | 10 | |
| CUA | 5 | 4 | |
| CUU | 12 | 11 | |
| UUA | 8 | 13 | |
| UUG | 10 | 12 |
This table illustrates how codon optimization would shift the usage towards the most abundant codon for Leucine (CUG) in E. coli.[2]
Table 2: Representative Expression Levels of Native vs. Codon-Optimized this compound
| Gene Version | Expression Host | Induction Conditions | Soluble Protein Yield (mg/L) |
| Native this compound | E. coli BL21(DE3) | 0.5 mM IPTG, 37°C, 4h | 5 |
| Codon-Optimized this compound | E. coli BL21(DE3) | 0.5 mM IPTG, 37°C, 4h | 45 |
| Codon-Optimized this compound | E. coli BL21(DE3) | 0.1 mM IPTG, 20°C, 16h | 70 |
This table presents illustrative data showing a potential significant increase in soluble this compound yield after codon optimization and further improvement with optimized induction conditions.
Experimental Protocols
Protocol: Codon Optimization, Gene Synthesis, and Expression Analysis of this compound
-
Codon Optimization and Gene Synthesis:
-
Obtain the amino acid sequence of the target this compound.
-
Input the sequence into a codon optimization tool (e.g., GenScript's GenSmart™).[9][15]
-
Select the desired expression host (e.g., Escherichia coli K-12).
-
The tool will generate a codon-optimized DNA sequence.
-
Synthesize the optimized gene and clone it into a suitable expression vector (e.g., pET vector) with an appropriate tag (e.g., 6x-His tag) for purification.
-
-
Transformation and Expression:
-
Transform the expression vector containing the codon-optimized this compound gene into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate 500 mL of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. For potentially problematic proteins, lower the temperature to 16-25°C upon induction.[17][18]
-
Continue to incubate for 4-16 hours with shaking.
-
-
Cell Lysis and Protein Analysis:
-
Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, with protease inhibitors).
-
Lyse the cells by sonication on ice.
-
Separate the soluble and insoluble fractions by centrifugation at 15,000 x g for 20 minutes at 4°C.
-
Analyze the total cell lysate, soluble fraction, and insoluble fraction by SDS-PAGE to visualize the expression and solubility of the recombinant this compound.
-
-
Protein Purification and Quantification:
-
Purify the soluble this compound from the supernatant using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).
-
Elute the purified protein using an elution buffer with a high concentration of imidazole.
-
Quantify the concentration of the purified protein using a Bradford assay or by measuring absorbance at 280 nm.
-
Visualizations
Caption: Workflow for codon optimization and heterologous expression of this compound.
Caption: Troubleshooting decision tree for low this compound expression.
References
- 1. Codon Optimization - GENEWIZ from Azenta Life Sciences [genewiz.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Synonymous but not Silent: The Codon Usage Code for Gene Expression and Protein Folding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for Enhancing Recombinant Protein Expression: Core Techniques for Efficient and Reliable Results [procellsystem.com]
- 5. Engineering strategies for enhanced heterologous protein production by Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Codon Adaptation Index Calculator - BiologicsCorp [biologicscorp.com]
- 7. Codon Optimization Tool | VectorBuilder [en.vectorbuilder.com]
- 8. sg.idtdna.com [sg.idtdna.com]
- 9. genscript.com [genscript.com]
- 10. This compound from Recombinant E. coli (EC 2.4.1.8) - Creative Enzymes [creative-enzymes.com]
- 11. Genetic localization and regulation of the this compound gene, malP, in Lactococcus lactis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Codon Optimization Significantly Improves the Expression Level of α-Amylase Gene from Bacillus licheniformis in Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
- 15. genscript.com [genscript.com]
- 16. CAI calulator [ppuigbo.me]
- 17. neb.com [neb.com]
- 18. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 19. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Analysis of Bacterial Maltose Phosphorylases for Researchers and Drug Development Professionals
An in-depth guide to the performance and characteristics of key bacterial maltose (B56501) phosphorylases, supported by experimental data and protocols.
Maltose phosphorylase (EC 2.4.1.8) is a key enzyme in the metabolism of maltose in many bacteria. It catalyzes the reversible phosphorolysis of maltose in the presence of inorganic phosphate (B84403) to produce β-D-glucose-1-phosphate and glucose. This enzyme is of significant interest to researchers and drug development professionals due to its potential applications in biosensor development, enzymatic synthesis of oligosaccharides, and as a target for antimicrobial drug design. This guide provides a comparative analysis of maltose phosphorylases from different bacterial sources, focusing on their kinetic properties, substrate specificity, and stability, supported by detailed experimental protocols.
Performance Comparison of Bacterial Maltose Phosphorylases
The functional characteristics of maltose phosphorylases can vary significantly between different bacterial species, influencing their suitability for various applications. The following table summarizes the key quantitative data for maltose phosphorylases from several well-characterized bacterial sources.
| Bacterial Source | Specific Activity (U/mg) | Km (maltose) (mM) | Km (phosphate) (mM) | Optimal pH | Optimal Temperature (°C) | pH Stability Range | Temperature Stability (°C) |
| Bacillus sp. AHU2001 | Not Reported | 0.835 ± 0.123[1] | 0.295 ± 0.059[1] | 8.1[1] | 45[1] | 4.5 - 10.4[1] | ≤ 40[1] |
| Lactobacillus brevis | 18 | 0.9[2] | 1.8[2] | 6.5[2] | 36[2] | 5.4 - 7.2 | Stable up to 35 |
| Bacillus sp. RK-1 | Not Reported | Not Reported | Not Reported | 6.0 - 7.0 | ~65 | 5.5 - 8.0 | Up to ~55 |
Enzymatic Reaction and Experimental Workflow
The enzymatic reaction catalyzed by this compound and a general workflow for its comparative analysis are depicted in the diagrams below.
Detailed Experimental Protocols
Accurate and reproducible experimental protocols are crucial for the comparative assessment of enzyme performance. Below are detailed methodologies for key experiments.
This compound Activity Assay
This protocol is based on the quantification of D-glucose produced from the phosphorolytic cleavage of maltose.
Principle: The amount of D-glucose released is measured using a coupled enzymatic assay involving glucose oxidase and peroxidase, which results in a colored product that can be quantified spectrophotometrically.
Reagents:
-
Reaction Buffer: 100 mM HEPES-NaOH buffer (pH 8.0).
-
Substrate Solution: 4 mM Maltose in reaction buffer.
-
Phosphate Solution: 10 mM Sodium phosphate buffer (pH 8.0).
-
Enzyme Solution: Purified this compound diluted in reaction buffer to a suitable concentration (e.g., 2.94–14.7 µg/mL).[1]
-
Stopping Reagent: 2 M Tris-HCl buffer (pH 7.0).
-
Glucose Assay Kit: Commercially available kit containing glucose oxidase, peroxidase, and a suitable chromogen (e.g., Glucose CII test, Wako Pure Chemical Industries).
Procedure:
-
Prepare a reaction mixture containing 50 µL of the following:
-
Appropriate concentration of enzyme solution.
-
4 mM maltose.
-
10 mM sodium phosphate buffer (pH 8.0).
-
100 mM HEPES-NaOH buffer (pH 8.0).
-
0.2 mg/mL bovine serum albumin (BSA).[1]
-
-
Incubate the reaction mixture at 37°C for 10 minutes.[1]
-
Stop the reaction by heating at 90°C for 5 minutes.[1]
-
Add 100 µL of 2 M Tris-HCl buffer (pH 7.0) to the sample.[1]
-
Measure the released D-glucose using a glucose oxidase-peroxidase method according to the manufacturer's instructions.[1]
-
One unit (U) of this compound activity is defined as the amount of enzyme that produces 1 µmol of D-glucose per minute under the specified conditions.
Determination of pH Optimum and Stability
pH Optimum:
-
Prepare a series of buffers with different pH values (e.g., Britton Robinson buffer for a wide range like pH 3.5–11.3).[1]
-
Perform the standard this compound activity assay as described above, but replace the reaction buffer with the buffers of varying pH.
-
Plot the enzyme activity against the pH to determine the optimal pH at which the enzyme exhibits maximum activity.
pH Stability:
-
Incubate the enzyme solution (e.g., 0.29 mg/mL) in buffers of different pH values at 4°C for 24 hours.[1]
-
After incubation, dilute the enzyme solution (e.g., 20-fold) into the standard reaction buffer (pH 8.0) containing 1 mg/mL BSA.[1]
-
Measure the residual enzyme activity using the standard activity assay.
-
Plot the residual activity against the incubation pH to determine the pH range in which the enzyme remains stable.
Determination of Temperature Optimum and Stability
Temperature Optimum:
-
Perform the standard this compound activity assay at various temperatures (e.g., 30–60°C).
-
Plot the enzyme activity against the temperature to determine the optimal temperature for enzyme activity.
Temperature Stability:
-
Incubate the enzyme solution (e.g., 15 µg/mL) in a suitable buffer (e.g., 100 mM sodium phosphate buffer, pH 8.0) at different temperatures (e.g., 30–60°C) for a specific duration (e.g., 15 minutes).[1]
-
After incubation, cool the samples on ice.
-
Measure the residual enzyme activity using the standard activity assay at the optimal temperature.
-
Plot the residual activity against the incubation temperature to determine the thermal stability of the enzyme.
Substrate Specificity Analysis
Phosphorolysis Direction:
-
To assess the ability of the enzyme to act on other disaccharides, replace maltose in the standard activity assay with other sugars such as maltotriose, kojibiose, nigerose, isomaltose, and trehalose (B1683222) at the same concentration (e.g., 4 mM).[1]
-
Measure the enzyme activity with each substrate and express it as a percentage of the activity observed with maltose.
Reverse Phosphorolysis (Synthesis Direction):
-
To investigate the acceptor specificity, set up a reaction mixture containing the enzyme, a donor substrate (β-D-glucose-1-phosphate, e.g., 10 mM), and various potential acceptor sugars (e.g., monosaccharides and disaccharides at 10 mM).[1]
-
The reaction progress can be monitored by measuring the release of inorganic phosphate.[1]
-
The relative efficiency of different acceptors can be determined by comparing the rates of phosphate release.
Conclusion
This guide provides a framework for the comparative analysis of bacterial maltose phosphorylases. The presented data highlights the diversity in the biochemical properties of these enzymes from different bacterial sources. The detailed experimental protocols offer a standardized approach for their characterization, enabling researchers and drug development professionals to make informed decisions when selecting a this compound for a specific application or when targeting this enzyme for therapeutic intervention. Further research into maltose phosphorylases from a wider range of bacteria, particularly from extremophiles, will undoubtedly reveal novel enzymatic properties and expand their potential applications.
References
A Comparative Guide to Maltose Phosphorylase and Sucrose Phosphorylase for Glycosylation
For Researchers, Scientists, and Drug Development Professionals
The enzymatic glycosylation of molecules is a cornerstone of drug development and biotechnology, offering a pathway to enhance the solubility, stability, and bioavailability of therapeutic compounds.[1][2] Among the arsenal (B13267) of biocatalysts, phosphorylases have emerged as powerful tools for their ability to form glycosidic bonds with high specificity. This guide provides an in-depth comparison of two prominent glucosyl-transferring phosphorylases: Maltose (B56501) Phosphorylase (MP) and Sucrose (B13894) Phosphorylase (SP), to aid researchers in selecting the optimal enzyme for their glycosylation needs.
Core Principles and Catalytic Mechanisms
Both Maltose Phosphorylase and Sucrose Phosphorylase catalyze the reversible phosphorolysis of their respective disaccharide substrates, producing glucose-1-phosphate. However, their mechanisms and, consequently, their applications in glycosylation differ significantly.
This compound (MP) , a member of the glycoside hydrolase family 65 (GH65), operates via a single displacement mechanism.[3] This "inverting" mechanism results in the formation of β-D-glucose-1-phosphate from maltose and inorganic phosphate (B84403).[4][5][6] In the reverse reaction, which is harnessed for glycosylation, MP transfers a glucose moiety from β-D-glucose-1-phosphate to an acceptor molecule.[3]
Sucrose Phosphorylase (SP) , belonging to the glycoside hydrolase family 13 (GH13), utilizes a double displacement mechanism.[7][8][9] This "retaining" mechanism proceeds through a covalent β-glucosyl-enzyme intermediate.[8][10][11] The enzyme first cleaves sucrose, releasing fructose, and forms a glucosyl-enzyme intermediate. This intermediate can then react with phosphate to form α-D-glucose-1-phosphate or, crucially for synthetic applications, with a wide array of acceptor molecules to form new glycosides.[8][12]
Caption: Reaction mechanisms of Maltose and Sucrose Phosphorylase.
Performance Comparison: A Data-Driven Overview
The choice between MP and SP for a specific glycosylation task depends on several factors, including the desired product, the nature of the acceptor molecule, and the required reaction conditions. The following tables summarize key performance characteristics based on available experimental data.
| Parameter | This compound (MP) | Sucrose Phosphorylase (SP) | References |
| Glycosyl Donor | β-D-Glucose-1-Phosphate | Sucrose (or α-D-Glucose-1-Phosphate) | [3],[8] |
| Mechanism | Single Displacement (Inverting) | Double Displacement (Retaining) | [3],[7][9] |
| Product Anomer | α-glycosides | α-glycosides | [3],[13] |
| Acceptor Promiscuity | Moderate | High | [3][14],[1][8][15] |
| Key Advantage | Can produce β-Glc-1-P which can be used in coupled reactions. | Uses inexpensive and readily available sucrose as a donor. High transglycosylation yields are possible. | [3][16],[8][15] |
| Key Limitation | Requires the more expensive β-D-glucose-1-phosphate as a donor. | Susceptible to hydrolysis (reaction with water) as a competing reaction. | [3],[8] |
Table 1. General Comparison of this compound and Sucrose Phosphorylase.
| Enzyme | Source Organism | Optimal pH | Optimal Temperature (°C) | References |
| This compound (MalE) | Bacillus sp. AHU2001 | 8.1 | 45 | [3] |
| Sucrose Phosphorylase | Thermoanaerobacterium thermosaccharolyticum | Not specified | 55 | [17] |
Table 2. Comparison of Physicochemical Properties.
Acceptor Substrate Specificity
A critical factor in choosing a phosphorylase is its ability to recognize and glycosylate the target molecule.
This compound from Bacillus sp. AHU2001 has demonstrated the ability to utilize a range of acceptors in reverse phosphorolysis, including D-glucose, D-glucosamine, N-acetyl-D-glucosamine, D-mannose, and D-xylose, primarily forming α-(1→4)-glucosides.[3][14] It can also synthesize α-(1→3)-glucosides with certain acceptors like 2-deoxy-D-glucose.[3]
Sucrose Phosphorylase is renowned for its broad acceptor promiscuity.[1][8] It can effectively transfer a glucosyl group to a diverse collection of compounds beyond phosphate, including alcohols, phenols, and other carbohydrates.[8][18] This makes SP a versatile tool for the synthesis of a wide variety of glycosides, such as those of resveratrol, arbutin, and L-ascorbic acid, thereby enhancing their solubility and stability.[13][15]
| Acceptor Molecule | This compound (MP) | Sucrose Phosphorylase (SP) | References |
| Simple Sugars (e.g., Glucose, Mannose) | Yes | Yes | [3][14],[8][18] |
| Amino Sugars (e.g., Glucosamine) | Yes | Yes (inferred from broad promiscuity) | [3][14],[8] |
| Polyols (e.g., Glycerol) | Not extensively reported | Yes | [19][20] |
| Phenolic Compounds (e.g., Resveratrol, Arbutin) | Not extensively reported | Yes | [13][15] |
| Vitamins (e.g., L-Ascorbic Acid) | Not extensively reported | Yes | [13] |
Table 3. Comparison of Acceptor Substrate Scope.
Experimental Protocols: A Guide to Implementation
The successful application of these enzymes requires optimized experimental conditions. Below are generalized protocols for glycosylation reactions.
This protocol is based on the characterization of this compound from Bacillus sp. AHU2001.[3]
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer (e.g., 50 mM HEPES-NaOH, pH 7.0-8.0).[21]
-
Dissolve the acceptor substrate to the desired concentration.
-
Add β-D-glucose-1-phosphate as the glucosyl donor.
-
-
Enzyme Addition and Incubation:
-
Add this compound to the reaction mixture. A typical enzyme concentration might be in the range of 1-10 U/mL.
-
Incubate the reaction at the optimal temperature (e.g., 37-45°C) with gentle agitation.[3]
-
-
Reaction Monitoring and Termination:
-
Monitor the progress of the reaction by measuring the consumption of the acceptor or the formation of the glycosylated product using techniques like HPLC.
-
Terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 5-10 minutes).[22]
-
-
Product Purification:
-
Purify the glycosylated product from the reaction mixture using standard chromatographic techniques.
-
Caption: Experimental workflow for glycosylation using this compound.
This protocol is a generalized procedure based on the known properties of Sucrose Phosphorylase.[19][20]
-
Reaction Mixture Preparation:
-
Prepare a suitable buffer (e.g., phosphate buffer, pH 6.0-7.0).
-
Dissolve sucrose (the glucosyl donor) and the acceptor substrate in the buffer. A molar excess of the acceptor is often used to favor transglycosylation over hydrolysis.[20]
-
-
Enzyme Addition and Incubation:
-
Reaction Monitoring and Termination:
-
Monitor the formation of the glycosylated product and fructose, as well as the consumption of sucrose, using methods like HPLC.
-
Terminate the reaction by heat inactivation.
-
-
Product Purification:
-
Purify the desired product from fructose, residual sucrose, and the acceptor using chromatographic methods.
-
Caption: Experimental workflow for glycosylation using Sucrose Phosphorylase.
Conclusion and Future Perspectives
Both this compound and Sucrose Phosphorylase are valuable biocatalysts for glycosylation, each with distinct advantages.
Sucrose Phosphorylase stands out for its use of the inexpensive and abundant donor, sucrose, and its remarkable acceptor promiscuity, making it a highly versatile enzyme for modifying a wide range of bioactive molecules.[1][8][15] The primary challenge with SP is managing the competing hydrolysis reaction, which can be addressed through process engineering, such as using high acceptor concentrations.[8]
This compound , while more limited by its reliance on β-D-glucose-1-phosphate, offers a robust system for the synthesis of specific α-glucosides, particularly when modifying other carbohydrate structures.[3][14] Its inverting mechanism provides an alternative stereochemical outcome compared to retaining enzymes.
Future research will likely focus on the protein engineering of both phosphorylases to enhance their stability, modulate their acceptor specificity, and reduce undesirable side reactions.[15] The development of coupled multi-enzyme systems, where the product of one enzyme serves as the substrate for another, also holds great promise for the efficient, one-pot synthesis of complex glycosides.[16][23] By carefully considering the factors outlined in this guide, researchers can make an informed decision to leverage the unique catalytic potential of either this compound or Sucrose Phosphorylase for their specific glycosylation objectives.
References
- 1. [Application of sucrose phosphorylase in glycosylation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound from Recombinant E. coli (EC 2.4.1.8) - Creative Enzymes [creative-enzymes.com]
- 7. Sucrose phosphorylase - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Energetics of the Glycosyl Transfer Reactions of Sucrose Phosphorylase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. tandfonline.com [tandfonline.com]
- 15. mdpi.com [mdpi.com]
- 16. Glycan Phosphorylases in Multi-Enzyme Synthetic Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The quest for a thermostable sucrose phosphorylase reveals sucrose 6'-phosphate phosphorylase as a novel specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. files.core.ac.uk [files.core.ac.uk]
- 19. ftb.com.hr [ftb.com.hr]
- 20. researchgate.net [researchgate.net]
- 21. This compound (MPL-EP) | Kikkoman Biochemifa [biochemifa.kikkoman.com]
- 22. oyceu.com [oyceu.com]
- 23. researchgate.net [researchgate.net]
Zymogram Analysis: A Powerful Tool for Confirming Maltose Phosphorylase Activity
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of enzyme analysis, particularly for drug development and molecular biology research, the accurate detection and quantification of specific enzyme activities are paramount. Maltose (B56501) phosphorylase (EC 2.4.1.8), an enzyme that catalyzes the reversible phosphorolysis of maltose into glucose-1-phosphate and glucose, plays a significant role in various biological processes and serves as a target in several analytical and therapeutic applications.[1] This guide provides a comprehensive comparison of zymogram analysis with alternative methods for confirming maltose phosphorylase activity in protein extracts, supported by experimental data and detailed protocols.
Unveiling Enzyme Activity: Zymography vs. Spectrophotometric Methods
The choice of assay for determining enzyme activity depends on several factors, including the nature of the sample, the required sensitivity, and whether qualitative or quantitative data is needed. Here, we compare zymogram analysis, a gel-based technique, with two common spectrophotometric methods: colorimetric and fluorometric assays.
Zymogram analysis offers a unique advantage by allowing for the direct visualization of enzymatic activity in the context of a protein's molecular weight after electrophoretic separation.[2] This technique is particularly useful for identifying active enzyme isoforms, detecting enzyme activity in complex protein mixtures, and assessing the impact of inhibitors or activators on specific enzyme forms. While primarily qualitative, semi-quantitative analysis can be performed by densitometry of the activity bands.
Colorimetric and fluorometric assays , on the other hand, are solution-based methods that provide quantitative measurements of enzyme activity. These assays typically rely on a coupled enzyme system where the product of the this compound reaction is used in a subsequent reaction that generates a colored or fluorescent product.[3][4] These methods are highly sensitive and suitable for high-throughput screening.
Quantitative Comparison of Detection Methods
The following table summarizes the key performance characteristics of zymogram analysis, colorimetric assays, and fluorometric assays for the detection of this compound activity.
| Feature | Zymogram Analysis | Colorimetric Assay | Fluorometric Assay |
| Principle | In-gel enzymatic reaction and visualization of product | Spectrophotometric measurement of a colored product | Spectrophotometric measurement of a fluorescent product |
| Data Output | Qualitative/Semi-quantitative (band intensity) | Quantitative (absorbance) | Quantitative (fluorescence intensity) |
| Detection Limit | Dependent on staining sensitivity | Micromolar (µM) range[3] | Nanomolar (nM) to Micromolar (µM) range[3] |
| Throughput | Low to medium | High | High |
| Advantages | - Provides molecular weight information- Detects active isoforms- Useful for complex samples | - High-throughput- Quantitative- Relatively inexpensive | - Highest sensitivity- High-throughput- Wide dynamic range |
| Disadvantages | - Primarily qualitative- Less sensitive than solution-based assays- More time-consuming | - Susceptible to interference from colored compounds in the sample | - Susceptible to interference from fluorescent compounds in the sample- Requires a fluorescence plate reader |
Experimental Protocols
Zymogram Analysis for this compound Activity
This protocol is adapted from general zymography techniques and specific knowledge of this compound biochemistry. It involves separating proteins under non-denaturing or semi-denaturing conditions to preserve enzyme activity.
Materials:
-
Polyacrylamide gel electrophoresis (PAGE) apparatus
-
Power supply
-
Incubation solution: 50 mM Phosphate (B84403) buffer (pH 7.0), 100 mM Maltose
-
Staining solution: A solution to detect either glucose or phosphate. For phosphate detection, a Malachite Green-based stain can be used. For glucose detection, a coupled enzyme stain (e.g., using glucose oxidase, peroxidase, and a chromogenic substrate like 3,3',5,5'-Tetramethylbenzidine (TMB)) can be employed.[5][6]
-
Destaining solution (if required by the staining method)
-
Protein extract
Procedure:
-
Gel Preparation: Prepare a native polyacrylamide gel. The percentage of acrylamide (B121943) will depend on the molecular weight of the this compound being studied.
-
Sample Preparation: Mix the protein extract with a non-reducing, non-heating sample buffer.
-
Electrophoresis: Load the samples onto the gel and run the electrophoresis at a constant voltage in a cold room or on ice to prevent enzyme denaturation.
-
Enzyme Renaturation (if SDS was used): If a semi-denaturing SDS-PAGE was performed (without heating or reducing agents), wash the gel with a solution containing a non-ionic detergent like Triton X-100 to remove SDS and allow the enzyme to refold.[7][8]
-
Incubation: Incubate the gel in the incubation solution at the optimal temperature for this compound activity (e.g., 37°C) for a sufficient time to allow for product formation.
-
Staining: Stain the gel using the chosen staining solution to visualize the bands of this compound activity. Active enzyme will appear as a colored band against a clear background (or vice versa, depending on the staining method).
-
Destaining and Analysis: Destain the gel if necessary and document the results by scanning or photography.
Colorimetric Assay for this compound Activity
This protocol is based on a coupled enzyme reaction where the glucose produced from the this compound reaction is measured.
Materials:
-
Microplate reader
-
96-well microplate
-
This compound Assay Buffer: 50 mM Phosphate buffer (pH 7.0)
-
Substrate solution: 200 mM Maltose in Assay Buffer
-
Coupled enzyme solution: Glucose oxidase, horseradish peroxidase, and a chromogenic substrate (e.g., o-dianisidine or ABTS) in a suitable buffer.
-
Protein extract
Procedure:
-
Reaction Setup: In a 96-well plate, add the protein extract to the this compound Assay Buffer.
-
Initiate Reaction: Add the substrate solution to start the reaction.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme for a defined period.
-
Stop Reaction: Stop the reaction (e.g., by adding a strong acid or by heat inactivation).
-
Color Development: Add the coupled enzyme solution and incubate at room temperature to allow for color development.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Quantification: Determine the enzyme activity by comparing the absorbance to a standard curve of known glucose concentrations.
Visualizing the Workflow and Reaction
To better understand the experimental process and the underlying biochemical reaction, the following diagrams are provided.
Caption: Experimental workflow for zymogram analysis of this compound.
Caption: Enzymatic reaction catalyzed by this compound.
Conclusion
Both zymogram analysis and spectrophotometric assays are valuable techniques for confirming this compound activity. Zymography provides crucial qualitative information about the active forms of the enzyme within a complex sample, making it an excellent tool for initial characterization and inhibitor studies. For high-throughput screening and precise quantification of enzyme activity, colorimetric and fluorometric assays are the methods of choice due to their sensitivity and scalability. The selection of the most appropriate method will ultimately depend on the specific research question and the resources available.
References
- 1. Enzyme Activity Measurement of this compound [creative-enzymes.com]
- 2. researchgate.net [researchgate.net]
- 3. assaygenie.com [assaygenie.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Two staining methods for selectively detecting isomaltase and maltase activity in electrophoresis gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Staining technique for phosphatases in polyacrylamide gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
Validating Maltose Phosphorylase: A Comparative Guide to SDS-PAGE and Immunoblotting
For researchers, scientists, and drug development professionals, rigorous validation of protein expression is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of SDS-PAGE and immunoblotting for the validation of maltose (B56501) phosphorylase, offering detailed protocols, data presentation guidelines, and a comparative look at alternative validation methods.
Executive Summary
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) and immunoblotting (Western blotting) are fundamental techniques for the identification and semi-quantitative analysis of proteins. SDS-PAGE separates proteins based on their molecular weight, providing an initial assessment of protein size and purity. Immunoblotting offers a higher degree of specificity by using antibodies to detect the target protein, in this case, maltose phosphorylase. This guide will detail the protocols for both techniques and present a framework for comparing the performance of different antibodies used in immunoblotting. Furthermore, it will briefly touch upon enzyme activity assays as an orthogonal method for functional validation.
Comparative Analysis of this compound Antibodies
| Parameter | Antibody A (Example) | Antibody B (Example) | Considerations for Selection |
| Host Species | Goat | Rabbit | Choose a host species different from the sample's origin to avoid cross-reactivity with endogenous immunoglobulins. |
| Clonality | Polyclonal | Monoclonal | Polyclonal antibodies may offer a stronger signal by binding to multiple epitopes, while monoclonal antibodies provide higher specificity to a single epitope. |
| Reactivity | Bacteria (E. coli) | Bacteria | Ensure the antibody has been validated for the species or organism from which the this compound is derived. |
| Validated Applications | Western Blot (WB), ELISA, Immunoprecipitation (IP) | Western Blot (WB) | Confirm that the antibody is validated for immunoblotting. |
| Recommended Dilution (WB) | 1:2,000 - 1:10,000[1] | 1:500 - 1:5,000[2] | A higher dilution factor may indicate a higher affinity antibody, potentially leading to lower background noise. |
| Immunogen | This compound [E. coli][1][2] | Recombinant this compound | The nature of the immunogen can influence the antibody's specificity and affinity. |
| Purification | IgG fraction purified by multi-step chromatography[1][2] | Affinity Purified | Affinity purification generally results in a higher concentration of target-specific antibodies. |
| Specificity Data | Single precipitin arc against purified and partially purified this compound [E. coli] by immunoelectrophoresis.[1] | Data not specified | Look for data demonstrating specificity, such as tests on knockout/knockdown cell lysates or purified protein. |
Note: The information in the table is illustrative. Researchers should always refer to the specific datasheets of the antibodies they are considering.
Experimental Protocols
I. SDS-PAGE for this compound
This protocol is a standard procedure for separating proteins based on their molecular weight.
Materials:
-
1.5 M Tris-HCl, pH 8.8
-
0.5 M Tris-HCl, pH 6.8
-
30% Acrylamide (B121943)/Bis-acrylamide solution
-
10% Sodium Dodecyl Sulfate (SDS)
-
10% Ammonium Persulfate (APS)
-
Tetramethylethylenediamine (TEMED)
-
2X SDS-PAGE Sample Loading Buffer (containing SDS, glycerol, bromophenol blue, and a reducing agent like DTT or β-mercaptoethanol)
-
10X SDS-PAGE Running Buffer (Tris-Glycine-SDS)
-
Protein molecular weight standards
-
Coomassie Brilliant Blue or other protein stain
Procedure:
-
Gel Casting:
-
Assemble the gel casting apparatus.
-
Prepare the resolving gel solution (the percentage of acrylamide will depend on the molecular weight of this compound, typically 8-12%). Add APS and TEMED to initiate polymerization.
-
Pour the resolving gel and overlay with water or isopropanol. Allow it to polymerize.
-
Remove the overlay and pour the stacking gel solution on top of the resolving gel. Insert the comb and allow it to polymerize.
-
-
Sample Preparation:
-
Quantify the protein concentration of your samples (e.g., cell lysates).
-
Mix a specific amount of protein (e.g., 20-30 µg) with an equal volume of 2X SDS-PAGE Sample Loading Buffer.
-
Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
Electrophoresis:
-
Place the polymerized gel into the electrophoresis tank and fill the inner and outer chambers with 1X SDS-PAGE Running Buffer.
-
Load the protein molecular weight standards and your prepared samples into the wells.
-
Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.
-
-
Staining:
-
After electrophoresis, carefully remove the gel from the cassette.
-
Stain the gel with Coomassie Brilliant Blue for at least 1 hour.
-
Destain the gel with a solution of methanol (B129727) and acetic acid until the protein bands are clearly visible against a clear background.
-
The subunit molecular weight of this compound from various sources has been reported to be around 75 kDa to 90 kDa.[3][4]
-
II. Immunoblotting for this compound
This protocol describes the transfer of proteins from the SDS-PAGE gel to a membrane and subsequent detection with specific antibodies.
Materials:
-
PVDF or Nitrocellulose membrane
-
Transfer Buffer (Tris-Glycine with methanol)
-
Blocking Buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST))
-
Primary Antibody: Anti-Maltose Phosphorylase antibody (refer to the comparison table for selection).
-
Secondary Antibody: HRP-conjugated anti-goat or anti-rabbit IgG (depending on the primary antibody host).
-
Chemiluminescent Substrate (ECL)
-
Imaging system (e.g., CCD camera-based imager or X-ray film)
Procedure:
-
Protein Transfer:
-
Following SDS-PAGE, equilibrate the gel, membrane, and filter papers in Transfer Buffer.
-
Assemble the transfer "sandwich" (filter paper, gel, membrane, filter paper) and place it in the transfer apparatus.
-
Transfer the proteins from the gel to the membrane by applying an electrical current. The time and voltage will depend on the transfer system used.
-
-
Blocking:
-
After transfer, block the membrane in Blocking Buffer for at least 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-Maltose Phosphorylase antibody in Blocking Buffer to the recommended concentration (e.g., 1:2,000 to 1:10,000).[1]
-
Incubate the membrane with the primary antibody solution overnight at 4°C or for 1-2 hours at room temperature with gentle agitation.
-
-
Washing:
-
Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody in Blocking Buffer.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
-
Final Washing:
-
Repeat the washing step (step 4) to remove unbound secondary antibody.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system. The intensity of the band corresponding to this compound can be quantified using densitometry software.
-
Alternative Validation Method: Enzyme Activity Assay
While SDS-PAGE and immunoblotting confirm the presence and size of the this compound protein, they do not provide information about its functional activity. An enzyme activity assay serves as an excellent orthogonal method for validation. This compound catalyzes the reversible phosphorolysis of maltose in the presence of inorganic phosphate (B84403) to produce glucose-1-phosphate and glucose.[5]
A common method to assay its activity is to measure the amount of glucose produced. This can be achieved by coupling the reaction to other enzymes, such as glucose oxidase and peroxidase, which results in a colorimetric or fluorometric output that is proportional to the amount of glucose. This confirms that the expressed protein is not only present but also correctly folded and active.
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the workflows for SDS-PAGE, immunoblotting, and their logical connection.
References
- 1. This compound Antibody (200-101-230) | Rockland [rockland.com]
- 2. This compound Polyclonal Antibody (200-101-230-0100) [thermofisher.com]
- 3. Genetic localization and regulation of the this compound gene, malP, in Lactococcus lactis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Enzyme Activity Measurement of this compound [creative-enzymes.com]
A Comparative Guide to the Substrate Specificity of Maltose Phosphorylase and Cellobiose Phosphorylase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the substrate specificities of two key disaccharide phosphorylases: maltose (B56501) phosphorylase (MP) and cellobiose (B7769950) phosphorylase (CP). Understanding the distinct substrate preferences of these enzymes is crucial for their application in biocatalysis, drug development, and metabolic engineering. This document summarizes quantitative data from various studies, outlines detailed experimental protocols for substrate specificity analysis, and provides visual representations of their catalytic mechanisms.
Introduction: Distinguishing by Linkage
Maltose phosphorylase (EC 2.4.1.8) and cellobiose phosphorylase (EC 2.4.1.20) are enzymes that catalyze the reversible phosphorolysis of their respective disaccharide substrates, maltose and cellobiose. The fundamental difference in their substrate specificity lies in the type of glycosidic bond they recognize and cleave. Maltose is comprised of two glucose units linked by an α-1,4 glycosidic bond, while cellobiose consists of two glucose units joined by a β-1,4 glycosidic bond. This seemingly subtle difference in stereochemistry is the primary determinant of the distinct substrate preferences of these two enzymes.
This compound belongs to the Glycoside Hydrolase Family 65 (GH65), which predominantly contains enzymes that act on α-glucosidic linkages[1]. Conversely, cellobiose phosphorylase is a member of the Glycoside Hydrolase Family 94 (GH94), a family that exclusively comprises phosphorylases that cleave β-glycosidic bonds[2]. This classification underscores their inherent specificity for different anomeric configurations.
Quantitative Comparison of Substrate Specificity
The following tables summarize the kinetic parameters of this compound and cellobiose phosphorylase from various microbial sources, illustrating their substrate preferences. It is important to note that direct comparison of absolute values between different studies should be approached with caution due to variations in experimental conditions (e.g., pH, temperature, enzyme source). However, the relative activities towards different substrates within a single study provide a clear indication of specificity.
This compound
This compound exhibits high specificity for maltose. Studies on this compound from Bacillus sp. AHU2001 have shown that the enzyme is active on maltose but does not show phosphorolytic activity towards other α-linked glucobioses such as kojibiose (B1673742) (α-1,2), nigerose (B1581268) (α-1,3), and isomaltose (B16258) (α-1,6), nor on the trisaccharide maltotriose[3].
Table 1: Kinetic Parameters of this compound from Bacillus sp. AHU2001 for the Phosphorolysis of Maltose [3]
| Substrate | Km (mM) | Vmax (U/mg) |
| Maltose | 1.3 | 130 |
Conditions: The reaction was measured at various concentrations of maltose (0.5–4 mM) and sodium phosphate (B84403) buffer (1–8 mM) at 37°C and pH 8.0.
In the reverse reaction (synthesis), this compound can utilize a broader range of acceptor molecules, although D-glucose is the natural and most efficient acceptor.
Table 2: Apparent Kinetic Parameters of this compound from Bacillus sp. AHU2001 for Various Acceptors in the Reverse Phosphorolysis Reaction [3]
| Acceptor | Apparent Km (mM) | Apparent kcat (s-1) | Apparent kcat/Km (s-1mM-1) |
| D-Glucose | 1.8 | 130 | 72 |
| D-Xylose | 12 | 14 | 1.2 |
| D-Mannose | 22 | 6.5 | 0.30 |
| N-Acetyl-D-glucosamine | 3.9 | 1.2 | 0.31 |
| 2-Deoxy-D-glucose | 5.2 | 1.8 | 0.35 |
Conditions: The reaction was carried out with 10 mM β-D-glucose-1-phosphate and varying concentrations of the acceptor at 37°C and pH 8.0.
Cellobiose Phosphorylase
Cellobiose phosphorylase is highly specific for cellobiose and, in some cases, can act on longer cellodextrins. It shows no activity on disaccharides with α-glycosidic linkages.
Table 3: Kinetic Parameters of Cellobiose Phosphorylase from Thermotoga maritima for the Phosphorolysis Reaction
| Substrate | Km (mM) | kcat (s-1) |
| Cellobiose | 0.29 | 5.4 |
| Phosphate | 0.15 | 5.4 |
Conditions: The maximal enzyme activity was observed at pH 6.2 and 80°C.
Table 4: Kinetic Parameters of Cellobiose Phosphorylase from Clostridium thermocellum for Different Substrates in the Phosphorolytic Reaction [4]
| Substrate | Apparent Km (mM) | Vmax (U/mg of cell extract protein) |
| Cellobiose | 3.3 | 29.8 |
| Cellopentaose | 0.61 | 81.9 |
Conditions: Assays were performed at 60°C in the presence of 8 mM inorganic phosphate.
In the synthetic direction, cellobiose phosphorylase can also utilize a range of acceptor molecules.
Table 5: Acceptor Specificity of Cellobiose Phosphorylase from Ruminococcus albus in the Synthetic Reaction [1]
| Acceptor | Relative Activity (%) |
| D-Glucose | 100 |
| 6-Deoxy-D-glucose | 23 |
| D-Mannose | 3.8 |
| 2-Deoxy-D-glucose | 3.7 |
| D-Glucosamine | 2.5 |
| D-Xylose | 2.2 |
| 1,5-Anhydro-D-glucitol | 1.7 |
| Gentiobiose | 1.3 |
Conditions: The activity was measured in the synthetic direction with α-D-glucose-1-phosphate as the donor.
Reaction Mechanisms and Structural Basis of Specificity
Both this compound and cellobiose phosphorylase catalyze phosphorolysis via a single displacement mechanism, which results in an inversion of the anomeric configuration of the resulting glucose-1-phosphate. In this mechanism, a phosphate ion directly attacks the anomeric carbon, facilitated by a general acid catalyst that protonates the glycosidic oxygen.
The structural basis for their distinct specificities lies in the architecture of their active sites. The active site of this compound is shaped to accommodate the α-1,4-glycosidic bond of maltose, while the active site of cellobiose phosphorylase is tailored to bind the β-1,4-glycosidic linkage of cellobiose.
Experimental Protocols for Determining Substrate Specificity
The following provides a general methodology for determining the substrate specificity of disaccharide phosphorylases.
Principle
The phosphorolytic activity of the enzyme on a given disaccharide substrate is determined by measuring the amount of glucose-1-phosphate or glucose produced over time. The initial reaction rates are measured at various substrate concentrations to determine the kinetic parameters Km and Vmax.
Materials
-
Purified this compound or cellobiose phosphorylase
-
Substrates: Maltose, cellobiose, and other disaccharides to be tested (e.g., sucrose, lactose, trehalose, isomaltose, gentiobiose)
-
Potassium phosphate buffer (e.g., 50 mM, pH 7.0)
-
Reaction termination solution (e.g., 1 M HCl or heat inactivation)
-
Glucose oxidase-peroxidase (GOPOD) assay kit for glucose quantification or a coupled enzyme assay for glucose-1-phosphate quantification (e.g., using phosphoglucomutase and glucose-6-phosphate dehydrogenase)
-
Spectrophotometer
Procedure
-
Enzyme Preparation: Prepare a stock solution of the purified enzyme in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0) and store on ice.
-
Substrate Solutions: Prepare stock solutions of each disaccharide substrate to be tested in the same buffer.
-
Reaction Setup:
-
For each substrate, set up a series of reactions with varying substrate concentrations (e.g., from 0.1 to 10 times the expected Km).
-
In a microcentrifuge tube, combine the buffer, substrate solution, and inorganic phosphate (if not the buffer component).
-
Pre-incubate the mixture at the optimal temperature for the enzyme.
-
Initiate the reaction by adding a small volume of the enzyme solution. The final reaction volume should be kept constant.
-
-
Reaction and Termination:
-
Incubate the reaction for a fixed period during which the reaction rate is linear (e.g., 5-15 minutes).
-
Terminate the reaction by adding a stopping solution (e.g., HCl) or by heating the mixture (e.g., 95°C for 5 minutes).
-
-
Quantification of Products:
-
Measure the concentration of glucose produced using a GOPOD assay according to the manufacturer's instructions.
-
Alternatively, measure the concentration of glucose-1-phosphate using a coupled enzyme assay.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v) for each substrate concentration.
-
Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
The catalytic efficiency (kcat/Km) can then be calculated to compare the specificity for different substrates.
-
Conclusion
This compound and cellobiose phosphorylase exhibit stringent substrate specificity, primarily dictated by the anomeric configuration of the glycosidic bond in their respective disaccharide substrates. This compound (GH65) is specific for the α-1,4 linkage in maltose, while cellobiose phosphorylase (GH94) is specific for the β-1,4 linkage in cellobiose. This high degree of specificity is a direct result of the evolution of their active site architectures. While the reverse phosphorolysis reaction can show a broader acceptor promiscuity, the forward phosphorolytic reaction is highly selective. This detailed understanding of their substrate specificity is paramount for their effective utilization in various biotechnological and pharmaceutical applications.
References
- 1. Glycoside Hydrolase Family 65 - CAZypedia [cazypedia.org]
- 2. Glycoside Hydrolase Family 94 - CAZypedia [cazypedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Kinetics and Relative Importance of Phosphorolytic and Hydrolytic Cleavage of Cellodextrins and Cellobiose in Cell Extracts of Clostridium thermocellum - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Kinetic Analysis of Wild-Type vs. Mutant Maltose Phosphorylase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinetic properties of wild-type maltose (B56501) phosphorylase from Lactobacillus brevis and a hypothetical mutant designed for altered substrate affinity. The information herein is intended to support research and development efforts in enzymology and drug discovery by offering insights into the structure-function relationships of this key enzyme in maltose metabolism.
Executive Summary
Comparative Kinetic Parameters
The kinetic behavior of wild-type and a hypothetical mutant maltose phosphorylase are summarized below. The data for the wild-type enzyme is based on published findings, while the mutant data represents a hypothetical scenario where a mutation in the active site leads to a decreased affinity for maltose but a higher turnover rate.
| Enzyme | Substrate | Km (mM) | Vmax (U/mg) | kcat (s-1) | kcat/Km (s-1mM-1) |
| Wild-Type L. brevis this compound | Maltose | 0.9[1] | Data not available | Data not available | Data not available |
| Phosphate (B84403) | 1.8[1] | Data not available | Data not available | Data not available | |
| Hypothetical Mutant this compound (Illustrative) | Maltose | 2.5 | Data not available | Data not available | Data not available |
| Phosphate | 1.8 | Data not available | Data not available | Data not available |
Note: The kinetic data for the hypothetical mutant is for illustrative purposes to demonstrate potential changes resulting from site-directed mutagenesis and does not represent experimentally determined values.
Experimental Protocols
The following are detailed methodologies for the key experiments required to determine the kinetic parameters of wild-type and mutant this compound.
Site-Directed Mutagenesis
To create a mutant this compound, site-directed mutagenesis is a commonly employed technique. This process involves altering the DNA sequence of the gene encoding the enzyme to introduce a specific amino acid change.
-
Template DNA Preparation: The plasmid containing the wild-type this compound gene from Lactobacillus brevis is isolated and purified.
-
Primer Design: Two complementary oligonucleotide primers containing the desired mutation are synthesized.
-
PCR Amplification: A polymerase chain reaction (PCR) is performed using the template DNA and the mutagenic primers. The PCR reaction replicates the plasmid DNA, incorporating the mutation.
-
Digestion of Parental DNA: The parental, non-mutated DNA is digested using the DpnI restriction enzyme, which specifically targets methylated DNA (the parental plasmid).
-
Transformation: The mutated plasmids are transformed into competent E. coli cells for replication.
-
Verification: The mutated plasmid DNA is isolated from the transformed cells and sequenced to confirm the desired mutation.
Enzyme Expression and Purification
Both wild-type and mutant enzymes are expressed in a suitable host, typically E. coli, and purified to homogeneity.
-
Expression: The E. coli cells carrying the plasmid with the wild-type or mutant gene are grown in a suitable culture medium and induced to express the protein.
-
Cell Lysis: The cells are harvested and lysed to release the intracellular enzyme.
-
Purification: The enzyme is purified from the cell lysate using a series of chromatographic techniques, such as affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography. The purity of the enzyme is assessed by SDS-PAGE.
Kinetic Assays
The kinetic parameters (Km and Vmax) for both the wild-type and mutant enzymes are determined by measuring the initial reaction rates at varying substrate concentrations.
-
Reaction Mixture: A typical reaction mixture contains a specific concentration of the purified enzyme, a range of maltose concentrations, and a fixed, saturating concentration of phosphate in a suitable buffer (e.g., 50 mM HEPES, pH 7.0).
-
Reaction Initiation and Termination: The reaction is initiated by the addition of the enzyme and incubated at a constant temperature (e.g., 37°C). The reaction is stopped after a specific time by heat inactivation or the addition of a chemical quenching agent.
-
Quantification of Product: The amount of glucose produced is quantified using a coupled enzyme assay, such as the glucose oxidase-peroxidase method. The absorbance is measured at a specific wavelength (e.g., 450 nm).
-
Data Analysis: The initial reaction velocities are plotted against the substrate concentrations. The kinetic parameters, Km and Vmax, are determined by fitting the data to the Michaelis-Menten equation using non-linear regression analysis. The turnover number (kcat) is calculated by dividing Vmax by the enzyme concentration, and the catalytic efficiency (kcat/Km) is subsequently determined.
Visualizations
Enzymatic Reaction of this compound
The following diagram illustrates the reversible reaction catalyzed by this compound.
Caption: Reversible phosphorolysis of maltose by this compound.
Experimental Workflow for Comparative Kinetics
This diagram outlines the key steps involved in the comparative kinetic analysis of wild-type and mutant this compound.
Caption: Workflow for comparing wild-type and mutant enzyme kinetics.
References
Structural comparison of maltose phosphorylase and starch phosphorylase
A Comprehensive Guide to the Structure and Function of Two Key Glucan Phosphorylases
For researchers navigating the complexities of carbohydrate metabolism and drug development, a nuanced understanding of the enzymes that govern these pathways is paramount. This guide provides a detailed structural and functional comparison of two pivotal enzymes: maltose (B56501) phosphorylase (MP) and starch phosphorylase (SP). By delving into their kinetic properties, structural nuances, and the experimental methodologies used to characterize them, this document serves as an essential resource for scientists in the field.
At a Glance: Key Quantitative Differences
A side-by-side comparison of the key quantitative parameters of maltose phosphorylase and starch phosphorylase reveals distinct operational frameworks. The following table summarizes these critical data points, offering a clear overview of their enzymatic behavior.
| Parameter | This compound | Starch Phosphorylase |
| EC Number | 2.4.1.8[1][2] | 2.4.1.1[3] |
| Enzyme Family | Glycoside Hydrolase Family 65 (GH65)[4] | Glycosyltransferase Family 35 (GT35)[5] |
| Typical Source | Lactobacillus brevis, Bacillus sp. AHU2001[4] | Hordeum vulgare (barley), Solanum tuberosum (potato), Cabbage[5][6][7] |
| Substrate Specificity | Maltose, Phosphate[1][2] | α-1,4-glucans (starch, glycogen), Glucose-1-phosphate[8][9] |
| Quaternary Structure | Dimer[1] | Dimer, with potential for higher-order complexes[5] |
| Molecular Weight (Subunit) | ~90 kDa[1] | ~105 kDa (intact PHO1)[10] |
| Optimal pH | 6.5 - 8.1[1][4] | 6.0 - 7.0[6][7] |
| Optimal Temperature | 45 - 50°C[1][4] | ~37°C[6][7] |
| Michaelis Constant (Km) | 1.9 x 10⁻³ M (for maltose)[1] | Varies with substrate and source |
| Catalytic Rate (kcat) | 30.9 s⁻¹ (Bacillus sp. AHU2001)[4] | Not consistently reported across species |
Structural Deep Dive: A Tale of Two Architectures
While both this compound and starch phosphorylase catalyze the reversible phosphorolysis of α-1,4-glycosidic bonds, their structural architectures exhibit key distinctions that dictate their substrate preferences and biological roles.
This compound, a member of the GH65 family, typically exists as a dimer.[1] Its structure comprises an N-terminal domain, a helical linker, a catalytic (α/α)6 barrel domain, and a C-terminal domain.[4] Notably, the catalytic domain of this compound shares a striking structural resemblance to that of glucoamylase.[4]
Starch phosphorylase, belonging to the GT35 family, also forms dimers and potentially higher-order complexes.[5] In plants, it exists in at least two major isoforms: a plastidial form (PHO1) and a cytosolic form (PHO2).[10][11] A key distinguishing feature of the PHO1 isoform is the presence of a unique, approximately 78-82 amino acid insertion known as the L80 domain, which is absent in PHO2 and this compound.[10][11] This L80 insertion is thought to play a role in regulating the enzyme's activity and interaction with other proteins involved in starch metabolism.
The Experimental Blueprint: Unraveling Structure and Function
The characterization of maltose and starch phosphorylases relies on a suite of established biochemical and biophysical techniques. Below are detailed methodologies for key experiments.
Enzyme Kinetics Assay
Objective: To determine the kinetic parameters (Km and Vmax) of the phosphorylase.
Principle: The phosphorolytic activity of the enzyme is measured by quantifying the amount of glucose-1-phosphate or glucose produced over time.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer with the optimal pH for the specific phosphorylase (e.g., 50 mM HEPES-NaOH, pH 7.0 for this compound).[1] The reaction mixture should contain a fixed concentration of one substrate (e.g., phosphate) and varying concentrations of the other substrate (e.g., maltose or starch).
-
Enzyme Preparation: Dilute the purified enzyme to a suitable concentration in a cold buffer.
-
Initiation of Reaction: Equilibrate the reaction mixture to the optimal temperature in a water bath or spectrophotometer cuvette holder. Initiate the reaction by adding the enzyme solution.
-
Quantification of Product:
-
For this compound: The production of glucose can be continuously monitored using a coupled enzyme assay with glucose oxidase and peroxidase, which results in a colorimetric change measured spectrophotometrically. Alternatively, the reaction can be stopped at different time points, and the released inorganic phosphate (B84403) can be quantified using a colorimetric method, such as the molybdate (B1676688) assay.[4]
-
For Starch Phosphorylase: The synthesis of glucan chains can be monitored by measuring the release of inorganic phosphate from glucose-1-phosphate.[12] The degradation of starch can be followed by measuring the decrease in the starch-iodine complex absorbance.
-
-
Data Analysis: Plot the initial reaction velocities against the substrate concentrations. Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
X-ray Crystallography Workflow
Objective: To determine the three-dimensional structure of the phosphorylase.
Principle: X-rays are diffracted by the electrons in a protein crystal, and the resulting diffraction pattern is used to calculate the electron density map and build an atomic model of the protein.
General Workflow:
-
Protein Expression and Purification: Overexpress the target phosphorylase in a suitable expression system (e.g., E. coli) and purify it to homogeneity using chromatographic techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).
-
Crystallization: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature, and additives) to find conditions that yield well-ordered crystals of the phosphorylase.
-
Data Collection: Expose the protein crystals to a high-intensity X-ray beam, typically at a synchrotron source, and collect the diffraction data.
-
Structure Determination and Refinement: Process the diffraction data and use computational methods (e.g., molecular replacement or experimental phasing) to solve the phase problem and generate an initial electron density map. Build the atomic model of the protein into the electron density map and refine it to obtain a final, high-resolution structure.
Conclusion
This compound and starch phosphorylase, while sharing the fundamental ability to phosphorolytically cleave α-1,4-glycosidic bonds, exhibit significant differences in their structural organization, substrate specificity, and kinetic properties. These distinctions are a direct reflection of their specialized roles in carbohydrate metabolism. A thorough understanding of these differences, grounded in robust experimental data, is crucial for researchers aiming to manipulate these enzymes for biotechnological applications or to develop therapeutic interventions targeting carbohydrate metabolic pathways.
References
- 1. This compound (MPL-EP) | Kikkoman Biochemifa [biochemifa.kikkoman.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. tuscany-diet.net [tuscany-diet.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Functional and structural characterization of plastidic starch phosphorylase during barley endosperm development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. Purification and physicochemical properties of starch phosphorylase from young banana leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Starch phosphorylase: role in starch metabolism and biotechnological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Molecular Functions and Pathways of Plastidial Starch Phosphorylase (PHO1) in Starch Metabolism: Current and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: The Superiority of Enzymatic Phosphate Detection for High-Stakes Research
For researchers, scientists, and drug development professionals engaged in groundbreaking work, the precise quantification of inorganic phosphate (B84403) (Pi) is paramount. From elucidating signal transduction pathways to high-throughput screening for novel enzyme inhibitors, the accuracy of phosphate measurement can be the linchpin of discovery. While traditional chemical methods have long been a staple in the lab, modern enzymatic assays present a compelling case for their adoption, offering enhanced sensitivity, specificity, and a host of operational advantages that can significantly impact research outcomes.
This guide provides an objective comparison of enzymatic and chemical phosphate detection methods, supported by experimental data and detailed protocols, to empower researchers in selecting the optimal assay for their needs.
At a Glance: Enzymatic vs. Chemical Phosphate Detection
Enzymatic assays for phosphate detection are engineered to overcome the inherent limitations of their chemical counterparts. By harnessing the specificity of enzymes, these assays provide a more robust and reliable means of quantifying inorganic phosphate, particularly in complex biological samples. The fundamental difference lies in the detection mechanism. Chemical methods, such as the widely used malachite green and molybdenum blue assays, rely on the formation of a colored complex between phosphate and a molybdate (B1676688) dye under acidic conditions. In contrast, enzymatic assays employ a cascade of enzyme-catalyzed reactions that produce a readily detectable signal, often colorimetric or fluorescent, directly proportional to the phosphate concentration.
This distinction in methodology gives rise to several key advantages for enzymatic assays, as detailed in the comparative table below.
Quantitative Performance Metrics: A Clear Winner Emerges
The decision to adopt a new assay often hinges on its performance characteristics. The following table summarizes the key quantitative differences between typical enzymatic and chemical phosphate detection methods.
| Performance Metric | Enzymatic Assays (e.g., PNP/XOD-based) | Chemical Assays (e.g., Malachite Green) |
| Limit of Detection (LOD) | High Sensitivity (as low as 50 nM - 0.2 µM)[1][2] | Moderate Sensitivity (~1.5 µM - 2 µM)[2][3] |
| Linear Range | Wide, often spanning several orders of magnitude | Narrower, prone to saturation at high concentrations |
| Specificity | High, due to enzyme substrate specificity | Lower, susceptible to interference |
| Operating pH | Neutral (typically pH 6.0 - 8.5)[4] | Acidic (requires strong acid) |
| Assay Type | Continuous (kinetic) or endpoint | Endpoint |
| Reagent Stability | Lyophilized enzymes are stable; working solutions may have shorter shelf life[5] | Reagents are generally stable, but working solutions can be light and temperature sensitive[6] |
| Interference | Minimal interference from common biological molecules | Significant interference from detergents, proteins, silicates, and certain drugs[7][8][9][10] |
The Enzymatic Advantage: A Deeper Dive
The quantitative data clearly illustrates the superior performance of enzymatic assays in several critical areas.
Unparalleled Sensitivity: Enzymatic assays can achieve significantly lower detection limits, with some fluorescent methods reaching the nanomolar range.[1] This heightened sensitivity is crucial when working with low-abundance samples or detecting subtle changes in enzyme activity.
Continuous Monitoring for Deeper Insights: A major advantage of many enzymatic assays is their capacity for continuous, real-time (kinetic) measurement of phosphate generation.[11] This allows for the detailed study of enzyme kinetics, providing far more information than a single endpoint reading from a chemical assay.
Superior Specificity in Complex Environments: The high specificity of the enzymes used in these assays minimizes interference from other components in the sample matrix.[4] This is a significant drawback of chemical methods, which are notoriously prone to interference from detergents, proteins, and other common laboratory reagents, often leading to inaccurate results.[7][8][9][10]
Milder Reaction Conditions Preserve Sample Integrity: Chemical assays require harsh acidic conditions for color development.[6] These conditions can lead to the non-enzymatic hydrolysis of labile phosphate esters in the sample, resulting in artificially inflated phosphate readings. Enzymatic assays, in contrast, are performed at or near neutral pH, preserving the integrity of the sample.[4]
Visualizing the Mechanism: Enzymatic Assay Signaling Pathway
The power of enzymatic assays lies in their elegantly designed reaction cascades. The following diagram illustrates a common enzymatic pathway for phosphate detection.
Caption: A typical enzymatic phosphate detection pathway.
Experimental Protocols: Putting Theory into Practice
To facilitate the adoption of these advanced techniques, detailed experimental protocols for both a common enzymatic assay and a standard chemical assay are provided below.
Experimental Protocol: Enzymatic Phosphate Detection
This protocol is based on the purine nucleoside phosphorylase (PNP) and xanthine oxidase (XOD) coupled enzyme system.[12][13]
Materials:
-
PNP Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Inosine solution
-
Purine Nucleoside Phosphorylase (PNP)
-
Xanthine Oxidase (XOD)
-
Phosphate standards
-
Microplate reader
-
96-well microplate
Procedure:
-
Reagent Preparation:
-
Prepare a reaction mixture containing PNP assay buffer, inosine, and XOD. The optimal concentrations of each component should be determined empirically but are typically in the range of 50 mU/mL for PNP and 500 mU/mL for XOD.[13]
-
-
Standard Curve Preparation:
-
Prepare a series of phosphate standards in the assay buffer. The range of the standard curve should encompass the expected phosphate concentrations in the samples.
-
-
Assay Execution:
-
Add samples and phosphate standards to the wells of a 96-well microplate.
-
Initiate the reaction by adding the PNP enzyme to all wells.
-
Incubate the plate at a constant temperature (e.g., 37°C).
-
-
Data Acquisition:
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Generate a standard curve by plotting the absorbance versus the phosphate concentration of the standards.
-
Determine the phosphate concentration in the samples by interpolating their absorbance values on the standard curve.
-
Experimental Protocol: Malachite Green Phosphate Assay
This protocol is a standard method for chemical phosphate detection.[3][6][14]
Materials:
-
Malachite Green Reagent A (Ammonium molybdate in sulfuric acid)
-
Malachite Green Reagent B (Malachite green oxalate (B1200264) and a stabilizer)
-
Phosphate standards
-
Microplate reader
-
96-well microplate
Procedure:
-
Reagent Preparation:
-
Prepare the Malachite Green working solution by mixing Reagent A and Reagent B according to the manufacturer's instructions. This solution is often light-sensitive and should be prepared fresh.[6]
-
-
Standard Curve Preparation:
-
Prepare a series of phosphate standards in the same buffer as the samples.
-
-
Assay Execution:
-
Add samples and phosphate standards to the wells of a 96-well microplate.
-
Add the Malachite Green working solution to all wells and mix.
-
Incubate at room temperature for a specified time (e.g., 10-20 minutes) to allow for color development.[3]
-
-
Data Acquisition:
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Generate a standard curve by plotting the absorbance versus the phosphate concentration of the standards.
-
Determine the phosphate concentration in the samples by interpolating their absorbance values on the standard curve.
-
Logical Workflow: From Sample to Result
The following diagram outlines the general workflow for both enzymatic and chemical phosphate detection assays.
References
- 1. Determination of phosphate in nanomolar range by an enzyme-coupling fluorescent method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detecting Enzymes That Metabolize Phosphates and Polyphosphates—Section 10.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. sciencellonline.com [sciencellonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Enzyme Stability and Preservation – Creative Enzymes Blog [creative-enzymes.com]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. Inorganic phosphate assay with malachite green: an improvement and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An improved malachite green assay of phosphate: mechanism and application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 11. labinsights.nl [labinsights.nl]
- 12. Phosphate determination by enzymatic colorimetric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
Unveiling the Substrate Specificity of Maltose Phosphorylase: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the precise substrate specificity of enzymes is paramount. This guide provides a detailed comparison of the cross-reactivity of maltose (B56501) phosphorylase with other common disaccharides, supported by experimental data and protocols.
Maltose phosphorylase (EC 2.4.1.8) is a key enzyme in the metabolism of maltose, catalyzing its reversible phosphorolysis to glucose and β-D-glucose-1-phosphate. Its high specificity for its primary substrate, maltose, is a critical characteristic for its biological function and its application in various biotechnological processes. This guide explores the limited to non-existent cross-reactivity of this compound with other disaccharides, providing a clear understanding of its substrate preferences.
Quantitative Comparison of Substrate Reactivity
Experimental evidence consistently demonstrates the high specificity of this compound for maltose, with negligible to no activity observed with other structurally similar disaccharides. This specificity is crucial for its role in cellular metabolism and its utility in specific enzymatic assays and synthetic pathways.
The following table summarizes the relative phosphorolytic activity of this compound from various sources with different disaccharides. The data is compiled from multiple studies and highlights the enzyme's stringent substrate requirements.
| Substrate (Disaccharide) | Linkage | This compound from Bacillus sp. AHU2001 (Relative Activity %)[1][2] | This compound from Lactobacillus brevis (Activity)[3] |
| Maltose | α-1,4 | 100 | Active |
| Sucrose | α-1,β-2 | Not Detected | No Action |
| Lactose | β-1,4 | Not Tested | No Action |
| Trehalose | α-1,α-1 | Not Detected | No Action |
| Kojibiose | α-1,2 | Not Detected | Not Tested |
| Nigerose | α-1,3 | Not Detected | Not Tested |
| Isomaltose | α-1,6 | Not Detected | Essentially No Action |
As the data indicates, this compound exhibits robust activity solely with maltose. Studies on the enzyme from Bacillus sp. AHU2001 showed no detectable phosphorolytic activity towards other α-linked glucobioses such as trehalose, kojibiose, nigerose, and isomaltose.[1][2] Similarly, research on this compound from Lactobacillus brevis demonstrated its inability to act on sucrose, lactose, and trehalose.[3]
Experimental Protocols
To determine the substrate specificity of this compound, a standardized enzyme assay is adapted to test various disaccharides as potential substrates. The following protocol outlines a typical experimental workflow for assessing cross-reactivity.
Principle
The phosphorolytic activity of this compound is measured by quantifying the amount of glucose produced from the disaccharide substrate in the presence of inorganic phosphate (B84403). The glucose concentration can be determined using a coupled enzymatic assay, such as the glucose oxidase-peroxidase method, which results in a colorimetric signal that is proportional to the amount of glucose.
Materials
-
Purified this compound
-
Substrates: Maltose, Sucrose, Lactose, Trehalose, Kojibiose, Nigerose, Isomaltose (and other disaccharides of interest)
-
Sodium Phosphate Buffer (e.g., 100 mM, pH 7.0)
-
Bovine Serum Albumin (BSA)
-
Glucose Oxidase-Peroxidase Reagent
-
Spectrophotometer
Procedure
-
Reaction Mixture Preparation: For each disaccharide to be tested, prepare a reaction mixture containing the sodium phosphate buffer, BSA, and the respective disaccharide substrate at a defined concentration (e.g., 10 mM).
-
Enzyme Addition: Initiate the reaction by adding a known amount of purified this compound to each reaction mixture. Include a positive control with maltose as the substrate and a negative control without any enzyme.
-
Incubation: Incubate the reaction mixtures at the optimal temperature for the enzyme (e.g., 37°C) for a specific period (e.g., 10-30 minutes).
-
Reaction Termination: Stop the reaction by heat inactivation (e.g., boiling for 5 minutes).
-
Glucose Quantification:
-
To a sample of the reaction mixture, add the glucose oxidase-peroxidase reagent.
-
Incubate for a sufficient time to allow for color development.
-
Measure the absorbance at a specific wavelength (e.g., 505 nm) using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the concentration of glucose produced in each reaction using a standard curve prepared with known concentrations of glucose.
-
Determine the specific activity of the enzyme for each disaccharide.
-
Calculate the relative activity for each disaccharide by expressing its specific activity as a percentage of the specific activity observed with maltose.
-
Visualizing the Process and Logic
To further clarify the concepts discussed, the following diagrams illustrate the enzymatic reaction of this compound and the logical workflow for screening its substrate specificity.
Caption: Enzymatic reaction catalyzed by this compound.
Caption: Experimental workflow for substrate specificity screening.
References
A Comparative Analysis of PHO1 and PHO2 Starch Phosphorylase Isoforms
In the intricate world of plant carbohydrate metabolism, starch phosphorylases play a pivotal, albeit complex, role in the synthesis and degradation of starch. Plants possess two primary isoforms of this enzyme, PHO1 and PHO2, which, despite catalyzing the same reversible phosphorolysis of α-1,4-glucan linkages, exhibit distinct structural features, subcellular localizations, and kinetic properties that dictate their specialized functions. This guide provides a detailed comparison of PHO1 and PHO2 to aid researchers in understanding their unique contributions to starch metabolism.
Key Distinctions at a Glance
| Feature | PHO1 (Plastidial) | PHO2 (Cytosolic) |
| Subcellular Localization | Plastids (Amyloplasts/Chloroplasts)[1][2] | Cytosol[1][2] |
| Primary Role | Starch synthesis (primer formation) and degradation of maltooligosaccharides[1] | Degradation of cytosolic heteroglycans and branched glucans[2] |
| Key Structural Feature | Contains a unique ~80 amino acid insert (L80 peptide)[1] | Lacks the L80 peptide insert[1] |
| Substrate Preference | Higher affinity for linear malto-oligosaccharides[1] | Higher affinity for highly branched polysaccharides (e.g., glycogen)[3] |
| Expression Pattern | Often correlates with starch biosynthesis, with expression increasing during seed development in some species[4] | More uniform expression across various tissues[4] |
In-Depth Comparison of PHO1 and PHO2
Subcellular Localization and Functional Niche
The most fundamental difference between PHO1 and PHO2 lies in their subcellular compartmentalization. PHO1 is exclusively found within the plastids—chloroplasts in photosynthetic tissues and amyloplasts in storage organs[1][2]. This localization places it at the heart of starch synthesis and turnover. In contrast, PHO2 resides in the cytosol, where it is involved in the metabolism of cytosolic glucans[1][2].
This spatial separation dictates their primary roles. PHO1 is thought to be crucial for the initiation of starch granules by elongating maltooligosaccharides to form primers for starch synthases. It is also involved in the breakdown of these smaller glucans. PHO2, on the other hand, primarily acts on branched glucans in the cytosol, playing a role in the degradation of cytosolic heteroglycans[2].
Structural Differences: The L80 Peptide
A defining structural feature of PHO1 is the presence of an approximately 80-amino acid insertion, known as the L80 peptide, which is absent in PHO2 and other glycogen (B147801) phosphorylases[1]. This insert is believed to sterically hinder the binding of large, highly branched polysaccharides to the active site of PHO1, thereby contributing to its preference for smaller, linear malto-oligosaccharides[5]. The L80 peptide can also be a target for regulatory modifications, such as phosphorylation, which can modulate enzyme activity.
Kinetic Properties and Substrate Affinity
The structural differences between the two isoforms are reflected in their kinetic properties and substrate affinities.
PHO1 exhibits a lower affinity for highly branched glucans like glycogen and a higher affinity for linear malto-oligosaccharides[1][3]. This specificity aligns with its proposed role in generating and metabolizing the short glucan chains necessary for initiating starch synthesis.
PHO2 , lacking the L80 peptide, has a higher affinity for branched polysaccharides and is more efficient at degrading them[3][5]. This makes it well-suited for its role in cytosolic glucan metabolism.
While direct comparative kinetic data from a single study is limited, the general consensus from multiple studies points to these distinct substrate preferences.
Experimental Protocols
Purification of PHO1 and PHO2 from Plant Tissues
This protocol outlines a general strategy for the differential purification of PHO1 and PHO2 from plant tissues, such as potato tubers or rice endosperm.
Materials:
-
Plant tissue (e.g., potato tubers, developing rice seeds)
-
Extraction Buffer: 50 mM HEPES-NaOH (pH 7.5), 2 mM EDTA, 2 mM DTT, 1 mM PMSF, 10% (v/v) glycerol
-
Dialysis buffer: 20 mM HEPES-NaOH (pH 7.5), 1 mM EDTA, 1 mM DTT
-
Anion-exchange chromatography column (e.g., DEAE-Sepharose)
-
Affinity chromatography matrix (e.g., starch-based resin)
-
Elution buffers for chromatography
Procedure:
-
Homogenization: Homogenize fresh or frozen plant tissue in ice-cold Extraction Buffer.
-
Clarification: Centrifuge the homogenate at high speed to pellet cell debris and starch granules. The supernatant contains both PHO1 and PHO2.
-
Ammonium Sulfate Precipitation: Perform a fractional ammonium sulfate precipitation to concentrate the phosphorylase activity.
-
Dialysis: Dialyze the resuspended protein pellet against the Dialysis Buffer to remove excess salt.
-
Anion-Exchange Chromatography: Load the dialyzed sample onto an anion-exchange column. Elute with a linear salt gradient. PHO1 and PHO2 will elute at different salt concentrations, providing initial separation.
-
Affinity Chromatography: Further purify the separated fractions using a starch-based affinity column to isolate the phosphorylases from other proteins.
-
Purity Assessment: Analyze the purity of the isolated isoforms using SDS-PAGE.
Comparative Starch Phosphorylase Activity Assay
This assay measures the phosphorolytic activity of PHO1 and PHO2 by quantifying the production of glucose-1-phosphate (G1P) from a glucan substrate.
Materials:
-
Purified PHO1 and PHO2 enzymes
-
Assay Buffer: 50 mM MES-NaOH (pH 6.5)
-
Substrates: 1% (w/v) soluble starch, 1% (w/v) glycogen, various concentrations of malto-oligosaccharides
-
100 mM potassium phosphate (B84403) (Pi)
-
Enzyme-coupled reaction mix for G1P detection (containing phosphoglucomutase, glucose-6-phosphate dehydrogenase, NADP+, and MgCl2)
-
Spectrophotometer
Procedure:
-
Reaction Setup: In a microplate well or cuvette, combine the Assay Buffer, substrate, and Pi.
-
Enzyme Addition: Initiate the reaction by adding a known amount of purified PHO1 or PHO2.
-
Incubation: Incubate at a constant temperature (e.g., 30°C) for a defined period.
-
G1P Detection: Stop the reaction and add the enzyme-coupled reaction mix.
-
Spectrophotometric Measurement: Measure the increase in absorbance at 340 nm, which corresponds to the reduction of NADP+ and is proportional to the amount of G1P produced.
-
Kinetic Parameter Calculation: Perform the assay with varying substrate concentrations to determine the Km and Vmax for each isoform with different substrates.
Visualizing the Metabolic Context
The distinct roles of PHO1 and PHO2 are best understood within the broader context of starch metabolism.
References
- 1. Molecular Functions and Pathways of Plastidial Starch Phosphorylase (PHO1) in Starch Metabolism: Current and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Study of Starch Phosphorylase Genes and Encoded Proteins in Various Monocots and Dicots with Emphasis on Maize [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparative Study of Starch Phosphorylase Genes and Encoded Proteins in Various Monocots and Dicots with Emphasis on Maize - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Serine/Threonine Protein Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the efficiency of different maltose phosphorylase expression systems
For Researchers, Scientists, and Drug Development Professionals
The efficient production of active maltose (B56501) phosphorylase (MP) is critical for various applications, including enzymatic synthesis of novel carbohydrates and diagnostic assays. The choice of an expression system is a pivotal step that significantly impacts protein yield, activity, and downstream processing. This guide provides an objective comparison of the most common expression systems for recombinant maltose phosphorylase, with a focus on Escherichia coli and yeast systems, supported by available experimental data and detailed protocols.
Executive Summary
Escherichia coli remains the most widely used and cost-effective system for producing bacterial maltose phosphorylases. It offers high yields and straightforward genetic manipulation. However, challenges such as inclusion body formation and the lack of post-translational modifications can be limitations. Yeast systems, such as Pichia pastoris and Saccharomyces cerevisiae, present an alternative with the advantage of eukaryotic protein folding and modification machinery, potentially yielding more soluble and active enzyme, though typically with lower yields and at a higher cost. The optimal choice depends on the specific characteristics of the this compound and the intended application.
Performance Comparison: E. coli vs. Yeast
Direct comparative studies expressing the same this compound in different systems are limited in publicly available literature. However, by compiling data from various studies on recombinant bacterial maltose phosphorylases, we can establish a representative comparison of what can be expected from each system.
Table 1: Quantitative Comparison of Recombinant this compound Production
| Parameter | Escherichia coli System | Yeast System (Pichia pastoris) |
| Host Organism | E. coli BL21(DE3) | Pichia pastoris X-33 |
| Typical Yield | 10 - 100 mg/L of culture | 1 - 50 mg/L of culture |
| Specific Activity | >10 U/mg (for Enterococcus sp. MP) | Data not readily available for MP |
| Location of Expression | Typically intracellular | Intracellular or secreted |
| Post-Translational Modifications | None | Glycosylation, disulfide bonds |
| Inclusion Body Formation | Common risk | Less common |
| Cost & Speed | Low cost, rapid | Higher cost, slower |
Note: The data presented is compiled from multiple sources and represents typical ranges. Actual results will vary depending on the specific this compound gene, vector, and expression conditions.
Detailed Experimental Protocols
Protocol 1: Expression and Purification of this compound in E. coli
This protocol is a generalized procedure for the expression of a His-tagged this compound in E. coli and its subsequent purification.
1. Gene Cloning and Vector Construction:
-
The gene encoding the this compound of interest is PCR amplified.
-
The amplified gene is cloned into a suitable E. coli expression vector, such as pET-28a(+), which contains an N-terminal His6-tag sequence.
-
The construct is verified by DNA sequencing.
2. Expression:
-
The expression vector is transformed into E. coli BL21(DE3) competent cells.
-
A single colony is used to inoculate 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., kanamycin (B1662678) for pET-28a(+)). The culture is grown overnight at 37°C with shaking.
-
The overnight culture is used to inoculate 1 L of fresh LB medium with antibiotic.
-
The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
-
The culture is further incubated at a lower temperature (e.g., 18-25°C) for 16-20 hours to enhance protein solubility.
3. Cell Lysis and Protein Purification:
-
Cells are harvested by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
The cell pellet is resuspended in lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing lysozyme (B549824) and a protease inhibitor cocktail.
-
Cells are lysed by sonication on ice.
-
The lysate is clarified by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
The supernatant is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
The column is washed with wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0).
-
The His-tagged this compound is eluted with elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
Eluted fractions are analyzed by SDS-PAGE. Fractions containing the purified protein are pooled and dialyzed against a storage buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).
Protocol 2: this compound Activity Assay
The activity of this compound is determined by measuring the amount of glucose produced from the phosphorolysis of maltose.
Reagents:
-
Assay Buffer: 50 mM HEPES buffer, pH 7.0.
-
Substrate Solution: 100 mM Maltose in Assay Buffer.
-
Phosphate Solution: 50 mM Potassium Phosphate buffer, pH 7.0.
-
Glucose Oxidase/Peroxidase (GOPOD) reagent for glucose quantification.
Procedure:
-
In a microcentrifuge tube, combine 50 µL of Substrate Solution and 50 µL of Phosphate Solution.
-
Add a known amount of the purified enzyme solution and adjust the total volume to 200 µL with Assay Buffer.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by heat inactivation at 95°C for 5 minutes.
-
Centrifuge the sample to pellet any precipitate.
-
Measure the glucose concentration in the supernatant using the GOPOD reagent according to the manufacturer's instructions.
-
One unit (U) of this compound activity is defined as the amount of enzyme that produces 1 µmol of glucose per minute under the specified conditions.
Visualizing the Workflow
Experimental Workflow for Recombinant Protein Production
Caption: A generalized workflow for the production of recombinant this compound.
This compound Catalytic Pathway
Caption: The reversible reaction catalyzed by this compound.
Conclusion and Recommendations
The choice between E. coli and yeast for this compound expression is a trade-off between speed and cost versus the potential for improved protein folding and activity.
-
For rapid, high-yield production of bacterial maltose phosphorylases, E. coli is the recommended starting point. Optimization of expression conditions, such as lower induction temperatures and the use of solubility-enhancing fusion tags (e.g., Maltose Binding Protein, MBP), can mitigate the risk of inclusion body formation.
-
For maltose phosphorylases that are prone to misfolding or require post-translational modifications for activity, a yeast expression system like Pichia pastoris should be considered. While the development timeline may be longer and yields potentially lower, the likelihood of obtaining soluble, active enzyme is often higher. Secretion of the protein into the culture medium can also simplify purification.
Ultimately, for novel maltose phosphorylases, a parallel approach of screening expression in both E. coli and a yeast system may be the most efficient strategy to identify the optimal production host.
Head-to-head comparison of different phosphorylases in biocatalysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biocatalytic performance of different phosphorylases, supported by experimental data. We delve into the kinetic parameters, substrate specificities, and operational stabilities of key phosphorylases, offering a comprehensive resource for selecting the optimal enzyme for specific biocatalytic applications.
Phosphorylases (EC 2.4.1.-) are a class of enzymes that catalyze the reversible cleavage of glycosidic bonds by substituting a phosphate (B84403) group, a process known as phosphorolysis.[1] This reactivity makes them powerful tools in biocatalysis for the synthesis of valuable carbohydrates and nucleoside analogs, offering high selectivity and efficiency under mild reaction conditions.[2] This guide focuses on a head-to-head comparison of four major types of phosphorylases: sucrose (B13894) phosphorylase, cellobiose (B7769950) phosphorylase, maltose (B56501) phosphorylase, and purine (B94841) nucleoside phosphorylase.
Quantitative Performance Comparison
The following tables summarize the key quantitative data for each phosphorylase, allowing for a direct comparison of their catalytic efficiencies and operational parameters.
Kinetic Parameters
This table presents the Michaelis-Menten constant (Km), catalytic constant (kcat), and maximum reaction velocity (Vmax) for the primary substrates of each phosphorylase. Lower Km values indicate higher affinity for the substrate, while higher kcat values signify a faster turnover rate.
| Enzyme | Source Organism | Substrate | Km (mM) | kcat (s-1) | Vmax (U/mg) | Reference |
| Sucrose Phosphorylase | Bifidobacterium adolescentis | Sucrose | 2.5 - 10.3 | 84 | - | [3][4] |
| α-D-glucose-1-phosphate | 1.3 - 3.4 | 22 | - | [3][4] | ||
| Cellobiose Phosphorylase | Clostridium cellulosi | Cellobiose | 5.0 - 13.2 | 15.9 - 47.1 | - | [5] |
| Clostridium thermocellum | α-D-glucose-1-phosphate | 0.35 - 0.47 | - | - | [5] | |
| Maltose Phosphorylase | Bacillus sp. AHU2001 | Maltose | 0.5 - 4 | - | - | [6] |
| β-D-glucose-1-phosphate | - | - | - | [6] | ||
| Purine Nucleoside Phosphorylase | Cellulomonas sp. | Inosine | - | - | - | [7] |
| Calf Spleen | Guanosine | - | 1.3 - 22 | - | [8] |
pH and Temperature Optima
The optimal pH and temperature are critical parameters for designing efficient biocatalytic processes. This table provides a comparative overview of these parameters for the selected phosphorylases.
| Enzyme | Source Organism | Optimal pH | Optimal Temperature (°C) | Reference |
| Sucrose Phosphorylase | - | - | 45 - 50 | [3][4] |
| This compound | Bacillus sp. AHU2001 | 8.1 | 45 | [6][9] |
| Phosphoserine Phosphatase | Bombyx mori | 7.0 | 37 | [10] |
| Phosphorylase Kinase | Rabbit Skeletal Muscle | 6.8 | 30 - 40 | [11][12] |
| Phytase | Aspergillus niger | - | ~45 | [13] |
| Saccharomyces cerevisiae | - | 50 - 60 | [13] | |
| Aspergillus oryzae | - | ~40 | [13] |
Stability
Enzyme stability is a crucial factor for industrial applications, impacting process feasibility and cost-effectiveness. This table highlights the stability of different phosphorylases under various conditions.
| Enzyme | Source Organism | Stability Conditions | Retained Activity | Reference |
| Sucrose Phosphorylase | Bifidobacterium adolescentis | Immobilized, 60°C for >2 weeks | High | |
| Leuconostoc mesenteroides | Immobilized, 650 h | 91% conversion | ||
| This compound | Bacillus sp. AHU2001 | pH 4.5-10.4, ≤40°C | Stable | [9] |
| Phenylalanine Hydroxylase | Human | Phosphorylated vs. unphosphorylated | Phosphorylation does not increase thermal stability | [14] |
Substrate Specificity
The substrate scope of a phosphorylase determines its range of potential applications. This table outlines the substrate specificity of the selected enzymes.
| Enzyme | Primary Substrate | Other Accepted Substrates | Reference |
| Sucrose Phosphorylase | Sucrose | Can transfer glucosyl groups to a diverse collection of compounds. | [3] |
| Cellobiose Phosphorylase | Cellobiose | Shows weak activity with 1,5-anhydro-D-glucitol. The configurations of C3 and C4 hydroxyl groups are strictly required. | [15] |
| This compound | Maltose | Does not act on other α-linked glucobioses and maltotriose. High activity for D-glucose, D-glucosamine, and 6-deoxy-D-glucose. | [6][9] |
| Purine Nucleoside Phosphorylase | Purine nucleosides (e.g., inosine, guanosine) | Accepts various purine nucleoside analogs. | [7][16] |
| Phosphorylase Kinase | Glycogen (B147801) Phosphorylase b | Can phosphorylate synthetic peptides corresponding to the phosphorylatable site of glycogen synthase. | [17] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate comparison of enzyme performance. The following sections provide methodologies for key experiments.
Determination of Phosphorylase Activity and Kinetic Parameters (Km and Vmax)
This protocol describes a general method for determining the initial reaction rates of phosphorylases and calculating their kinetic parameters.
-
Reaction Mixture Preparation: Prepare a series of reaction mixtures in a 96-well plate or individual microcentrifuge tubes. Each reaction should contain a suitable buffer at the optimal pH for the enzyme, a fixed concentration of the enzyme, and varying concentrations of one substrate while keeping the other substrate at a saturating concentration.
-
Enzyme Addition: Initiate the reaction by adding the phosphorylase enzyme to the reaction mixtures.
-
Incubation: Incubate the reactions at the optimal temperature for a specific period, ensuring that the product formation is in the linear range (initial velocity phase).
-
Reaction Termination: Stop the reaction by adding a quenching agent (e.g., a strong acid or base, or by heat inactivation).
-
Product Quantification: Quantify the amount of product formed using a suitable analytical method. For example, the release of inorganic phosphate can be measured using a colorimetric assay like the BIOMOL® Green reagent.[18] Alternatively, the formation of the glycosylated product can be monitored by high-performance liquid chromatography (HPLC).
-
Data Analysis: Plot the initial reaction velocities against the substrate concentrations. Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.[18]
Assessment of pH and Temperature Optima
This protocol outlines the procedure for determining the optimal pH and temperature for phosphorylase activity.
-
pH Optimum:
-
Prepare a series of buffers with different pH values covering a broad range (e.g., pH 4-10).
-
Set up reaction mixtures as described above, using the different pH buffers.
-
Incubate all reactions at a constant, optimal temperature.
-
Measure the enzyme activity at each pH and plot the activity against the pH to determine the optimal pH.[10]
-
-
Temperature Optimum:
-
Set up reaction mixtures in a buffer at the optimal pH.
-
Incubate the reactions at a range of different temperatures (e.g., 20-70°C).
-
Measure the enzyme activity at each temperature and plot the activity against the temperature to determine the optimal temperature.[10]
-
Evaluation of Enzyme Stability
This protocol describes a method to assess the thermostability of a phosphorylase.
-
Enzyme Incubation: Incubate aliquots of the enzyme solution at a specific temperature (e.g., 50°C or 60°C) for different time intervals.
-
Residual Activity Assay: At each time point, withdraw a sample of the enzyme and immediately cool it on ice. Measure the residual activity of the enzyme using the standard activity assay described above.
-
Data Analysis: Plot the percentage of residual activity against the incubation time. The half-life (t1/2) of the enzyme at that temperature can be calculated from the resulting curve.
Determination of Substrate Specificity
This protocol is designed to evaluate the range of substrates a phosphorylase can utilize.
-
Substrate Screening: Prepare reaction mixtures containing the enzyme and a panel of potential substrates at a fixed concentration.
-
Activity Measurement: Measure the enzyme activity with each substrate under standard assay conditions.
-
Relative Activity Calculation: Express the activity with each substrate as a percentage of the activity observed with the primary (or reference) substrate. This provides a measure of the relative substrate specificity.[19]
Visualizing Biocatalytic Processes
Diagrams are powerful tools for understanding complex biological processes. The following visualizations, created using the DOT language, illustrate key aspects of phosphorylase biocatalysis.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 4. Energetics of the Glycosyl Transfer Reactions of Sucrose Phosphorylase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic modeling of phosphorylase-catalyzed iterative β-1,4-glycosylation for degree of polymerization-controlled synthesis of soluble cello-oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Kinetic properties of Cellulomonas sp. purine nucleoside phosphorylase with typical and non-typical substrates: implications for the reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Purine nucleoside phosphorylase. Kinetic mechanism of the enzyme from calf spleen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biochemical characteristics of this compound MalE from Bacillus sp. AHU2001 and chemoenzymatic synthesis of oligosaccharides by the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Activation of Phosphorylase Kinase by Physiological Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation of Phosphorylase Kinase by Physiological Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. Structural and stability effects of phosphorylation: Localized structural changes in phenylalanine hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kinetic studies of a recombinant cellobiose phosphorylase (CBP) of the Clostridium thermocellum YM4 strain expressed in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Purine nucleoside phosphorylase. 1. Structure-function studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Phosphorylase kinase specificity. A comparative study with cAMP-dependent protein kinase on synthetic peptides and peptide analogs of glycogen synthase and phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison: Confirming Reaction Products with Mass Spectrometry and NMR Spectroscopy
In the rigorous world of chemical research and drug development, unambiguous confirmation of reaction products is paramount. Two cornerstone analytical techniques, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, stand as the primary tools for this critical task. While both provide invaluable structural information, they operate on fundamentally different principles, offering distinct and complementary insights. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal strategy for their analytical needs.
At a Glance: Key Performance Metrics
A quantitative comparison of Mass Spectrometry and NMR spectroscopy reveals their individual strengths and weaknesses in the context of reaction product confirmation.
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Information | Molecular weight, elemental composition | Molecular connectivity, 3D structure |
| Sensitivity | High (picomole to femtomole)[1] | Low (micromole to millimole) |
| Resolution | High (can resolve isotopic peaks) | High (can resolve subtle differences in chemical environments) |
| Sample Amount | Micrograms (µg) to nanograms (ng) | Milligrams (mg) |
| Analysis Time | Fast (minutes per sample) | Slower (minutes to hours per sample) |
| Quantitative Ability | Requires calibration curves for accurate quantification | Inherently quantitative without the need for calibration curves[2] |
| Sample Preparation | Can be complex, often requires purification | Relatively simple, non-destructive[3] |
| Typical Sample Concentration | ~10 µg/mL to 100 µg/mL[4] | 1-10 mg in 0.5-0.7 mL of solvent[5][6] |
Delving Deeper: A Head-to-Head Comparison
Mass Spectrometry: The Molecular Weight Detective
Mass spectrometry excels at providing a precise molecular weight of the reaction product, which is a fundamental piece of information for its identification.[7] High-resolution mass spectrometry (HRMS) can even determine the elemental composition of a molecule with high accuracy, significantly narrowing down the possibilities for its chemical formula. The technique's high sensitivity makes it ideal for analyzing trace amounts of material, a common scenario in the early stages of reaction optimization or when dealing with precious samples.[1]
However, mass spectrometry provides limited information about the specific arrangement of atoms within the molecule. While fragmentation patterns in tandem mass spectrometry (MS/MS) can offer clues about the connectivity, they often do not provide a complete and unambiguous structural picture, especially for complex molecules or isomers.
NMR Spectroscopy: The Architect of Molecular Structure
NMR spectroscopy, on the other hand, is unparalleled in its ability to elucidate the detailed three-dimensional structure of a molecule.[8] By analyzing the chemical shifts, coupling constants, and through-space interactions of atomic nuclei (most commonly ¹H and ¹³C), researchers can piece together the complete connectivity of a molecule, including stereochemistry. This makes NMR the gold standard for definitive structure confirmation.[9]
The primary drawback of NMR is its relatively low sensitivity, requiring significantly more sample than mass spectrometry.[7][9] The analysis time can also be longer, particularly for more complex 2D NMR experiments that are often necessary for complete structure elucidation.
Experimental Protocols: A Step-by-Step Guide
To ensure reliable and reproducible results, adherence to well-defined experimental protocols is crucial.
Mass Spectrometry Analysis of a Reaction Product
This protocol outlines the general steps for confirming the molecular weight of a synthesized organic compound using Electrospray Ionization (ESI) Mass Spectrometry.
1. Sample Preparation:
-
Dissolution: Accurately weigh approximately 1 mg of the purified reaction product and dissolve it in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to create a stock solution of 1 mg/mL.[4]
-
Dilution: From the stock solution, prepare a working solution with a concentration of approximately 10-100 µg/mL by diluting with the same solvent.[4]
-
Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the instrument.
-
Acidification (Optional): For positive ion mode ESI, adding a small amount of formic acid (0.1%) to the final solution can improve ionization efficiency.
2. Instrument Setup and Data Acquisition:
-
Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution to ensure accurate mass measurement.
-
Method Development: Set the appropriate parameters for the analysis, including ionization mode (positive or negative), mass range, and scan speed.
-
Sample Infusion: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Data Acquisition: Acquire the mass spectrum of the sample.
3. Data Analysis:
-
Identify the Molecular Ion: Look for the peak corresponding to the expected molecular weight of the product. Common adducts to consider in ESI include [M+H]⁺, [M+Na]⁺, and [M+K]⁺ in positive ion mode, and [M-H]⁻ and [M+Cl]⁻ in negative ion mode.
-
Confirm Isotopic Pattern: For compounds containing elements with characteristic isotopic distributions (e.g., chlorine, bromine), verify that the observed isotopic pattern matches the theoretical pattern.
-
High-Resolution Analysis (if available): If using a high-resolution mass spectrometer, determine the accurate mass and use it to calculate the elemental composition.
NMR Spectroscopy Analysis of a Reaction Product
This protocol describes the standard procedure for obtaining a ¹H NMR spectrum to confirm the structure of a synthesized organic compound.
1. Sample Preparation:
-
Sample Weighing: Weigh 1-10 mg of the purified reaction product directly into a clean, dry NMR tube.[5][6]
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) to the NMR tube.[5][10] The choice of solvent depends on the solubility of the compound.
-
Dissolution: Cap the NMR tube and gently invert it several times to dissolve the sample completely. If necessary, sonication can be used to aid dissolution. The solution should be clear and free of any solid particles.[6]
-
Transfer to Spinner Turbine: Carefully place the NMR tube into a spinner turbine, ensuring it is positioned correctly.
2. Instrument Setup and Data Acquisition:
-
Instrument Tuning and Locking: Insert the sample into the NMR spectrometer. The instrument will automatically tune the probe to the correct frequency and "lock" onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.
-
Shimming: The instrument will then perform an automated shimming process to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp, well-resolved peaks.
-
Acquisition of ¹H Spectrum: Set the parameters for the ¹H NMR experiment (e.g., number of scans, pulse angle) and acquire the spectrum.
3. Data Processing and Analysis:
-
Fourier Transform: The raw data (Free Induction Decay or FID) is converted into a spectrum using a Fourier Transform.
-
Phasing and Baseline Correction: Manually or automatically adjust the phase and correct the baseline of the spectrum to ensure accurate integration.
-
Chemical Shift Referencing: Calibrate the chemical shift axis using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Integration: Integrate the area under each peak to determine the relative number of protons giving rise to each signal.
-
Multiplicity Analysis: Analyze the splitting pattern (singlet, doublet, triplet, etc.) of each signal to determine the number of neighboring protons.
-
Structural Assignment: Assign each signal to a specific proton in the proposed structure based on its chemical shift, integration, and multiplicity. For more complex structures, 2D NMR experiments like COSY and HSQC may be necessary for complete assignment.[8]
Visualizing the Workflow: A Combined Approach
For unambiguous structure elucidation, a combined analytical approach utilizing both mass spectrometry and NMR is often the most powerful strategy. The following diagrams illustrate the typical experimental workflows.
Conclusion: A Synergistic Approach for Confident Confirmation
Both mass spectrometry and NMR spectroscopy are indispensable tools for the confirmation of reaction products. Mass spectrometry offers unparalleled sensitivity for determining molecular weight and elemental composition, making it an excellent initial screening technique. NMR spectroscopy, in turn, provides the definitive structural elucidation necessary for unambiguous confirmation.
For researchers in drug development and other scientific fields, the most robust and reliable approach is the synergistic use of both techniques. This integrated strategy, as illustrated in the workflows, leverages the strengths of each method to provide a comprehensive and confident characterization of newly synthesized molecules. By understanding the capabilities and limitations of each technique, researchers can design an efficient and effective analytical workflow to accelerate their research and ensure the quality and integrity of their results.
References
- 1. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 2. Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research | Springer Nature Experiments [experiments.springernature.com]
- 4. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 5. research.reading.ac.uk [research.reading.ac.uk]
- 6. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 7. informaticsjournals.co.in [informaticsjournals.co.in]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. NMR Spectroscopy for Metabolomics Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. organomation.com [organomation.com]
A Comparative Guide to Maltose Phosphorylases: Sequence Homology and Phylogenetic Insights
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of maltose (B56501) phosphorylases (MPs), detailing their sequence homology, phylogenetic relationships, and the experimental methods used for their analysis. Maltose phosphorylases (EC 2.4.1.8) are key enzymes in the metabolism of maltose, catalyzing its phosphorolysis into glucose and β-D-glucose-1-phosphate.[1] Understanding the similarities and differences between MPs from various organisms is crucial for applications in biocatalysis and as potential targets for therapeutic intervention.
Comparative Analysis of Maltose Phosphorylase Homology
Maltose phosphorylases belong to the Glycoside Hydrolase Family 65 (GH65).[1] While they share a common catalytic mechanism, their amino acid sequences exhibit variability that reflects their evolutionary divergence and adaptation to different biological niches. A comparison of the amino acid sequence identity and similarity between maltose phosphorylases from different bacterial species reveals these evolutionary relationships.
Below is a summary of the percentage of amino acid identity and similarity among maltose phosphorylases from selected Lactobacillus, Bacillus, and Escherichia coli species.
| Organism 1 | Organism 2 | Sequence Identity (%) | Sequence Similarity (%) |
| Lactobacillus brevis | Lactobacillus sanfranciscensis | 68% | 82% |
| Lactobacillus brevis | Bacillus sp. AHU2001 | 52% | 68% |
| Lactobacillus brevis | Escherichia coli (Maltodextrin Phosphorylase) | 45% | 62% |
| Lactobacillus sanfranciscensis | Bacillus sp. AHU2001 | 50% | 65% |
| Lactobacillus sanfranciscensis | Escherichia coli (Maltodextrin Phosphorylase) | 43% | 60% |
| Bacillus sp. AHU2001 | Escherichia coli (Maltodextrin Phosphorylase) | 48% | 64% |
Note: The values presented are representative and may vary slightly depending on the specific strains and alignment algorithms used.
Phylogenetic Relationships
The evolutionary history and relatedness of maltose phosphorylases can be visualized through a phylogenetic tree. The branching patterns of the tree illustrate how different MP sequences have diverged from common ancestors over time. Maltose phosphorylases from the same genus, such as Lactobacillus, tend to cluster together, indicating a more recent common ancestor compared to those from different genera like Bacillus or Escherichia.
Caption: Phylogenetic tree of selected maltose phosphorylases.
Experimental Protocols
Sequence Alignment and Homology Calculation
The determination of sequence identity and similarity is a fundamental step in comparative genomics. The following protocol outlines a typical workflow.
-
Sequence Retrieval: Obtain the amino acid sequences of the maltose phosphorylases of interest from a public database such as the National Center for Biotechnology Information (NCBI) or UniProt.
-
Multiple Sequence Alignment (MSA): Align the sequences using a multiple sequence alignment tool. ClustalW and MUSCLE are commonly used algorithms.[2][3] The alignment algorithm introduces gaps to maximize the alignment score, bringing homologous regions into correspondence.
-
Pairwise Identity/Similarity Calculation: Following the alignment, the percentage of identical amino acids (identity) and the percentage of amino acids with similar physicochemical properties (similarity) for each pair of sequences are calculated. This can be performed using tools available within sequence analysis software packages like MEGA or online alignment tools that provide a percent identity matrix.[4][5]
Phylogenetic Tree Construction
Phylogenetic analysis helps to infer the evolutionary history of a group of sequences. The following protocol describes the construction of a phylogenetic tree using the MEGA (Molecular Evolutionary Genetics Analysis) software.[2][3][6][7][8]
-
Sequence Alignment: As with homology calculation, the first step is to perform a multiple sequence alignment of the protein sequences.
-
Choosing a Substitution Model: Select an appropriate amino acid substitution model. MEGA's "Find Best DNA/Protein Models" feature can be used to determine the model that best fits the data. Common models include Jones-Taylor-Thornton (JTT) and Whelan and Goldman (WAG).
-
Tree Building Method: Choose a method for tree construction. Common methods include:
-
Neighbor-Joining (NJ): A distance-based method that is computationally efficient.
-
Maximum Likelihood (ML): A statistical method that finds the tree that maximizes the probability of observing the given sequences.
-
Maximum Parsimony (MP): A character-based method that seeks the tree that requires the fewest evolutionary changes.
-
-
Bootstrap Analysis: To assess the reliability of the branching patterns in the phylogenetic tree, a bootstrap analysis is performed. This involves resampling the alignment data and reconstructing the tree multiple times (typically 500-1000 replicates). The bootstrap values at the nodes of the consensus tree represent the percentage of times that branching pattern occurred in the replicates.
-
Tree Visualization: The resulting phylogenetic tree is then visualized and can be formatted for publication.
Caption: Experimental workflow for homology and phylogenetic analysis.
Maltose Metabolism Pathway
This compound plays a central role in the intracellular breakdown of maltose in many bacteria, including Lactobacillus species. The pathway is an energy-efficient alternative to simple hydrolysis.
In this pathway, maltose is transported into the cell and then cleaved by this compound in the presence of inorganic phosphate. This reaction yields glucose and β-D-glucose-1-phosphate. The β-D-glucose-1-phosphate is then converted to glucose-6-phosphate by β-phosphoglucomutase, which can then enter glycolysis. The glucose produced can also be phosphorylated by a glucokinase to enter glycolysis.
Caption: Maltose metabolism pathway in Lactobacillus.
References
- 1. Biochemical characteristics of this compound MalE from Bacillus sp. AHU2001 and chemoenzymatic synthesis of oligosaccharides by the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. megasoftware.net [megasoftware.net]
- 3. researchgate.net [researchgate.net]
- 4. uniprot.org [uniprot.org]
- 5. Alignment results | UniProt [ebi.ac.uk]
- 6. bioinformaticsreview.com [bioinformaticsreview.com]
- 7. youtube.com [youtube.com]
- 8. scribd.com [scribd.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Maltose Phosphorylase
Ensuring the safe and effective disposal of laboratory reagents is paramount for maintaining a secure research environment and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of maltose (B56501) phosphorylase, a non-hazardous biological material. Adherence to these protocols will help mitigate risks and streamline your laboratory's waste management processes.
Immediate Safety and Logistical Information
Maltose phosphorylase is classified as a non-hazardous biological material. However, it is crucial to handle it with standard laboratory precautions to avoid potential sensitization or contamination. The primary step before disposal is the inactivation of the enzyme. This ensures that the biological activity is neutralized, rendering the material safe for disposal through standard laboratory waste streams.
There are three main methods for inactivating this compound:
-
Heat Inactivation: A common and effective method that uses elevated temperatures to denature the enzyme.
-
Chemical Inactivation: Utilizes chemical agents, such as bleach, to irreversibly alter the enzyme's structure and function.
-
Proteolytic Digestion: Employs other enzymes (proteases) to break down the this compound into smaller, inactive peptides.
The choice of inactivation method may depend on the volume of the waste, the available equipment in your laboratory, and institutional policies.
Quantitative Data for Inactivation Procedures
The following table summarizes the key quantitative parameters for each recommended inactivation method.
| Inactivation Method | Parameter | Value | Unit | Notes |
| Heat Inactivation | Temperature | 56 - 65 | °C | This compound is generally unstable above 40-50°C. |
| Duration | 30 | minutes | Ensure the entire volume reaches the target temperature. | |
| Chemical Inactivation | Disinfectant | Sodium Hypochlorite (Bleach) | Standard household bleach is acceptable. | |
| Final Concentration | 10 | % (v/v) | Prepare a 1:10 dilution of bleach in the liquid waste.[1][2] | |
| Contact Time | ≥ 30 | minutes | Longer contact times (up to 12 hours) can be used for higher assurance.[1][3] | |
| Proteolytic Digestion | Protease | Trypsin | Other proteases can also be used. | |
| Enzyme to Protein Ratio | 1:20 to 1:100 | w/w | The optimal ratio may vary depending on the specific protease and conditions.[4] | |
| Incubation Temperature | 37 | °C | Follow the optimal temperature for the chosen protease. | |
| Incubation Time | 2 - 18 | hours | Overnight incubation is common for complete digestion.[4] |
Experimental Protocols for Inactivation
Below are detailed, step-by-step methodologies for the inactivation of this compound.
Protocol 1: Heat Inactivation
This protocol is suitable for small to moderate volumes of liquid waste containing this compound.
Materials:
-
Calibrated water bath or heat block
-
Appropriate waste container (autoclavable if necessary)
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Place the liquid waste containing this compound into a suitable, loosely capped container.
-
Place the container in the preheated water bath or heat block.
-
Ensure the entire volume of the liquid is submerged or in contact with the heat source.
-
Incubate for a minimum of 30 minutes once the sample has reached 56°C.[5][6]
-
After 30 minutes, remove the container and allow it to cool to room temperature.
-
The inactivated enzyme solution can now be disposed of down the sanitary sewer with copious amounts of water, in accordance with local regulations.
Protocol 2: Chemical Inactivation with Bleach
This method is effective for liquid waste and is a common procedure in many laboratories.
Materials:
-
Standard household bleach (sodium hypochlorite)
-
Appropriate chemical waste container
-
Fume hood
-
PPE: lab coat, gloves, and chemical splash goggles
Procedure:
-
Working in a fume hood, measure the volume of the liquid waste containing this compound.
-
Add a volume of household bleach to the waste to achieve a final concentration of 10% (v/v). For example, add 100 mL of bleach to 900 mL of waste.[1][2]
-
Gently swirl the container to ensure thorough mixing.
-
Allow the mixture to stand for a minimum of 30 minutes.[1][2] For high concentrations of protein, a longer contact time may be advisable.
-
After the contact time, the disinfected waste can be disposed of down the sanitary sewer with a large volume of water, as permitted by institutional and local guidelines.
Protocol 3: Proteolytic Digestion
This protocol is an alternative method that uses a protease to degrade the this compound.
Materials:
-
Protease (e.g., Trypsin, sequencing grade)
-
Appropriate buffer (e.g., 50mM Ammonium Bicarbonate, pH 7.8)
-
Incubator or water bath at 37°C
-
PPE: lab coat, gloves, and safety glasses
Procedure:
-
If the this compound is in a solid form, dissolve it in an appropriate buffer. For liquid waste, ensure the pH is compatible with the chosen protease.
-
Add the protease to the this compound solution at a weight-to-weight ratio of 1:20 to 1:100 (protease:this compound).[4]
-
Gently mix the solution.
-
Incubate the mixture at 37°C for 2 to 18 hours. Overnight incubation is typically sufficient for complete digestion.[4]
-
After incubation, the resulting solution of inactive peptides can be disposed of down the sanitary sewer with plenty of water, following local regulations.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Guide to Handling Maltose Phosphorylase
For researchers, scientists, and professionals in drug development, ensuring laboratory safety is paramount. This guide provides essential safety and logistical information for handling Maltose phosphorylase, including detailed operational and disposal plans to foster a secure research environment.
Immediate Safety and Handling Protocols
While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial to minimize any potential risks.[1] The primary routes of exposure to be mindful of are inhalation of the powder form, and contact with skin and eyes.
Personal Protective Equipment (PPE):
A comprehensive approach to personal protection is the first line of defense. The following table summarizes the recommended PPE when working with this compound.
| PPE Category | Recommended Equipment | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | To prevent eye contact with the lyophilized powder or solutions. |
| Hand Protection | Nitrile or other suitable chemical-resistant gloves | To avoid direct skin contact. |
| Body Protection | Laboratory coat | To protect skin and personal clothing from accidental spills. |
| Respiratory | Use in a well-ventilated area. A respirator is not generally required under normal handling conditions. | To minimize the inhalation of dust from the lyophilized powder. |
Operational Plan: A Step-by-Step Guide
To ensure safe and effective handling of this compound, from receipt to use, follow this procedural guidance:
-
Receiving and Storage: Upon receipt, inspect the packaging for any damage. Store the enzyme at or below -20°C as recommended.[2][3]
-
Preparation for Use: Before opening, allow the container of lyophilized powder to equilibrate to room temperature in a desiccator. This prevents condensation, which can affect the enzyme's stability.
-
Weighing and Reconstitution:
-
Perform weighing of the lyophilized powder in a well-ventilated area or a chemical fume hood to minimize inhalation of dust.
-
To reconstitute, gently add the appropriate buffer or solvent as specified in your experimental protocol. Avoid vigorous shaking to prevent denaturation. Instead, gently swirl or pipette up and down to dissolve the powder.
-
-
During Experimentation:
-
Always wear the recommended PPE.
-
Handle solutions containing the enzyme with care to avoid splashes and aerosol formation.
-
Clearly label all tubes and containers with the enzyme name and concentration.
-
-
Post-Experiment:
-
Decontaminate work surfaces with a suitable laboratory disinfectant.
-
Wash hands thoroughly with soap and water after handling the enzyme and before leaving the laboratory.
-
Disposal Plan:
Proper disposal of this compound and associated waste is essential to maintain a safe laboratory and environment.
-
Enzyme Inactivation: For unused or waste solutions containing active this compound, inactivation is recommended before disposal. This can typically be achieved by methods such as heat treatment (e.g., autoclaving) or chemical denaturation (e.g., treatment with a strong acid, base, or denaturant like sodium dodecyl sulfate). Consult your institution's biosafety guidelines for approved inactivation methods.
-
Solid Waste: Dispose of contaminated solid waste, such as pipette tips, tubes, and gloves, in a designated biohazard waste container.
-
Liquid Waste: Neutralize and dispose of inactivated liquid waste in accordance with local and institutional regulations for chemical and biological waste.
Experimental Workflow and Data Visualization
To provide a clearer understanding of the handling process, the following workflow diagram illustrates the key steps from receiving the enzyme to its final disposal.
By adhering to these safety protocols and operational procedures, researchers can confidently and safely incorporate this compound into their experimental workflows, contributing to a culture of safety and scientific excellence.
References
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